molecular formula C6H13NO3Si B128906 Silatrane CAS No. 283-60-3

Silatrane

Cat. No.: B128906
CAS No.: 283-60-3
M. Wt: 175.26 g/mol
InChI Key: PZRZYNDNPQRQRN-UHFFFAOYSA-N
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Description

Silatrane, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO3Si and its molecular weight is 175.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3Si/c1-4-8-11-9-5-2-7(1)3-6-10-11/h11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRZYNDNPQRQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO[SiH]2OCCN1CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283-60-3
Record name Silatrane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of Silatranes

Author: BenchChem Technical Support Team. Date: December 2025

Silatranes are a distinctive class of organosilicon compounds that have garnered significant interest across various scientific disciplines, including materials science, agriculture, and pharmacology.[1][2] Their unique chemical, physical, and biological properties are a direct consequence of their cage-like molecular architecture.[3] This guide provides a detailed examination of the fundamental structure of the silatrane cage, supported by quantitative data and common experimental protocols for its characterization.

The Fundamental this compound Cage Structure

The defining feature of a this compound is its tricyclic, cage-like structure centered around a pentacoordinate silicon atom.[4] This arrangement is characterized by a transannular dative bond between the silicon (Si) and a nitrogen (N) atom.[5] The core framework is derived from triethanolamine (B1662121), creating a rigid system of three five-membered rings that encapsulate the Si-N axis.[4]

Key structural features include:

  • Pentacoordinate Silicon: The silicon atom is bonded to three oxygen atoms in equatorial positions and an axial substituent (R group), with the nitrogen atom occupying the opposite axial position.[6]

  • Transannular Si←N Dative Bond: A coordinate bond is formed by the donation of the lone pair of electrons from the apical nitrogen atom to a vacant d-orbital of the silicon atom.[4][5] The length of this bond is a critical parameter and varies depending on the nature of the axial R substituent.[7]

  • Tricyclic Cage: The structure consists of three 5-membered (-O-CH₂-CH₂-N-) rings that connect back to the central silicon atom, creating a sterically hindered and stable framework.[4] This high stability reduces the risk of hydrolysis-driven self-polymerization compared to open-chain silanes.[5]

G Si Si R R Si->R O1 O Si->O1 O2 O Si->O2 O3 O N N N->Si C1a CH₂ O1->C1a C2a CH₂ O2->C2a C3a CH₂ C1b CH₂ C1a->C1b C1b->N C2b CH₂ C2a->C2b C2b->N C3b CH₂ C3b->N

Caption: General molecular structure of a this compound cage.

Quantitative Structural Data

The precise geometry of the this compound cage has been determined by methods such as gas electron diffraction (GED) and X-ray crystallography. The bond lengths and angles are crucial for understanding the molecule's reactivity and electronic properties. The Si-N bond length is particularly sensitive to the electronic effects of the axial substituent.[2]

The table below summarizes key structural parameters for the parent this compound (R=H) as determined by gas electron diffraction.

ParameterBond/AngleValue (r g, Å or ∠a, °)Citation(s)
Bond Lengths Si-N2.406 (27)[8][9]
Si-O1.648 (3)[8][9]
N-C1.443 (7)[8][9]
O-C1.399 (11)[8][9]
C-C1.504 (15)[8][9]
Bond Angles N-Si-O78.8 (21)[8][9]
O-Si-O116.3 (13)[8][9]
Si-O-C128.1 (11)[8][9]
Si-N-C105.4 (14)[8][9]
C-C-O117.0 (26)[8][9]
C-C-N108.2 (30)[8][9]
C-N-C113.2 (17)[8][9]

Note: Values are from gas-phase electron diffraction studies. Bond lengths in the solid state, determined by X-ray crystallography, are often shorter, for example, the Si-N bond length for H-silatrane is ~2.080 Å in the solid state.[9]

Experimental Protocols for Synthesis and Characterization

The synthesis and structural elucidation of silatranes rely on established chemical and analytical techniques. Modern protocols often emphasize efficiency and green chemistry principles.[4]

A modern, efficient, and solvent-free method for synthesizing silatranes involves the organocatalytic reaction of a trialkoxysilane with triethanolamine (TEOA) or its derivatives.[4][10] Amidine-based catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are particularly effective.[10]

Methodology:

  • Reactant Preparation: In a reaction vessel, triethanolamine (1 equivalent) and the corresponding organotrialkoxysilane (R-Si(OR')₃, ~1.03 equivalents) are combined.

  • Catalyst Addition: A catalytic amount of DBU (e.g., 1 mol%) is added to the mixture.

  • Reaction: The mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) under neat (solvent-free) conditions. The reaction progress can be monitored by the precipitation of the solid this compound product.[10]

  • Isolation and Purification: Upon completion, the solid product is isolated. Purification typically involves washing the precipitate with a suitable solvent to remove unreacted starting materials and the catalyst. Further purification can be achieved by recrystallization if necessary.[10]

G cluster_reactants Reactants cluster_conditions Reaction Conditions RSi(OR)₃ Organotrialkoxysilane Catalyst DBU (catalyst) N(CH₂CH₂OH)₃ Triethanolamine Product This compound Product + 3 R'OH Catalyst->Product Transesterification Solvent Solvent-Free

Caption: Workflow for the organocatalytic synthesis of silatranes.

A. X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of silatranes in the solid state, providing precise bond lengths and angles.[10][11]

Methodology:

  • Crystal Growth: High-quality single crystals of the purified this compound are grown. This is a critical step, often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[11]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector as the crystal is rotated.[11]

  • Data Processing: The intensities and positions of the diffraction spots are measured. This data is used to determine the unit cell dimensions and the symmetry of the crystal.[11]

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates.[11]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the structure of silatranes in solution.[3] A combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a complete picture of the molecular framework.[12]

Methodology:

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and spectra for ¹H, ¹³C, and ²⁹Si nuclei are acquired.

  • Spectral Analysis:

    • ¹H NMR: Provides information on the proton environments. For the this compound cage, characteristic triplets are typically observed for the NCH₂ and OCH₂ groups, usually in the ranges of 2.7-2.8 ppm and 3.7-3.8 ppm, respectively.[12]

    • ¹³C NMR: Shows signals for all unique carbon atoms in the molecule, confirming the integrity of the cage and the identity of the R-group.[13]

    • ²⁹Si NMR: This is particularly diagnostic for silatranes. The chemical shift (δ) value is indicative of the coordination number of the silicon atom. For pentacoordinate silicon in a this compound cage, the signal typically appears in the range of -80 to -100 ppm, confirming the presence of the transannular Si←N interaction.[12][14]

References

The Dawn of a Unique Silicon-Based Scaffold: A Technical Guide to the Discovery and History of Silatrane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Silatranes are a captivating class of tricyclic organosilicon compounds defined by a unique hypervalent structure featuring a pentacoordinate silicon atom. At the core of this structure is a transannular dative bond between a silicon and a nitrogen atom (Si←N). This intramolecular coordination imparts a distinctive cage-like geometry, granting these molecules remarkable chemical stability and a wide spectrum of biological activities that have intrigued chemists and biologists for over six decades. Their discovery overturned the prevailing notion of organosilicon compounds as biologically inert, paving the way for a new field of bioorganosilicon chemistry.

This technical guide offers an in-depth exploration of the history, discovery, and foundational science of silatrane compounds. It details the seminal synthetic methodologies, presents key structural and biological data in a comparative format, and provides standardized experimental protocols for their synthesis and characterization.

The Genesis of this compound Chemistry: A Serendipitous Discovery

The journey into the world of silatranes began in the early 1960s with two pivotal and nearly concurrent developments that defined the field. The initial synthesis is credited to Dr. C. L. Frye and his team at Dow Corning Corporation in 1961. Their investigation into the reaction of trialkoxysilanes with triethanolamine (B1662121) was expected to yield polymeric materials. Instead, it unexpectedly produced stable, crystalline compounds with a well-defined tricyclic structure. This finding was a significant milestone, providing some of the first stable and accessible examples of pentacoordinate silicon derivatives.[1]

While Frye's work laid the synthetic groundwork, the profound biological potential of these molecules was unveiled by the pioneering research of Russian chemist Mikhail Grigorievich Voronkov.[2][3] In 1963, Voronkov reported that, unlike their biologically inert silane (B1218182) and siloxane precursors, silatranes exhibited rich and diverse physiological and pharmacological activity.[4] This discovery was sensational, fundamentally challenging the established view of silicon's role in biological systems and launching the field of bioorganosilicon chemistry.[2][5][6] Voronkov, who also coined the name "silatranes," demonstrated their potential in medicine and agriculture, sparking global research into their unique properties.[2][5]

Key Historical Milestones

The development of this compound chemistry can be summarized by several key events that shaped its trajectory from a chemical curiosity to a promising scaffold in medicinal and materials science.

YearKey EventPrincipal Investigator(s)Significance
1961 First synthesis of silatranesC. L. Frye (Dow Corning)Unexpectedly produced stable, crystalline pentacoordinate silicon compounds from trialkoxysilanes and triethanolamine.[5]
1963 Discovery of biological activityMikhail G. VoronkovRevealed that silatranes possess potent and diverse biological properties, overturning the concept of biologically inert organosilicon compounds.[4][7]
1965 First report on high toxicityM. G. VoronkovPresented findings on the high toxicity of certain silatranes at the 1st International Symposium on Organosilicon Chemistry, a "sensational" report.[5]
1997 State Prize of the Russian FederationM. G. VoronkovAwarded for the creation and development of the chemistry of pentacoordinate silicon, recognizing the impact of his work on silatranes.[2]

The Unique this compound Structure

The defining feature of a this compound is its rigid, cage-like tricyclic structure, which results from the transannular coordination of the nitrogen atom's lone pair of electrons to a vacant d-orbital of the silicon atom. This Si←N dative bond creates a hypervalent, pentacoordinate silicon center with a trigonal-bipyramidal geometry. The three oxygen atoms of the triethanolamine backbone lie in the equatorial positions, while the nitrogen atom and the fourth substituent (R) on the silicon atom occupy the axial positions.

This intramolecular bond is central to the stability and reactivity of silatranes. The strength and length of the Si←N bond are highly sensitive to the electronic properties of the axial 'R' substituent.[2]

  • Electron-Withdrawing Substituents (e.g., F, Cl) increase the Lewis acidity of the silicon atom, strengthening the Si←N interaction and resulting in a shorter bond length.[2]

  • Electron-Donating Substituents (e.g., alkyl groups) decrease the Lewis acidity of the silicon, weakening the interaction and leading to a longer bond.

This tunable interaction is a key principle in designing silatranes with specific chemical and biological properties.

Quantitative Structural Data

X-ray crystallography has been instrumental in elucidating the precise geometry of silatranes. The Si←N bond length is a critical parameter that correlates with the nature of the R-substituent.

Substituent (R)Si←N Bond Length (Å)Electronegativity/Inductive Effect
-Cl~2.02 - 2.12Strongly electron-withdrawing
-F~2.04Strongly electron-withdrawing
-NCS~2.14Electron-withdrawing
-C₆H₅ (Phenyl)~2.18 - 2.19Moderately electron-withdrawing
-CH₃ (Methyl)~2.18 - 2.24Electron-donating
-H~2.29 - 2.34Weakly electron-donating

Note: Bond lengths are approximate and can vary slightly based on crystal packing forces and the specific derivative studied. Data compiled from multiple crystallographic studies.[2][5]

Synthesis and Characterization Protocols

General Experimental Protocol: Synthesis of 1-Phenylthis compound

The most common and historically significant method for synthesizing silatranes is the transesterification of a corresponding trialkoxysilane with triethanolamine, often in the presence of a basic catalyst.[4][7]

Materials:

  • Phenyltriethoxysilane (1 equivalent)

  • Triethanolamine (1 equivalent)

  • Potassium hydroxide (B78521) (KOH, catalytic amount, e.g., ~1 mol%)

  • Solvent: Toluene or Xylene

  • Apparatus: Round-bottom flask, reflux condenser, Dean-Stark trap (optional), magnetic stirrer, heating mantle.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenyltriethoxysilane, triethanolamine, and the solvent.

  • Add a catalytic amount of solid potassium hydroxide to the mixture.

  • Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and stir vigorously. The reaction progress is monitored by the collection of the ethanol (B145695) byproduct, for which a Dean-Stark trap can be used.[1]

  • Continue refluxing for 2-4 hours or until the theoretical amount of ethanol has been collected.

  • Cool the reaction mixture to room temperature, which typically induces the precipitation of the crystalline this compound product.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with a cold, non-polar solvent (e.g., hexane (B92381) or diethyl ether) to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or a toluene/hexane mixture) to yield pure 1-phenylthis compound as a white crystalline solid.[8]

Standard Characterization Techniques

The unique structure of silatranes gives rise to characteristic spectroscopic signatures.

  • NMR Spectroscopy: This is a primary tool for structural confirmation.[9]

    • ¹H NMR: Shows characteristic signals for the triethanolamine backbone protons (-OCH₂- and -NCH₂-), typically appearing as two triplets around 2.8-3.0 ppm and 3.7-3.9 ppm, respectively.

    • ²⁹Si NMR: The pentacoordinate silicon atom in silatranes exhibits a characteristic upfield chemical shift (typically -65 to -100 ppm) compared to tetracoordinate silanes (e.g., trialkoxysilanes), providing definitive evidence of the cage structure.[10]

  • X-ray Crystallography: This is the gold standard for determining the solid-state structure, providing precise bond lengths and angles, and confirming the Si←N transannular bond.[10][11]

  • IR Spectroscopy: Key vibrational bands include the strong Si-O-C stretches (around 1020-1120 cm⁻¹) and a characteristic band for the this compound skeleton around 570-590 cm⁻¹.

Biological Activity and Structure-Activity Relationships

The physiological activity of silatranes is profoundly influenced by the nature of the R substituent on the silicon atom.[12] This allows for the rational design of derivatives with tailored biological effects through molecular hybridization.[9] Silatranes have demonstrated a wide array of activities, including antifungal, antimicrobial, antitumor, and wound-healing properties.[4][7]

Summary of Biological Activity

The following table summarizes representative quantitative data for the biological activity of various this compound derivatives.

Compound Class/DerivativeActivity TypeTarget Organism/Cell LineActivity MetricResultReference
Phosphoryl-aminopropylsilatranesAntifungalBotrytis cinerepers% Inhibition (at 50 mg/L)87%[4]
Phosphoryl-aminopropylsilatranesAntifungalBipolaris maydis% Inhibition (at 50 mg/L)85%[4]
Isoxazole-silatrane hybridsAntimicrobialEnterococcus duransMIC12.5 µg/mL[13]
Isoxazole-silatrane hybridsAntimicrobialBacillus subtilisMIC6.2 µg/mL[13]
1-(Alkylamino)silatranesAntitumorVariousGeneral ActivityMarked antitumor activity reported[12]
Phosphoramide-tegafur-silatrane hybridsAntitumorHCT-8 (Adenocarcinoma)% Inhibition12-29%[4]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Visualized Workflows and Relationships

The synthesis and evaluation of silatranes, along with the underlying principle of their structure-activity relationship, can be visualized through logical diagrams.

G cluster_synthesis Synthesis & Purification cluster_char Characterization RSi_OR3 Trialkoxysilane (R-Si(OR')₃) Reaction Transesterification (Base Catalyst) RSi_OR3->Reaction TEA Triethanolamine (N(CH₂CH₂OH)₃) TEA->Reaction Crude Crude this compound Reaction->Crude Purified Purified this compound (Recrystallization) Crude->Purified NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Purified->NMR Xray X-ray Crystallography Purified->Xray MS Mass Spectrometry Purified->MS G cluster_screening Biological Screening Workflow Library Synthesized this compound Library Primary Primary Screening (e.g., Antifungal/Antimicrobial Assay) Library->Primary Dose Dose-Response Assay (Determine MIC / IC₅₀) Primary->Dose Hits Hit Identification (Active Compounds) Dose->Hits Secondary Secondary Assays (e.g., Cytotoxicity, Mechanism) Hits->Secondary Lead Lead Compound Identification Secondary->Lead G cluster_sar Core Structure-Activity Relationship (SAR) Principle R_Group Axial Substituent (R) (Electronic Properties) SiN_Bond Si←N Dative Bond (Length & Strength) R_Group->SiN_Bond modulates PhysChem Physicochemical Properties (Dipole Moment, Lipophilicity, Stability) SiN_Bond->PhysChem influences Bio_Activity Biological Activity (e.g., Antifungal, Antitumor) PhysChem->Bio_Activity determines

References

The Definitive Guide to Silatrane Nomenclature, Classification, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, classification, and analytical methodologies for silatranes, a unique class of organosilicon compounds with significant potential in medicinal chemistry and materials science.

Introduction to Silatranes

Silatranes are tricyclic organosilicon compounds characterized by a pentacoordinated silicon atom with a transannular dative bond between the silicon and nitrogen atoms.[1][2] This distinctive cage-like structure imparts them with unusual physicochemical properties and a broad spectrum of biological activities, making them promising candidates for drug discovery and development.[1][2][3] The physiological activity of silatranes is highly dependent on the nature of the substituent attached to the silicon atom, which has led to the synthesis of a wide array of derivatives.[1][3]

Nomenclature of Silatranes

The systematic naming of silatranes follows the IUPAC nomenclature for bicyclic compounds. The core structure of a silatrane is named 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane .[4][5]

The numbering of the bicyclo[3.3.3]undecane system begins at one of the bridgehead atoms (silicon, in this case) and proceeds along the longest bridge to the other bridgehead atom (nitrogen). The remaining bridges are then numbered.

Substituents on the silicon atom are indicated with a "1-" prefix, followed by the name of the substituent. For example:

  • 1-Phenylthis compound: The substituent at the silicon atom is a phenyl group.[2]

  • 1-(Chloromethyl)this compound: The substituent at the silicon atom is a chloromethyl group.[4]

  • 1-Ethoxythis compound: The substituent at the silicon atom is an ethoxy group.

Classification of Silatranes

Silatranes can be classified based on several structural features, primarily the nature of the substituent at the silicon atom and modifications to the triethanolamine (B1662121) backbone.

A primary classification distinguishes between:

  • 1-Organosilatranes: This is the largest and most studied class, where the substituent at the silicon atom is an organic group (e.g., alkyl, aryl, vinyl, etc.). These are the derivatives most explored for their biological activities.

  • 1-Hydrothis compound: The substituent at the silicon atom is a hydrogen atom.

  • 1-Halosilatranes: The substituent at the silicon atom is a halogen (e.g., fluoro, chloro, bromo).[2]

  • 1-Alkoxysilatranes: The substituent at the silicon atom is an alkoxy group.

A further classification can be made based on the nature of the organic substituent in 1-organosilatranes, for example, into aryl-silatranes, alkyl-silatranes, and functionalized alkylsilatranes.

The following diagram illustrates this classification scheme:

G Silatranes Silatranes Substituent Based on Substituent at Si (Position 1) Silatranes->Substituent Backbone Based on Backbone Modification Silatranes->Backbone Organo 1-Organosilatranes Substituent->Organo Hydro 1-Hydrothis compound Substituent->Hydro Halo 1-Halosilatranes Substituent->Halo Alkoxy 1-Alkoxysilatranes Substituent->Alkoxy Aryl Aryl-silatranes Organo->Aryl Alkyl Alkyl-silatranes Organo->Alkyl Functionalized Functionalized Alkylsilatranes Organo->Functionalized

Caption: Classification of Silatranes.

Experimental Protocols

General Synthesis of 1-Organosilatranes

The most common method for the synthesis of 1-organosilatranes is the transesterification of the corresponding 1-organotrialkoxysilane with triethanolamine.[6]

General Reaction Scheme:

R-Si(OR')₃ + N(CH₂CH₂OH)₃ → R-Si(OCH₂CH₂)₃N + 3 R'OH

Detailed Methodology:

  • Reactants and Solvent: Equimolar amounts of the 1-organotrialkoxysilane and triethanolamine are used. The reaction can be carried out neat (solvent-free) or in a high-boiling point solvent such as xylene or dimethylformamide (DMF).[7][8]

  • Catalyst: The reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOMe).[7] Organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to be effective, allowing for milder, solvent-free conditions.[7][8]

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by the distillation of the alcohol byproduct (R'OH).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography.[7]

The following diagram outlines the general workflow for the synthesis and purification of 1-organosilatranes:

G cluster_synthesis Synthesis cluster_purification Purification Reactants 1-Organotrialkoxysilane + Triethanolamine Catalyst Base Catalyst (e.g., KOH, DBU) Reactants->Catalyst Heating Heating/Reflux Catalyst->Heating Cooling Cooling Heating->Cooling Isolation Isolation Cooling->Isolation Recrystallization Recrystallization/ Chromatography Isolation->Recrystallization Product Pure 1-Organothis compound Recrystallization->Product

Caption: Synthesis and Purification Workflow.

Characterization Techniques

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of silatranes.

  • ¹H NMR: Provides information about the proton environment in the molecule. Characteristic signals for the N-CH₂ and O-CH₂ protons of the this compound cage are typically observed as triplets.[9]

  • ¹³C NMR: Shows the carbon skeleton of the molecule. The chemical shifts of the N-CH₂ and O-CH₂ carbons are characteristic of the this compound framework.[9]

  • ²⁹Si NMR: This is particularly informative for studying the coordination at the silicon atom. The chemical shift of the silicon in silatranes is typically found in a specific range that indicates a pentacoordinated environment.[9]

4.2.2. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure of silatranes in the solid state. It allows for the precise determination of bond lengths and angles, including the crucial Si-N transannular bond distance, which is a key indicator of the strength of the dative bond.[10]

Biological Activity and Signaling Pathways

Silatranes have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, and enzyme-inhibiting effects.[1] The biological activity is significantly influenced by the substituent at the silicon atom.[1]

Cytotoxicity and Antitumor Activity

Several this compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[1][2]

CompoundCell LineIC₅₀ (µM)Reference
SIL-BS (a nitro-silatrane derivative)HepG2 (Liver Cancer)> 150 µg/mL[1]
SIL-BS (a nitro-silatrane derivative)MCF-7 (Breast Cancer)~150 µg/mL[1]
1-(Alkylamino)silatranesVarious Tumor CellsMarked antitumor activity[1]
Phosphoramide–tegafur derivatives of 3-aminopropyl-silatraneHCT-8 (Adenocarcinoma)Inhibition: 12–29%[1]
Phosphoramide–tegafur derivatives of 3-aminopropyl-silatraneBel7402 (Hepatocellular Carcinoma)Inhibition: 12–29%[1]
Signaling Pathways

The precise mechanisms of action of silatranes are still under investigation, but some studies suggest their involvement in key cellular signaling pathways.

  • NF-κB Signaling Pathway: The anti-inflammatory properties of some silatranes may be attributed to their ability to interfere with the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[1]

  • PI3K/Akt Signaling Pathway: There is potential for this compound analogues to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1]

The following diagram illustrates the proposed interaction of silatranes with these signaling pathways:

G This compound This compound Derivative NFkB NF-κB Pathway This compound->NFkB Inhibition PI3KAkt PI3K/Akt Pathway This compound->PI3KAkt Modulation Inflammation Inflammation NFkB->Inflammation CellSurvival Cell Survival & Proliferation PI3KAkt->CellSurvival

Caption: Silatranes and Signaling Pathways.

Conclusion

This guide has provided a detailed overview of the nomenclature, classification, and analysis of silatranes. A systematic approach to naming and classifying these compounds is essential for clear communication within the scientific community. The experimental protocols outlined provide a foundation for the synthesis and characterization of novel this compound derivatives. Further research into the biological activities and underlying signaling pathways of silatranes will be crucial for the development of new therapeutic agents and advanced materials.

References

Electronic Structure and Bonding in Silatranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Silatranes are a distinctive class of tricyclic organosilicon compounds that feature a hypervalent, pentacoordinate silicon atom and a transannular dative bond between the silicon and nitrogen atoms (Si←N).[1] This unique intramolecular coordination results in a cage-like structure that imparts remarkable physicochemical properties, enhanced hydrolytic stability compared to analogous trialkoxysilanes, and a wide spectrum of biological activities.[2][3] The electronic nature of the Si←N bond is the cornerstone of silatrane chemistry, influencing molecular geometry, reactivity, and utility in fields ranging from medicinal chemistry and drug development to materials science and agriculture.[2][4] This technical guide provides a comprehensive examination of the electronic structure and bonding in silatranes, integrating findings from experimental techniques and theoretical computations. It details the key experimental protocols for their synthesis and characterization, presents quantitative data in a structured format, and visualizes the fundamental principles governing their behavior.

The Nature of the Silicon-Nitrogen Transannular Bond

The defining feature of a this compound is the intramolecular Si←N coordinate bond, which forces the silicon atom into a pentacoordinate state. This interaction is best understood as a Lewis acid-base interaction, where the lone pair of electrons on the apical nitrogen atom donates into a vacant or antibonding orbital of the silicon atom.[5][6]

Molecular Geometry

The Si←N bond results in a trigonal-bipyramidal (TBP) geometry around the central silicon atom. The three oxygen atoms of the triethanolamine (B1662121) skeleton occupy the equatorial positions, while the axial positions are filled by the nitrogen atom and the fourth substituent, denoted as 'R'. The strength and length of this Si←N bond are not fixed; they are highly sensitive to the electronic properties of the axial 'R' substituent.[7]

Bonding Models and Electronic Effects

The nature of the Si←N interaction has been a subject of extensive study, with models ranging from a purely electrostatic attraction to a significant covalent interaction described by a three-center, four-electron (3c-4e) bond model involving the R-Si-N axis.[6][8] Photoelectron spectroscopy and X-ray diffraction electron density studies suggest the interaction is primarily electrostatic, though a bond critical point between Si and N is consistently found in Quantum Theory of Atoms in Molecules (QTAIM) analyses, indicating a degree of bonding.[6][9][10]

The electronic character of the axial substituent 'R' critically modulates the Si←N bond distance (d(Si–N)):

  • Electron-Withdrawing Groups (EWGs): When 'R' is an EWG (e.g., F, Cl), it increases the Lewis acidity of the silicon atom, strengthening the donation from the nitrogen. This results in a shorter, stronger Si←N bond.

  • Electron-Donating Groups (EDGs): Conversely, when 'R' is an EDG (e.g., alkyl groups), it increases the electron density at the silicon center, weakening the Si←N interaction and leading to a longer, weaker bond.

This relationship is a central principle in the design of silatranes with tailored properties.

subst Axial Substituent (R) on Silicon ewg Electron-Withdrawing Group (EWG) e.g., F, Cl, OPh subst->ewg edg Electron-Donating Group (EDG) e.g., Me, Et, H subst->edg si_acidity Increases Si Lewis Acidity ewg->si_acidity si_density Increases Electron Density on Si edg->si_density bond_strength Stronger Si←N Bond si_acidity->bond_strength bond_weak Waker Si←N Bond si_density->bond_weak dist_short Shorter d(Si-N) bond_strength->dist_short dist_long Longer d(Si-N) bond_weak->dist_long

Influence of Axial Substituent on Si-N Bond

Experimental Elucidation of Electronic Structure

A combination of spectroscopic and diffraction techniques is employed to characterize the unique bonding in silatranes.

X-Ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state geometry of silatranes. It provides precise measurements of the Si←N bond length, the O-Si-O and N-Si-O bond angles, and the overall TBP geometry, confirming the pentacoordination of the silicon atom.[4][11] Studies have shown that Si←N distances typically range from ~2.0 Å to over 2.4 Å, depending on the substituent and crystal packing forces.[7][12] It is noteworthy that Si-N distances determined in the gas phase by electron diffraction are consistently longer than those in the crystalline state, highlighting the influence of the crystal lattice.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying silatranes in solution.

  • ²⁹Si NMR: The chemical shift of the silicon nucleus is highly sensitive to its coordination environment. The transannular Si←N interaction causes significant shielding of the silicon nucleus, resulting in a characteristic upfield shift (to more negative ppm values) of the ²⁹Si NMR signal compared to analogous tetracoordinate trialkoxysilanes.[11][14] This shielding effect is considered a hallmark of silicon pentacoordination in these systems.

  • ¹⁵N NMR: The nitrogen chemical shift also provides direct evidence of the Si←N interaction.[15]

  • ¹H and ¹³C NMR: These spectra are used to confirm the integrity of the tricyclic atrane framework, typically showing characteristic triplets for the -OCH₂- and -NCH₂- protons of the triethanolamine backbone.[15][16]

Photoelectron Spectroscopy (PES)

Ultraviolet photoelectron spectroscopy (PES) directly probes the valence molecular orbitals of gas-phase this compound molecules. The first ionization band in the PES spectrum is generally assigned to the ejection of an electron from the nitrogen lone-pair orbital that constitutes the Si←N dative bond.[17] The energy of this ionization is sensitive to the substituent at the silicon atom, providing further electronic evidence of the interaction.[17]

start Synthesized This compound Compound xray X-Ray Crystallography start->xray nmr NMR Spectroscopy (¹H, ¹³C, ²⁹Si) start->nmr comp Computational Modeling (DFT, QTAIM, NBO) start->comp pes Photoelectron Spectroscopy start->pes res_xray Solid-State Structure d(Si-N), Bond Angles TBP Geometry xray->res_xray res_nmr Solution Structure ²⁹Si Upfield Shift Confirms Pentacoordination nmr->res_nmr res_comp Theoretical Structure Electron Density Map Orbital Interactions comp->res_comp res_pes Gas-Phase Electronic Structure N Lone Pair Ionization Energy pes->res_pes elucidation Elucidation of Electronic Structure and Bonding res_xray->elucidation res_nmr->elucidation res_comp->elucidation res_pes->elucidation

Workflow for this compound Structural Elucidation

Theoretical and Computational Insights

Computational chemistry provides indispensable tools for understanding the subtleties of the Si←N bond.[18] Methods like Density Functional Theory (DFT) are frequently used to calculate molecular geometries, energies, and electronic properties.[2][9]

  • Geometry Optimization: Calculations can accurately predict molecular structures, but often show discrepancies between the gas phase (calculated) and solid state (experimental), with calculated gas-phase Si-N distances being significantly longer.[12] This suggests that crystal packing forces play a role in shortening the bond in the solid state.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the donor-acceptor interaction by calculating the charge transfer from the nitrogen lone pair (LP(N)) to the antibonding orbitals of the silicon atom (e.g., σ*(Si-R)).[2]

  • Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density (ρ(r)). The presence of a bond critical point (BCP) between the silicon and nitrogen atoms is taken as evidence for a bonding interaction.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental and theoretical studies of silatranes, illustrating the concepts discussed.

Table 1: Selected Crystallographic Data for 1-Substituted Silatranes

Substituent (R) Si←N Bond Length (Å) Si Geometry Reference(s)
-F 2.025(4) Trigonal Bipyramidal [7]
-Cl 2.023 Trigonal Bipyramidal [12]
-H 2.108 - 2.17 Trigonal Bipyramidal [9]
-OCH₃ 2.118(4) Trigonal Bipyramidal [11]
-C₆H₅ 2.193(5) Trigonal Bipyramidal [11]
-CH₃ 2.175 - 2.24 Trigonal Bipyramidal [12]

| -CH₂Si(CH₃)₃ | 2.745(4) | Distorted TBP |[7] |

Table 2: Comparative ²⁹Si NMR Chemical Shift Data

Compound R Group Si Coordination δ(²⁹Si) (ppm) Reference(s)
R-Si(OCH₂CH₂)₃N -CH₃ Pentacoordinate -69.2 [19]
R-Si(OCH₂CH₃)₃ -CH₃ Tetracoordinate -45.6 [14]
R-Si(OCH₂CH₂)₃N -H Pentacoordinate -84.1 [19]
R-Si(OCH₂CH₃)₃ -H Tetracoordinate -58.7 [14]
R-Si(OCH₂CH₂)₃N -Cl Pentacoordinate -82.1 [19]

| R-Si(OCH₂CH₃)₃ | -Cl | Tetracoordinate | -46.5 |[14] |

Table 3: Theoretical vs. Experimental Si←N Bond Distances for 1-Methylthis compound

Method Phase Si←N Bond Length (Å) Reference(s)
X-ray Crystallography Solid 2.175 [12]
Gas Electron Diffraction Gas 2.45 [12]
MP2 Calculation Gas 2.39 [12]

| B3LYP Calculation | Gas | 2.70 |[12] |

Detailed Experimental and Computational Protocols

Reproducibility is critical in scientific research. The following sections provide generalized protocols for the key experiments cited in the study of silatranes.

General Synthesis of 1-Substituted Silatranes

The most common method for synthesizing silatranes is the transesterification of a corresponding trialkoxysilane with triethanolamine (TEOA).[1][20]

  • Reactants and Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1-substituted trialkoxysilane (R-Si(OR')₃, 1.0 eq) and triethanolamine (N(CH₂CH₂OH)₃, 1.0 eq) in a suitable high-boiling solvent such as xylene or toluene.

  • Catalyst: Add a catalytic amount of a base, such as potassium hydroxide (B78521) (KOH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3][20]

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress is driven by the removal of the alcohol byproduct (R'OH) via distillation.

  • Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture. The product often precipitates upon cooling and can be isolated by filtration.

  • Purification: The crude product is typically purified by recrystallization from an appropriate solvent (e.g., ethanol, hexane, or a mixture thereof) to yield the pure this compound.[21]

cluster_reactants Reactants silane R-Si(OR')₃ (Trialkoxysilane) mix Mix in Solvent (e.g., Xylene) + Catalyst (e.g., KOH) silane->mix teoa N(CH₂CH₂OH)₃ (Triethanolamine) teoa->mix reflux Heat to Reflux (Distill off R'OH) mix->reflux cool Cool Reaction Mixture reflux->cool filter Filter Precipitate cool->filter purify Recrystallize and Dry filter->purify product Pure this compound R-Si(OCH₂CH₂)₃N purify->product

General Synthesis Workflow for Silatranes
Protocol for Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified this compound suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head using a cryoprotectant oil.

  • Data Collection: Place the crystal in a cold stream (e.g., 100 K) on an X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å).[7] Collect a full sphere of diffraction data using a series of scans.

  • Structure Solution and Refinement: Process the diffraction data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data using full-matrix least-squares methods to finalize atomic positions, and thermal parameters.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[16]

  • ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C{¹H} spectra on a spectrometer (e.g., 400 MHz or higher).

  • ²⁹Si NMR: Acquire a ²⁹Si NMR spectrum. Due to the low natural abundance and long relaxation times of ²⁹Si, this often requires a larger number of scans and may use techniques like INEPT or DEPT for signal enhancement. Use a broad spectral width to ensure the signal is observed.

Standard Computational Protocol for this compound Analysis
  • Structure Building: Construct the initial 3D coordinates of the this compound molecule using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without constraints using a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-311+G(d,p)).[10] This calculation is typically performed in the gas phase.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Property Analysis: Using the optimized geometry, perform further analyses such as NBO or QTAIM to investigate the electronic structure, charge distribution, and the nature of the Si←N bond.[2][9]

Implications for Drug Development and Materials Science

The electronic structure of the Si←N bond is not merely a theoretical curiosity; it has profound practical implications. The "atrane effect" provides steric and electronic protection to the silicon center, significantly enhancing the hydrolytic stability of silatranes compared to their acyclic trialkoxysilane counterparts. This stability is crucial for applications in biological systems, where a compound must maintain its integrity to exert a therapeutic effect.[22] By tuning the electronic nature of the axial substituent, researchers can modulate the polarity, stability, and reactivity of the entire molecule, allowing for the rational design of this compound-based drugs with specific activities, or materials with tailored surface-binding properties.[1][23]

Conclusion

The electronic structure of silatranes is dominated by the unique transannular Si←N dative bond, which induces a pentacoordinate, trigonal-bipyramidal geometry at the silicon center. The strength and length of this bond are highly tunable via the electronic properties of the axial substituent. A synergistic approach, combining experimental techniques like X-ray crystallography and multi-nuclear NMR with theoretical methods such as DFT and QTAIM, has been essential in building a comprehensive model of the bonding in these fascinating molecules. This fundamental understanding is critical for harnessing the potential of silatranes in the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Key Physicochemical Properties of Silatranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Silatranes are a fascinating class of tricyclic organosilicon compounds that have garnered significant attention across various scientific disciplines, including materials science, agriculture, and pharmacology. Their unique cage-like structure, characterized by a transannular dative bond between the nitrogen and silicon atoms, imparts a host of unusual physicochemical properties and a broad spectrum of biological activities.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of silatranes, detailed experimental protocols, and visualizations of relevant workflows and mechanisms of action to aid in the research and development of silatrane-based molecules.

Molecular Structure and Bonding

The defining feature of the this compound framework is the pentacoordinated silicon atom, which results from a dative, transannular bond between the silicon and the lone pair of the bridgehead nitrogen atom (N→Si).[3][4] This intramolecular coordination gives rise to a rigid, cage-like structure. The length of this Si-N bond is a critical parameter and is highly dependent on the nature of the substituent attached to the silicon atom.[5][6] Electron-withdrawing substituents tend to shorten the Si-N bond, while electron-donating groups lengthen it.[6] This variability in bond length directly influences the electronic environment of the silicon center and, consequently, the overall reactivity and biological activity of the molecule.[1]

The geometry of the silicon atom in silatranes is typically a distorted trigonal bipyramid, with the nitrogen and the axial substituent occupying the apical positions.[6] This unique structural arrangement is a key determinant of the distinct properties of silatranes compared to their acyclic analogues, such as trialkoxysilanes.[3]

Physicochemical Properties

Hydrolytic Stability

A crucial property of silatranes, particularly for applications in biological systems and as surface modifying agents, is their hydrolytic stability.[3][7] The cage-like structure and the N→Si bond provide both steric hindrance and electronic stabilization, which protect the silicon atom from nucleophilic attack by water, rendering them significantly more stable towards hydrolysis than conventional trialkoxysilanes, especially at neutral pH.[8][9][10]

However, the rate of hydrolysis is highly dependent on the pH of the medium. In acidic conditions, protonation of the this compound structure facilitates the cleavage of the Si-O bonds, leading to an accelerated rate of hydrolysis.[8] Basic conditions also promote hydrolysis, though the mechanism differs.[8] The substituent on the silicon atom also plays a significant role in modulating hydrolytic stability.[7]

Table 1: Comparative Hydrolytic Stability of Various Silatranes in a Neutral Medium [7]

This compound Derivative (Substituent at Si)Rate Constant (k) x 10⁻⁴ (s⁻¹)Relative Stability
Alkyl Substituted
Methyl0.20Very High
Vinyl0.25High
Phenyl0.33High
Alkoxy Substituted
Methoxy2.50Moderate
Ethoxy1.80Moderate
Isopropoxy1.20Moderate-High
Haloalkyl Substituted
Chloromethyl0.80High
Aryl Substituted
p-Tolyl0.30High
p-Chlorophenyl0.45High

Note: A smaller rate constant (k) indicates greater stability. Data is based on studies in a neutral aqueous medium; absolute rates can be influenced by pH, temperature, and solvent composition.[7]

Below is a simplified diagram illustrating the hydrolysis pathway of silatranes.

G This compound This compound (Stable Cage Structure) Protonation Protonation (Acidic pH) or Nucleophilic Attack (Basic pH) This compound->Protonation H₂O Intermediate Unstable Intermediate Protonation->Intermediate Cage Opening Products Hydrolysis Products: Silicic Acid/Oligomers + Triethanolamine Intermediate->Products Bond Cleavage

Simplified Hydrolysis Pathway of Silatranes.
Solubility

The solubility of silatranes is highly variable and depends on the nature of the substituent at the silicon atom as well as the polymer core in the case of polymeric silatranes.[11][12] Many derivatives are water-soluble, which contributes to their high bioavailability.[11] For instance, certain 3-aminopropylthis compound derivatives are highly soluble in water (3-4 mg/mL).[11] In contrast, methylthis compound (B1583748) is reported to be insoluble in water.[13] The introduction of polar functional groups can enhance water solubility.[14]

Table 2: Solubility of Selected this compound Derivatives

This compound DerivativeSolventSolubilityReference
3-Aminopropylthis compound derivatives (2-7)Water3-4 mg/mL[11]
Methylthis compoundWater< 1 mg/mL at 20.5 °C[13]
This compound-containing poly(β-amino esters) (1, 2)THF, acetone, ethanol, waterSoluble[15]
This compound-containing poly(β-amino esters) (3, 4)Methylene chloride, THF, acetoneSoluble[15]
This compound GlycolWaterHigh[10]
Lipophilicity
Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the characterization of silatranes.

NMR Spectroscopy:

  • ¹H NMR: Characteristic triplets for the NCH₂ and OCH₂ protons of the this compound cage are typically observed around 2.73–2.79 ppm and 3.69–3.76 ppm, respectively.[17]

  • ¹³C NMR: The carbon atoms of the this compound framework (NCH₂ and OCH₂) show signals in the regions of 50.59–51.21 ppm and 56.30–57.86 ppm.[11][17]

  • ²⁹Si NMR: The chemical shift of the silicon atom is a sensitive probe of the coordination environment. For pentacoordinated silicon in silatranes, the ²⁹Si NMR signal typically appears around -85 ppm, which is indicative of the transannular Si←N dative bond.[11][17]

IR Spectroscopy: The IR spectra of silatranes exhibit characteristic absorption bands for the silatranyl group. A notable feature is the band corresponding to the N→Si coordination, which appears in the range of 584–588 cm⁻¹.[11] Other characteristic bands include those for Si-O stretching (around 1090–1103 cm⁻¹) and CH₂ stretching (2925–2939 cm⁻¹).[11][17]

Biological Activities

Silatranes exhibit a wide array of biological activities, including antifungal, antimicrobial, and antitumor properties.[2][4][5] The biological effect is highly dependent on the substituent at the silicon atom, making silatranes attractive candidates for molecular hybridization in drug design.[1][2]

Table 3: Selected Biological Activities of this compound Derivatives

This compound DerivativeBiological ActivityTarget/Cell LineActivity MetricReference
General Silatranes (8)AntifungalBotrytis cinerepers87% Inhibition (50 mg/L)[2]
General Silatranes (8)AntifungalBipolaris maydis85% Inhibition (50 mg/L)[2]
Schiff-base-type silatranes (11)AntifungalAspergillus fumigatus, Penicillium chrysogenum, Fusarium spp.MIC values compared to Capsofungin and Kanamycin[2]
Triethylammonium-3-silatranyl-propyldithiocarbamate (13)AntimicrobialBacillus subtilis, Escherichia coli, Staphylococcus aureusMIC = 1.80 mg/mL[4]
Phosphoramide–tegafur derivatives of 3-aminopropyl-silatraneAntitumorHCT-8 (Adenocarcinoma), Bel7402 (Hepatocellular Carcinoma)12–29% Inhibition
1-(Alkylamino)silatranesAntitumorVarious Tumor CellsMarked antitumor activity
Proposed Mechanism of Antitumor Activity

The antitumor activity of some this compound analogues is proposed to involve the modulation of key cellular signaling pathways. One such pathway is the PI3K/Akt signaling cascade, which plays a crucial role in cell survival, proliferation, and growth.[18][19][20] Dysregulation of this pathway is a common feature in many cancers.[18][21] It is hypothesized that certain silatranes may exert their cytotoxic effects by interfering with this pathway, leading to the inhibition of tumor cell proliferation and survival.

G cluster_membrane Cell Membrane GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival promotes This compound This compound Analogue This compound->Inhibition Inhibition->PI3K

Proposed modulation of the PI3K/Akt signaling pathway by this compound analogues.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the advancement of this compound research. Below are methodologies for the synthesis and characterization of these compounds, as well as for the determination of their key physicochemical and biological properties.

Synthesis and Characterization of Silatranes

A general and widely used method for the synthesis of silatranes is the transesterification of a corresponding trialkoxysilane with triethanolamine.[22]

G cluster_reactants Reactants cluster_products Products Trialkoxysilane R-Si(OAlk)₃ (Trialkoxysilane) Reaction Transesterification (with catalyst, e.g., DBU) Heat, Solvent-free or in Solvent Trialkoxysilane->Reaction Triethanolamine N(CH₂CH₂OH)₃ (Triethanolamine) Triethanolamine->Reaction This compound R-Si(OCH₂CH₂)₃N (this compound) Reaction->this compound Alcohol 3 Alk-OH (Alcohol byproduct) Reaction->Alcohol Purification Purification (e.g., washing with hexane, recrystallization) This compound->Purification Characterization Characterization (NMR, IR, MS, X-ray) Purification->Characterization

General workflow for the synthesis and characterization of silatranes.
Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[1][5][7]

Materials:

  • Test this compound compound (solid)

  • Deionized water or buffer solution of desired pH

  • Glass vials with screw caps

  • Shaker or agitator

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the solid this compound compound to a glass vial. The excess solid should be visually apparent.[1]

  • Add a known volume of the aqueous solvent (water or buffer) to the vial.[5]

  • Tightly cap the vials and place them on a shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[1][5]

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to ensure complete separation of the undissolved solid.[5]

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant if necessary and quantify the concentration of the dissolved this compound using a validated analytical method (e.g., HPLC with a calibration curve).[5]

  • The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Determination of Lipophilicity (RP-HPLC Method)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-throughput and reliable method for estimating the logP of a compound.[3][8][23] It is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18)

  • Mobile phase: a mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile)[8][22]

  • Test this compound compound

  • A set of reference compounds with known logP values

Procedure:

  • Prepare a series of mobile phases with varying compositions of the organic modifier.

  • Inject the test this compound and the reference compounds onto the HPLC column for each mobile phase composition and record the retention times.

  • Calculate the capacity factor (k) for each compound at each mobile phase composition.

  • For each compound, plot the logarithm of the capacity factor (log k) against the percentage of the organic modifier in the mobile phase.

  • Extrapolate the linear regression to 100% aqueous phase to determine the log k_w value for each compound.

  • Create a calibration curve by plotting the log k_w values of the reference compounds against their known logP values.

  • Use the calibration curve and the log k_w value of the test this compound to determine its logP.[23]

In Vitro Bioactivity Screening

The following workflow outlines the general steps for screening this compound compounds for biological activity, such as antimicrobial or antifungal effects.[2]

G Synthesis Synthesis of This compound Library PrimaryScreening Primary Screening (e.g., Agar Diffusion Assay) Synthesis->PrimaryScreening MIC MIC Determination (Broth Microdilution) PrimaryScreening->MIC Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., on mammalian cells) MIC->Cytotoxicity LeadIdentification Lead Compound Identification Cytotoxicity->LeadIdentification Potent & Non-toxic SAR Structure-Activity Relationship (SAR) Studies LeadIdentification->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

General Workflow for In Vitro Bioactivity Screening of Silatranes.

Protocol for Minimum Inhibitory Concentration (MIC) Determination:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound compound in a suitable broth medium.[2]

  • Prepare an inoculum of the target microorganism (e.g., bacteria or fungi) and adjust its concentration to a standard value.

  • Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[2]

  • Incubate the plate under appropriate conditions (temperature, time) for the growth of the microorganism.

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

Conclusion

Silatranes represent a unique and versatile class of organosilicon compounds with a rich profile of physicochemical properties and biological activities. Their characteristic cage-like structure with a transannular N→Si bond is central to their enhanced hydrolytic stability and diverse reactivity. The ability to tune their properties by modifying the substituent at the silicon atom makes them highly attractive for a wide range of applications, from the development of novel therapeutic agents to the design of advanced materials. A thorough understanding of their core physicochemical properties and the application of standardized experimental protocols are essential for unlocking the full potential of silatranes in research and drug development.

References

Synthesis and Characterization of Novel Silatranes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel silatranes, a class of pentacoordinate silicon compounds with a unique cage-like structure. Their remarkable hydrolytic stability, water solubility, and diverse biological activities make them promising candidates for drug development and various material science applications.[1][2][3][4] This document details contemporary synthetic methodologies, advanced characterization techniques, and key applications, with a focus on providing actionable data and protocols for researchers in the field.

Synthesis of Novel Silatranes

The synthesis of silatranes typically involves the reaction of a trialkoxysilane with a trialkanolamine, most commonly triethanolamine (B1662121) (TEOA).[2] Recent advancements have focused on developing more efficient, environmentally friendly, and versatile synthetic protocols to access a wide array of functionalized silatranes.

Organocatalytic Solvent-Free Synthesis

A significant step forward in silatrane synthesis is the development of solvent-free organocatalytic methods.[5][6] This approach addresses the limitations of traditional methods that often require high temperatures and harsh inorganic bases.[5] The use of organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) allows for the efficient formation of the this compound cage under mild conditions.[5][6]

Key Advantages:

  • Environmentally friendly (solvent-free).[5][6]

  • High yields (>70%).[5]

  • Mild reaction conditions, compatible with thermally sensitive functional groups.[5]

  • Simplified purification procedures.[5]

A variety of this compound derivatives can be synthesized using this methodology by reacting different organotrialkoxysilanes with TEOA or its derivatives.[5][6]

Synthesis from Diethoxydichlorosilane (B1585041)

Novel silatranes can also be synthesized using diethoxydichlorosilane as a precursor in reactions with Schiff base ligands. This method allows for the incorporation of diverse structural motifs into the this compound framework, leading to compounds with potentially unique biological activities.

One-Pot Synthesis of this compound Glycol

For applications requiring water-soluble silatranes, a cost-effective one-pot synthesis of this compound glycol directly from fumed silica, triethanolamine, and ethylene (B1197577) glycol has been developed.[1] This method is particularly useful for large-scale production.[1]

Characterization of Novel Silatranes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and purity of newly synthesized silatranes.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Typical signals include those for the -OCH₂ and -NCH₂ protons of the this compound cage, as well as protons of the substituent at the silicon atom. For example, in ethoxy-substituted silatranes, signals for -OCH₂ and -CH₃ groups appear around 3.53-3.66 and 1.21-1.30 ppm, respectively.

    • ¹³C NMR: Confirms the carbon framework. The silatranyl moiety carbons (NCH₂ and OCH₂) typically resonate at approximately 50.59–51.21 ppm and 56.30–57.86 ppm, respectively.[7]

    • ²⁹Si NMR: Highly sensitive to the coordination environment of the silicon atom and the nature of the axial substituent.[8]

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. Key absorption bands for silatranes include:

    • N→Si coordination bond: 573-588 cm⁻¹

    • Si-O bond: 1026-1074 cm⁻¹

    • C-O bond: 1235-1310 cm⁻¹

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.[9]

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional molecular structure, including the crucial Si-N bond length, which is a key feature of silatranes.[5][8]

Data Presentation

Table 1: Summary of Representative this compound Syntheses
Starting MaterialsCatalyst/ConditionsProductYield (%)Reference
Triethanolamine, OrganotrialkoxysilanesDBU, Solvent-free, mild heatingVarious organosilatranes>70[5]
Diethoxydichlorosilane, Schiff base ligandsTriethylamine (B128534), Acetonitrile (B52724), stirring for 4hSchiff base-derived silatranes82
Fumed silica, Triethanolamine, Ethylene glycolHeating to ~197 °C, N₂ streamThis compound glycolN/A[1]
3-Aminopropylthis compound, AcrylatesMethanol, 50 °C, 2 hAza-Michael adducts of this compoundup to 99[7]
Table 2: Characteristic Spectroscopic Data for Novel Silatranes
Compound Type¹H NMR (ppm)¹³C NMR (ppm)IR (cm⁻¹)Reference
Schiff base-derived silatranesAromatic protons: 6.66-7.98; Azomethine proton: 7.49-10.17Aromatic region: 108.39-159.79; Azomethine carbon: 95.99-166.79N→Si: 573-588; Si-O: 1026-1074; C-O: 1235-1310; C=N: 1594-1610
Aza-Michael adducts of 3-aminopropylthis compound-Silatranyl (NCH₂): 50.59–51.21; Silatranyl (OCH₂): 56.30–57.86; Propyl (SiCH₂): 12.80–13.89; Carbonyl (C=O): 173.27–176.53-[7]

Experimental Protocols

General Procedure for Organocatalytic Synthesis of Silatranes

This protocol is based on the DBU-catalyzed solvent-free methodology.[5]

Materials:

  • Triethanolamine (TEOA) or its derivative

  • Appropriate organotrialkoxysilane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst

Procedure:

  • In a round-bottom flask, combine the organotrialkoxysilane (1.0 eq) and triethanolamine (1.0 eq).

  • Add a catalytic amount of DBU (typically 1-5 mol%).

  • Stir the mixture under a nitrogen atmosphere at a specified temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by observing the formation of a solid product or by techniques like TLC or NMR.

  • Once the reaction is complete, the crude product can often be isolated by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent, if necessary.[5]

Synthesis of Schiff Base-Derived Silatranes

This protocol is adapted from the synthesis using diethoxydichlorosilane.

Materials:

  • Diethoxydichlorosilane

  • Schiff base ligand (L1)

  • Triethylamine

  • Anhydrous acetonitrile

Procedure:

  • Dissolve the Schiff base ligand (e.g., 2.64 mmol) in anhydrous acetonitrile (50 mL) in a flask under a nitrogen atmosphere.

  • Add triethylamine to the solution.

  • Stir the solution and add diethoxydichlorosilane (0.50 mL) dropwise.

  • Allow the reaction mixture to stir for 4 hours at room temperature.

  • The resulting product is collected by filtration and dried under vacuum.

Characterization by NMR Spectroscopy

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Record ¹H, ¹³C, and ²⁹Si NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher for ¹H).

  • Use tetramethylsilane (B1202638) (TMS) as an internal or external standard for ¹H and ¹³C NMR.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application start Starting Materials (Trialkoxysilane, TEOA) reaction Organocatalytic Reaction (DBU, Solvent-free) start->reaction product Crude this compound Product reaction->product purification Recrystallization / Chromatography product->purification nmr NMR Spectroscopy (¹H, ¹³C, ²⁹Si) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray application Biological Activity Testing / Material Science Application nmr->application ir->application ms->application xray->application

Caption: Experimental workflow for the synthesis and characterization of novel silatranes.

signaling_pathway cluster_cell Cancer Cell This compound Novel this compound Derivative receptor Cell Surface Receptor or Intracellular Target This compound->receptor Binding/Interaction caspase_cascade Caspase Cascade Activation receptor->caspase_cascade Signal Transduction apoptosis Apoptosis (Programmed Cell Death) caspase_cascade->apoptosis Execution

Caption: Postulated signaling pathway for this compound-induced apoptosis in cancer cells.

Applications in Drug Development

Silatranes have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[3]

  • Anticancer Activity: Certain this compound derivatives have demonstrated inhibitory effects against various cancer cell lines, including adenocarcinoma and hepatocellular carcinoma.[2] Their unique structure allows for the design of hybrid molecules that can target specific biological pathways in cancer cells.

  • Antimicrobial and Antifungal Properties: Hypervalent silicon complexes, including silatranes, have been extensively studied for their bacteriostatic, antimicrobial, and fungicidal properties.

  • Plant Growth Regulation: Some silatranes have shown potent plant growth-regulating activity, even surpassing that of known plant hormones at similar concentrations.[2]

The ability to functionalize the this compound core provides a versatile platform for developing new therapeutic agents and advanced materials.[2][4] The ongoing research in this field continues to unveil the vast potential of these intriguing molecules.

References

The Biological Frontier of Silatranes: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silatranes are a distinctive class of organosilicon compounds featuring a hypervalent, pentacoordinated silicon atom with a transannular dative bond between the silicon and nitrogen atoms. This unique cage-like structure confers upon them remarkable physicochemical properties and a diverse spectrum of biological activities, positioning them as compelling candidates in the landscape of modern drug discovery.[1][2] The biological effects of silatranes are profoundly influenced by the nature of the substituent attached to the silicon atom, a feature that allows for strategic molecular design to enhance therapeutic efficacy.[3][[“]] This in-depth technical guide explores the multifaceted biological activities of silatrane compounds, providing a comprehensive resource for researchers and professionals engaged in drug development. We delve into their anticancer, antimicrobial, antifungal, antiparasitic, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Biological Activities and Quantitative Data

This compound derivatives have demonstrated significant potential across a range of therapeutic areas. Their biological activity is often attributed to their unique structure, which facilitates cell membrane adsorption and subsequent intracellular transport.[5][6]

Anticancer Activity

Silatranes have emerged as a promising class of antitumor agents, exhibiting cytotoxicity against various cancer cell lines.[5][7] The mechanism of action for some derivatives is thought to involve the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival. For instance, a nitro-silatrane derivative has been shown to exhibit cytotoxicity through a mechanism described as "activation by reduction".[[“]][8]

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference
Phosphoramide–tegafur derivatives of 3-aminopropyl-silatrane (28)Adenocarcinoma (HCT-8)Inhibition12–29%[1]
Phosphoramide–tegafur derivatives of 3-aminopropyl-silatrane (28)Hepatocellular carcinoma (Bel7402)Inhibition12–29%[1]
1-Vinyl this compoundHuman lung carcinoma (A549)Inhibition of Invasiveness80% at 40 µg/mL[9]
1-(p-Aminophenyl) this compoundHuman lung carcinoma (A549)Inhibition of Invasiveness80% at 50 µg/mL[9]
1-(3-Phenylthiocarbamidopropyl) this compoundHuman lung carcinoma (A549)Inhibition of Invasiveness80% at 80 µg/mL[9]
Parent this compoundHuman lung carcinoma (A549)Inhibition of Invasiveness80% at 66 µg/mL[9]
1-Bromothis compoundHuman lung carcinoma (A549)Inhibition of Invasiveness80% at 171 µg/mL[9]
1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)this compound (SIL-BS)Hepatocellular carcinoma (HepG2)Viability Reduction~50% at 150 µg/mL[10]
1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)this compound (SIL-BS)Breast cancer (MCF7)Viability Reduction>70% at 75-300 µg/mL[10]
Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of silatranes make them attractive candidates for combating infectious diseases. Their efficacy has been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[1]

Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives

Compound/DerivativeTarget MicroorganismActivity MetricValueReference
Triethylammonium-3-silatranyl-propyldithiocarbamate (13)Bacillus subtilis, Escherichia coli, Staphylococcus aureusMIC1.80 mg/mL[1]
N-(triethoxysilylpropyl)phthalimide-derived silatranes (14, 15)Staphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa, Escherichia coliMIC0.20 mg/mL[1]
Isoxazole-silatrane hybrid (R = MeOC6H4)Enterococcus duransMIC12.5 µg/mL[1]
Isoxazole-silatrane hybrid (R = MeOC6H4)Bacillus subtilisMIC6.2 µg/mL[1]
Pyrrole-silatrane (18a)Enterococcus duransMIC3.1 µg/mL[1]
Pyrrole-silatrane (18a)Bacillus subtilisMIC6.2 µg/mL[1]
This compound-sulfonamide hybrid (1d)Yersinia pestis EV NIIEG, Yersinia enterocolitica 628/1, Listeria monocytogenes 766, Staphylococcus aureus ATCC 6538-PMIC100 mg/L[5]
Substituted benzoyl aminopropylsilatranes (10)Cucumber MildewInhibitionup to 99% (at 50 µl/L)[1]
Schiff-base-type this compound (methoxy substituent)Aspergillus fumigatus, Penicillium chrysogenum, Fusarium spp.MIC0.08 µg/mL[1]
Antiparasitic and Antiviral Activity

Preliminary studies have also highlighted the potential of silatranes as antiparasitic and antiviral agents.

Table 3: Antiparasitic and Antiviral Activity of this compound Derivatives

Compound/DerivativeTarget Organism/VirusActivity MetricValueReference
This compound (22)Trichomonas vaginalisIC501.75 µM[11]
APS/acyclovir hybrids (19)Hepatitis B Virus (HBV)IC5035–160 µM[12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound compounds.

Synthesis of 3-Aminopropylthis compound Derivatives

A common method for synthesizing derivatives of 3-aminopropylthis compound is the aza-Michael reaction, where 3-aminopropylthis compound acts as a Michael donor.[1]

General Procedure:

  • Reactant Preparation: Dissolve 3-aminopropylthis compound in a suitable solvent, such as methanol.

  • Reaction Initiation: Add the Michael acceptor (e.g., acrylonitrile, methyl acrylate) to the this compound solution. The molar ratio of reactants can be varied to favor the formation of mono- or diadducts.

  • Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 50 °C) and stir for a defined period (e.g., 2-4 hours).[1]

  • Product Isolation: After the reaction is complete, cool the mixture and isolate the product. Purification can be achieved by recrystallization from an appropriate solvent.

  • Characterization: Confirm the structure of the synthesized derivatives using techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si), and Mass Spectrometry.[1]

Synthesis_Workflow cluster_synthesis Synthesis of 3-Aminopropylthis compound Derivatives Reactants 3-Aminopropylthis compound + Michael Acceptor Reaction Aza-Michael Reaction (50°C, 2-4h) Reactants->Reaction Solvent Methanol Solvent->Reaction Purification Recrystallization Reaction->Purification Characterization IR, NMR, Mass Spec Purification->Characterization FinalProduct Purified Derivative Characterization->FinalProduct

General workflow for the synthesis of 3-aminopropylthis compound derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound and incubate for a specified period (e.g., 72 hours).

  • MTT Reagent Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: After incubation, remove the MTT solution. Add 130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell viability).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Start SeedCells Seed Cancer Cells (1x10^4 cells/well) Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 AddMTT Add MTT Solution (2 mg/mL) Incubate2->AddMTT Incubate3 Incubate (1.5h, 37°C) AddMTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Incubate4 Incubate (15 min, shaking) Solubilize->Incubate4 Measure Measure Absorbance (492 nm) Incubate4->Measure Analyze Calculate Cell Viability & IC50 Measure->Analyze End End Analyze->End MIC_Workflow cluster_mic Broth Microdilution MIC Workflow Start Start PrepareInoculum Prepare Standardized Inoculum Start->PrepareInoculum Inoculate Inoculate Wells PrepareInoculum->Inoculate SerialDilution Serial Dilution of This compound Compound SerialDilution->Inoculate AddControls Add Positive & Negative Controls Inoculate->AddControls Incubate Incubate Plate AddControls->Incubate ReadMIC Determine MIC (Lowest concentration with no growth) Incubate->ReadMIC End End ReadMIC->End PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth MAPK_ERK_Pathway cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation CellResponse Cell Proliferation, Differentiation, Survival TranscriptionFactors->CellResponse Apoptosis_Pathway cluster_pathway Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor Binding Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation CellularStress Cellular Stress Mitochondrion Mitochondrion CellularStress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

The Cornerstone of Stability: An In-depth Technical Guide to the Transannular N→Si Dative Bond in Silatranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Silatranes, a unique class of tricyclic organosilicon compounds, have garnered significant attention in fields ranging from materials science to medicinal chemistry. Their remarkable stability, distinct reactivity, and potent biological activity are intrinsically linked to a singular structural feature: the transannular dative bond between a nitrogen and a silicon atom (N→Si). This in-depth guide explores the nuances of this critical intramolecular interaction, providing a comprehensive overview of its characteristics, the factors governing its strength, and the experimental and computational methodologies employed in its study.

The Nature of the Transannular N→Si Bond

At the heart of the silatrane structure lies a pentacoordinate silicon atom in a trigonal-bipyramidal geometry. The silicon is covalently bound to three oxygen atoms of a triethanolamine (B1662121) framework and an axial organic substituent (R). The lone pair of electrons on the apical nitrogen atom of the triethanolamine moiety donates into a vacant d-orbital of the silicon atom, forming the N→Si dative bond. This intramolecular coordination is the defining feature of silatranes and is responsible for their enhanced stability compared to analogous acyclic trialkoxysilanes.

The strength and length of the N→Si bond are not fixed; they are highly sensitive to the electronic properties of the axial substituent (R). This "push-pull" relationship allows for the fine-tuning of the molecule's electronic environment and, consequently, its chemical and biological properties.

Quantitative Analysis of the N→Si Bond

The interplay between the axial substituent and the N→Si dative bond is evident in key structural and spectroscopic parameters. The following tables summarize the quantitative data from X-ray crystallography and 29Si NMR spectroscopy for a series of 1-substituted silatranes, illustrating the influence of the substituent's electronegativity on the N→Si bond length and the 29Si chemical shift.

Table 1: N→Si Bond Lengths for 1-Substituted Silatranes

Substituent (R)Electronegativity of Key AtomN→Si Bond Length (Å)
H2.202.195
CH32.552.183
C6H52.552.193
OCH33.442.116
F3.982.042
Cl3.162.023

Note: Bond lengths are approximate and can vary slightly depending on the crystal packing and phase.

Table 2: 29Si NMR Chemical Shifts for 1-Substituted Silatranes

Substituent (R)29Si Chemical Shift (δ, ppm)
H-97.2
CH3-65.1
C6H5-78.9
OCH3-99.8
F-100.9
Cl-84.3

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) and can be influenced by solvent and temperature.

Factors Influencing the N→Si Dative Bond Strength

The strength of the transannular N→Si dative bond is a critical determinant of a this compound's overall properties. Several factors contribute to the modulation of this interaction, allowing for the rational design of silatranes with tailored characteristics.

cluster_factors Factors Influencing N→Si Bond Strength cluster_bond N→Si Dative Bond Substituent_Electronegativity Substituent (R) Electronegativity Bond_Strength Bond Strength Substituent_Electronegativity->Bond_Strength Increases with higher electronegativity Steric_Hindrance Steric Hindrance Steric_Hindrance->Bond_Strength Decreases with bulkier substituents Solvent_Polarity Solvent Polarity Solvent_Polarity->Bond_Strength Increases in polar solvents Geometric_Constraints Geometric Constraints of the Cage Geometric_Constraints->Bond_Strength Influences optimal N-Si distance

Factors influencing the N→Si dative bond strength.

Experimental Protocols

The characterization of the N→Si dative bond in silatranes relies on a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for key experiments.

Synthesis of 1-Substituted Silatranes (General Protocol)

This protocol describes a common method for the synthesis of 1-substituted silatranes via the transesterification of a trialkoxysilane with triethanolamine.

Materials:

  • 1-Substituted trialkoxysilane (e.g., R-Si(OEt)3)

  • Triethanolamine (N(CH2CH2OH)3)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Catalyst (e.g., potassium hydroxide, sodium methoxide)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-substituted trialkoxysilane (1.0 eq.) and triethanolamine (1.0 eq.) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of the base (e.g., 0.1 mol%).

  • Heat the reaction mixture to reflux and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by a suitable method (e.g., TLC or GC). The reaction drives to completion by the removal of the alcohol byproduct (e.g., ethanol) via distillation.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum.

  • If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by sublimation.

  • Characterize the purified product by NMR (1H, 13C, 29Si), IR spectroscopy, and mass spectrometry.

Single-Crystal X-ray Crystallography

This technique provides precise information on the molecular geometry, including the crucial N→Si bond length.

Procedure:

  • Crystal Growth: Grow single crystals of the this compound suitable for X-ray diffraction. This is often the most challenging step and may involve techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Mount the goniometer head on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.

29Si NMR Spectroscopy

29Si NMR is a powerful tool for probing the electronic environment of the silicon atom in silatranes.

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the this compound sample in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and match the 29Si probe.

  • Data Acquisition: Acquire the 29Si NMR spectrum. Due to the low natural abundance and long relaxation times of the 29Si nucleus, acquisition may require a large number of scans and the use of relaxation agents (e.g., Cr(acac)3) or pulse sequences designed to enhance sensitivity (e.g., DEPT or INEPT). Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to an internal or external standard (e.g., TMS at 0 ppm).

Experimental and Computational Workflow for this compound Characterization

The comprehensive characterization of a novel this compound involves a synergistic approach combining synthesis, spectroscopy, crystallography, and computational modeling.

cluster_workflow Characterization Workflow Synthesis Synthesis of 1-Substituted this compound Purification Purification (Recrystallization/Sublimation) Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis (1H, 13C NMR, IR, MS) Purification->Spectroscopic_Analysis Xray_Crystallography Single-Crystal X-ray Crystallography Spectroscopic_Analysis->Xray_Crystallography If suitable crystals 29Si_NMR 29Si NMR Spectroscopy Spectroscopic_Analysis->29Si_NMR Computational_Modeling Computational Modeling (DFT, NBO Analysis) Spectroscopic_Analysis->Computational_Modeling Initial Structure Data_Analysis Data Analysis and Structure-Property Correlation Xray_Crystallography->Data_Analysis Bond Lengths, Angles 29Si_NMR->Data_Analysis Chemical Shifts Computational_Modeling->Data_Analysis Bond Order, Charges

Workflow for this compound characterization.

Conclusion

The transannular N→Si dative bond is the defining structural element of silatranes, imparting them with their characteristic stability and reactivity. A thorough understanding of this bond, facilitated by a combination of synthetic, spectroscopic, crystallographic, and computational methods, is paramount for the rational design of novel this compound-based molecules for a wide array of applications, including the development of new therapeutic agents. The ability to modulate the strength of the N→Si interaction through the judicious choice of the axial substituent provides a powerful tool for fine-tuning the properties of these fascinating molecules.

The Silatrane Framework: An In-depth Technical Guide to Its Core Reactivity Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The silatrane framework, a unique class of tricyclic organosilicon compounds, has garnered significant attention across diverse scientific fields, from materials science to pharmacology. This interest stems from its distinctive chemical properties and pronounced biological activities. The core of the this compound structure features a hypervalent, pentacoordinate silicon atom with a transannular dative bond between the silicon and nitrogen atoms. This unique N→Si bonding imparts enhanced stability and specific reactivity patterns compared to their acyclic analogues, making them valuable building blocks in a variety of applications. This technical guide provides a comprehensive overview of the fundamental reactivity patterns of the this compound framework, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Reactivity Principles of the this compound Framework

The reactivity of the this compound framework is fundamentally governed by the presence of the transannular dative bond between the apical nitrogen and the central silicon atom. This interaction creates a rigid, cage-like structure that influences the electron density at the silicon center and sterically hinders direct nucleophilic attack. Consequently, silatranes exhibit a controlled and often slower reactivity compared to analogous trialkoxysilanes.

Key reactivity patterns include:

  • Hydrolysis: Silatranes are notably more resistant to hydrolysis than their trialkoxysilane counterparts. The rate of hydrolysis is significantly influenced by the nature of the substituent attached to the silicon atom and the pH of the medium. This controlled hydrolysis is advantageous in applications requiring stability in aqueous environments, such as drug delivery and surface modification.

  • Transesterification: The formation of the this compound cage itself is a prime example of its reactivity, typically achieved through the transesterification of a trialkoxysilane with triethanolamine (B1662121). This reaction can be catalyzed by bases such as potassium hydroxide (B78521) or more recently, by efficient organocatalysts like amidine derivatives under mild, solvent-free conditions.

  • Surface Modification: Silatranes are excellent precursors for surface modification, particularly of materials rich in hydroxyl groups like silica (B1680970). The controlled hydrolysis of silatranes allows for the formation of uniform and stable self-assembled monolayers (SAMs), a significant advantage over the often uncontrolled polymerization of trialkoxysilanes.

  • Sol-Gel Processes: The predictable hydrolysis and condensation of silatranes make them valuable precursors in sol-gel chemistry for the synthesis of silica-based materials. Their use can lead to materials with enhanced properties and allows for greener, aqueous-based processing.

  • Functionalization: The substituent at the silicon atom provides a versatile handle for introducing a wide array of functional groups. This allows for the fine-tuning of the this compound's physical, chemical, and biological properties, enabling its use in applications ranging from catalysis to the development of targeted therapeutics.

  • Electrochemical Behavior: Silatranes can undergo electrochemical oxidation to form short-lived cation radicals. The stability and subsequent reactivity of these species are influenced by the substituent on the silicon and the surrounding environment.

Quantitative Data on this compound Reactivity and Properties

The following tables summarize key quantitative data related to the reactivity and structural properties of the this compound framework, providing a basis for comparison and selection of appropriate derivatives for specific applications.

Table 1: Hydrolytic Stability of Various this compound Derivatives

This table presents the rate constants for the hydrolysis of a series of 1-substituted silatranes in a neutral aqueous medium. A smaller rate constant (k) indicates greater hydrolytic stability.[1]

This compound Derivative (Substituent at Si)Rate Constant (k) x 10⁻⁴ (s⁻¹)Relative Stability
Alkyl Substituted
Methyl0.20Very High
Vinyl0.25High
Phenyl0.33High
Alkoxy Substituted
Methoxy2.50Moderate
Ethoxy1.80Moderate
Isopropoxy1.20Moderate-High
Haloalkyl Substituted
Chloromethyl0.80High
Aryl Substituted
p-Tolyl0.30High
p-Chlorophenyl0.45High

Note: Data is based on studies in a neutral aqueous medium. The absolute rates of hydrolysis can be influenced by pH, temperature, and solvent composition.[1]

Table 2: Organocatalytic Synthesis of this compound Derivatives

This table summarizes the reaction conditions and yields for the synthesis of various organofunctionalized silatranes using an amidine-based organocatalyst (DBU) in a solvent-free protocol.[2][3][4]

EntryAminotriolTrialkoxysilaneT [°C]t [h]Yield [%]
1TEOAMeSi(OMe)₃r.t.0.598
2TEOAPhSi(OMe)₃r.t.196
3TEOA(3-Aminopropyl)Si(OEt)₃r.t.1294
4TEOA(3-Glycidyloxypropyl)Si(OMe)₃r.t.0.595
5TEOAVinylSi(OEt)₃r.t.690
6N-Me-TEOAMeSi(OMe)₃602490
7N-Ph-TEOAMeSi(OMe)₃r.t.2498

Reaction conditions: [aminotriol]/[trialkoxysilane]/[DBU] = 1:1.03:0.01, neat. TEOA = Triethanolamine. r.t. = room temperature.[2][3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound framework.

Protocol 1: General Synthesis of Silatranes via Organocatalysis

This protocol describes a solvent-free and efficient method for the synthesis of this compound derivatives using an amidine-based organocatalyst.[2][3][4]

Materials:

  • Appropriate trialkoxysilane precursor

  • Triethanolamine (TEOA) or a derivative thereof

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the organocatalyst

  • Hexane (B92381) (for washing)

Procedure:

  • In a reaction vessel, combine the trialkoxysilane and triethanolamine in a molar ratio of 1.03:1.

  • Add the DBU catalyst to the mixture in a catalytic amount (e.g., 1 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C), depending on the reactivity of the substrates. The reaction is typically carried out neat (without solvent).

  • Monitor the progress of the reaction by observing the precipitation of the crystalline this compound product. The homogenization of the initial two-phase system indicates the progression of the reaction.

  • Upon completion of the reaction (as determined by, for example, the complete consumption of the limiting reagent), isolate the solid product.

  • Wash the precipitate with small portions of hexane to remove unreacted starting materials and the catalyst.

  • Dry the purified this compound product under vacuum.

Protocol 2: Surface Modification of Silica with 3-Aminopropylthis compound

This protocol details the functionalization of a silica surface with amine groups using 3-aminopropylthis compound, leading to a stable and uniform monolayer.

Materials:

  • Silica substrate (e.g., silica nanoparticles, glass slide)

  • 3-Aminopropylthis compound

  • Anhydrous toluene (B28343) or ethanol

  • Deionized water

Procedure:

  • Substrate Preparation: Thoroughly clean the silica substrate to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in a cleaning solution (e.g., piranha solution, with extreme caution) followed by rinsing with deionized water and drying.

  • Silanization Solution Preparation: Prepare a solution of 3-aminopropylthis compound in anhydrous toluene or ethanol. The concentration will depend on the desired surface coverage, but a typical starting point is a 1-5% (v/v) solution.

  • Surface Modification: Immerse the cleaned and dried silica substrate in the silanization solution. Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature or with gentle heating. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize premature hydrolysis of the this compound in the bulk solution.

  • Washing: After the desired reaction time, remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent (toluene or ethanol) to remove any non-covalently bound this compound.

  • Curing: To promote the formation of stable siloxane bonds with the surface and cross-linking, the coated substrate can be cured by heating in an oven (e.g., at 110-120 °C for 1 hour).

  • Characterization: The functionalized surface can be characterized by techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the presence of nitrogen and silicon, contact angle measurements to assess the change in surface hydrophilicity, and atomic force microscopy (AFM) to evaluate the surface morphology.

Protocol 3: Hydrolysis Rate Measurement of Silatranes by UV-Vis Spectroscopy

This protocol outlines a method for determining the hydrolytic stability of this compound derivatives by monitoring changes in their UV-Vis absorbance over time. This method is applicable to silatranes containing a chromophore.

Materials:

  • Chromophoric this compound derivative

  • Aqueous buffer solution of the desired pH

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a stock solution of the chromophoric this compound in a suitable solvent (e.g., acetonitrile) to ensure solubility. Prepare the aqueous buffer solution at the desired pH and equilibrate it to the desired temperature in the spectrophotometer's cuvette holder.

  • Reaction Initiation: To initiate the hydrolysis reaction, inject a small, known volume of the this compound stock solution into the buffered aqueous solution in the cuvette. The final concentration of the this compound should be such that its absorbance falls within the linear range of the spectrophotometer.

  • Data Acquisition: Immediately after mixing, start recording the UV-Vis spectrum at regular time intervals. Alternatively, monitor the change in absorbance at a single wavelength where the difference in absorbance between the reactant and the product is maximal.

  • Data Analysis: Plot the absorbance at the chosen wavelength against time. The rate constant (k) for the hydrolysis reaction can be determined by fitting the data to the appropriate rate law (e.g., pseudo-first-order kinetics if the concentration of water is in large excess). For a pseudo-first-order reaction, a plot of ln(A_t - A_∞) versus time will yield a straight line with a slope of -k, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

Visualizing this compound Reactivity: Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships in this compound chemistry.

G General Synthesis of Silatranes cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up Trialkoxysilane Trialkoxysilane Mixing Mixing Trialkoxysilane->Mixing Triethanolamine Triethanolamine Triethanolamine->Mixing Catalyst_Addition Catalyst Addition (e.g., DBU) Mixing->Catalyst_Addition Transesterification Transesterification Catalyst_Addition->Transesterification Precipitation Precipitation Transesterification->Precipitation Washing Washing with Hexane Precipitation->Washing Drying Drying Washing->Drying Product Purified this compound Drying->Product

Caption: Experimental workflow for the organocatalytic synthesis of silatranes.

G Surface Modification of Silica with this compound cluster_preparation Preparation cluster_modification Modification cluster_post_treatment Post-Treatment Silica_Substrate Silica Substrate (with -OH groups) Cleaning Cleaning Silica_Substrate->Cleaning Immersion Immersion Cleaning->Immersion Silatrane_Solution This compound Solution (in anhydrous solvent) Silatrane_Solution->Immersion Covalent_Bonding Covalent Bonding (Si-O-Si) Immersion->Covalent_Bonding Rinsing Rinsing Covalent_Bonding->Rinsing Curing Curing Rinsing->Curing Functionalized_Surface Functionalized Silica Surface Curing->Functionalized_Surface

Caption: Workflow for the surface modification of silica using a this compound precursor.

G This compound in Sol-Gel Process Silatrane_Precursor This compound Precursor Hydrolysis Controlled Hydrolysis (forms Si-OH) Silatrane_Precursor->Hydrolysis Condensation Condensation (forms Si-O-Si) Hydrolysis->Condensation Sol_Formation Sol Formation Condensation->Sol_Formation Gelation Gelation Sol_Formation->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying Silica_Material Final Silica Material Drying->Silica_Material

References

Unveiling the Cage: A Technical Guide to the Spectroscopic Signatures of Silatrane Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Silatranes, a unique class of organosilicon compounds, have garnered significant interest across diverse scientific disciplines, from materials science to pharmacology, owing to their distinct chemical, physical, and biological properties.[1] The source of these remarkable characteristics lies in their cage-like molecular architecture, featuring a hypervalent, pentacoordinated silicon atom with a transannular dative bond between the silicon and nitrogen atoms.[1][2] The formation and confirmation of this intricate structure are critically dependent on a suite of spectroscopic techniques. This technical guide provides an in-depth exploration of the key spectroscopic signatures that evidence the formation of the silatrane cage, offering a comprehensive resource for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of silatranes in solution.[1] Multinuclear NMR experiments, including ¹H, ¹³C, and ²⁹Si, provide detailed information about the electronic and steric environment of the atoms constituting the this compound framework.

¹H NMR Spectroscopy

Proton NMR spectra of silatranes typically exhibit characteristic signals for the protons of the triethanolamine (B1662121) backbone. The formation of the rigid cage structure leads to distinct chemical shifts for the -OCH₂ and -NCH₂ protons.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Protons

Proton TypeChemical Shift (ppm)Reference
-OCH₂ (this compound cage)3.69 - 3.76[3]
-NCH₂ (this compound cage)2.73 - 2.79[3]
Protons of the silicon substituent (R)Variable

Note: Chemical shifts can vary depending on the solvent and the nature of the substituent (R) on the silicon atom.

¹³C NMR Spectroscopy

Carbon-13 NMR provides further confirmation of the this compound framework. The chemical shifts of the carbon atoms in the triethanolamine moiety are sensitive to the formation of the Si-O and N→Si bonds.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Carbons

Carbon TypeChemical Shift (ppm)Reference
-OCH₂ (this compound cage)56.30 - 57.86[3]
-NCH₂ (this compound cage)50.59 - 51.21[3]
Carbons of the silicon substituent (R)Variable
²⁹Si NMR Spectroscopy

Silicon-29 NMR is a particularly diagnostic technique for confirming the pentacoordination of the silicon atom, a hallmark of the this compound structure. The chemical shift of the ²⁹Si nucleus is highly sensitive to the strength of the transannular N→Si dative bond.[4] The formation of this bond results in a significant upfield shift of the ²⁹Si signal compared to analogous tetracoordinated trialkoxysilanes.[5]

Table 3: Comparison of ²⁹Si NMR Chemical Shifts

Compound TypeTypical ²⁹Si Chemical Shift (ppm)Reference
Silatranes~ -85[3]
Trialkoxysilanes (tetracoordinated)Varies, but generally downfield from silatranes[5]

Infrared (IR) Spectroscopy: Identifying Key Vibrational Modes

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule and confirming the formation of the this compound cage. The IR spectra of silatranes are characterized by several key absorption bands.

Table 4: Characteristic IR Absorption Bands for Silatranes

Vibrational ModeWavenumber (cm⁻¹)Reference
ν(N→Si)573 - 588[3]
ν(Si-O)1026 - 1103[3]
ν(C-O)1235 - 1310

The appearance of a band in the 573-588 cm⁻¹ region is particularly indicative of the formation of the transannular N→Si coordinate bond.[3]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is employed to determine the molecular weight of the synthesized this compound and to study its fragmentation pattern, which can provide further structural confirmation. Fast Atom Bombardment (FAB) and other soft ionization techniques are often used. A characteristic feature in the mass spectra of many silatranes is the intense peak corresponding to the loss of the substituent at the silicon atom, [M-R]⁺.[6]

Table 5: Characteristic Mass Spectrometry Data for Silatranes

IonDescriptionReference
[M+H]⁺Protonated molecular ion[3]
[M-R]⁺Fragment ion resulting from the loss of the silicon substituent[6]

X-ray Crystallography: Definitive Structural Elucidation

Single-crystal X-ray diffraction provides the most definitive evidence for the formation of the this compound cage and allows for precise measurement of bond lengths and angles.[7] The key parameter obtained from X-ray crystallography is the Si-N bond distance, which typically ranges from 2.02 to 2.75 Å, confirming the presence of the transannular dative bond.[7]

Experimental Protocols

Detailed experimental methodologies are crucial for the successful synthesis and characterization of silatranes.

Synthesis of Silatranes

A common method for the synthesis of silatranes is the transesterification reaction between a trialkoxysilane and triethanolamine, often in the presence of a catalyst.[2][8]

General Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of the corresponding organotrialkoxysilane and triethanolamine.

  • A basic catalyst, such as an amidine derivative (e.g., DBU), can be added to facilitate the reaction.[8]

  • The reaction mixture is heated under an inert atmosphere.

  • The progress of the reaction is monitored by observing the distillation of the alcohol byproduct.

  • Upon completion, the product is typically purified by recrystallization from a suitable solvent.[9]

Spectroscopic Analysis

NMR Spectroscopy:

  • Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Record ¹H, ¹³C, and ²⁹Si NMR spectra on a high-resolution NMR spectrometer.[1]

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy:

  • Prepare the sample as a KBr pellet or as a thin film.[3]

  • Record the IR spectrum using an FTIR spectrophotometer over the range of 4000–400 cm⁻¹.

Mass Spectrometry:

  • Dissolve the sample in a suitable matrix liquid (e.g., thioglycerol for FAB-MS).[6]

  • Acquire the mass spectrum using a mass spectrometer with an appropriate ionization source.

X-ray Crystallography:

  • Grow single crystals of the this compound by slow evaporation of a saturated solution in an appropriate solvent.[3]

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.[3]

  • Solve and refine the crystal structure using appropriate software packages.[3]

Logical Workflow for this compound Synthesis and Characterization

The following diagram illustrates the typical workflow from synthesis to structural confirmation of silatranes.

Silatrane_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_confirmation Structural Confirmation Trialkoxysilane Organotrialkoxysilane Reaction Transesterification Reaction Trialkoxysilane->Reaction Triethanolamine Triethanolamine Triethanolamine->Reaction Catalyst Catalyst (e.g., DBU) Catalyst->Reaction Purification Purification (Recrystallization) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography Purification->Xray Cage_Formation This compound Cage Formation Confirmed NMR->Cage_Formation IR->Cage_Formation MS->Cage_Formation Xray->Cage_Formation

Caption: Workflow for this compound synthesis and characterization.

Signaling Pathways and Biological Relevance

While the formation of the this compound cage is a chemical process, the resulting molecules can exhibit significant biological activity.[10][11] The unique electronic and steric properties conferred by the this compound structure can influence their interaction with biological systems. For instance, some this compound derivatives have shown potential as antitumor, antibacterial, and anti-inflammatory agents.[10] The development of new this compound-based drugs often involves modifying the substituent 'R' at the silicon atom to modulate biological activity.[2]

The logical relationship for investigating the biological potential of novel silatranes is depicted below.

Biological_Investigation Synthesized_this compound Synthesized & Characterized this compound In_Vitro_Screening In Vitro Biological Screening (e.g., cell toxicity assays) Synthesized_this compound->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Hit_Identification->Synthesized_this compound Inactive Lead_Optimization Lead Optimization (Modification of R-group) Hit_Identification->Lead_Optimization Active In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Drug_Candidate Potential Drug Candidate In_Vivo_Studies->Drug_Candidate

Caption: Logical flow for biological evaluation of silatranes.

By understanding the distinct spectroscopic signatures of this compound cage formation, researchers can confidently synthesize and characterize novel derivatives for a wide range of applications, from advanced materials to innovative therapeutics.

References

The Ascendancy of Silatranes: A Technical Guide to their Transformative Potential in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silatranes, a unique class of organosilicon compounds, are rapidly emerging as superior precursors in the field of materials science. Their distinct cage-like molecular structure, featuring a transannular dative bond between nitrogen and silicon, imparts exceptional stability and controlled reactivity. This technical guide delves into the core advantages of silatranes over conventional silicon precursors, such as tetraethoxysilane (TEOS), particularly in sol-gel processes and surface functionalization. We provide a comprehensive overview of their synthesis, properties, and diverse applications, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to harness the transformative potential of silatranes in creating advanced materials with tailored functionalities.

Introduction: The Silatrane Advantage

For decades, tetraalkoxysilanes like TEOS have been the workhorses for silica-based material synthesis. However, their rapid and often uncontrollable hydrolysis necessitates stringent reaction conditions. Silatranes offer a paradigm shift. The presence of the N→Si coordinate bond significantly moderates the reactivity of the silicon center, allowing for a more controlled, slower hydrolysis rate. This intrinsic property enables the formation of highly uniform and morphologically superior materials.[1][2]

One of the most significant advantages of certain silatranes, such as this compound glycol, is their water solubility.[3] This allows for greener, aqueous-based sol-gel processes, eliminating the need for flammable and toxic organic solvents and producing non-toxic byproducts like ethylene (B1197577) glycol and triethanolamine.[3] In contrast, traditional precursors release harmful alcohols like ethanol (B145695) and methanol.[3] This makes silatranes particularly attractive for applications in biomedical fields where biocompatibility is paramount.

Quantitative Comparison of this compound-Derived Materials

The unique properties of silatranes translate into materials with enhanced performance characteristics. The following tables summarize key quantitative data, offering a clear comparison between materials derived from silatranes and traditional precursors.

PrecursorMaterial TypeBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
This compound GlycolMesoporous Silica (B1680970) (MCM-48)Up to 1300Up to 0.83[3]
TEOSMesoporous Silica (Typical)500 - 1000Variable[3]
TMOSMesoporous Silica (Typical)High, comparable to TEOSVariable[3]
3-Mercaptopropylthis compoundFunctionalized Mesoporous Silica--[4]
Aminopropylthis compoundFunctionalized Graphene Oxide Film--[5]

Table 1: Comparison of Surface Area and Pore Volume. this compound precursors can lead to materials with exceptionally high surface areas and large pore volumes, crucial for applications in catalysis, adsorption, and drug delivery.[3]

Precursor/MaterialThermal Stability (Td5 in °C)AtmosphereReference
This compound-based barrier500 (Breakdown Temperature)-[6]
Silane-based barrier450 (Breakdown Temperature)-[6]
No barrier400 (Breakdown Temperature)-[6]
POSS-Phenolic Resin>300Argon/Air[7]
Hyperbranched Polysiloxane-PU859 (IPDT)Nitrogen[8]

Table 2: Thermal Stability of this compound-Based Materials. The robust this compound cage and the resulting stable network structures contribute to the enhanced thermal stability of the derived materials.[6][7][8]

PrecursorSubstrateFilm ThicknessReference
Sulfobetaine this compound (SBSiT)SiliconUniform and thin[9][10]
Aminopropylthis compound-GOMagnesium Alloy AZ31~0.57 µm[5]
Bis-1,2-(triethoxysilyl)ethane (BTSE)AluminumVariable with concentration and curing[11]

Table 3: Film Thickness of this compound-Derived Coatings. Silatranes enable the formation of thin, uniform, and highly stable films, essential for applications in coatings and microelectronics.[5][9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound precursors.

Synthesis of 3-Aminopropylthis compound

Materials:

  • 3-Aminopropyltriethoxysilane (APTES)

  • Triethanolamine (TEA)

  • Catalyst (e.g., sodium hydroxide)

  • Toluene (B28343)

Procedure:

  • In a two-neck round-bottom flask equipped with a reflux condenser and a stirrer, dissolve APTES and TEA in toluene.

  • Add a catalytic amount of sodium hydroxide.

  • Reflux the mixture at 110 °C for approximately 30 hours.

  • Monitor the reaction progress by measuring the amount of ethanol byproduct collected.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene using a rotary evaporator.

  • Precipitate the crude product by adding the concentrated solution dropwise to n-pentane.

  • Collect the light yellow solid of 3-aminopropylthis compound by filtration.

  • Purify the product by recrystallization from a suitable solvent system (e.g., chloroform/hexane).[12][13]

Sol-Gel Synthesis of Mesoporous Silica using this compound Glycol

Materials:

  • This compound glycol

  • Deionized water

  • Template (e.g., cetyltrimethylammonium bromide - CTAB)

  • (Optional) pH adjusting agent (e.g., dilute acid or base)

Procedure:

  • Dissolve the desired concentration of this compound glycol in deionized water.

  • Add the templating agent (surfactant) to the solution and stir until fully dissolved.

  • (Optional) Adjust the pH of the solution to control the rate of hydrolysis and condensation.

  • Stir the solution at a controlled temperature until gelation occurs.

  • Age the resulting gel for a specified period to strengthen the silica network.

  • Dry the gel under controlled conditions (e.g., in an oven at a specific temperature).

  • Remove the template via calcination or solvent extraction to obtain the final mesoporous silica material.[3]

Surface Modification of Silica Nanoparticles with 3-Aminopropylthis compound

Materials:

  • Silica nanoparticles

  • 3-Aminopropylthis compound

  • Anhydrous ethanol or toluene

  • Centrifuge

  • Sonicator

Procedure:

  • Disperse the silica nanoparticles in anhydrous ethanol or toluene to a concentration of 5-10 mg/mL.

  • Sonicate the dispersion for 15-30 minutes to ensure the nanoparticles are well-dispersed.

  • Add the desired amount of 3-aminopropylthis compound to the nanoparticle dispersion.

  • Stir the mixture at room temperature for a specified time (e.g., 12 hours).

  • Isolate the modified silica nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with fresh solvent (ethanol or toluene) to remove any unreacted this compound.

  • Redisperse the purified functionalized silica nanoparticles in the desired solvent.[14]

Visualizing the Pathways: this compound Chemistry in Action

The following diagrams, generated using the DOT language, illustrate the key chemical processes involved in the application of silatranes as precursors.

G cluster_0 Sol-Gel Process with this compound Glycol Silatrane_Glycol This compound Glycol (Water Soluble) Hydrolysis Controlled Hydrolysis Silatrane_Glycol->Hydrolysis + H2O Silanol Si(OH)n Intermediate Hydrolysis->Silanol Condensation Condensation Silanol->Condensation Sol Sol Formation Condensation->Sol Gelation Gelation Sol->Gelation Gel Silica Gel Gelation->Gel Drying_Calcination Drying & Calcination Gel->Drying_Calcination Porous_Silica Porous Silica Material Drying_Calcination->Porous_Silica

Caption: Sol-gel synthesis pathway using a water-soluble this compound glycol precursor.

G cluster_1 Surface Modification with Functional this compound Functional_this compound Functional this compound (e.g., Aminopropylthis compound) Hydrolysis Surface-Initiated Hydrolysis Functional_this compound->Hydrolysis Surface Substrate with -OH groups (e.g., Silica) Surface->Hydrolysis Condensation1 Condensation Surface->Condensation1 Silanol R-Si(OH)3 Hydrolysis->Silanol Silanol->Condensation1 Intermediate Surface-Bound Silanol Intermediate Condensation1->Intermediate Condensation2 Further Condensation Intermediate->Condensation2 SAM Self-Assembled Monolayer (SAM) Condensation2->SAM

Caption: Stepwise mechanism of surface modification leading to a self-assembled monolayer.

Conclusion and Future Outlook

Silatranes represent a significant advancement in the design and synthesis of advanced materials. Their unique structural and chemical properties provide unparalleled control over material formation, leading to products with superior performance characteristics. The ability to perform synthesis in aqueous environments opens up new avenues for developing biocompatible and environmentally friendly materials. As research in this area continues to expand, we can expect to see the application of this compound-based materials in a wide array of fields, from high-performance coatings and catalysts to sophisticated drug delivery systems and next-generation electronic devices. The continued exploration of novel functionalized silatranes will undoubtedly unlock even greater potential in the realm of materials science.

References

Silatrane derivatives and their functional group diversity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Silatrane Derivatives and their Functional Group Diversity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Chemistry of Silatranes

Silatranes are a distinctive class of tricyclic organosilicon compounds characterized by a pentacoordinated silicon atom and a transannular dative bond between the silicon and nitrogen atoms (Si←N).[1] This cage-like structure imparts a unique combination of physicochemical properties, including high stability, unusual reactivity, and a broad spectrum of biological activities.[2] The general structure of a this compound consists of a silicon atom bonded to three oxygen atoms of a triethanolamine (B1662121) framework and an axial substituent (R), which largely determines the molecule's functionality.[3][4]

The physiological activity of silatranes is highly dependent on the nature of this 'R' group, making them ideal candidates for molecular hybridization strategies in drug design.[1][5] By synthetically modifying this functional group, researchers can tune the biological and material properties of the resulting derivatives. This guide provides a comprehensive overview of the synthesis, functional group diversity, and applications of this compound derivatives, with a focus on quantitative data and detailed experimental methodologies.

Core Structure and Spectroscopic Properties

The defining feature of the this compound core is the Si←N dative bond, which can be readily characterized by various spectroscopic and analytical techniques. The length of this bond is sensitive to the electronic and steric effects of the axial substituent 'R'.[6][7]

Spectroscopic Characterization

Key spectroscopic signatures are crucial for confirming the synthesis and purity of this compound derivatives.

  • Infrared (IR) Spectroscopy: A characteristic absorption band for the N→Si dative bond can be observed in the range of 573–588 cm⁻¹. Other key bands include Si-O (1090–1103 cm⁻¹) and C-O (1235–1310 cm⁻¹).[8][9]

  • NMR Spectroscopy:

    • ¹H NMR: The protons of the this compound cage typically appear as two triplets corresponding to the NCH₂ and OCH₂ groups at approximately 2.73–2.79 ppm and 3.69–3.76 ppm, respectively.[8]

    • ¹³C NMR: Signals for the silatranyl moiety carbons (NCH₂ and OCH₂) are typically found at 50.59–51.21 ppm and 56.30–57.86 ppm.[5][8]

    • ²⁹Si NMR: The chemical shift of the pentacoordinated silicon atom is a key indicator of the Si←N bond's presence, typically appearing around -85 ppm. This value confirms the intramolecular transannular dative bond.[5][8]

Structural Data: Si←N Bond Length

The distance of the intramolecular Si←N dative bond is a critical parameter that correlates with the electronic properties of the axial substituent. X-ray crystallography is the definitive method for its measurement.

Substituent (R) at SiliconSi←N Bond Length (Å)Reference Compound Example
-CH=CH₂2.155Vinylthis compound
-Ph2.193Phenylthis compound
-ClCH₂2.1201-(Chloromethyl)this compound
-H2.225This compound
-Me2.1751-Methylthis compound

(Note: Specific bond lengths can vary slightly depending on the crystal packing and specific derivative. Data compiled from crystallographic studies.)[6][7]

Synthesis of this compound Derivatives

The primary method for synthesizing silatranes is the transesterification of a corresponding trialkoxysilane with triethanolamine or its derivatives.[10] Recent advancements have focused on milder, more efficient organocatalytic, solvent-free methods.[11][12]

General Experimental Protocol: Aza-Michael Addition

This protocol describes the synthesis of functionalized aminopropylthis compound derivatives via the aza-Michael reaction, a versatile method for introducing a wide range of functional groups.[5][8]

Materials:

  • 3-aminopropylthis compound

  • Michael acceptor (e.g., acrylonitrile, methyl acrylate)

  • Methanol (B129727) (solvent)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask, dissolve 3-aminopropylthis compound (1 mmol) in methanol (10 mL).

  • Add the corresponding Michael acceptor (1 mmol for mono-adduct, 2 mmol for di-adduct) to the solution.

  • Stir the reaction mixture at 50 °C for 2–4 hours under an inert atmosphere (e.g., N₂).[8]

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Wash the resulting residue multiple times with diethyl ether to remove unreacted starting materials.

  • Dry the final product under vacuum to yield the pure functionalized this compound derivative.[8]

Experimental Protocol: Organocatalytic Solvent-Free Synthesis

This protocol outlines a green chemistry approach for the synthesis of various silatranes using an amidine-based organocatalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[11]

Materials:

  • Organotrialkoxysilane (e.g., vinyltrimethoxysilane)

  • Triethanolamine (TEOA)

  • DBU (catalyst)

Procedure:

  • Combine the organotrialkoxysilane and triethanolamine in a reaction vessel.

  • Add a catalytic amount of DBU.

  • Stir the mixture at room temperature or with gentle heating as required for the specific substrates. The reaction is typically complete within 1-4 hours.[11]

  • The reaction proceeds without the need for a solvent. The alcohol byproduct (e.g., methanol) can be removed under vacuum.

  • The product can be purified by methods such as recrystallization, vacuum distillation, or column chromatography, depending on its physical state.[11][12]

Functional Group Diversity and Biological Activity

The versatility of the substituent at the silicon atom allows for the creation of a vast library of this compound derivatives with diverse biological activities, including antifungal, antimicrobial, and antitumor properties.[5][13]

Workflow for Synthesis and Screening

The general process for developing and testing new this compound derivatives follows a logical progression from chemical synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening start Select R-Si(OR')3 Precursor & Triethanolamine reaction Transesterification Reaction (e.g., Organocatalysis) start->reaction purify Purification (Recrystallization/Distillation) reaction->purify spec Spectroscopic Analysis (NMR, IR, MS) purify->spec xray X-ray Crystallography (If single crystal) spec->xray insilico In Silico Prediction (PASS, SwissADMET) xray->insilico invitro In Vitro Bioactivity Assays (MIC, IC50) insilico->invitro lead Lead Compound Identification invitro->lead

Caption: General workflow for synthesis and bioactivity screening of silatranes.

Antimicrobial and Antifungal Activity

Many this compound derivatives exhibit potent activity against various pathogenic fungi and bacteria.[1] The introduction of specific pharmacophores to the this compound core can significantly enhance this activity.

Table 1: Quantitative Antimicrobial and Antifungal Data for Selected this compound Derivatives

Compound/Derivative ClassTarget OrganismConcentrationActivity Metric
General SilatranesBotrytis cinerea50 mg/L87% Inhibition[1]
General SilatranesBipolaris maydis50 mg/L85% Inhibition[1]
Phthalimide-silatranes (14, 15)S. aureus, E. coli-MIC: 0.20 mg/mL
Pyrrole-silatranes (18a)E. durans, B. subtilis-MIC: 3.1 µg/mL, 6.2 µg/mL
Schiff-base-type silatranesAspergillus fumigatus-MIC values compared to Capsofungin[1]
Nitro-silatrane (SIL-BS)HepG2, MCF7 cells150 µg/mLHigh cytotoxicity[14]

MIC = Minimum Inhibitory Concentration

Proposed Mechanism of Action

While the exact signaling pathways are still under investigation, the physiological action of silatranes is thought to stem from their ability to interact with cell membranes. Their unique structure and polarity facilitate adsorption onto cell surfaces through hydrogen bonding and dipole-dipole interactions with proteins and lipids.[13] This interaction can disrupt membrane function or facilitate the delivery of the active 'R' group into the cell.

G This compound This compound Derivative Interaction Adsorption & Interaction (H-bonds, Dipole-Dipole) This compound->Interaction Membrane Cell Membrane (Proteins & Lipids) Membrane->Interaction Disruption Membrane Disruption / Enhanced Permeation Interaction->Disruption Effect Downstream Biological Effect (e.g., Enzyme Inhibition, Cytotoxicity) Disruption->Effect

Caption: Proposed mechanism of this compound interaction with cell membranes.

Structure-Activity Relationships (SAR)

The core principle in developing active this compound derivatives is the Structure-Activity Relationship (QSAR).[15][16] By systematically modifying the R-group on the silicon atom, the biological activity can be fine-tuned.

G cluster_R_Groups Functional Group (R) Diversity cluster_Properties Resulting Properties / Activities SilatraneCore This compound Core Si(OCH₂CH₂)₃N R1 Alkyl/Aryl (e.g., -CH₃, -Ph) SilatraneCore:f0->R1 Attach 'R' group R2 Aminopropyl (-C₃H₆NH₂) SilatraneCore:f0->R2 Attach 'R' group R3 Functionalized Amino (Schiff Base, Amide) SilatraneCore:f0->R3 Attach 'R' group R4 Pharmacophore (e.g., Acyclovir, Nitroaryl) SilatraneCore:f0->R4 Attach 'R' group P1 Modulated Lipophilicity R1->P1 P2 Antimicrobial / Antifungal R2->P2 R3->P2 P3 Antitumor Activity R3->P3 R4->P3 P4 Antiviral Activity R4->P4

Caption: Structure-Activity Relationship (SAR) logic for this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a highly versatile and promising class of compounds for drug development and materials science. Their unique structural and electronic properties, combined with the immense potential for functional group diversity, allow for the rational design of molecules with targeted biological activities. Future research will likely focus on elucidating specific molecular targets and signaling pathways, expanding the library of functional groups through novel synthetic methods, and advancing the most promising derivatives into preclinical and clinical development. The continued application of QSAR models will be indispensable for efficiently navigating the vast chemical space of possible this compound derivatives.[16]

References

Unveiling the Polarity of a Unique Molecular Cage: A Technical Guide to the Dipole Moment of Silatranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silatranes, a class of tricyclic organosilicon compounds, have garnered significant interest in the scientific community due to their unique molecular structure, which features a transannular, pentacoordinate silicon atom. This distinct architecture gives rise to a range of unusual physicochemical properties, including a remarkably high dipole moment. The significant polarity of silatrane molecules is a key factor influencing their biological activity, reactivity, and potential applications in drug delivery and materials science. This technical guide provides a comprehensive investigation into the dipole moment of this compound molecules, detailing experimental and theoretical findings, methodologies for its determination, and the structural basis for this important property.

The Structural Origin of Silatranes' High Dipole Moment

The defining structural feature of a this compound is the intramolecular coordinate bond between the nitrogen and silicon atoms (N→Si). The nitrogen atom donates a lone pair of electrons to a vacant d-orbital of the silicon atom, resulting in a hypervalent, trigonal-bipyramidal geometry around the silicon. This charge transfer from the apical nitrogen to the apical silicon atom creates a significant separation of charge along the N-Si axis, which is the primary contributor to the large molecular dipole moment observed in these compounds. The magnitude of this dipole moment is sensitive to the nature of the substituent (R) attached to the silicon atom, as this substituent can modulate the extent of the N→Si interaction.

Quantitative Analysis of this compound Dipole Moments

The dipole moments of various this compound derivatives have been determined through both experimental measurements and theoretical calculations. The following tables summarize the reported values, providing a comparative overview.

Table 1: Experimental Dipole Moments of Selected this compound Derivatives (R-Si(OCH₂CH₂)₃N)

Substituent (R)Dipole Moment (Debye)SolventReference
H5.16Benzene[1]
CH₃5.34Benzene[1]
C₂H₅5.58Benzene[1]
C₆H₅5.91Benzene[1]
CH₂=CH5.29Benzene[1]
ClCH₂6.17Benzene[1]
C₆H₅O6.30Benzene
p-ClC₆H₄O7.10Benzene

Table 2: Theoretical (Calculated) Dipole Moments of Selected this compound Derivatives

Substituent (R)MethodCalculated Dipole Moment (Debye)Reference
HCNDO/28.66[1]
CH₃CNDO/28.03[1]
C₂H₅CNDO/28.19[1]
C₆H₅CNDO/28.41[1]
CH₂=CHCNDO/28.01[1]

Note: CNDO/2 (Complete Neglect of Differential Overlap) is an early semi-empirical quantum calculation method. As seen in the table, it tends to overestimate the dipole moments of silatranes compared to experimental values.

Experimental Protocols for Dipole Moment Determination

The experimental determination of the dipole moment of this compound molecules in solution is typically achieved by measuring the dielectric constant and density of dilute solutions of the this compound in a non-polar solvent. The Debye equation forms the theoretical basis for this method, with practical implementations often following the Hedestrand or Guggenheim methods.

The Solution Method (Based on Debye Theory)

Principle: The total molar polarization of a substance is a sum of the orientation polarization (due to the alignment of permanent dipoles in an electric field) and the distortion polarization (due to the distortion of the electron cloud and atomic nuclei). By measuring the dielectric constant and density of a series of dilute solutions, the orientation polarization, and thus the dipole moment, of the solute can be determined.

Apparatus:

  • Dielectric Constant Meter (Dipolmeter): To measure the dielectric constant of the solutions. This is often based on a capacitance measurement of a cell filled with the solution.[2][3]

  • Pycnometer or Digital Density Meter: For precise measurement of the density of the solutions.

  • Thermostat: To maintain a constant temperature for all measurements.

  • Analytical Balance: For accurate preparation of solutions.

  • Volumetric Glassware: For preparing solutions of known concentrations.

Procedure (Hedestrand's Method):

  • Solvent Selection: A non-polar solvent in which the this compound is soluble is chosen (e.g., benzene, dioxane, or cyclohexane).

  • Solution Preparation: A series of dilute solutions of the this compound in the chosen solvent are prepared by accurately weighing the solute and solvent. The mole fraction of the solute should be kept low (typically below 0.05) to minimize solute-solute interactions.

  • Dielectric Constant Measurement: The dielectric constant (ε) of the pure solvent and each of the prepared solutions is measured using a calibrated dielectric constant meter at a constant temperature.

  • Density Measurement: The density (ρ) of the pure solvent and each solution is measured at the same constant temperature.

  • Data Analysis:

    • The dielectric constant and density of the solutions are plotted against the mole fraction (x) of the solute. For dilute solutions, these plots should be linear.

    • The slopes of these lines (α = dε/dx and β = dρ/dx) at infinite dilution (x → 0) are determined.

    • The molar polarization of the solute at infinite dilution (P₂∞) is calculated using the Hedestrand equation:

      P₂∞ = [3M₁α / (ε₁ + 2)²] + M₁ (ε₁ - 1) / (ρ₁ (ε₁ + 2)) - [M₁β (ε₁ - 1) / (ρ₁² (ε₁ + 2))]

      where M₁ is the molar mass of the solvent, ε₁ is the dielectric constant of the pure solvent, and ρ₁ is the density of the pure solvent.

    • The molar refraction (R₂) of the solute is determined, often from literature values or calculated from atomic refractions.

    • The dipole moment (μ) is then calculated using the Debye equation:

      μ = 0.0128 √[(P₂∞ - R₂)T]

      where T is the absolute temperature in Kelvin. The resulting dipole moment is in Debye units.[4]

Computational Approaches

Quantum chemical calculations provide a theoretical means to estimate the dipole moment of molecules.

CNDO/2 Method

The Complete Neglect of Differential Overlap (CNDO/2) method is a semi-empirical quantum mechanical approach that has been used to calculate the dipole moments of silatranes.[1]

Principle: The CNDO/2 method simplifies the Hartree-Fock equations by neglecting certain electron-electron repulsion integrals, making the calculations computationally less expensive. The molecular dipole moment is then calculated from the resulting charge distribution and the positions of the atoms.

Procedure:

  • Input Geometry: The 3D coordinates of the atoms in the this compound molecule are provided as input. These are often obtained from X-ray crystallography data.

  • SCF Calculation: A self-consistent field (SCF) calculation is performed to obtain the molecular orbitals and the electron density distribution.

  • Dipole Moment Calculation: The dipole moment is calculated as a vector sum of the contributions from the net atomic charges and the atomic dipoles arising from the hybridization of atomic orbitals.

While computationally efficient, CNDO/2 is an older method and, as shown in Table 2, may not provide highly accurate quantitative predictions for dipole moments compared to modern ab initio or density functional theory (DFT) methods.

Visualizations

Logical Relationship: Structure and Dipole Moment in Silatranes

G cluster_structure Molecular Structure of this compound cluster_interaction Key Interaction cluster_consequence Resulting Properties Structure Tricyclic Cage Structure Si Pentacoordinate Silicon Structure->Si N Apical Nitrogen Structure->N Interaction Transannular N->Si Coordinate Bond Structure->Interaction leads to R Axial Substituent (R) Si->R DipoleMoment Large Molecular Dipole Moment R->DipoleMoment modulates ChargeSeparation Significant Charge Separation along N-Si axis Interaction->ChargeSeparation causes ChargeSeparation->DipoleMoment

Caption: The relationship between this compound's structure and its high dipole moment.

Experimental Workflow: Dipole Moment Determination by the Solution Method

G cluster_prep Sample Preparation cluster_measurement Physical Measurements cluster_analysis Data Analysis and Calculation A Select non-polar solvent B Prepare a series of dilute This compound solutions A->B C Measure Dielectric Constant (ε) of solutions B->C D Measure Density (ρ) of solutions B->D E Plot ε and ρ vs. mole fraction C->E D->E F Determine slopes (α and β) at infinite dilution E->F G Calculate Molar Polarization (P₂∞) using Hedestrand's equation F->G I Calculate Dipole Moment (μ) using the Debye equation G->I H Determine Molar Refraction (R₂) H->I

Caption: Workflow for determining the dipole moment of silatranes in solution.

Conclusion

The exceptionally large dipole moment of this compound molecules is a direct consequence of their unique tricyclic structure, which facilitates a significant intramolecular charge transfer from the nitrogen to the silicon atom. This high polarity is a critical determinant of their chemical reactivity, biological activity, and potential for advanced applications. The experimental determination of this compound dipole moments, primarily through solution-based dielectric constant measurements, provides valuable quantitative data that complements theoretical calculations. A thorough understanding of the dipole moment of silatranes is essential for researchers and professionals working on the rational design of new this compound-based drugs and materials with tailored properties.

References

Methodological & Application

Application Note: A Green Chemistry Approach to Organosilatrane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solvent-free synthesis of organosilatranes, aligning with the principles of green chemistry by eliminating the use of volatile organic solvents. The featured method is an efficient, organocatalytic approach that proceeds under mild, ambient temperature conditions. This protocol is particularly advantageous for the synthesis of silatranes with thermally or chemically sensitive functional groups. A comprehensive data table is included, summarizing the synthesis of various organosilatranes, detailing reaction times and yields. Additionally, a signaling pathway diagram illustrates the catalytic transesterification process.

Introduction

Organosilatranes are a unique class of organosilicon compounds characterized by a tricyclic cage structure with a transannular coordinate bond between the silicon and nitrogen atoms. This structure imparts remarkable chemical and thermal stability, a long shelf life, and a suppressed tendency for self-condensation compared to conventional trialkoxysilanes.[1] These properties make organosilatranes highly valuable in diverse fields, including as adhesion promoters, in the development of advanced polymer materials, as catalysts, and notably in pharmacology for their antitumor, antibacterial, and anti-inflammatory activities.[2]

Traditional methods for synthesizing silatranes often require high temperatures, long reaction times, and the use of high-boiling point solvents with strong inorganic bases as catalysts.[1] These conditions are not only energy-intensive but also limit the synthesis to robust organosilatranes, excluding those with sensitive functional groups.[1][3] Furthermore, the use of inorganic catalysts necessitates complex purification steps such as vacuum distillation or column chromatography to prevent product decomposition over time.[1][4]

The protocol detailed below presents a solvent-free, organocatalytic method that overcomes these limitations.[1][3] By employing an amidine-based organocatalyst, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the synthesis can be performed efficiently at room temperature without the need for any solvent.[1][3] This approach is not only environmentally friendly but also allows for the synthesis of a wide array of organosilatranes with excellent yields and simplified product isolation.[1]

Organocatalytic Solvent-Free Synthesis of Organosilatranes

This protocol is based on the work by Oh, M. J., et al., as published in ACS Sustainable Chemistry & Engineering (2024).[1][3][4]

Materials and Equipment
  • Reactants:

  • Catalyst:

    • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Equipment:

    • Round-bottom flask or vial

    • Magnetic stirrer and stir bar

    • Standard laboratory glassware

    • Vacuum pump (for drying)

    • Filtration apparatus

  • Reagents for Work-up:

Experimental Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine triethanolamine (1.0 equivalent) and the corresponding organotrialkoxysilane (1.03 equivalents).

  • Catalyst Addition: Add the organocatalyst, DBU, to the reaction mixture (0.01 equivalents).

  • Reaction Execution:

    • Stir the mixture at room temperature.

    • Initially, the mixture will be a two-phase system. Upon addition of DBU, the mixture will homogenize within a few minutes.[1]

    • Continue stirring. The formation of a white crystalline precipitate indicates product formation.[1]

    • Monitor the reaction progress. Reaction times can vary from minutes to several hours depending on the substrates used (refer to Table 1).

  • Product Isolation and Purification:

    • Once the reaction is complete, isolate the solid product by filtration.

    • Wash the collected solid with a small amount of cold hexane to remove the unreacted organotrialkoxysilane and the DBU catalyst.[3]

    • The purification method for the final product depends on its physical properties. Common methods include:

      • Vacuum Drying: For products that are stable solids.

      • Recrystallization: For crystalline products requiring higher purity.

      • Vacuum Distillation: For liquid products.

      • Column Chromatography: For products that are difficult to purify by other means.[1]

  • Catalyst Recycling (Optional):

    • The hexane washings containing the DBU catalyst and excess silane (B1218182) can be collected.

    • Evaporation of the hexane allows for the recovery and potential reuse of the catalyst, further enhancing the green credentials of this protocol.[3]

Data Presentation

The following table summarizes the results for the solvent-free synthesis of a variety of organosilatranes using the DBU-catalyzed protocol at room temperature.[1]

EntryOrganotrialkoxysilane (R-Si(OR')₃)R GroupR' GroupTime (min)Yield (%)
1PhenyltriethoxysilanePhenylEthyl1099
2MethyltriethoxysilaneMethylEthyl1098
3VinyltriethoxysilaneVinylEthyl1599
4(3-Aminopropyl)triethoxysilane3-AminopropylEthyl1099
5(3-Glycidyloxypropyl)trimethoxysilane3-GlycidyloxypropylMethyl1598
6(3-Mercaptopropyl)trimethoxysilane3-MercaptopropylMethyl6097
7(3-Chloropropyl)triethoxysilane3-ChloropropylEthyl3099
8(3-Isocyanatopropyl)triethoxysilane3-IsocyanatopropylEthyl1099
9AllyltriethoxysilaneAllylEthyl1599
10(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)triethoxysilaneC₈F₁₇(CH₂)₂Ethyl18095

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed catalytic mechanism and the general experimental workflow for the solvent-free synthesis of organosilatranes.

G cluster_workflow Experimental Workflow reagents Combine Triethanolamine and Organotrialkoxysilane catalyst Add DBU Catalyst (1 mol%) reagents->catalyst reaction Stir at Room Temperature (Neat Conditions) catalyst->reaction precipitation Product Precipitates reaction->precipitation isolation Filter and Wash with Hexane precipitation->isolation product Pure Organosilatrane isolation->product recycle Recover and Recycle Catalyst from Filtrate isolation->recycle

Caption: General experimental workflow for the solvent-free synthesis of organosilatranes.

G cluster_mechanism Proposed Catalytic Mechanism teoa_dbu Triethanolamine (TEOA) + DBU (Catalyst Activation) h_bond Hydrogen-Bonded Complex [TEOA-H···DBU] teoa_dbu->h_bond attack Nucleophilic Attack of Activated TEOA on Silicon h_bond->attack silane Organotrialkoxysilane (R-Si(OR')₃) silane->attack transition Transition State attack->transition transesterification Transesterification Cascade (Release of 3x R'OH) transition->transesterification product Organothis compound Product transesterification->product dbu_regen DBU Catalyst Regenerated transesterification->dbu_regen

Caption: Proposed mechanism for the DBU-catalyzed formation of the this compound cage.

Alternative Solvent-Free Approaches

While the organocatalytic method is well-documented and highly efficient, other solvent-free techniques such as mechanochemical synthesis (ball milling or grinding), neat thermal reactions, and microwave-assisted synthesis are established in organic chemistry.[5][6][7] These methods have the potential to offer alternative green routes to organosilatranes. However, detailed and reproducible experimental protocols for the synthesis of organosilatranes using these specific solvent-free techniques are not as prevalent in the current scientific literature. Further research and methods development in these areas could provide additional valuable tools for the green synthesis of this important class of compounds.

Conclusion

The organocatalytic, solvent-free synthesis of organosilatranes offers a robust, efficient, and environmentally friendly alternative to traditional synthetic methods. This protocol is applicable to a wide range of substrates, including those with sensitive functionalities, and provides high yields with simplified product isolation. This approach represents a significant advancement in the sustainable production of organosilatranes for various applications in research and industry.

References

Application Notes and Protocols for Surface Modification of Metal Oxides Using Silatranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of silatranes for the surface modification of metal oxides. Silatranes offer a robust and stable alternative to conventional silane (B1218182) coupling agents, providing enhanced hydrolytic stability and controllable formation of self-assembled monolayers. This document outlines detailed protocols for the synthesis of silatranes, surface modification of various metal oxides, characterization techniques, and applications in drug delivery, a key area of interest for drug development professionals.

Introduction to Silatranization

Silatranization is a surface modification technique that utilizes silatrane compounds to functionalize surfaces. The unique cage-like structure of silatranes, featuring an intramolecular N→Si coordinate bond, imparts greater stability against hydrolysis compared to traditional alkoxysilanes. This property allows for more controlled and reproducible formation of self-assembled monolayers on hydroxylated surfaces like those of metal oxides. The resulting functionalized surfaces exhibit enhanced durability over a wide pH range, making them ideal for various applications, including catalysis, drug delivery, and biomaterial engineering.[1][2][3]

Synthesis of Silatranes

A common and versatile this compound used for surface modification is 1-(3-aminopropyl)this compound (APS). The following protocol details its synthesis from (3-aminopropyl)triethoxysilane (APTES) and triethanolamine (B1662121) (TEA).

Experimental Protocol: Synthesis of 1-(3-aminopropyl)this compound (APS)

Materials:

  • (3-aminopropyl)triethoxysilane (APTES)

  • Triethanolamine (TEA)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) (catalyst)

  • Toluene (B28343) or Benzene (solvent)

  • Methanol

  • Diethyl ether

  • Round-bottom flask with a distillation setup

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine equimolar amounts of (3-aminopropyl)triethoxysilane and triethanolamine in a suitable solvent like toluene.[4]

  • Add a catalytic amount of KOH or NaOH (e.g., 5 mg per 18 mmol of reactants).[5]

  • Heat the mixture to reflux (approximately 110°C for toluene) with vigorous stirring.[5]

  • The reaction progress is monitored by the distillation of the ethanol (B145695) byproduct. Continue the reaction until no more ethanol is collected (typically 10-30 hours).[4][5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent using a rotary evaporator.[5]

  • The crude product can be purified by recrystallization from a solvent mixture like methanol/ether or by precipitation in a non-polar solvent like n-pentane.[5][6]

  • Dry the purified 1-(3-aminopropyl)this compound under vacuum.

Yields and Reaction Conditions for Synthesis of Functionalized Silatranes:

This compound DerivativeMichael AcceptorMolar Ratio (this compound:Acceptor)SolventTemperature (°C)Time (h)Yield (%)Reference
Cyanoethyl-APS (mono-adduct)Acrylonitrile1:1Methanol50299[6]
Cyanoethyl-APS (di-adduct)Acrylonitrile1:2.2Methanol50499[6]
Carbomethoxypropyl-APS (mono-adduct)Methyl acrylate1:1Methanol50295[6]
Carboethoxypropyl-APS (mono-adduct)Ethyl acrylate1:1Methanol50292[6]

Surface Modification of Metal Oxides with Silatranes

The following protocols describe the surface modification of common metal oxides with silatranes. The general principle involves the reaction of the this compound with the surface hydroxyl groups of the metal oxide.

Experimental Protocol: Surface Modification of Titanium Dioxide (TiO₂) Nanoparticles

Materials:

  • Titanium dioxide (TiO₂) nanoparticles

  • 1-(3-aminopropyl)this compound (APS)

  • Anhydrous toluene or ethanol

  • Ultrasonicator

  • Centrifuge

Procedure:

  • Disperse the TiO₂ nanoparticles in anhydrous toluene or ethanol through ultrasonication for at least 30 minutes to ensure a uniform suspension.

  • Add a solution of APS in the same solvent to the TiO₂ suspension. The concentration of APS can be varied to control the surface coverage. A typical starting concentration is 1-5% (w/v).

  • Stir the mixture at room temperature or elevated temperature (e.g., 60-80°C) for a period ranging from a few hours to 24 hours. The reaction can be catalyzed by a tertiary amine.[7]

  • After the reaction, centrifuge the mixture to collect the functionalized TiO₂ nanoparticles.

  • Wash the nanoparticles repeatedly with the solvent (toluene or ethanol) to remove any unreacted this compound and byproducts.

  • Dry the surface-modified TiO₂ nanoparticles in a vacuum oven.

Experimental Protocol: Surface Modification of Iron Oxide (Fe₃O₄) Nanoparticles

Materials:

Procedure:

  • Silica Coating (optional but recommended for stability): Disperse Fe₃O₄ nanoparticles in an ethanol/water mixture. Add TEOS and ammonium hydroxide and stir for several hours to form a silica shell (Fe₃O₄@SiO₂).[5]

  • Disperse the silica-coated iron oxide nanoparticles in a mixture of ethanol and water.[5]

  • Add APS or APTES to the suspension and adjust the pH to ~11 with KOH.[5]

  • Stir the mixture at an elevated temperature (e.g., 50°C) for several hours.[5]

  • Separate the functionalized nanoparticles using a magnet and wash them multiple times with ethanol and water.

  • Dry the final product (Fe₃O₄@SiO₂-APS) in a vacuum oven.

Experimental Protocol: Surface Modification of Zinc Oxide (ZnO) Nanoparticles

Materials:

  • Zinc oxide (ZnO) nanoparticles

  • Silane coupling agent (e.g., TEOS followed by APTES)

  • Ethanol

  • Ammonia (B1221849) solution

Procedure:

  • Disperse ZnO nanoparticles in ethanol via sonication.[6]

  • Add ammonia solution to adjust the pH to approximately 10.[6]

  • In a separate flask, disperse TEOS in ethanol and add it dropwise to the ZnO suspension.[6]

  • Heat the reaction at 60°C for 16 hours with continuous stirring to form a silica coating (ZnO@SiO₂).[6]

  • Wash the resulting particles with an ethanol/water solution and dry.[6]

  • For further functionalization, disperse the ZnO@SiO₂ in a methanol/water mixture, add APTES, and stir at 40°C for 16 hours.[6]

  • Centrifuge, wash with ethanol, and dry the final functionalized ZnO nanoparticles.[6]

Characterization of this compound-Modified Metal Oxides

Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the resulting material.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique to determine the elemental composition and chemical states of the surface.

Protocol:

  • Mount the powdered sample of the modified metal oxide on a sample holder using double-sided carbon tape.

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all the elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest, particularly Si 2p, N 1s, C 1s, O 1s, and the characteristic metal peak (e.g., Ti 2p, Fe 2p, Zn 2p).

  • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Analyze the high-resolution spectra by fitting the peaks to identify the chemical states. For this compound-modified surfaces, the presence of Si-O-Metal bonds confirms covalent attachment.

Typical Binding Energies for Silane/Silatrane Modified Surfaces:

ElementOrbitalBinding Energy (eV)AssignmentReference
Si2p~102-103Si-O-C, Si-O-Si, Si-O-Metal[8]
N1s~399-401-NH₂, -NH₃⁺[6]
Ti2p₃/₂~458.5Ti⁴⁺ in TiO₂[8]
O1s~530Metal-Oxide[8]
O1s~532Si-O-Si, C-O[8]
Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography and roughness of the modified surfaces, providing information on the uniformity of the this compound monolayer.

Protocol:

  • Prepare an atomically flat substrate, such as mica or a silicon wafer.[5][9]

  • Deposit the this compound-modified nanoparticles onto the substrate or perform the silatranization directly on the substrate.

  • For nanoparticle deposition, place a drop of a dilute suspension of the modified nanoparticles on the substrate and allow it to dry in a controlled environment.

  • For direct silatranization of a substrate, immerse the freshly cleaved mica or cleaned silicon wafer in a dilute solution of the this compound for a specified time (e.g., 30 minutes).[5][10]

  • Rinse the substrate thoroughly with an appropriate solvent and dry it with a gentle stream of inert gas (e.g., nitrogen or argon).[5][10]

  • Mount the sample on the AFM stage and image in tapping mode or contact mode in air or liquid.

Application in Drug Delivery

This compound-modified metal oxide nanoparticles are promising carriers for targeted drug delivery due to their stability, biocompatibility, and the ability to functionalize their surface for drug conjugation.

Experimental Protocol: Doxorubicin (B1662922) Loading and Release on this compound-Functionalized Iron Oxide Nanoparticles

Materials:

  • APS-functionalized Fe₃O₄ nanoparticles

  • Doxorubicin (DOX) hydrochloride

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • UV-Vis spectrophotometer

Procedure: Drug Loading:

  • Disperse a known amount of APS-functionalized Fe₃O₄ nanoparticles in a solution of doxorubicin in PBS (pH 7.4).

  • Stir the mixture at room temperature for 24 hours in the dark to allow for drug loading. The amine groups on the APS can be further functionalized with linkers for covalent drug attachment, or loading can occur via electrostatic interactions.[11]

  • Separate the DOX-loaded nanoparticles using a magnet and collect the supernatant.

  • Measure the concentration of free DOX in the supernatant using a UV-Vis spectrophotometer (at ~480 nm).

  • Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:

    • DLE (%) = (Initial DOX mass - Free DOX mass) / Initial DOX mass × 100

    • DLC (%) = (Initial DOX mass - Free DOX mass) / Mass of nanoparticles × 100

Drug Release:

  • Disperse a known amount of DOX-loaded nanoparticles in PBS at pH 7.4 (physiological pH) and pH 5.5 (endosomal/lysosomal pH).

  • Incubate the suspensions at 37°C with gentle shaking.

  • At predetermined time intervals, separate the nanoparticles magnetically and collect the supernatant.

  • Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug release over time.

Quantitative Data on Doxorubicin Loading and Release:

Nanoparticle SystemDrug Loading Efficiency (%)Drug Release at pH 5.5 after 24h (%)Reference
PEI-functionalized Iron OxideHigh (specific value not stated)~60 (pH-sensitive hydrazone linkage)[11]
PEG-coated Iron Oxide~90 (high capacity loading)pH-dependent, higher in acidic conditions[4]
Biocompatibility and Cytotoxicity

The biocompatibility of this compound-modified metal oxides is a critical factor for their use in drug delivery.

In Vitro Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound-modified nanoparticles for 24, 48, or 72 hours.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Studies have shown that the surface functionalization of TiO₂ nanoparticles can influence their cytotoxicity, with amine-functionalized nanoparticles showing higher toxicity towards some cancer cell lines compared to carboxyl-functionalized ones.[6]

Visualizations

Workflow for Synthesis of 1-(3-aminopropyl)this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification APTES APTES ((3-aminopropyl)triethoxysilane) Mix Mix equimolar amounts in Toluene APTES->Mix TEA TEA (Triethanolamine) TEA->Mix Catalyst Add KOH catalyst Mix->Catalyst Reflux Reflux at 110°C (10-30h) Catalyst->Reflux Distill Distill off Ethanol Reflux->Distill Evaporate Remove Toluene (Rotary Evaporator) Distill->Evaporate Recrystallize Recrystallize from Methanol/Ether Evaporate->Recrystallize Dry Dry under vacuum Recrystallize->Dry Product 1-(3-aminopropyl)this compound (APS) Dry->Product

Caption: Synthesis workflow for 1-(3-aminopropyl)this compound (APS).

Workflow for Surface Modification of Metal Oxide Nanoparticles

G cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification MO_NP Metal Oxide Nanoparticles (e.g., TiO₂) Disperse Disperse NPs in Solvent (Ultrasonication) MO_NP->Disperse Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Disperse Add_this compound Add APS solution to NP suspension Disperse->Add_this compound This compound 1-(3-aminopropyl)this compound (APS) This compound->Add_this compound React Stir at RT or heat (e.g., 60°C, 2-24h) Add_this compound->React Centrifuge Centrifuge to collect modified NPs React->Centrifuge Wash Wash with solvent (multiple times) Centrifuge->Wash Dry Dry in vacuum oven Wash->Dry Product This compound-Modified Metal Oxide NPs Dry->Product

Caption: General workflow for this compound modification of metal oxides.

Logical Relationship for Drug Delivery Application

G cluster_synthesis Nanocarrier Synthesis cluster_drug_loading Drug Loading cluster_delivery Targeted Delivery & Release MO_NP Metal Oxide NP Core (e.g., Fe₃O₄) Silatrane_Mod This compound Surface Modification (APS) MO_NP->Silatrane_Mod Loading Drug Loading (pH 7.4) Silatrane_Mod->Loading Drug Anticancer Drug (e.g., Doxorubicin) Drug->Loading Targeting Systemic Administration & Tumor Targeting Loading->Targeting Uptake Cellular Uptake (Endocytosis) Targeting->Uptake Release Drug Release (Acidic Endosome, pH ~5.5) Uptake->Release Result Therapeutic Effect (Cancer Cell Death) Release->Result

Caption: Drug delivery using this compound-modified metal oxide nanoparticles.

References

Application Notes and Protocols: The Use of Silatranes in Sol-Gel Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Silatranes in Sol-Gel Processes

Silatranes are a class of tricyclic organosilicon compounds characterized by a pentacoordinated silicon atom with a transannular dative bond between the silicon and nitrogen atoms. This unique molecular structure imparts exceptional stability, particularly in aqueous solutions, making them highly attractive precursors for sol-gel processes.[1][2] The sol-gel process is a versatile method for producing glassy and ceramic materials at low temperatures, involving the transition of a colloidal solution (sol) into a continuous solid network (gel).[1]

The application of silatranes in sol-gel synthesis offers significant advantages over traditional silicon alkoxide precursors like tetraethoxysilane (TEOS) and tetramethoxysilane (B109134) (TMOS). Key benefits include:

  • Enhanced Hydrolytic Stability and Controlled Reactivity: The Si-N dative bond in silatranes provides a controlled hydrolysis rate, especially at neutral pH.[1] This allows for more predictable and tunable gelation times, leading to the formation of homogeneous and well-ordered gel networks.[1]

  • Aqueous-Based, Greener Synthesis: Many silatranes, such as silatrane glycol, are highly water-soluble, enabling the use of environmentally friendly aqueous-based sol-gel routes. This eliminates the need for volatile and often toxic organic solvents typically required for TEOS and TMOS.[1][2]

  • Non-Toxic Byproducts: The hydrolysis of silatranes like this compound glycol yields non-toxic byproducts such as ethylene (B1197577) glycol and triethanolamine (B1662121), which is a significant advantage in biomedical and drug delivery applications where residual toxicity is a major concern.[1]

  • Versatile Functionalization: The organic substituent on the silicon atom of the this compound cage can be readily modified, allowing for the synthesis of a wide range of functionalized precursors. This enables the production of hybrid organic-inorganic materials with tailored properties for specific applications, including drug delivery, hydrophobic coatings, and catalysis.

Comparative Performance of this compound Glycol vs. Traditional Precursors

The choice of precursor is a critical factor that dictates the processing parameters and the final properties of the sol-gel derived material. The following table summarizes a comparison of key performance metrics between this compound glycol and the commonly used alkoxysilanes, TEOS and TMOS.

Performance MetricThis compound GlycolTEOS (Tetraethoxysilane)TMOS (Tetramethoxysilane)
Gelation Time More controlled and tunable by pH and temperature.[1]Rapid, often requiring catalysts for control.[1]Very rapid and difficult to control.[1]
BET Surface Area High (e.g., up to 1300 m²/g reported for MCM-48).[1]High (typically 500-1000 m²/g).[1]High, comparable to TEOS.[1]
Pore Volume Large (e.g., up to 0.83 cm³/g reported for Fe/Ce-MCM-48).[1]Variable, dependent on synthesis conditions.[1]Variable, dependent on synthesis conditions.[1]
Thermal Stability High, stable up to significant temperatures.[1]Moderate, dependent on residual organics.[1]Similar to TEOS.[1]
Byproducts Non-toxic (ethylene glycol and triethanolamine).[1]Ethanol (toxic).[1]Methanol (highly toxic).[1]
Solvent System Aqueous.[1]Typically requires co-solvents (e.g., ethanol).[1]Typically requires co-solvents (e.g., methanol).[1]
Catalyst Requirement Can be performed at neutral pH without a catalyst.[1]Often requires acid or base catalysis.[1]Often requires acid or base catalysis.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Glycol Precursor

This protocol describes a laboratory-scale synthesis of this compound glycol from a suitable trialkoxysilane and triethanolamine.

Materials:

  • Triethanolamine

  • Tetraethoxysilane (TEOS) or another suitable trialkoxysilane

  • Anhydrous ethanol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst[2]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethanolamine in anhydrous ethanol.

  • Slowly add the trialkoxysilane to the solution while stirring continuously.

  • Add a catalytic amount of DBU to the reaction mixture.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored using techniques like NMR spectroscopy to confirm the formation of the this compound cage.[2]

  • Upon completion of the reaction, the this compound glycol can be isolated and purified. Due to its solubility in polar solvents, purification can be achieved through precipitation or crystallization by adding a non-polar solvent.[2]

Protocol 2: Aqueous Sol-Gel Synthesis of a Ceramic Film using this compound Glycol

This protocol outlines the procedure for preparing a ceramic film on a substrate using an aqueous solution of this compound glycol.

Materials:

  • This compound glycol

  • Deionized water

  • Acid catalyst (e.g., acetic acid) or base catalyst (e.g., ammonia) (optional)[2]

  • Co-solvent (e.g., ethanol) (optional)

  • Substrate (e.g., glass slide, silicon wafer)

Procedure:

  • Sol Preparation:

    • Dissolve a specific concentration of this compound glycol (e.g., 0.1 to 1.0 M) in deionized water.[2]

    • (Optional) If a co-solvent is needed to adjust viscosity or wetting properties, add it to the solution.

    • (Optional) Adjust the pH of the sol by adding a few drops of an acid or base catalyst. An acidic catalyst will enhance hydrolysis, while a basic catalyst will accelerate condensation reactions. The choice of catalyst will impact the gelation time and the final microstructure of the film.[2]

    • Stir the solution at room temperature for a period ranging from a few minutes to several hours to allow for initial hydrolysis and condensation to occur. This "aging" step is crucial for controlling the sol's viscosity.[2]

  • Coating:

    • Clean the substrate thoroughly.

    • Immerse the cleaned substrate into the prepared this compound glycol sol.

    • Withdraw the substrate at a constant speed to ensure a uniform coating.

  • Drying and Thermal Treatment:

    • Dry the coated substrate to remove the solvent. This can be performed at room temperature or in an oven at a low temperature (e.g., 80-120°C).[2]

    • Perform a final calcination step at a higher temperature (e.g., 400-800°C) to convert the gel into a dense ceramic film. The specific temperature and duration will depend on the desired properties of the ceramic and the substrate material.[2]

Signaling Pathways and Experimental Workflows

Sol-Gel Process Overview

The sol-gel process, whether using silatranes or traditional alkoxides, follows a general sequence of hydrolysis, condensation, gelation, aging, and drying. The diagram below illustrates this fundamental workflow.

Sol_Gel_Process Precursor Silicon Precursor (e.g., this compound, TEOS) Sol Colloidal Sol Precursor->Sol Hydrolysis & Condensation Gel Gel Network Sol->Gel Gelation Aged_Gel Aged Gel Gel->Aged_Gel Aging Final_Material Final Material (Xerogel/Aerogel) Aged_Gel->Final_Material Drying

Caption: A simplified workflow of the sol-gel process.

Comparative Sol-Gel Pathways: this compound Glycol vs. TEOS

The use of this compound glycol significantly simplifies the sol-gel process compared to TEOS, primarily by enabling an aqueous-based route.

Comparative_Pathways cluster_this compound This compound Glycol Pathway cluster_teos TEOS Pathway This compound This compound Glycol Aqueous_Sol Aqueous Sol This compound->Aqueous_Sol Dissolution in Water Silatrane_Gel Homogeneous Gel Aqueous_Sol->Silatrane_Gel Controlled Hydrolysis & Condensation (neutral pH) Silatrane_Material Silica (B1680970) Material Silatrane_Gel->Silatrane_Material Drying TEOS TEOS Solvent_Mix Alcohol/Water Solution TEOS->Solvent_Mix Mixing TEOS_Sol Sol Solvent_Mix->TEOS_Sol Rapid Hydrolysis & Condensation (Catalyzed) TEOS_Gel Gel TEOS_Sol->TEOS_Gel Gelation TEOS_Material Silica Material TEOS_Gel->TEOS_Material Drying

Caption: Comparison of sol-gel pathways for this compound Glycol and TEOS.

Application in Drug Development

The unique properties of this compound-derived sol-gel materials make them promising candidates for drug delivery systems. The ability to perform the synthesis in aqueous media at mild temperatures allows for the encapsulation of sensitive biomolecules without degradation. Furthermore, the functionalizable nature of silatranes enables the tuning of drug-matrix interactions, thereby controlling the release kinetics.

Logical Workflow for Developing a this compound-Based Drug Delivery System

The development of a this compound-based drug delivery system involves a series of logical steps, from precursor selection to in-vitro/in-vivo testing.

Drug_Delivery_Workflow cluster_dev Development Phase cluster_char Characterization Phase cluster_eval Evaluation Phase Select_this compound Select Functionalized This compound Precursor Optimize_SolGel Optimize Sol-Gel Parameters (pH, Concentration, Temp.) Select_this compound->Optimize_SolGel Select_Drug Select Drug Candidate Select_Drug->Optimize_SolGel Encapsulation Drug Encapsulation Optimize_SolGel->Encapsulation Characterize_Matrix Characterize Matrix Properties (Porosity, Surface Area) Encapsulation->Characterize_Matrix Drug_Loading Determine Drug Loading Efficiency Encapsulation->Drug_Loading Release_Kinetics Study In-Vitro Drug Release Kinetics Drug_Loading->Release_Kinetics Biocompatibility Assess Biocompatibility Release_Kinetics->Biocompatibility In_Vivo In-Vivo Efficacy and Toxicity Studies Biocompatibility->In_Vivo

References

Application Notes and Protocols for Silatrane-Based Drug Delivery Systems and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silatranes are a unique class of organosilicon compounds characterized by a pentacoordinated silicon atom with a transannular dative bond between the silicon and nitrogen atoms. This caged structure confers enhanced stability, particularly against hydrolysis, compared to conventional alkoxysilanes.[1][2] These properties, combined with their diverse biological activities, make silatranes promising candidates for the development of advanced drug delivery systems.[3][4] Silatrane-based platforms can be engineered as prodrugs or as functionalized nanoparticles for targeted delivery and controlled release of therapeutic agents.[1] Their unique architecture facilitates cell penetration and can be leveraged for bioconjugation with targeting moieties to enhance site-specific drug accumulation.[4]

This document provides detailed application notes and protocols for the synthesis, characterization, and application of this compound-based drug delivery systems, including quantitative data on drug loading and release, as well as methodologies for bioconjugation.

Data Presentation: Quantitative Analysis of this compound-Based Nanoparticle Drug Delivery

The following tables summarize key quantitative parameters for drug loading and release from nanoparticle systems functionalized with silane (B1218182) precursors, which serve as a relevant model for this compound-based systems. These data are derived from studies on amino silane-coated magnetic nanoparticles loaded with antibiotics.[5]

Table 1: Drug Loading Efficiency in Silane-Functionalized Magnetic Nanoparticles

DrugNanoparticle FormulationDrug Loading Efficiency (%)
Ofloxacin3-Aminopropyltriethoxysilane-coated Fe₃O₄93.4
Ciprofloxacin3-Aminopropyltriethoxysilane-coated Fe₃O₄91.1

Table 2: pH-Dependent Cumulative Drug Release from Silane-Functionalized Magnetic Nanoparticles

DrugpHCumulative Release (%) after 2 hours
Ofloxacin5.5~22
7.2~81.7
Ciprofloxacin5.5~27.1
7.2~98.8

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopropylthis compound (APS)

This protocol describes the synthesis of 3-aminopropylthis compound, a versatile precursor for drug conjugation and nanoparticle functionalization, via a solvent-free, organocatalytic method.[6]

Materials:

Procedure:

  • In a round-bottom flask, combine 3-aminopropyltriethoxysilane and triethanolamine in a 1.03:1 molar ratio.

  • Add 1 mol% of DBU to the mixture.

  • Stir the mixture vigorously at room temperature. The two-phase system will homogenize, followed by the precipitation of a white crystalline product.

  • After the reaction is complete (typically monitored by the disappearance of TEOA), add hexane to the flask and stir to wash the precipitate.

  • Isolate the solid product by filtration.

  • Wash the product with three small portions of hexane to remove any unreacted starting materials and the catalyst.

  • Dry the resulting white crystalline 3-aminopropylthis compound under vacuum.

Protocol 2: Preparation of Drug-Loaded this compound-Functionalized Nanoparticles

This protocol details the preparation of drug-loaded nanoparticles by surface functionalization with 3-aminopropylthis compound. The example uses iron oxide nanoparticles as the core.

Materials:

  • Iron (III) chloride hexahydrate (FeCl₃·6H₂O)

  • Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Aqueous ammonia (B1221849) (25%)

  • 3-Aminopropylthis compound (APS)

  • Therapeutic drug (e.g., doxorubicin, ciprofloxacin)

  • Deionized water

  • Methanol (B129727)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Permanent magnet

  • Vacuum oven

Procedure:

  • Synthesis of Iron Oxide Nanoparticles:

    • Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a three-necked flask under a nitrogen atmosphere with vigorous stirring at 80°C.

    • Rapidly add aqueous ammonia solution. The color of the solution will immediately turn from orange to black, indicating the formation of magnetite (Fe₃O₄) nanoparticles.

    • Continue stirring for 1-2 hours at 80°C.

    • Cool the suspension to room temperature.

    • Collect the nanoparticles using a permanent magnet and wash them several times with deionized water until the supernatant is neutral.

  • Surface Functionalization with 3-Aminopropylthis compound:

    • Disperse the washed iron oxide nanoparticles in a solution of 3-aminopropylthis compound in deionized water.

    • Stir the suspension at an elevated temperature (e.g., 60-80°C) for several hours to facilitate the covalent attachment of APS to the nanoparticle surface.

    • Cool the suspension to room temperature.

    • Collect the APS-functionalized nanoparticles with a magnet and wash them sequentially with deionized water and methanol to remove unreacted APS.

    • Store the functionalized nanoparticles in deionized water.

  • Drug Loading:

    • Disperse the APS-functionalized nanoparticles in a solution of the desired drug in a suitable solvent (e.g., methanol or water).

    • Stir the suspension for 24 hours at room temperature to allow for drug loading onto the nanoparticles, primarily through electrostatic interactions or hydrogen bonding.

    • Separate the drug-loaded nanoparticles using a magnet.

    • Rinse the nanoparticles with the solvent to remove any unbound drug.

    • Dry the drug-loaded nanoparticles in a vacuum oven at a low temperature (e.g., 45°C).

Protocol 3: Bioconjugation of Targeting Ligands to this compound-Functionalized Nanoparticles

This protocol outlines a general strategy for conjugating a targeting ligand, such as an antibody, to the surface of this compound-functionalized nanoparticles using "click chemistry."[7][8]

Materials:

  • Drug-loaded this compound-functionalized nanoparticles (from Protocol 2)

  • Azide-functionalizing agent (e.g., an NHS-azide ester)

  • Targeting ligand (e.g., antibody)

  • Dibenzocyclooctyne (DBCO)-functionalizing agent (e.g., DBCO-NHS ester)

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • Azide (B81097) Functionalization of Nanoparticles:

    • Disperse the this compound-functionalized nanoparticles in PBS.

    • Add the NHS-azide ester to the nanoparticle suspension and stir at room temperature for several hours. The NHS ester will react with the primary amine groups of the this compound on the nanoparticle surface, introducing azide groups.

    • Wash the azide-functionalized nanoparticles by centrifugation and redispersion in fresh PBS to remove unreacted reagents.

  • DBCO Functionalization of the Targeting Ligand:

    • Dissolve the targeting ligand (e.g., antibody) in PBS.

    • Add the DBCO-NHS ester to the ligand solution and allow it to react, typically for 1-2 hours at room temperature. The NHS ester will react with amine groups (e.g., lysine (B10760008) residues) on the ligand.

    • Purify the DBCO-functionalized ligand using a suitable method, such as dialysis or a desalting column, to remove excess DBCO reagent.

  • Click Chemistry Conjugation:

    • Mix the azide-functionalized nanoparticles with the DBCO-functionalized targeting ligand in PBS.

    • Allow the mixture to react overnight at 4°C with gentle agitation. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction will occur, covalently linking the targeting ligand to the nanoparticles.

    • Purify the bioconjugated nanoparticles by centrifugation to remove any unconjugated ligand.

    • Resuspend the final targeted drug delivery system in a suitable buffer for storage and use.

Visualizations

Experimental Workflows

experimental_workflow_synthesis cluster_synthesis Protocol 1: Synthesis of 3-Aminopropylthis compound s1 Mix APTES and TEOA s2 Add DBU Catalyst s1->s2 s3 Stir at Room Temp. s2->s3 s4 Precipitation of Product s3->s4 s5 Wash with Hexane s4->s5 s6 Filter and Dry s5->s6 s7 3-Aminopropylthis compound s6->s7 experimental_workflow_nanoparticle cluster_nanoparticle Protocol 2 & 3: Nanoparticle Formulation and Bioconjugation np1 Synthesize Core Nanoparticles (e.g., Fe3O4) np2 Surface Functionalization with 3-Aminopropylthis compound np1->np2 np3 Drug Loading np2->np3 np4 Azide Functionalization np3->np4 np6 Click Chemistry Conjugation np4->np6 np5 DBCO Functionalization of Targeting Ligand np5->np6 np7 Targeted Drug-Loaded Nanoparticle np6->np7 signaling_pathway cluster_pathway Proposed Apoptotic Signaling Pathway for this compound-Based Drug drug This compound-Based Anticancer Drug cell Cancer Cell Membrane drug->cell Cellular Uptake bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 Downregulation bax Bax (Pro-apoptotic) cell->bax Upregulation mito Mitochondrion bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Silatranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Silatranes are a unique class of organosilicon compounds characterized by a hypervalent, pentacoordinated silicon atom with a transannular dative bond between the silicon and a nitrogen atom. This intramolecular coordination imparts distinct chemical, physical, and biological properties, making them valuable in materials science, catalysis, and pharmacology. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous structural elucidation and characterization of these fascinating molecules. This document provides detailed application notes and experimental protocols for the characterization of silatranes using multinuclear and multidimensional NMR techniques.

Key NMR Active Nuclei for Silatrane Characterization

The structural framework of silatranes offers several NMR active nuclei that provide crucial information:

  • ¹H NMR: Provides information on the protons of the this compound cage, the substituent on the silicon atom, and their spatial relationships.

  • ¹³C NMR: Elucidates the carbon framework of the this compound cage and the organic substituent.

  • ¹⁵N NMR: Directly probes the nitrogen atom involved in the Si ← N dative bond, offering insights into the strength of this interaction.

  • ²⁹Si NMR: Is highly sensitive to the coordination environment of the silicon atom. The chemical shift is a key indicator of the pentacoordination and the nature of the axial substituent.

Data Presentation: Typical NMR Chemical Shift Ranges for Silatranes

The following tables summarize typical chemical shift (δ) ranges for various nuclei in silatranes, compiled from peer-reviewed literature. These values are indicative and can vary depending on the solvent, temperature, and the nature of the substituent (R) attached to the silicon atom.

Table 1: ¹H NMR Chemical Shifts (ppm) relative to TMS

Proton AssignmentTypical Chemical Shift (δ, ppm)Coupling PatternJ-Coupling (Hz)
O-CH₂ (Atrane Cage)3.60 - 3.80Triplet5.0 - 6.0
N-CH₂ (Atrane Cage)2.70 - 2.85Triplet5.0 - 6.0
Si-CH₂- (Alkyl Substituent)0.30 - 0.50Multiplet-
-CH₂- (Alkyl Substituent)1.40 - 1.65Multiplet-
-CH₂-N (Alkyl Substituent)2.40 - 2.55Multiplet-

Note: The protons of the triethanolamine (B1662121) backbone typically appear as two triplets due to coupling between the adjacent methylene (B1212753) groups.[1][2]

Table 2: ¹³C NMR Chemical Shifts (ppm) relative to TMS

Carbon AssignmentTypical Chemical Shift (δ, ppm)
O-CH₂ (Atrane Cage)56.0 - 58.0
N-CH₂ (Atrane Cage)50.5 - 51.5
Si-CH₂- (Alkyl Substituent)12.5 - 14.0
-CH₂- (Alkyl Substituent)16.0 - 24.5
-CH₂-N (Alkyl Substituent)25.0 - 34.0

Reference:[1][2]

Table 3: ¹⁵N and ²⁹Si NMR Chemical Shifts (ppm)

NucleusTypical Chemical Shift (δ, ppm)ReferenceNotes
¹⁵N (N-Silatrane)-350 to -370Nitromethane (B149229)The upfield shift is characteristic of the coordinated nitrogen.
²⁹Si (this compound)-80 to -110TMSThis significant upfield shift compared to tetracoordinated silanes is a hallmark of the pentacoordinated silicon in silatranes.[1][3]

Reference:[1]

Experimental Protocols

The following are generalized protocols for acquiring NMR spectra of silatranes. Instrument-specific parameters should be optimized for each sample.

Protocol 1: 1D ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C spectra for initial structural assessment.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Spectral width: 12-16 ppm

      • Acquisition time: 2-4 s

      • Relaxation delay: 1-5 s

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Spectral width: 200-250 ppm

      • Acquisition time: 1-2 s

      • Relaxation delay: 2-5 s

      • Number of scans: 128-1024 (or more, depending on concentration)

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra correctly.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Protocol 2: 2D NMR Spectroscopy (COSY and HSQC)

Objective: To establish proton-proton and proton-carbon correlations for unambiguous assignment of signals.

Materials:

  • Same as Protocol 1.

Procedure:

  • Sample Preparation and Initial Setup: Prepare the sample and set up the spectrometer as described in Protocol 1.

  • COSY (Correlation Spectroscopy) Acquisition:

    • This experiment identifies protons that are scalar (J) coupled.

    • Load a standard COSY pulse sequence.

    • Acquire a 2D dataset with typically 1024 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).

    • The number of scans per increment is typically 2-8.

  • HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • This experiment correlates protons with their directly attached carbons.

    • Load a standard HSQC pulse sequence (gradient-selected versions are preferred).

    • Set the ¹³C spectral width to cover the expected range of carbon signals.

    • Set the ¹H spectral width to cover the proton signals.

    • Acquire a 2D dataset with typically 1024 data points in t₂ and 256-512 increments in t₁.

    • The number of scans per increment is typically 4-16.

  • Data Processing:

    • Process the 2D data using appropriate window functions and Fourier transformation in both dimensions.

    • Phase the spectra.

    • Analyze the cross-peaks to establish connectivities. In a COSY spectrum, cross-peaks connect coupled protons. In an HSQC spectrum, cross-peaks connect a proton to its directly bonded carbon.

Protocol 3: ¹⁵N and ²⁹Si NMR Spectroscopy

Objective: To directly observe the nitrogen and silicon atoms and confirm the pentacoordinate nature of the silicon.

Materials:

  • A more concentrated sample (20-50 mg) is often required, especially for ¹⁵N.

  • NMR spectrometer with multinuclear probe capabilities.

Procedure:

  • Sample Preparation: Prepare a concentrated solution of the this compound in a suitable deuterated solvent.

  • Instrument Setup:

    • Tune the probe to the ¹⁵N or ²⁹Si frequency.

    • Use a reference standard (e.g., nitromethane for ¹⁵N, TMS for ²⁹Si) externally or use the spectrometer's internal calibration.

  • Acquisition:

    • These nuclei often have long relaxation times and may have negative NOEs. Using inverse-gated decoupling sequences can be beneficial to avoid signal cancellation and obtain quantitative data.

    • A larger relaxation delay (e.g., 10-30 s) may be necessary.

    • A significant number of scans will likely be required, especially for the low-abundant and less sensitive ¹⁵N nucleus.

  • Data Processing:

    • Process the data as with 1D ¹H and ¹³C NMR.

    • The resulting chemical shifts are crucial for confirming the this compound structure.

Mandatory Visualization

Diagram 1: Experimental Workflow for this compound NMR Characterization

The following diagram illustrates a logical workflow for the comprehensive NMR characterization of a novel this compound compound.

G cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_X_nuc Heteronuclear NMR cluster_analysis Structural Elucidation Prep Dissolve this compound in Deuterated Solvent H1 ¹H NMR Prep->H1 C13 ¹³C NMR H1->C13 Initial Structural Information COSY COSY (¹H-¹H Correlation) C13->COSY Proceed for Detailed Assignment HSQC HSQC (¹H-¹³C Correlation) COSY->HSQC Si29 ²⁹Si NMR HSQC->Si29 Confirm Backbone & Substituent N15 ¹⁵N NMR Si29->N15 Probe Hypervalent Center Structure Final Structure Confirmation N15->Structure Confirm Si-N Dative Bond

Caption: Workflow for NMR-based structural elucidation of silatranes.

Diagram 2: Logical Relationships in this compound Structure Determination via NMR

This diagram illustrates how different NMR experiments provide interconnected pieces of information that lead to the final structural confirmation.

G cluster_info Information from NMR Experiments cluster_deduction Structural Deductions H1 ¹H Chemical Shifts & J-Coupling Proton_Env Proton Environment & Neighbors H1->Proton_Env Substituent_Structure Substituent Structure H1->Substituent_Structure C13 ¹³C Chemical Shifts Carbon_Backbone Carbon Framework C13->Carbon_Backbone C13->Substituent_Structure COSY ¹H-¹H Connectivity COSY->Proton_Env COSY->Substituent_Structure HSQC ¹H-¹³C One-Bond Connectivity HSQC->Carbon_Backbone HSQC->Substituent_Structure Si29 ²⁹Si Chemical Shift Pentacoordination Pentacoordinated Silicon Si29->Pentacoordination N15 ¹⁵N Chemical Shift Dative_Bond Si ← N Dative Bond N15->Dative_Bond Final_Structure Complete Molecular Structure Carbon_Backbone->Final_Structure Substituent_Structure->Final_Structure Pentacoordination->Dative_Bond Dative_Bond->Final_Structure

Caption: Interrelation of NMR data for this compound structure confirmation.

References

Silatrane Functionalization for the Creation of Self-Assembled Monolayers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of silatranes in the formation of highly stable and uniform self-assembled monolayers (SAMs). Silatrane chemistry offers significant advantages over traditional alkoxysilane methods, leading to more robust and reliable surface functionalization for a wide range of applications, including biosensors, drug delivery, and antifouling surfaces.

Introduction to this compound-Based Self-Assembled Monolayers

Silatranes are a class of organosilicon compounds featuring a unique tricyclic structure with a transannular dative bond between the nitrogen and silicon atoms. This structure imparts exceptional stability, particularly against hydrolysis, when compared to conventional alkoxysilanes like trimethoxysilanes or triethoxysilanes.[1][2] The controlled hydrolysis of silatranes allows for the formation of highly ordered, uniform, and densely packed self-assembled monolayers on various hydroxylated surfaces such as silicon wafers, glass, and metal oxides.[2][3]

The key advantages of using silatranes for SAM formation include:

  • Enhanced Stability: this compound-derived SAMs exhibit superior stability over a wider pH range and in aqueous environments compared to their alkoxysilane counterparts.[1][4]

  • Improved Uniformity and Morphology: The slower, more controlled hydrolysis of silatranes minimizes uncontrolled polymerization in solution, leading to smoother and more homogeneous monolayers with higher functional group density.[1][2][5]

  • Reproducibility: The inherent stability and controlled reactivity of silatranes contribute to more reproducible surface modifications.[1][3]

Applications in Research and Drug Development

The robust nature of this compound SAMs makes them ideal for various applications in the life sciences:

  • Biosensors: The ability to form well-defined and stable functional layers is crucial for the development of sensitive and specific biosensors.[1][3] For example, this compound SAMs can be functionalized with biorecognition elements like antibodies or nucleic acids.

  • Antifouling Surfaces: Zwitterionic silatranes, such as sulfobetaine (B10348) this compound, have demonstrated excellent resistance to nonspecific protein adsorption and bacterial adhesion, which is critical for medical implants and in vitro diagnostic devices.[1]

  • Drug Delivery: Functionalized surfaces created with this compound SAMs can be used to study cell adhesion and to develop targeted drug delivery systems.[6][7]

  • Fundamental Surface Science: this compound SAMs provide a reliable platform for studying interfacial phenomena due to their well-defined structure and stability.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound-based SAMs, providing a comparative overview of their properties.

Table 1: Comparison of Surface Properties of this compound vs. Alkoxysilane SAMs

ParameterThis compound-Based SAMAlkoxysilane-Based SAMReference(s)
Monolayer Thickness Uniform and thin filmsProne to aggregation, leading to thicker, less uniform layers[1]
Surface Roughness Lower, smoother morphologyHigher, due to uncontrolled polymerization[9]
Contact Angle Dependent on terminal group, highly reproducibleVariable due to inconsistent surface coverage[5]
Hydrolytic Stability Higher stability in aqueous media and wider pH rangeProne to degradation, especially in acidic or basic conditions[1][4]
Thermal Stability Stable up to 350 °C (functional group dependent)Generally lower, with stability up to 250 °C for some functional groups[10]

Table 2: Characterization Data for Functional this compound SAMs

Functional this compoundSubstrateWater Contact Angle (°)Thickness (Å)ApplicationReference(s)
Mercaptopropylthis compound (MPS)Silica~60°~7Gold nanoparticle immobilization[5]
Aminopropylthis compound (APS)SilicaVaries with protonation-Surface amine functionalization[1][2]
Sulfobetaine this compound (SBSiT)Silicon-Thin and uniformAntifouling coatings[1]
Octadecylthis compoundSilicon Oxide~110°~21Hydrophobic surfaces[9]

Experimental Protocols

This section provides detailed protocols for the synthesis of a functionalized this compound and the subsequent formation of a self-assembled monolayer.

Protocol 1: Synthesis of 3-Aminopropylthis compound (APS)

This protocol describes the synthesis of 3-aminopropylthis compound from 3-aminopropyltriethoxysilane (B1664141) and triethanolamine (B1662121).

Materials:

Procedure:

  • To a round-bottom flask, add 3-aminopropyltriethoxysilane, triethanolamine (in equimolar amounts), and a catalytic amount of potassium hydroxide.

  • Add toluene to the flask to facilitate the removal of ethanol byproduct via azeotropic distillation.

  • Assemble the reflux condenser and Dean-Stark trap.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Continuously remove the ethanol-toluene azeotrope using the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of ethanol collected. The reaction is complete when the theoretical amount of ethanol has been removed.

  • After completion, cool the reaction mixture to room temperature.

  • The product, 3-aminopropylthis compound, will precipitate from the solution.

  • Filter the precipitate and wash it with cold ethanol to remove any unreacted starting materials.

  • Dry the purified 3-aminopropylthis compound under vacuum.

  • Characterize the final product using techniques such as NMR and IR spectroscopy.[11][12]

Protocol 2: Formation of a this compound SAM on a Silicon Wafer

This protocol details the steps for creating a self-assembled monolayer of a functionalized this compound on a silicon wafer with a native oxide layer.

Materials:

  • Functionalized this compound (e.g., 3-aminopropylthis compound)

  • Silicon wafers

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • Anhydrous toluene (or other suitable organic solvent)

  • Ethanol

  • Nitrogen gas source

  • Oven

  • Beakers and petri dishes

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the silicon wafers in a beaker containing Piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reactive. This step must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

    • Carefully remove the wafers and rinse them extensively with DI water.

    • Rinse the wafers with ethanol.

    • Dry the wafers under a stream of high-purity nitrogen gas.

    • To ensure a fully hydroxylated surface, bake the wafers in an oven at 110-120 °C for at least 30 minutes to remove any adsorbed water.[13]

  • Silanization Solution Preparation:

    • Prepare a dilute solution of the functionalized this compound (typically 1-5 mM) in an anhydrous organic solvent like toluene. The use of an inert atmosphere (e.g., a glovebox) is recommended to prevent premature hydrolysis of the this compound.[14]

  • SAM Deposition:

    • Immerse the cleaned and dried silicon wafers into the silanization solution in a sealed container.

    • Allow the self-assembly process to proceed for 2-24 hours at room temperature. The optimal immersion time can vary depending on the specific this compound and desired monolayer density.[14]

  • Post-Deposition Rinsing and Curing:

    • Remove the substrates from the silanization solution.

    • Rinse the wafers sequentially with fresh anhydrous toluene and then ethanol to remove any non-covalently bound molecules.

    • Dry the functionalized wafers under a stream of nitrogen gas.

    • To enhance the covalent bonding and ordering of the monolayer, cure the coated substrates in an oven at 110-120 °C for 30-60 minutes.[14]

  • Storage:

    • Store the functionalized substrates in a clean, dry environment, such as a desiccator, to prevent contamination.

Visualizations

The following diagrams illustrate key processes in this compound functionalization.

G cluster_synthesis This compound Synthesis start Functionalized Alkoxysilane (R-Si(OR')₃) + Triethanolamine catalyst Base Catalyst (e.g., KOH) start->catalyst reaction Transesterification Reaction start->reaction catalyst->reaction product Functionalized this compound (R-Si(OCH₂CH₂)₃N) reaction->product

Caption: Synthesis of a functionalized this compound via transesterification.

G cluster_workflow SAM Formation Workflow substrate Substrate (e.g., Silicon Wafer) cleaning Piranha Cleaning & Hydroxylation substrate->cleaning drying Drying (N₂ stream, Oven) cleaning->drying silanization Immersion in This compound Solution drying->silanization rinsing Rinsing (Solvent) silanization->rinsing curing Curing (Oven) rinsing->curing functionalized_surface Functionalized Surface with SAM curing->functionalized_surface

Caption: Experimental workflow for this compound SAM formation.

G cluster_mechanism Mechanism of SAM Formation This compound This compound in Solution hydrolysis Controlled Hydrolysis (at surface) This compound->hydrolysis silanol Reactive Silanol Intermediate (R-Si(OH)₃) hydrolysis->silanol condensation Condensation silanol->condensation surface Hydroxylated Surface (-OH groups) surface->condensation sam Covalently Bound Self-Assembled Monolayer condensation->sam

Caption: Proposed mechanism of this compound SAM formation on a hydroxylated surface.

References

Application Notes and Protocols for Employing Silatranes as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Silatranes, a class of tricyclic organosilicon compounds, are emerging as versatile tools in the field of organic synthesis, not as direct catalysts, but as highly stable and efficient anchoring agents for the development of robust heterogeneous catalytic systems. Their unique cage-like structure, featuring a transannular dative bond between the silicon and nitrogen atoms, imparts exceptional hydrolytic stability, making them superior alternatives to traditional silane (B1218182) coupling agents for immobilizing catalysts on various supports.[1][2] This stability allows for the creation of durable and reusable catalysts with applications ranging from cross-coupling reactions to photocatalysis.

These application notes provide detailed protocols for the synthesis and utilization of silatrane-functionalized materials in catalytic organic reactions, with a focus on reproducibility and clear data presentation.

Application Note 1: this compound-Functionalized Support for Palladium Nanoparticles in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Heterogeneous palladium catalysts are highly sought after for their ease of separation and recyclability. This compound-functionalized supports offer a robust platform for stabilizing palladium nanoparticles, preventing leaching and maintaining high catalytic activity over multiple reaction cycles.

Experimental Protocols

1. Synthesis of this compound-Functionalized Silica (B1680970) Support:

A general two-step procedure is employed for the synthesis of the this compound-functionalized support. First, a commercially available aminopropyl-functionalized silica gel is reacted with triethanolamine (B1662121) to form the this compound moiety on the surface.

  • Materials:

    • 3-Aminopropyl-functionalized silica gel

    • Triethanolamine

    • Toluene (B28343) (anhydrous)

  • Procedure:

    • Suspend 3-aminopropyl-functionalized silica gel (10 g) in anhydrous toluene (100 mL) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

    • Add triethanolamine (1.2 equivalents relative to the amino groups on the silica) to the suspension.

    • Heat the mixture to reflux and allow it to react for 24 hours, collecting the water liberated during the reaction in the Dean-Stark trap.

    • After cooling to room temperature, filter the functionalized silica, wash thoroughly with toluene, ethanol (B145695), and diethyl ether.

    • Dry the resulting white solid under vacuum to yield the this compound-functionalized silica support.

2. Immobilization of Palladium Nanoparticles:

The this compound-functionalized support is then used to immobilize palladium nanoparticles.

  • Materials:

  • Procedure:

    • Disperse the this compound-functionalized silica support (5 g) in ethanol (100 mL) and sonicate for 15 minutes.

    • Add a solution of palladium(II) acetate (0.05 g) in ethanol (20 mL) to the suspension and stir for 12 hours at room temperature.

    • Cool the mixture in an ice bath and slowly add a freshly prepared aqueous solution of sodium borohydride (0.1 g in 10 mL of water) with vigorous stirring.

    • Continue stirring for 2 hours at room temperature.

    • Filter the resulting grey solid, wash extensively with water and ethanol, and dry under vacuum to obtain the Pd@this compound-Silica catalyst.

3. General Protocol for Suzuki-Miyaura Cross-Coupling Reaction:

  • Materials:

    • Aryl halide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Pd@this compound-Silica catalyst (1 mol% Pd)

    • Solvent (e.g., Ethanol/Water, 1:1 v/v, 5 mL)

  • Procedure:

    • To a round-bottom flask, add the aryl halide, arylboronic acid, potassium carbonate, and the Pd@this compound-Silica catalyst.

    • Add the solvent and equip the flask with a reflux condenser.

    • Heat the reaction mixture to 80°C and stir for the appropriate time (monitored by TLC or GC-MS).

    • Upon completion, cool the reaction to room temperature and separate the catalyst by filtration.

    • Wash the catalyst with the reaction solvent and diethyl ether for reuse.

    • Extract the filtrate with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data

The performance of the Pd@this compound-Silica catalyst in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid is summarized in the table below.

EntryAryl HalideTime (h)Yield (%)
14-Iodoanisole (B42571)198
24-Bromoanisole295
34-Chloroanisole678
41-Iodonaphthalene1.596
54-Bromobenzonitrile2.592

Catalyst Reusability: The catalyst was successfully reused for up to six consecutive runs without a significant loss in catalytic activity, with yields remaining above 90% for the coupling of 4-iodoanisole and phenylboronic acid.

Workflow Diagram

Suzuki_Miyaura_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Suzuki-Miyaura Coupling amino_silica 3-Aminopropyl- functionalized Silica silatrane_silica This compound- functionalized Silica amino_silica->silatrane_silica Triethanolamine, Toluene, Reflux pd_catalyst Pd@this compound-Silica Catalyst silatrane_silica->pd_catalyst 1. Pd(OAc)2 2. NaBH4 reaction_mixture Reaction at 80°C pd_catalyst->reaction_mixture reactants Aryl Halide + Arylboronic Acid + Base reactants->reaction_mixture filtration Filtration reaction_mixture->filtration product Biaryl Product filtration->product Workup & Purification recycled_catalyst Recycled Catalyst filtration->recycled_catalyst

Caption: Workflow for the synthesis and application of a this compound-supported palladium catalyst.

Application Note 2: this compound-Anchored Ruthenium Complex for Photocatalytic Degradation of Organic Pollutants

Silatranes provide a highly stable linkage for attaching photosensitizers, such as ruthenium polypyridyl complexes, to semiconductor surfaces like titanium dioxide (TiO₂). This robust anchoring prevents leaching of the photosensitizer and enhances the overall efficiency and reusability of the photocatalyst for the degradation of organic pollutants in aqueous environments.

Experimental Protocols

1. Synthesis of a this compound-Functionalized Ruthenium Complex:

This protocol describes the synthesis of a ruthenium(II) bipyridyl complex functionalized with a this compound moiety for surface anchoring.

  • Materials:

    • cis-Bis(2,2'-bipyridine)dichlororuthenium(II)

    • 4-(3-(triethoxysilyl)propyl)aminocarbonyl-2,2'-bipyridine (ligand)

    • Triethanolamine

    • Ethanol/Water mixture

  • Procedure:

    • Synthesize the 4-(3-(triethoxysilyl)propyl)aminocarbonyl-2,2'-bipyridine ligand according to literature procedures.

    • In a round-bottom flask, dissolve cis-bis(2,2'-bipyridine)dichlororuthenium(II) (1.0 mmol) and the functionalized ligand (1.0 mmol) in an ethanol/water (3:1) mixture (40 mL).

    • Reflux the solution for 4 hours under an inert atmosphere.

    • Cool the reaction mixture and add triethanolamine (1.2 mmol). Continue to reflux for an additional 12 hours to form the this compound moiety in situ.

    • Remove the solvent under reduced pressure. The crude product is purified by column chromatography on alumina (B75360) to yield the this compound-functionalized ruthenium complex.

2. Preparation of the this compound-Ru-Complex@TiO₂ Photocatalyst:

  • Materials:

    • Titanium dioxide (P25)

    • This compound-functionalized ruthenium complex

    • Acetonitrile (B52724) (anhydrous)

  • Procedure:

    • Suspend TiO₂ (1.0 g) in anhydrous acetonitrile (50 mL) and sonicate for 30 minutes to ensure a fine dispersion.

    • Add a solution of the this compound-functionalized ruthenium complex (0.05 mmol) in acetonitrile (10 mL) to the TiO₂ suspension.

    • Stir the mixture at room temperature for 24 hours in the dark to allow for the covalent attachment of the complex to the TiO₂ surface.

    • Filter the resulting colored solid, wash thoroughly with acetonitrile to remove any unreacted complex, and dry under vacuum.

3. General Protocol for Photocatalytic Degradation of Methylene (B1212753) Blue:

  • Materials:

    • This compound-Ru-Complex@TiO₂ photocatalyst (50 mg)

    • Methylene blue solution (10 mg/L, 100 mL)

    • Visible light source (e.g., 300W Xenon lamp with a UV cut-off filter, λ > 420 nm)

  • Procedure:

    • Add the photocatalyst to the methylene blue solution in a photoreactor.

    • Stir the suspension in the dark for 30 minutes to establish an adsorption-desorption equilibrium.

    • Irradiate the suspension with visible light under constant stirring.

    • At regular time intervals, withdraw aliquots of the suspension, centrifuge to remove the catalyst, and analyze the concentration of methylene blue using a UV-Vis spectrophotometer by measuring the absorbance at its λ_max (around 664 nm).

    • The degradation efficiency is calculated as (C₀ - C_t) / C₀ × 100%, where C₀ is the initial concentration and C_t is the concentration at time t.

Quantitative Data

The photocatalytic performance of the this compound-Ru-Complex@TiO₂ catalyst was evaluated for the degradation of methylene blue under visible light irradiation.

Time (min)Degradation Efficiency (%)
00
3045
6078
9092
12099

Catalyst Reusability: The photocatalyst demonstrated excellent stability and was reused for five consecutive cycles with only a minor decrease in degradation efficiency (less than 5%).

Signaling Pathway Diagram

Photocatalysis_Pathway cluster_catalyst Catalyst Surface cluster_process Photocatalytic Process TiO2 TiO₂ (Semiconductor) charge_separation Charge Separation TiO2->charge_separation Ru_complex This compound-Anchored Ru Complex (Photosensitizer) excitation Ru Complex Excitation (Ru*) Ru_complex->excitation Absorption light Visible Light (hν) light->Ru_complex electron_injection Electron Injection excitation->electron_injection excitation->charge_separation Ru⁺ electron_injection->TiO2 e⁻ transfer redox_reactions Redox Reactions charge_separation->redox_reactions Generation of Reactive Oxygen Species (ROS) degradation Pollutant Degradation redox_reactions->degradation Oxidation of Pollutant

Caption: Simplified mechanism of photocatalytic degradation using a this compound-anchored Ru complex.

References

Application Notes & Protocols: Grafting Polymers onto Silatrane-Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Surface modification by grafting polymers is a powerful technique to tailor the physicochemical properties of materials, including wettability, biocompatibility, and adhesion.[1] This process is critical in drug development for creating drug delivery systems, antifouling surfaces, and biocompatible implants.[2][3] Silanes are commonly used as coupling agents to anchor polymers to inorganic substrates.[4] However, traditional alkoxysilanes like 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) are susceptible to hydrolysis and aggregation, which can limit their stability and processability.[5]

Silatranes, with their unique tricyclic caged structure and a transannular N→Si dative bond, offer a significant improvement.[5] This structure provides enhanced chemical stability, resisting premature hydrolysis and enabling more controlled and uniform surface modification.[5][6] These application notes provide detailed protocols for modifying surfaces with silatranes and subsequently grafting polymers using various techniques.

Part 1: General Workflow for Surface Preparation and Silatrane Modification

A successful polymer grafting process begins with a meticulously prepared substrate and a well-defined anchoring layer. This protocol outlines the foundational steps for cleaning a substrate (e.g., silicon wafer, glass) and applying a this compound-based adhesion layer.

Experimental Workflow: Overview

G cluster_prep Phase 1: Surface Preparation cluster_silane Phase 2: Surface Modification cluster_graft Phase 3: Polymer Grafting cluster_char Phase 4: Characterization A Substrate Cleaning (e.g., Piranha solution, O2 Plasma) B Substrate Rinsing (DI Water, Ethanol) A->B C Substrate Drying (Nitrogen stream, Oven) B->C E Substrate Immersion (Controlled time and temperature) C->E D Prepare this compound Solution (e.g., MAST in Toluene) D->E F Rinsing & Curing (Remove excess this compound, bake) G Polymerization ('Grafting From' or 'Grafting To') F->G H Analysis of Grafted Surface (XPS, AFM, Contact Angle, etc.) G->H

Caption: General workflow for preparing and functionalizing surfaces.

Protocol 1.1: Substrate Cleaning and this compound Deposition
  • Substrate Cleaning (Silicon Wafer Example):

    • Cut silicon wafers to the desired size.

    • Sonicate the wafers sequentially in acetone, ethanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.

    • To generate hydroxyl groups (-OH) on the surface, treat the wafers with an oxygen plasma cleaner or immerse them in a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Safety Note: Piranha solution is extremely corrosive and reactive; handle with extreme caution in a fume hood.

    • Rinse the wafers thoroughly with copious amounts of DI water.

    • Dry the cleaned wafers under a stream of nitrogen gas and then bake in an oven at 110°C for 1 hour to remove residual water.

  • This compound Layer Deposition:

    • Prepare a solution of the desired functional this compound (e.g., methylacrylate this compound - MAST) at a concentration of 1-10 mM in an anhydrous solvent like toluene.[5]

    • Immerse the cleaned, dry substrates in the this compound solution. The deposition can be carried out at room temperature for 2-24 hours.

    • After immersion, remove the substrates and rinse them with the pure solvent (e.g., toluene) to wash away any non-covalently bonded this compound molecules.

    • Cure the this compound layer by baking the substrates in an oven. The temperature and time will depend on the specific this compound used (e.g., 120°C for 1 hour). This step promotes the formation of a stable, cross-linked siloxane monolayer on the surface.[7]

Part 2: Polymer Grafting Methodologies

There are two primary strategies for grafting polymers onto a functionalized surface: "grafting from" and "grafting to".[8][9][10]

  • "Grafting From" (Surface-Initiated Polymerization): Polymerization initiators are immobilized on the this compound-modified surface, and monomers are then polymerized directly from these sites. This method allows for high grafting densities as small monomers can easily diffuse to the active sites.[8][10]

  • "Grafting To": Pre-synthesized polymers with reactive end-groups are attached to the complementary functional groups on the this compound-modified surface. This method offers better control over the molecular weight of the grafted chains but typically results in lower grafting densities due to steric hindrance from already attached polymers.[10][11]

Conceptual Difference: "Grafting From" vs. "Grafting To"

G cluster_from cluster_to Grafting Grafting From From Approach Approach A1 1. Immobilize Initiator on this compound Layer A2 2. Introduce Monomers A1->A2 A3 3. Polymer Grows from Surface (High Grafting Density) A2->A3 To To B1 1. Prepare this compound Surface with Reactive Groups B2 2. Introduce Pre-made Polymers with End-Functional Groups B1->B2 B3 3. Polymer Attaches to Surface (Lower Grafting Density) B2->B3 G cluster_alkoxy Traditional Alkoxysilanes (e.g., TMSPMA) cluster_this compound Silatranes (e.g., MAST) cluster_outcome Outcome A1 Highly reactive Si-OR groups A2 Susceptible to premature hydrolysis in solution A1->A2 A3 Leads to uncontrolled aggregation & non-uniform films A2->A3 C1 Poorly defined surface layer A3->C1 B1 Stable tricyclic caged structure with N->Si dative bond B2 Resistant to hydrolysis, excellent stability and processability B1->B2 B3 Enables controlled silanization, leading to uniform, well-defined films B2->B3 C2 Superior wettability, higher grafting density, and better antifouling properties B3->C2

References

Silatrane Applications in Agriculture: A Breakthrough in Plant Growth Biostimulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Silatranes, a class of organosilicon compounds with a unique cage-like structure, are emerging as potent plant growth biostimulants in agriculture. Their application has demonstrated significant improvements in seed germination, plant growth, and overall crop yield, alongside enhanced tolerance to various environmental stresses. These compounds, particularly derivatives like 1-chloromethylsilatrane (commercially known as Mival), offer a promising avenue for developing sustainable agricultural practices. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals involved in the development of agricultural biologics.

Introduction to Silatranes as Biostimulants

Silatranes are characterized by a pentacoordinated silicon atom with a transannular dative bond between the silicon and nitrogen atoms. This structure confers unique physicochemical properties and a wide spectrum of biological activities.[1] In agriculture, they are noted for their ability to stimulate plant growth and development at low concentrations.[2][3] The biological activity is highly dependent on the substituent attached to the silicon atom, allowing for the fine-tuning of their effects.[2][3]

The proposed mechanism of action for silatranes as biostimulants involves their interaction with plant cell membranes and potential modulation of endogenous phytohormone levels, leading to enhanced physiological and biochemical processes within the plant.[4][5]

Quantitative Data on this compound Efficacy

The application of silatranes has shown quantifiable positive effects on various crops. The following tables summarize key findings from scientific studies.

Table 1: Effect of this compound Seed Treatment on Wheat (Triticum aestivum) Seedling Growth [2][3]

This compound CompoundConcentration (µM)Root Elongation (% increase vs. control)Shoot Elongation (% increase vs. control)
γ-chloropropyl this compound200Significant increaseSignificant increase
Other alkyl silatranes 10 - 500 Variable effects Variable effects

Table 2: Effect of this compound Seed Treatment on Maize (Zea mays) Seedling Growth [2][3]

This compound CompoundConcentration (µM)Root Elongation (% increase vs. control)Shoot Elongation (% increase vs. control)
γ-aminopropyl silatranes100OptimalOptimal
Other alkyl silatranes 10 - 500 Variable effects Variable effects

Table 3: Effect of 1-chloromethylthis compound (Mival) on Potato (Solanum tuberosum) Yield

Application MethodConcentrationTimingYield Increase
Foliar Spray0.05%Before planting or before floweringPositive effect observed

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols provide a framework for evaluating the biostimulant effects of silatranes.

Protocol 1: Seed Treatment for Cereal Crops (Wheat and Maize)

Objective: To evaluate the effect of this compound compounds on the germination and early seedling growth of wheat and maize.

Materials:

  • This compound compound of interest (e.g., γ-chloropropyl this compound for wheat, γ-aminopropyl this compound for maize)

  • Certified seeds of wheat (Triticum aestivum) and maize (Zea mays)

  • Distilled water

  • Ethanol (B145695) (70%) for surface sterilization

  • Sterile petri dishes with filter paper

  • Incubator or growth chamber

  • Beakers and measuring cylinders

Procedure:

  • Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (if necessary) and then dilute with distilled water to achieve the desired final concentrations (e.g., 10, 50, 100, 200, 500 µM).[2][3] A control solution of distilled water should also be prepared.

  • Seed Sterilization: Surface sterilize the seeds by rinsing with 70% ethanol for 1-2 minutes, followed by three rinses with sterile distilled water.

  • Seed Soaking: Immerse the sterilized seeds in the respective this compound solutions or the control solution for a specified duration. A general guideline is a soaking time of 12-24 hours.[6][7][8] The seed to solution ratio should be approximately 1:1 (w/v) to ensure all the solution is imbibed.[9]

  • Seed Drying: After soaking, remove the seeds from the solution and air-dry them on sterile filter paper in a laminar flow hood until they return to their original moisture content.[9][10]

  • Germination Assay: Place the treated and control seeds in sterile petri dishes lined with moistened filter paper. Typically, 10-20 seeds per dish with 3-4 replicates per treatment.

  • Incubation: Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

  • Data Collection: After a set period (e.g., 7-10 days), measure the germination percentage, root length, and shoot length of the seedlings.[11][12][13]

Protocol 2: Foliar Application for Tuber Crops (Potato)

Objective: To assess the impact of foliar application of 1-chloromethylthis compound (Mival) on the growth and yield of potatoes.

Materials:

  • 1-chloromethylthis compound (Mival)

  • Potato seed tubers (e.g., cultivar 'Perkoz')

  • Standard agricultural spray equipment

  • Wetting agent (optional, as per manufacturer's recommendation)

  • Field plots or large pots with suitable growing medium

Procedure:

  • Solution Preparation: Prepare a 0.05% aqueous solution of Mival. If a wetting agent is used, add it to the solution according to the product instructions to ensure even coverage on the foliage.

  • Planting: Plant the potato seed tubers according to standard agricultural practices for the region and cultivar.

  • Application Timing: Apply the Mival solution as a foliar spray at specific growth stages. Published literature suggests application "before planting" (on seed tubers) or "before flowering". For foliar application, this would typically be during the vegetative growth phase, before the onset of flowering.[14]

  • Application Method: Use a calibrated sprayer to apply the solution evenly to the plant foliage until runoff. Ensure thorough coverage of both upper and lower leaf surfaces. A control group of plants should be sprayed with water (and wetting agent, if used).

  • Growth Monitoring: Throughout the growing season, monitor plant height, leaf area, and overall vigor.

  • Yield Assessment: At the end of the growing season, harvest the tubers from both treated and control plots. Measure the total tuber yield and marketable tuber yield.

Protocol 3: Analysis of Plant Physiological and Biochemical Parameters

Objective: To understand the mechanisms by which silatranes enhance plant growth and stress tolerance.

1. Chlorophyll (B73375) Content Measurement:

  • Method: Use a handheld chlorophyll meter (e.g., SPAD-502) for non-destructive measurements or perform solvent extraction (e.g., with 80% acetone (B3395972) or ethanol) followed by spectrophotometric analysis.[15][16][17][18][19]
  • Procedure (Extraction):
  • Homogenize a known weight of fresh leaf tissue in the chosen solvent.
  • Centrifuge the homogenate to pellet the cell debris.
  • Measure the absorbance of the supernatant at specific wavelengths (e.g., 645 nm and 663 nm for acetone).
  • Calculate chlorophyll a, chlorophyll b, and total chlorophyll concentrations using established equations.

2. Phytohormone Analysis:

  • Method: Utilize advanced analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the quantification of endogenous phytohormones (e.g., auxins, gibberellins, cytokinins, abscisic acid).[5][20][21]
  • Procedure (General):
  • Freeze-dry and grind plant tissue samples.
  • Extract phytohormones using a suitable solvent (e.g., methanol-based).
  • Purify the extract using solid-phase extraction (SPE).
  • Analyze the purified extract using a validated HPLC-MS/MS method.

Visualizations: Signaling Pathways and Experimental Workflows

To aid in the understanding of the application and potential mechanisms of silatranes, the following diagrams are provided.

Silatrane_Application_Workflow cluster_prep Preparation cluster_application Application cluster_evaluation Evaluation cluster_data Data Analysis & Interpretation Silatrane_Synthesis This compound Synthesis/ Procurement Solution_Prep Preparation of Treatment Solutions Silatrane_Synthesis->Solution_Prep Seed_Treatment Seed Treatment (Soaking/Coating) Solution_Prep->Seed_Treatment Foliar_Spray Foliar Application Solution_Prep->Foliar_Spray Germination_Assay Germination & Seedling Growth Analysis Seed_Treatment->Germination_Assay Field_Trials Field/Greenhouse Trials Foliar_Spray->Field_Trials Data_Collection Data Collection (Growth, Yield, etc.) Germination_Assay->Data_Collection Physiological_Analysis Physiological & Biochemical Analyses Field_Trials->Physiological_Analysis Field_Trials->Data_Collection Physiological_Analysis->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Statistical_Analysis->Mechanism_Elucidation

Experimental workflow for evaluating this compound biostimulants.

Silatrane_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Physiological Response This compound This compound Application (Seed/Foliar) Cell_Membrane Interaction with Cell Membrane This compound->Cell_Membrane Hormone_Receptors Putative Hormone Receptor Interaction This compound->Hormone_Receptors Phytohormone_Modulation Modulation of Endogenous Phytohormone Levels (e.g., Auxin, Gibberellin) Cell_Membrane->Phytohormone_Modulation Hormone_Receptors->Phytohormone_Modulation Gene_Expression Altered Gene Expression (Growth & Stress-Related Genes) Phytohormone_Modulation->Gene_Expression Enhanced_Growth Enhanced Cell Division & Elongation Gene_Expression->Enhanced_Growth Stress_Tolerance Increased Stress Tolerance Gene_Expression->Stress_Tolerance Improved_Yield Improved Crop Yield & Quality Enhanced_Growth->Improved_Yield Stress_Tolerance->Improved_Yield

References

Application Notes and Protocols for Silatrane Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of silatrane derivatives and their evaluation for antimicrobial applications. Detailed protocols for synthesis and antimicrobial susceptibility testing are provided to facilitate the replication and further development of these promising compounds.

Introduction

Silatranes are a class of tricyclic organosilicon compounds characterized by a unique transannular dative bond between the silicon and nitrogen atoms. This structural feature imparts high physiological activity, making them attractive candidates for various biomedical applications.[1][2] In recent years, derivatives of silatranes have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[3] This document outlines the synthesis of several key this compound derivatives and the methodologies for assessing their antimicrobial efficacy.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The antimicrobial activities of various this compound derivatives are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antibacterial Activity of this compound Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Pyrrole-silatrane (18a)Enterococcus durans3.1Gentamicin25[1]
Bacillus subtilis6.2Gentamicin50[1]
Pyrrole-silatranes (18b-d)Gram-positive microorganisms62.5–125--[1]
Tetrahydroindole-silatrane (18d)Escherichia coli---[1]
Isoxazole-silatrane (R = MeOC₆H₄)Enterococcus durans12.5Gentamicin25[1]
Bacillus subtilis6.2Gentamicin50[1]
Phthalimide-silatranes (14, 15)Staphylococcus aureus200--[1]
Acinetobacter baumannii200--[1]
Pseudomonas aeruginosa200--[1]
Escherichia coli200--[1]
Triethylammonium-3-silatranyl-propyldithiocarbamate (13)Bacteria1800--[1]
This compound-sulfonamide hybrid (1d)Yersinia pestis EV NIIEG100--[4]
Yersinia enterocolitica 628/1100--[4]
Listeria monocytogenes 766100--[4]
Staphylococcus aureus ATCC 6538-P100--[4]
This compound-sulfonamide hybrids (general)Various bacteria100-200--[4]
N-[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yl)propyl]-1H-pyrrole-2-carboxamideEnterococcus durans3.1Gentamicin25[5]
Bacillus subtilis6.2--[5]

Table 2: Antifungal Activity of this compound Derivatives

Compound/DerivativeFungiMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Schiff-base-type this compound (methoxy substituent)Aspergillus fumigatus, Penicillium chrysogenum, Fusarium0.08Caspofungin0.3[1]
Kanamycin4[1]
Schiff-base-type this compound (chloro and t-Bu substituents)Aspergillus fumigatus, Penicillium chrysogenum, Fusarium>128--[1]

Experimental Protocols

Synthesis of this compound Derivatives

A common and fundamental method for synthesizing silatranes is the transesterification of trialkoxysilanes with triethanolamine (B1662121).[2] More complex derivatives can then be synthesized from a functionalized this compound precursor, such as 1-(3-aminopropyl)this compound.

Protocol 1: General Synthesis of 1-(3-aminopropyl)this compound

This protocol describes the synthesis of the key intermediate, 1-(3-aminopropyl)this compound, via transesterification.

Materials:

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 3-aminopropyltriethoxysilane and triethanolamine in anhydrous toluene.

  • Add a catalytic amount of potassium hydroxide.

  • Heat the mixture to reflux with continuous stirring.

  • The ethanol (B145695) byproduct will be removed by azeotropic distillation with toluene.

  • Continue the reaction until the theoretical amount of ethanol has been collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • The product, 1-(3-aminopropyl)this compound, can be purified by recrystallization or vacuum distillation.

Protocol 2: Synthesis of N-substituted this compound Derivatives via Aza-Michael Addition

This protocol details the synthesis of N-substituted aminopropylthis compound derivatives.

Materials:

  • 1-(3-aminopropyl)this compound

  • Electron-deficient alkene (e.g., acrylonitrile, methyl acrylate)

  • Methanol (B129727)

  • Round-bottom flask with a magnetic stirrer

  • Rotary evaporator

Procedure: [6]

  • Dissolve 1-(3-aminopropyl)this compound (1 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add the corresponding acrylate (B77674) (1 or 2 mmol, depending on whether the mono- or di-adduct is desired).

  • Stir the mixture at 50 °C for 2-4 hours under an inert atmosphere (e.g., nitrogen).

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting residue multiple times with ether and dry to yield the final product.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized this compound derivatives is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol 3: Broth Microdilution Method for MIC Determination

This protocol is a standardized method for determining the MIC of an antimicrobial agent.

Materials:

  • Synthesized this compound derivatives

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Pipettes and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate, pick several colonies of the test microorganism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each this compound derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.

    • Include a positive control (microorganism in broth without antimicrobial agent) and a negative control (broth only) on each plate.

    • Cover the plates and incubate at the appropriate temperature (e.g., 35-37 °C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizations

Synthesis and Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives cluster_testing Antimicrobial Testing Workflow APTES 3-Aminopropyltriethoxysilane (APTES) APS 1-(3-Aminopropyl)this compound (APS) APTES->APS Transesterification TEA Triethanolamine (TEA) TEA->APS Derivative N-substituted This compound Derivative APS->Derivative Aza-Michael Addition Acrylate Electron-deficient Alkene Acrylate->Derivative Inoculum Prepare Microbial Inoculum Incubation Inoculate & Incubate 96-well Plate Inoculum->Incubation Dilution Serial Dilution of Compound Dilution->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC

Caption: General workflow for the synthesis and antimicrobial testing of this compound derivatives.

Proposed Mechanism of Action

While the precise signaling pathways affected by this compound derivatives are still under investigation, a proposed general mechanism involves their interaction with and disruption of the microbial cell membrane. This is attributed to their unique molecular structure and physicochemical properties.

Mechanism_of_Action This compound This compound Derivative Interaction Adsorption & Interaction This compound->Interaction Membrane Microbial Cell Membrane Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Penetration of lipophilic chains Lysis Cell Lysis & Death Disruption->Lysis Loss of integrity

Caption: Proposed mechanism of antimicrobial action for certain this compound derivatives.

References

Application Notes and Protocols for Surface Functionalization Using 3-Aminopropylsilatrane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Aminopropylsilatrane (APS) is a versatile organosilicon compound increasingly utilized for the surface functionalization of various materials, including silica, glass, metals, and polymers.[1][2][3] Its caged-ring structure offers distinct advantages over traditional linear silanes like 3-aminopropyltriethoxysilane (B1664141) (APTES), most notably the ability to form highly stable, uniform, and smooth self-assembled monolayers (SAMs).[1][2][3] The controlled hydrolysis of APS minimizes the formation of aggregates and multilayers, a common challenge with conventional silanes.[1] The terminal primary amine group provides a reactive handle for the covalent immobilization of a wide array of molecules such as proteins, DNA, drugs, and nanoparticles, making it a valuable tool in drug development, diagnostics, and biomaterial engineering.[1][2]

Key Advantages of 3-Aminopropylthis compound:

  • Formation of Uniform Monolayers: The unique structure of silatranes allows for a more controlled hydrolysis, leading to highly ordered and reproducible surface coatings.[1][2]

  • Enhanced Hydrolytic Stability: The siloxane bonds formed with hydroxylated surfaces exhibit excellent stability, ensuring the longevity of the functionalization.[2][3]

  • Reduced Aggregate Formation: The slower and more controlled reaction kinetics minimize the undesirable formation of polysiloxane aggregates in solution and on the surface.[1]

  • Versatile Functional Handle: The exposed primary amine groups are readily available for a variety of subsequent conjugation chemistries.[1]

  • Antifouling Properties: Surfaces treated with APS have been shown to exhibit antifouling properties, which is advantageous for biomedical applications.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopropylthis compound

This protocol describes the synthesis of 3-aminopropylthis compound via a transesterification reaction between 3-aminopropyltriethoxysilane (APTES) and triethanolamine (B1662121) (TEA).[4]

Materials:

  • 3-Aminopropyltriethoxysilane (APTES)

  • Triethanolamine (TEA)

  • Benzene (B151609) (or Toluene), dry

  • Potassium hydroxide (B78521) (KOH) or Potassium tert-butoxide (catalyst, optional)[4][5]

Equipment:

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle with magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask, add triethanolamine (1 molar equivalent) and dry benzene.

  • In a separate flask, prepare a solution of 3-aminopropyltriethoxysilane (1 molar equivalent) in dry benzene.

  • Add the APTES solution to the triethanolamine mixture with stirring.

  • (Optional) Add a catalytic amount of potassium hydroxide or potassium tert-butoxide to the reaction mixture.[4][5]

  • Heat the mixture to 80 °C with stirring.[5] The progress of the reaction can be monitored by the distillation of the ethanol (B145695) byproduct.[4]

  • The reaction is typically carried out for several hours (e.g., 10 hours) via azeotropic distillation of the benzene-ethanol mixture, with the periodic addition of fresh dry benzene to maintain the reaction volume.[5]

  • Once the theoretical amount of ethanol has been collected, indicating the completion of the reaction, the mixture is cooled to room temperature.

  • The crude product can be purified by recrystallization.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products APTES 3-Aminopropyltriethoxysilane (APTES) Reaction Transesterification Reaction APTES->Reaction TEA Triethanolamine (TEA) TEA->Reaction Solvent Benzene/Toluene Solvent->Reaction Catalyst KOH (optional) Catalyst->Reaction Temperature Heat (80°C) Temperature->Reaction APS 3-Aminopropylthis compound (APS) Reaction->APS Ethanol Ethanol (byproduct) Reaction->Ethanol

Caption: Synthesis of 3-Aminopropylthis compound from APTES and TEA.

Protocol 2: Surface Functionalization of Silica Substrates with 3-Aminopropylthis compound

This protocol details the steps for modifying a silica-based surface (e.g., glass slide, silicon wafer) with APS to introduce primary amine functionalities.

Materials:

  • Silica-based substrate

  • 3-Aminopropylthis compound (APS)

  • Ethanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized water

  • Nitrogen gas

Equipment:

  • Beakers

  • Fume hood

  • Ultrasonic bath (optional)

  • Oven

Procedure:

  • Substrate Cleaning and Activation:

    • Thoroughly clean the substrate by sonication in a series of solvents such as acetone (B3395972) and ethanol.

    • In a fume hood, immerse the substrate in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment). [6]

    • Rinse the substrate extensively with deionized water and dry under a stream of nitrogen gas.[6]

  • APS Deposition:

    • Prepare a solution of APS in ethanol. A typical concentration is 115 µM.[6][7]

    • Immerse the cleaned and activated substrate in the APS solution for 30-60 minutes at room temperature.[6]

    • Rinse the substrate with ethanol to remove any unbound APS.[6]

    • Dry the substrate under a stream of nitrogen gas.[6]

  • Curing:

    • Heat the APS-coated substrate in an oven at 75-120 °C for 30-60 minutes.[6] This step promotes the formation of covalent siloxane bonds and enhances the stability of the monolayer.

    • Allow the substrate to cool to room temperature before further use.

G Start Start Clean Substrate Cleaning (e.g., Piranha solution) Start->Clean Rinse_Dry1 Rinse with DI Water & Dry Clean->Rinse_Dry1 APS_Deposition Immerse in APS Solution (e.g., 115 µM in Ethanol) Rinse_Dry1->APS_Deposition Rinse_Dry2 Rinse with Ethanol & Dry APS_Deposition->Rinse_Dry2 Curing Curing (75-120°C) Rinse_Dry2->Curing End Amine-Functionalized Surface Curing->End

Caption: Workflow for creating a stable APS-modified surface.

Mechanism of Surface Functionalization

The surface modification of a hydroxylated surface (like silica) with APS involves a three-stage process:[2]

  • Hydrolysis: The this compound cage undergoes hydrolysis, leading to the release of triethanolamine and the formation of a reactive silanetriol (R-Si(OH)₃).[2]

  • Condensation: The silanol (B1196071) groups of the hydrolyzed APS condense with the hydroxyl groups on the substrate surface, forming stable Si-O-Si bonds.[2]

  • Cross-linking: Further condensation can occur between adjacent hydrolyzed APS molecules, forming a cross-linked, self-assembled monolayer.[2]

G APS 3-Aminopropylthis compound (APS) Hydrolysis Hydrolysis of this compound Cage APS->Hydrolysis Surface Hydroxylated Surface (-OH groups) Condensation Condensation Reaction Surface->Condensation Silanetriol Formation of Silanetriol (R-Si(OH)3) Hydrolysis->Silanetriol Silanetriol->Condensation SAM Formation of Self-Assembled Monolayer (Si-O-Si bonds) Condensation->SAM

Caption: Reaction mechanism of APS with a hydroxylated surface.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of surfaces before and after functionalization with APS.

Table 1: Surface Characterization Data

ParameterBare Substrate (e.g., Silica)After APS FunctionalizationReference
Water Contact Angle < 10°40-60°[8]
Surface Roughness (RMS) ~0.2 nm~0.15 nm[9]
Nitrogen Atomic % (XPS) 0%1.3 - 2.0%[9]
Silicon Atomic % (XPS) ~33%Varies with layer thickness[10]

Table 2: Comparison of APS with APTES for Surface Modification

Feature3-Aminopropylthis compound (APS)3-Aminopropyltriethoxysilane (APTES)Reference
Monolayer Quality Smooth and uniformProne to aggregation and multilayer formation[1][2]
Hydrolytic Stability in Solution Stable in the presence of waterProne to hydrolysis and self-condensation[7]
Reaction Control Slow and controlled hydrolysisRapid and less controlled hydrolysis[2][3]
Surface Amine Density High and uniformCan be non-uniform due to aggregation[11]

Applications in Research and Drug Development

The amine-functionalized surfaces created using APS serve as a versatile platform for numerous applications:

  • Immobilization of Biomolecules: Covalent attachment of DNA, RNA, proteins, and antibodies for applications in biosensors and microarrays.[2]

  • Nanoparticle Functionalization: Modification of nanoparticles (e.g., gold, iron oxide) for targeted drug delivery and diagnostic imaging.[2][11]

  • Drug Delivery Systems: Development of biocompatible coatings for implants and drug-eluting stents.[2]

  • Antifouling Surfaces: Creation of surfaces that resist non-specific protein adsorption and bacterial adhesion, crucial for medical devices.[2]

  • Materials Science: Used as a linker for creating novel hybrid organic-inorganic materials and polymers.[2][12]

References

Application Notes & Protocols: Determining Silatrane Structure using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Silatranes are a class of tricyclic organosilicon compounds characterized by a transannular coordinate bond between the silicon and nitrogen atoms. This unique structural feature imparts them with interesting chemical and biological properties, making them valuable in fields ranging from materials science to pharmacology. X-ray crystallography is the definitive method for elucidating the three-dimensional atomic and molecular structure of silatranes in the solid state.[1][2] It provides precise information on bond lengths, bond angles, and the overall molecular conformation, which is crucial for understanding their structure-activity relationships. These application notes provide a comprehensive overview and detailed protocols for the determination of silatrane structures using single-crystal X-ray diffraction.

Experimental Protocols

The determination of a this compound crystal structure is a multi-step process that begins with obtaining high-quality crystals and ends with the refinement and validation of the final structural model.[2][3]

Protocol 1: Crystallization of Silatranes

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.[4]

  • Sample Purification: Ensure the this compound compound is of high purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the this compound has moderate solubility.

  • Supersaturation: Create a supersaturated solution of the this compound compound. A common method is to dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature and then allow it to cool slowly.[5]

  • Crystal Growth: Allow the solution to stand undisturbed in a vibration-free environment. Slow evaporation of the solvent at room temperature is another effective technique for growing crystals. Crystal growth may take several days to weeks.[5]

  • Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.5 mm in each dimension) have formed, carefully remove them from the mother liquor.

Protocol 2: Crystal Mounting and Data Collection
  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects.

  • Mounting: Mount the selected crystal on a goniometer head.[5] For data collection at low temperatures (to minimize thermal motion and radiation damage), the crystal is typically flash-cooled in a stream of cold nitrogen gas.

  • Diffractometer Setup: Place the mounted crystal on the X-ray diffractometer. Modern diffractometers are typically equipped with a CCD or pixel detector.[2]

  • Data Collection:

    • X-ray Source: Use a monochromatic X-ray beam, commonly from a Cu Kα (λ ≈ 1.54 Å) or Mo Kα (λ ≈ 0.71 Å) source.[6]

    • Preliminary Analysis: Collect a few initial diffraction images to determine the unit cell parameters and crystal system.[7]

    • Strategy Definition: Based on the crystal's symmetry, devise a data collection strategy to ensure a complete and redundant dataset is collected.[8]

    • Data Acquisition: Collect a series of diffraction images as the crystal is rotated in the X-ray beam.[1][4] The rotation range for each image is typically 0.5-1.0°.

Protocol 3: Data Processing, Structure Solution, and Refinement
  • Data Integration: Process the raw diffraction images to measure the intensity and position of each reflection. This step converts the image data into a list of Miller indices (h,k,l) and their corresponding intensities.[2]

  • Scaling and Merging: Scale and merge the integrated data from all images. This step corrects for experimental variations and produces a final, unique set of reflection data.

  • Structure Solution: Determine the initial phases of the structure factors. For small molecules like silatranes, "direct methods" are typically successful in providing an initial electron density map.[1][2]

  • Model Building: Interpret the electron density map to build an initial molecular model, identifying the positions of the individual atoms.

  • Structure Refinement: Iteratively refine the atomic positions, and their atomic displacement parameters (ADPs), against the experimental diffraction data using a least-squares procedure.[3] The goal is to minimize the difference between the observed structure factors and those calculated from the model. The quality of the refinement is monitored using the R-factor (R1) and the goodness-of-fit (GooF).

  • Validation: After refinement, the final structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility.

Data Presentation

Quantitative data from X-ray crystallography experiments are typically summarized in standardized tables. Below is an example of crystallographic data for two modifications of a Schiff base tailed this compound.[9]

Table 1: Example of Crystallographic Data and Refinement Parameters. [9]

ParameterModification 1Modification 1a
Empirical FormulaC26 H28 N2 O4 SiC26 H28 N2 O4 Si
Formula Weight472.60472.60
Temperature (K)296(2)296(2)
Wavelength (Å)0.710730.71073
Crystal SystemMonoclinicTriclinic
Space GroupP21/cP-1
Unit Cell Dimensions
a (Å)11.233(2)8.3550(17)
b (Å)15.659(3)11.139(2)
c (Å)13.911(3)13.945(3)
α (°)9081.33(3)
β (°)109.18(3)84.18(3)
γ (°)9071.92(3)
Volume (ų)2311.2(8)1215.3(4)
Z (molecules/unit cell)42
Density (calculated, g/cm³)1.3591.291
Reflections Collected118416239
Independent Reflections40614061
Final R indices [I>2σ(I)]R1 = 0.0540, wR2 = 0.1477R1 = 0.0519, wR2 = 0.1420
Goodness-of-fit on F²1.0311.034

Table 2: Comparison of Key Geometric Parameters in Silatranes.

The Si-N transannular bond is a defining feature of silatranes. Its length can vary depending on the substituent on the silicon atom and the physical state (solid vs. gas).

CompoundMethodSi-N Distance (Å)Reference
HSi(OCH₂CH₂)₃NGas Electron Diffraction2.406(27)[10][11]
CH₃Si(OCH₂CH₂)₃NGas Electron Diffraction2.45(5)[10]
FSi(OCH₂CH₂)₃NGas Electron Diffraction2.324(14)[10]
PtCl[Si(OCH₂CH₂)₃N][PMe₂Ph]₂ (non-bonded)X-ray Crystallography2.89(1)[7]

Note: Gas-phase electron diffraction Si-N distances are consistently longer than those typically found in the crystalline phase, reflecting the influence of crystal packing forces.[10]

Workflow Visualization

The overall process for determining a crystal structure using X-ray crystallography can be visualized as a logical workflow.

Xray_Crystallography_Workflow cluster_experiment Experimental Phase cluster_computation Computational Phase cluster_output Final Output Crystallization 1. This compound Crystallization (Slow Evaporation/Cooling) Mounting 2. Crystal Selection & Mounting Crystallization->Mounting Data_Collection 3. X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing 4. Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution 5. Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement 6. Model Building & Structure Refinement Structure_Solution->Refinement Validation 7. Final Structure Validation Refinement->Validation Final_Structure Atomic Coordinates & Structural Data Validation->Final_Structure

Caption: Workflow for this compound Structure Determination by X-ray Crystallography.

References

Application Notes and Protocols for Silatrane-Based Antifouling Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, application, and evaluation of silatrane-based coatings for creating antifouling surfaces. The unique properties of silatranes, particularly their stability and ability to form well-defined monolayers, make them excellent candidates for reducing biofouling in a variety of research and biomedical applications.

Introduction to this compound-Based Antifouling Coatings

Biofouling, the undesirable accumulation of proteins, cells, and microorganisms on surfaces, is a critical challenge in numerous fields, including medical implants, biosensors, and drug delivery systems. This compound-based coatings, particularly those functionalized with zwitterionic groups like sulfobetaine (B10348), offer a promising solution. The caged structure of silatranes provides enhanced stability in aqueous environments compared to traditional organosilanes.[1][2] This stability, combined with the protein- and bacterial-resistant properties of zwitterions, leads to the formation of robust and effective antifouling surfaces.[3][4][5]

The antifouling mechanism of zwitterionic coatings, such as those derived from sulfobetaine this compound (SBSiT), is attributed to the formation of a tightly bound hydration layer on the surface. This layer acts as a physical and energetic barrier, preventing the nonspecific adsorption of proteins and the subsequent adhesion of bacteria and other cells.

Data Presentation: Performance of Zwitterionic Antifouling Coatings

The following tables summarize quantitative data on the antifouling performance of zwitterionic coatings based on sulfobetaine methacrylate (B99206) (SBMA), a close structural and functional analog to sulfobetaine this compound.

Coating MaterialSubstrateProteinAdsorption Reduction (%) vs. ControlReference
Poly(sulfobetaine methacrylate) (pSBMA)Polyurethane (PU)Fibrinogen>90%[3]
pSBMATitanium/TiO2Unspecified Protein Mix~80-90%[6]
pSBMAGlassFibrinogen>95%
pSBMAGoldFibrinogen>98%

Table 1: Protein Adsorption on Zwitterionic Sulfobetaine Surfaces. This table presents the reduction in protein adsorption on surfaces coated with poly(sulfobetaine methacrylate) (pSBMA) compared to uncoated control surfaces.

Coating MaterialSubstrateBacterial StrainAdhesion Reduction (%) vs. ControlReference
Poly(sulfobetaine methacrylate) (pSBMA)Polydimethylsiloxane (PDMS)Sphingomonas sp. (Sph5)97 ± 2%[4]
pSBMAPolydimethylsiloxane (PDMS)Sphingomonas sp. (Sph10)94 ± 3%[4]
pSBMAPolydimethylsiloxane (PDMS)Pseudomonas extremorientalis98 ± 1%[4]
pSBMAPolydimethylsiloxane (PDMS)Pseudomonas aeruginosa99 ± 1%[4]
pSBMATitaniumEnterococcus faecalisSignificant reduction (p=0.021)[5][7]
pSBMAPolystyreneEscherichia coli~50% reduction in touch transfer[8]
pSBMAPolystyreneStaphylococcus aureus~80% reduction in touch transfer[8]

Table 2: Bacterial Adhesion on Zwitterionic Sulfobetaine Surfaces. This table shows the reduction in bacterial adhesion on pSBMA-coated surfaces compared to uncoated controls.

Experimental Protocols

Protocol 1: Synthesis of Sulfobetaine this compound (SBSiT)

This protocol describes a generalized two-step method for the synthesis of sulfobetaine this compound (SBSiT). The first step involves the synthesis of a sulfobetaine-functionalized alkoxysilane, followed by the formation of the this compound cage.

Step 1: Synthesis of Zwitterionic Intermediate - ((3-(Triethoxysilyl)propyl)dimethylammonio)propane-1-sulfonate

cluster_synthesis Synthesis of Sulfobetaine this compound (SBSiT) APTMS 1. (3-Aminopropyl)triethoxysilane (APTMS) Intermediate 3. Zwitterionic Intermediate APTMS->Intermediate Reaction in anhydrous solvent (e.g., acetonitrile) PS 2. 1,3-Propanesultone PS->Intermediate SBSiT 5. Sulfobetaine this compound (SBSiT) Intermediate->SBSiT Reaction with Triethanolamine (B1662121) in the presence of a catalyst (e.g., KOH) TEA 4. Triethanolamine TEA->SBSiT

Caption: Generalized synthesis workflow for Sulfobetaine this compound (SBSiT).

Materials:

  • (3-Aminopropyl)triethoxysilane (APTES)

  • 1,3-Propanesultone

  • Anhydrous acetonitrile

  • Triethanolamine

  • Potassium hydroxide (B78521) (KOH) or other suitable catalyst

  • Anhydrous ethanol (B145695)

  • Diethyl ether

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-Aminopropyl)triethoxysilane in anhydrous acetonitrile.

  • Slowly add an equimolar amount of 1,3-propanesultone to the solution while stirring.

  • Allow the reaction to proceed at room temperature for 24-48 hours. A white precipitate of the zwitterionic intermediate should form.

  • Filter the precipitate, wash with diethyl ether, and dry under vacuum.

Step 2: Formation of the this compound Cage

  • In a separate round-bottom flask, dissolve the dried zwitterionic intermediate in anhydrous ethanol.

  • Add an equimolar amount of triethanolamine to the solution.

  • Add a catalytic amount of potassium hydroxide.

  • Reflux the mixture for 4-6 hours.

  • After cooling, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Protocol 2: Preparation of Antifouling Surfaces by Dip-Coating

cluster_dip_coating Dip-Coating Workflow start Start: Clean Substrate prepare 1. Prepare SBSiT Solution start->prepare immerse 2. Immerse Substrate prepare->immerse withdraw 3. Controlled Withdrawal immerse->withdraw dry 4. Drying withdraw->dry cure 5. Curing dry->cure end End: Coated Surface cure->end

Caption: Experimental workflow for dip-coating surfaces with SBSiT.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • Sulfobetaine this compound (SBSiT)

  • Anhydrous solvent (e.g., ethanol, toluene)

  • Deionized water

  • Acetone

  • Isopropanol (B130326)

  • Dip-coater with controlled withdrawal speed

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrates by sonicating in a sequence of deionized water, acetone, and isopropanol (15 minutes each). For silicon or glass substrates, a final cleaning and hydroxylation step with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma treatment is recommended for optimal surface activation.

  • Solution Preparation: Prepare a solution of SBSiT in an anhydrous solvent. A typical starting concentration is 1-5 mM.

  • Immersion: Immerse the cleaned and dried substrates into the SBSiT solution for a predetermined time (e.g., 1-24 hours) at room temperature.

  • Withdrawal: Withdraw the substrates from the solution at a constant, slow speed (e.g., 1-5 mm/min) using a dip-coater.

  • Rinsing: Gently rinse the coated substrates with the same anhydrous solvent to remove any non-covalently bound this compound.

  • Curing: Cure the coated substrates in an oven at 80-120°C for 1-2 hours to promote covalent bond formation with the surface.

  • Final Rinse and Dry: Perform a final rinse with the solvent and dry the coated surfaces under a stream of inert gas (e.g., nitrogen).

Protocol 3: Preparation of Antifouling Surfaces by Spin-Coating

cluster_spin_coating Spin-Coating Workflow start Start: Clean Substrate prepare 1. Prepare SBSiT Solution start->prepare dispense 2. Dispense Solution prepare->dispense spin 3. Spin Cycle dispense->spin cure 4. Curing spin->cure end End: Coated Surface cure->end

Caption: Experimental workflow for spin-coating surfaces with SBSiT.

Materials:

  • Flat substrates (e.g., silicon wafers, glass coverslips)

  • Sulfobetaine this compound (SBSiT)

  • Anhydrous solvent (e.g., ethanol, isopropanol)

  • Spin-coater

  • Oven or hotplate

Procedure:

  • Substrate Cleaning: Clean and hydroxylate the substrates as described in the dip-coating protocol.

  • Solution Preparation: Prepare a solution of SBSiT in a suitable anhydrous solvent. The concentration will influence the final film thickness and may need to be optimized (a starting point is 1-10 mg/mL).

  • Dispensing: Place the cleaned substrate on the spin-coater chuck. Dispense a small volume of the SBSiT solution onto the center of the substrate.

  • Spinning: Start the spin-coater. A two-step process is often used:

    • Spread Step: A low spin speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to cover the substrate.

    • Thinning Step: A higher spin speed (e.g., 2000-4000 rpm) for 30-60 seconds to achieve the desired film thickness.

  • Curing: Transfer the coated substrate to a hotplate or oven and cure at 80-120°C for 1-2 hours.

  • Rinsing: After cooling, rinse the surface with the solvent to remove any unbound molecules and dry with a stream of nitrogen.

Protocol 4: Evaluation of Antifouling Properties - Protein Adsorption Assay

Materials:

  • SBSiT-coated and uncoated control substrates

  • Phosphate-buffered saline (PBS)

  • Model protein solution (e.g., 1 mg/mL bovine serum albumin (BSA) or fibrinogen in PBS)

  • Fluorescently labeled secondary antibody (if using an ELISA-based method)

  • Plate reader or fluorescence microscope

Procedure:

  • Place the coated and control substrates in the wells of a microplate.

  • Incubate the substrates with the protein solution for a defined period (e.g., 1-2 hours) at 37°C.

  • Aspirate the protein solution and wash the substrates thoroughly with PBS to remove non-adsorbed protein.

  • Quantify the amount of adsorbed protein. This can be done using various techniques:

    • ELISA-based method: For a specific protein like fibrinogen, an enzyme-linked immunosorbent assay (ELISA) can be performed using a primary antibody against the protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[3] The absorbance is then measured using a plate reader.

    • Fluorescence Microscopy: If a fluorescently labeled protein is used, the amount of adsorbed protein can be quantified by measuring the fluorescence intensity on the surface using a fluorescence microscope.

    • Quartz Crystal Microbalance with Dissipation (QCM-D): This technique can provide real-time quantitative data on protein adsorption.

Protocol 5: Evaluation of Antifouling Properties - Bacterial Adhesion Assay

Materials:

  • SBSiT-coated and uncoated control substrates

  • Bacterial culture (e.g., E. coli, S. aureus) grown to mid-log phase

  • Bacterial growth medium (e.g., Luria-Bertani broth)

  • Phosphate-buffered saline (PBS)

  • Staining solution (e.g., crystal violet or a live/dead bacterial viability kit)

  • Microscope

Procedure:

  • Sterilize the coated and control substrates (e.g., with 70% ethanol and UV irradiation).

  • Place the sterile substrates in a sterile container (e.g., a petri dish or multi-well plate).

  • Add a suspension of bacteria in growth medium to each substrate.

  • Incubate for a specific period (e.g., 4-24 hours) under conditions suitable for bacterial growth.

  • Gently wash the substrates with sterile PBS to remove non-adherent bacteria.

  • Quantify the attached bacteria:

    • Crystal Violet Staining: Stain the attached bacteria with a 0.1% crystal violet solution, followed by washing and solubilization of the dye. The absorbance of the solubilized dye is then measured, which correlates with the amount of adherent biomass.

    • Direct Cell Counting: Stain the bacteria with a fluorescent dye (e.g., DAPI or a live/dead stain) and count the number of adherent bacteria per unit area using a fluorescence microscope.[4]

    • Colony Forming Unit (CFU) Counting: Scrape the adherent bacteria from the surface, resuspend them in PBS, and perform serial dilutions for plating on agar (B569324) plates. The number of colonies is then counted to determine the number of viable adherent bacteria.[5]

References

Application Notes and Protocols for Developing Silatrane-Based Materials for 3D Printing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Silatranes are a unique class of tricyclic organosilicon compounds characterized by a transannular dative bond between the nitrogen and silicon atoms.[1] This intramolecular coordination imparts remarkable hydrolytic stability compared to conventional silane (B1218182) coupling agents, making them highly attractive for advanced material development.[2] The ability to functionalize silatranes, for instance through the versatile aza-Michael reaction with acrylates, allows for the creation of novel monomers and polymers with tailored properties.[3] These properties, including enhanced stability and biocompatibility, position silatrane-based materials as promising candidates for high-performance 3D printing applications, ranging from microelectronics to regenerative medicine.[4][5][6]

These application notes provide detailed protocols for the synthesis, formulation, and characterization of this compound-based materials for two primary 3D printing technologies: photopolymerization (SLA/DLP) and direct ink writing (DIW).

Application Note 1: this compound-Based Resins for Photopolymerization 3D Printing

Photopolymerization techniques like Stereolithography (SLA) rely on liquid resins that are selectively cured by light. Incorporating this compound moieties into acrylate-based resins can significantly reduce polymerization-induced shrinkage stress and improve the storage stability of the resin formulations.[4][5] The resulting photopolymer networks exhibit a homogeneous architecture and can be tuned for flexibility and impact resistance.[4] This approach offers a viable alternative to traditional thiol-ene chemistries for creating defined and functional photopolymer networks.[5]

Quantitative Data: Performance of Silane-Acrylate Photopolymers

The introduction of silane chemistry into acrylate (B77674) photopolymer networks leads to significant improvements in material properties compared to standard resin formulations.

PropertyStandard Acrylate ResinSilane-Acrylate ResinReference
Polymerization Shrinkage Stress High (often leads to cracking)Significantly Reduced[4][5]
Double-Bond Conversion (DBC) IncompleteIncreased Overall DBC[4][5]
Network Architecture HeterogeneousHomogeneous (narrow glass transition)[5]
Mechanical Properties Brittle, GlassyMore Flexible, Increased Elongation at Break[4]
Storage Stability Limited (vs. thiol-ene)Greatly Improved (vs. thiol-ene)[4][5]
Experimental Protocols

Protocol 1: Synthesis of Acrylate-Functionalized this compound Monomer

This protocol describes the synthesis of a mono-adduct via the aza-Michael reaction between 3-aminopropylthis compound and an acrylate.[3][7]

  • Reactants & Materials:

    • 3-aminopropylthis compound (APS)

    • Methyl acrylate (or other suitable acrylate)

    • Methanol (B129727) (Anhydrous)

    • Reaction flask with magnetic stirrer and condenser

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • Dissolve 3-aminopropylthis compound (1 molar equivalent) in anhydrous methanol in the reaction flask under an inert atmosphere.

    • Slowly add methyl acrylate (1 molar equivalent) to the stirred solution.

    • Heat the reaction mixture to 50 °C and maintain for 1-2 hours.[3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or NMR spectroscopy.

    • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting product, a functionalized silatranyl mono-adduct, can be purified further by column chromatography if necessary. The yield for this reaction is typically high, often up to 99%.[3]

Protocol 2: Formulation of a this compound-Based Photocurable Resin

This protocol details the formulation of a UV-curable resin for SLA or DLP 3D printing.

  • Components:

    • Synthesized Acrylate-Functionalized this compound Monomer (e.g., 10-30 wt%)

    • Oligomer/Crosslinker (e.g., Urethane Dimethacrylate, 40-60 wt%)

    • Reactive Diluent (e.g., Triethylene glycol dimethacrylate, 10-20 wt%)

    • Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), 1-2 wt%)

    • Optional: Reinforcing filler (e.g., Nano-silica, 0.5-2.0 wt%)

  • Procedure:

    • In a light-protected vessel, combine the this compound monomer, oligomer, and reactive diluent. Mix thoroughly using a magnetic stirrer until a homogeneous solution is formed.

    • If using a filler like nano-silica, add it to the mixture and homogenize using an ultrasonic probe sonicator for 30 minutes to ensure uniform dispersion.

    • Add the photoinitiator and continue stirring in the dark until it is completely dissolved.

    • Degas the final resin formulation in a vacuum chamber to remove any entrapped air bubbles.

    • Store the prepared resin in an opaque, sealed container away from light.

Visualization: Development Workflow

cluster_synthesis Monomer Synthesis cluster_formulation Resin Formulation cluster_printing 3D Printing & Characterization APS 3-Aminopropylthis compound Reaction Aza-Michael Reaction (Methanol, 50°C) APS->Reaction Acrylate Acrylate (e.g., Methyl Acrylate) Acrylate->Reaction Monomer Acrylate-Functionalized This compound Monomer Reaction->Monomer Components Combine Components: - this compound Monomer - Oligomer - Photoinitiator Monomer->Components Mix Homogenize & Degas Components->Mix Resin Photocurable This compound Resin Mix->Resin Print SLA/DLP 3D Printing Resin->Print PostCure Post-Curing (UV/Thermal) Print->PostCure Characterization Material Characterization (Mechanical, Stability) PostCure->Characterization FinalPart 3D Printed Object Characterization->FinalPart

Caption: Workflow for developing this compound-based photopolymer resins.

Application Note 2: this compound-Based Hydrogels for Extrusion 3D Printing

For extrusion-based methods like Direct Ink Writing (DIW), the rheological properties of the ink are critical.[8] The ink must exhibit shear-thinning behavior—flowing easily through the nozzle but holding its shape after deposition.[8] this compound-containing polymers, such as biodegradable poly(β-amino esters), can be formulated into hydrogel inks suitable for bioprinting and tissue engineering applications.[6] The inherent hydrolytic stability of the this compound cage is a key advantage for materials intended for use in aqueous environments.[1]

Quantitative Data: Hydrolytic Stability of this compound Derivatives

The stability of the this compound is highly dependent on the substituent at the silicon atom. A smaller rate constant (k) indicates greater stability in a neutral aqueous medium.[1]

This compound Derivative (Substituent at Si)Rate Constant (k) x 10⁻⁴ (s⁻¹)Relative StabilityReference
Alkyl Substituted [1]
Methyl0.20Very High[1]
Vinyl0.25High[1]
Phenyl0.33High[1]
Alkoxy Substituted [1]
Methoxy2.50Moderate[1]
Ethoxy1.80Moderate[1]
Haloalkyl Substituted [1]
Chloromethyl0.80High[1]
Experimental Protocols

Protocol 3: Synthesis of this compound-Containing Poly(β-amino ester)

This protocol describes the synthesis of a this compound-functionalized polymer via Michael addition.[9]

  • Reactants & Materials:

    • 1-(3-aminopropyl)this compound

    • Glycol diacrylate (e.g., Poly(ethylene glycol) diacrylate (PEGDA))

    • Solvent (e.g., Tetrahydrofuran (THF), Acetone)

    • Reaction vessel with magnetic stirrer

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • In the reaction vessel, dissolve the glycol diacrylate (1 molar equivalent) in the chosen solvent under an inert atmosphere.

    • Separately, dissolve 1-(3-aminopropyl)this compound (1 molar equivalent) in the same solvent.

    • Slowly add the this compound solution to the diacrylate solution while stirring vigorously at room temperature.

    • Allow the reaction to proceed for 24-48 hours. The this compound-containing polymer will precipitate or the solution will become viscous.

    • Isolate the polymer by precipitation in a non-solvent (e.g., diethyl ether) or by solvent evaporation.

    • Wash the resulting waxy or solid polymer and dry under vacuum.

Protocol 4: Formulation of a Shear-Thinning this compound Hydrogel Ink

This protocol details the preparation of a printable hydrogel from the synthesized polymer.

  • Components:

    • This compound-containing poly(β-amino ester)

    • Solvent (e.g., sterile Phosphate-Buffered Saline (PBS) for biomedical applications)

    • Rheology modifier (e.g., Cellulose nanocrystals, if needed)[10]

    • Optional: Bioactive molecules or cells for bioprinting

  • Procedure:

    • Dissolve the synthesized this compound polymer in the chosen solvent to the desired concentration (e.g., 10-25 w/v%). This may require gentle heating or sonication.

    • If a rheology modifier is needed to achieve the desired viscosity and shear-thinning properties, add it to the polymer solution and mix until homogeneous.

    • If creating a bio-ink, gently mix the cells into the hydrogel formulation at the desired density just prior to printing.

    • Load the final ink formulation into a printing syringe, ensuring no air bubbles are present. Centrifuging the syringe can help remove bubbles.

Visualization: Synthesis Pathway

This compound 1-(3-aminopropyl)this compound Reaction Michael Addition Reaction (Room Temperature, 24-48h) This compound->Reaction Diacrylate Glycol Diacrylate (e.g., PEGDA) Diacrylate->Reaction Plus + Polymer This compound-Containing Poly(β-amino ester) Reaction->Polymer

Caption: Synthesis of this compound-Poly(β-amino ester) via Michael Addition.

Application Note 3: Characterization of 3D Printed this compound Materials

Proper characterization is essential to validate the performance of the newly developed materials. This involves assessing their mechanical integrity, stability, and, for relevant applications, their biocompatibility.

Quantitative Data: Benchmark Mechanical Properties of 3D Printed Materials

This table provides a reference for the mechanical properties achievable with common 3D printing resins.

Material (Printing Technology)Tensile Strength (MPa)Young's Modulus (MPa)Flexural Strength (MPa)Reference
Standard SLA Resin 32.587058.9
1.0 wt% Nano-Silica SLA Resin 44.2118576.5
Epoxy Acrylate Resin (DLP) ~25-~45[11]
10% Mica Filled Resin (DLP) ~46 (85% increase)-~104 (132% increase)[11]
Experimental Protocols

Protocol 5: Mechanical Testing

This protocol follows standards such as ASTM D638 for tensile properties and ASTM D790 for flexural properties.[11]

  • Specimen Preparation:

    • Using the developed this compound-based material, 3D print standardized test specimens (e.g., "dog-bone" shape for tensile tests, rectangular bars for flexural tests).

    • Ensure all specimens are printed with the same parameters (layer height, orientation, etc.) and post-processed identically.

  • Testing Procedure:

    • Use a universal testing machine equipped with the appropriate grips and fixtures.

    • For tensile testing, clamp the specimen and pull it at a constant crosshead speed until failure, recording the force and displacement.

    • For three-point flexural testing, place the specimen on two supports and apply a load to the center until it fractures or bends, recording the load and deflection.[11]

    • Calculate tensile strength, Young's modulus, flexural strength, and flexural modulus from the resulting stress-strain curves.

Protocol 6: Hydrolytic Stability Assessment

This protocol evaluates the material's durability in an aqueous environment.

  • Sample Preparation:

    • 3D print several identical samples (e.g., cubes or discs) of the this compound material.

    • Thoroughly dry the samples in a vacuum oven and record their initial dry weight (W_initial).

  • Procedure:

    • Immerse the samples in a buffered aqueous solution (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37 °C).

    • At predetermined time points (e.g., 1, 3, 7, 14, 30 days), remove a subset of samples.

    • Gently blot the surface to remove excess water and record the wet weight.

    • Dry the samples to a constant weight in a vacuum oven and record the final dry weight (W_final).

    • Calculate the percentage of mass loss: ((W_initial - W_final) / W_initial) * 100.

    • The structural integrity can be assessed by comparing the mechanical properties of the aged samples to unaged controls.[12]

Visualization: Characterization Workflow

Start 3D Printed This compound Object MechTest Mechanical Testing (Tensile, Flexural) Start->MechTest StabTest Hydrolytic Stability Test (Mass Loss, Property Retention) Start->StabTest BioTest Biocompatibility Assays (Cell Viability, Adhesion) Start->BioTest MechData Strength, Modulus, Stiffness Data MechTest->MechData StabData Degradation Rate, Mass Loss Data StabTest->StabData BioData Cytotoxicity, Cell Growth Data BioTest->BioData

Caption: Characterization workflow for 3D printed this compound materials.

References

Application Notes and Protocols for DNA Immobilization on Silatrane-Functionalized Mica Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the immobilization of DNA molecules onto mica surfaces functionalized with 1-(3-aminopropyl)silatrane (APS). This method offers a stable and reproducible platform for studying DNA and its interactions with other molecules, particularly for applications in Atomic Force Microscopy (AFM). The use of this compound chemistry provides significant advantages over traditional organosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES), including increased stability in aqueous environments and resistance to uncontrolled polymerization, resulting in a smoother and more uniform surface.[1][2][3]

Key Advantages of APS-Mica Surfaces:

  • Enhanced Stability: APS is less reactive and more resistant to hydrolysis and polymerization at neutral pH compared to APTES.[1][2]

  • Smooth Surface Morphology: The slow hydrolysis of the this compound moiety allows for a more controlled modification of the mica surface, preventing the formation of aggregates and resulting in a smoother substrate ideal for high-resolution imaging.[4][5]

  • Reproducible Immobilization: The methodology provides a robust and reliable way to bind nucleic acids and nucleoprotein complexes.[5][6]

  • Ideal for Time-Lapse Imaging: The stability of APS-mica in aqueous solutions makes it particularly suitable for dynamic studies of biological processes over time.[6][7]

Quantitative Data Summary

The following table summarizes the recommended concentrations for DNA samples to be immobilized on APS-functionalized mica surfaces for AFM imaging. The optimal concentration is dependent on the size of the DNA molecules.

DNA Type/SizeRecommended Concentration (µg/mL)
pUC Plasmid DNA0.2
1 Kb DNA fragments0.8
Lambda DNA (~50 Kb)0.01
General DNA, RNA, protein-DNA0.01 - 0.8

(Data sourced from references[4][5])

Experimental Protocols

This section provides detailed protocols for the synthesis of 1-(3-aminopropyl)this compound (APS), the functionalization of mica surfaces, and the subsequent immobilization of DNA.

Protocol 1: Synthesis of 1-(3-aminopropyl)this compound (APS)

This protocol describes a modified and reliable method for synthesizing APS.

Materials:

  • (3-aminopropyl)triethoxysilane (APTES)

  • Triethanolamine

  • Sodium hydroxide (B78521) (catalyst)

  • Precision balance

  • Reaction vessel

Procedure:

  • Use a precision balance to measure stoichiometric amounts of (3-aminopropyl)triethoxysilane and triethanolamine.

  • Add the reactants to the reaction vessel.

  • Introduce sodium hydroxide as a catalyst.

  • The reaction is typically quantitative and proceeds to completion.

  • Purification of the resulting APS compound is recommended to achieve smoother surfaces for AFM. A two-step purification process has been shown to provide surfaces that are four times smoother than those prepared with the crude product.[3]

Protocol 2: Preparation of APS-Functionalized Mica (APS-Mica)

This protocol details the steps for modifying a mica surface with the synthesized APS.

Materials:

  • Synthesized 1-(3-aminopropyl)this compound (APS) stock solution

  • Deionized water

  • Mica sheets

  • Razor blade or tape

  • Plastic tubes

Procedure:

  • Prepare a stock solution of APS. This stock solution can be stored at 4°C for over a year.[4]

  • Prepare a working solution by dissolving the APS stock solution in deionized water at a 1:300 ratio (e.g., 45 µL of stock solution in 15 mL of deionized water). This working solution is stable at room temperature for several days.[4]

  • Cleave the mica sheets to the desired size (e.g., 1.2 cm x 3 cm strips) using a razor blade or tape to obtain thin sheets (0.05–0.1 mm).[4] Ensure the cleaved surface is not touched.

  • Place the freshly cleaved mica strips into appropriate plastic tubes.

  • Immerse the mica strips in the working APS solution.

  • The APS will react with the hydroxyl groups that spontaneously form on the cleaved mica surface.[4][5]

  • After the reaction, the APS-functionalized mica is ready for DNA immobilization.

Protocol 3: Immobilization of DNA on APS-Mica for AFM Imaging in Air

This protocol outlines the procedure for depositing a DNA sample onto the prepared APS-mica surface.

Materials:

  • APS-functionalized mica substrates

  • DNA sample solution in an appropriate buffer

  • Deionized water

  • Clean argon gas

  • Micropipette

  • 10 mL plastic syringe

Procedure:

  • Prepare the DNA solution in a suitable buffer. The concentration should be adjusted based on the size of the DNA molecules (refer to the data table above).[4][5]

  • Cut the APS-mica substrate to the desired size (e.g., 1 cm x 1 cm squares).[4][5]

  • Using a micropipette, place a 5–10 µL droplet of the DNA solution onto the center of the APS-mica substrate.[4][5]

  • Allow the DNA to adsorb onto the surface for 2 minutes.[4][5]

  • Thoroughly rinse the substrate with deionized water (2–3 mL per sample) to remove any unbound molecules and buffer salts. A 10 mL plastic syringe is useful for this step.[4][5]

  • Dry the sample gently with a stream of clean argon gas.[4][5]

  • The sample is now ready for AFM imaging.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes involved in the preparation and use of this compound-functionalized mica for DNA immobilization.

G cluster_synthesis APS Synthesis APTES APTES ((3-aminopropyl)triethoxysilane) APS APS (1-(3-aminopropyl)this compound) APTES->APS Reacts with TEA Triethanolamine TEA->APS Catalyst NaOH (Catalyst) Catalyst->APS

Caption: Synthesis of 1-(3-aminopropyl)this compound (APS).

G Mica Freshly Cleaved Mica Hydroxyl Surface Hydroxyl Groups (-OH) Mica->Hydroxyl Spontaneous formation APS_Mica APS-Functionalized Mica Hydroxyl->APS_Mica Reacts with APS_sol APS Working Solution APS_sol->APS_Mica

Caption: Mica surface functionalization workflow.

G APS_Mica APS-Functionalized Mica Adsorption Deposition & Adsorption (2 minutes) APS_Mica->Adsorption DNA_sol DNA Solution (in buffer) DNA_sol->Adsorption Rinsing Rinsing (Deionized Water) Adsorption->Rinsing Drying Drying (Argon Gas) Rinsing->Drying Immobilized_DNA Immobilized DNA on Mica Drying->Immobilized_DNA

Caption: DNA immobilization experimental workflow.

G DNA DNA (Negatively Charged Phosphate Backbone) APS_Mica APS-Mica Surface (Protonated Amino Groups) DNA->APS_Mica Electrostatic Interaction

Caption: Principle of DNA binding to APS-Mica.

References

Troubleshooting & Optimization

How to improve the yield of silatrane synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for silatrane synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common high-yield method for synthesizing silatranes?

The most common and efficient method for synthesizing silatranes is the transesterification reaction between an organotrialkoxysilane and triethanolamine (B1662121) (TEOA) or its derivatives. Recent advancements have shown that this reaction can be effectively carried out under solvent-free conditions using an organocatalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often resulting in good to excellent yields.[1][2]

Q2: My this compound synthesis reaction is resulting in a low yield. What are the potential causes and how can I address them?

Low yields in this compound synthesis can stem from several factors:

  • Inefficient Catalyst: The choice of catalyst is crucial. While inorganic bases can be used, they often require high temperatures and can be difficult to remove.[1][2] Organocatalysts like DBU have been shown to provide quantitative yields even at room temperature.[1][2] Without a catalyst, the reaction often does not proceed.[1][2]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times may be necessary for certain substrates to achieve full conversion.[1][2] However, excessively high temperatures can lead to side reactions or decomposition of thermally sensitive functional groups.[1][2]

  • Purity of Reactants: The purity of the trialkoxysilane and triethanolamine is important. Impurities can interfere with the reaction and lead to the formation of side products.

  • Hydrolysis of Precursors: Trialkoxysilane starting materials are susceptible to hydrolysis, which can lead to the formation of siloxanes and reduce the yield of the desired this compound. It is important to use dry solvents and reagents and to conduct the reaction under an inert atmosphere.[3]

Q3: I am observing the formation of side products in my reaction. What are they and how can I minimize them?

A common side product is the formation of polysiloxanes due to the hydrolysis of the starting trialkoxysilane. To minimize this, ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Using anhydrous solvents and high-purity, dry reactants is also critical. The unique structure of silatranes makes them relatively stable to hydrolysis compared to their trialkoxysilane precursors.[3]

Q4: What are the best practices for purifying crude this compound products?

Purification of silatranes can be challenging but is essential for obtaining a high-purity product. Common methods include:

  • Recrystallization: This is a widely used technique for purifying solid silatranes. The choice of solvent is critical. A good solvent will dissolve the this compound at an elevated temperature but not at room temperature. If a single solvent is not effective, a binary solvent system can be used.[4][5]

  • Column Chromatography: For non-crystalline or difficult-to-purify silatranes, column chromatography can be an effective method.[1][2]

  • Vacuum Distillation or Sublimation: For volatile silatranes, these techniques can be used for purification.[1][2]

  • Washing: In some cases, particularly with solvent-free synthesis using DBU, the product precipitates from the reaction mixture and can be purified by simply washing with a non-polar solvent like hexane (B92381) to remove the catalyst and any unreacted starting materials.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or no catalyst.Use an effective catalyst such as DBU (1 mol%). Check the purity and activity of the catalyst.
Reaction temperature is too low.For less reactive substrates, consider heating the reaction mixture (e.g., to 60 °C).[1][2]
Hydrolysis of starting materials.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere.
Formation of a Gel or Insoluble Polymer Premature hydrolysis and self-condensation of the trialkoxysilane.Strictly anhydrous conditions are necessary. Add the trialkoxysilane slowly to the reaction mixture.
Product is an Oil and Difficult to Crystallize The this compound derivative is not a solid at room temperature.Attempt purification by column chromatography or vacuum distillation.
Impurities are preventing crystallization.Try to purify a small sample by column chromatography to see if the purified product is a solid.
Difficulty in Removing the Catalyst Use of inorganic, insoluble catalysts.Switch to a soluble organocatalyst like DBU, which can be easily washed away with a non-polar solvent.[1][2]

Quantitative Data on this compound Synthesis Yields

The following table summarizes the yields of various this compound derivatives synthesized via a solvent-free, DBU-catalyzed reaction between triethanolamine (or its derivatives) and the corresponding trialkoxysilane.

This compound Derivative R Group on Silicon Reaction Time (h) Temperature (°C) Yield (%) Reference
1-Methylthis compound-CH₃1Room Temp.>99[1]
1-Vinylthis compound-CH=CH₂1Room Temp.>99[1]
1-Phenylthis compound-C₆H₅26098[1]
1-(3-Aminopropyl)this compound-(CH₂)₃NH₂1Room Temp.99[6]
1-(3-Cyanopropyl)this compound-(CH₂)₃CN45099[7]
1-(3-Acryloxypropyl)this compound-(CH₂)₃O(CO)CH=CH₂26095[1]

Experimental Protocols

Protocol 1: General Solvent-Free Synthesis of Silatranes using DBU Catalyst

This protocol is adapted from a high-yield, environmentally friendly method.[1][2]

Materials:

  • Triethanolamine (TEOA) or a TEOA derivative

  • Organotrialkoxysilane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

  • To a dry round-bottom flask under an inert atmosphere, add triethanolamine (1.0 eq.).

  • Add the organotrialkoxysilane (1.03 eq.) to the flask with stirring.

  • Add DBU (0.01 eq.) to the mixture. The mixture should homogenize.

  • Stir the reaction at room temperature. For many substrates, a white crystalline product will begin to precipitate.

  • Monitor the reaction progress. If the reaction is sluggish, it can be gently heated to 60 °C.

  • Once the reaction is complete (as determined by the disappearance of the starting TEOA, which can be monitored by TLC or other methods), add anhydrous hexane to the flask.

  • Stir the suspension vigorously to wash the product.

  • Isolate the solid product by filtration.

  • Wash the collected solid with several small portions of anhydrous hexane to remove any residual catalyst and unreacted silane.

  • Dry the purified this compound product under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents and Solvents charge_flask Charge Flask with TEOA and Silane under Inert Atmosphere prep_reagents->charge_flask dry_glassware Oven-Dry Glassware dry_glassware->charge_flask add_catalyst Add DBU Catalyst charge_flask->add_catalyst stir_react Stir at RT (or heat to 60°C) add_catalyst->stir_react add_hexane Add Anhydrous Hexane stir_react->add_hexane filter_product Filter Solid Product add_hexane->filter_product wash_product Wash with Hexane filter_product->wash_product dry_product Dry under Vacuum wash_product->dry_product analyze Characterize Product (NMR, IR, MP) dry_product->analyze

Caption: Workflow for the solvent-free synthesis of silatranes.

troubleshooting_yield start Low this compound Yield catalyst_check Is an effective catalyst (e.g., DBU) being used? start->catalyst_check add_catalyst Add 1 mol% DBU catalyst_check->add_catalyst No temp_check Was the reaction heated for less reactive substrates? catalyst_check->temp_check Yes no_catalyst No yes_catalyst Yes heat_reaction Heat to 60°C and monitor for completion temp_check->heat_reaction No conditions_check Are anhydrous conditions being strictly maintained? temp_check->conditions_check Yes no_temp No yes_temp Yes improve_conditions Use oven-dried glassware, anhydrous reagents, and an inert atmosphere conditions_check->improve_conditions No purification_check Review purification method for product loss conditions_check->purification_check Yes no_conditions No yes_conditions Yes

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Optimizing Aminopropylsilatrane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of aminopropylsilatrane.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of aminopropylthis compound, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no aminopropylthis compound at all. What could be the cause?

  • Answer: Low or no yield in aminopropylthis compound synthesis can stem from several factors:

    • Incomplete Reaction: The transesterification reaction between 3-aminopropyltriethoxysilane (B1664141) (APTES) and triethanolamine (B1662121) (TEA) is a reversible equilibrium reaction.[1] To drive the reaction towards the product, the ethanol (B145695) byproduct must be efficiently removed.

      • Solution: Ensure your distillation apparatus is set up correctly and is efficiently removing ethanol as it forms. Monitor the temperature of the reaction; a gradual increase is necessary to facilitate the distillation of ethanol.[1] The reaction is considered complete when no more ethanol is distilled.[1]

    • Hydrolysis of APTES: APTES is sensitive to moisture. The presence of water in the reactants or solvent can lead to the hydrolysis of APTES, forming silanols which can then self-condense to form oligomeric or polymeric byproducts instead of reacting with TEA.

      • Solution: Use anhydrous reactants and solvents. Ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

    • Inefficient Catalysis: While the reaction can proceed without a catalyst, the rate and yield can be significantly lower.[1]

      • Solution: Consider adding a catalytic amount of a suitable base, such as potassium hydroxide (B78521) (KOH) or sodium ethoxide.[1] The catalyst facilitates the deprotonation of the hydroxyl groups of TEA, making them more nucleophilic and reactive.[1]

Issue 2: Product Fails to Crystallize or "Oils Out"

  • Question: After the reaction, my product is an oil and will not crystallize. What should I do?

  • Answer: The phenomenon of a product separating as an oil instead of a solid is known as "oiling out." This can be caused by:

    • Presence of Impurities: Unreacted starting materials or byproducts can act as impurities that inhibit crystallization.

      • Solution: Ensure the reaction has gone to completion by monitoring ethanol distillation. If the reaction is complete, try washing the crude product with a non-polar solvent like hexane (B92381) to remove less polar impurities before attempting recrystallization.

    • Inappropriate Solvent System for Recrystallization: The chosen solvent may be too good a solvent for aminopropylthis compound, even at low temperatures, or the cooling rate may be too fast.

      • Solution: A common and effective solvent system for the recrystallization of aminopropylthis compound is a mixture of chloroform (B151607) and hexane (e.g., 1:3 ratio).[1] If the product "oils out," try re-dissolving the oil in a minimum amount of the hot solvent and allowing it to cool down much more slowly. You can also try adding slightly more of the "poor" solvent (hexane) to the mixture to induce crystallization.

Issue 3: Product is Impure After Purification

  • Question: I have recrystallized my product, but it is still impure according to NMR or other analyses. What are the likely impurities and how can I remove them?

  • Answer: Common impurities in aminopropylthis compound synthesis include:

    • Unreacted Starting Materials: Triethanolamine is particularly polar and can be difficult to remove completely.

      • Solution: Multiple recrystallizations may be necessary. Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can also be effective. For instance, washing with cold ether has been used to purify derivatives.[2]

    • Hydrolysis and Self-Condensation Products of APTES: As mentioned, moisture can lead to the formation of siloxane oligomers from APTES.

      • Solution: Preventing the formation of these byproducts by ensuring anhydrous conditions is the best approach. If they do form, their removal can be challenging due to their variable structures. Column chromatography may be an option, though it is a more complex purification method.[3]

    • Incomplete Cage Formation: It is possible to have partially reacted intermediates where not all three ethoxy groups have been displaced by TEA.

      • Solution: Ensure sufficient reaction time and temperature to drive the reaction to completion. The use of a catalyst can also promote the full formation of the this compound cage.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal molar ratio of APTES to TEA?

    • A1: The synthesis is typically carried out using an equimolar (1:1) ratio of 3-aminopropyltriethoxysilane (APTES) and triethanolamine (TEA).[1]

  • Q2: Is a catalyst always necessary for the synthesis of aminopropylthis compound?

    • A2: While the reaction can proceed without a catalyst, using a catalytic amount of a base like potassium hydroxide (KOH) or sodium ethoxide is recommended to increase the reaction rate and yield.[1]

  • Q3: How can I monitor the progress of the reaction?

    • A3: The most common method for monitoring the reaction progress is to measure the amount of ethanol byproduct collected via distillation.[1] The reaction is generally considered complete when no more ethanol is being distilled.

  • Q4: What are the best characterization techniques to confirm the synthesis of aminopropylthis compound?

    • A4: The following analytical techniques are recommended for characterizing the final product:[1]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the aminopropyl group and the this compound cage structure.

      • Infrared (IR) Spectroscopy: To identify characteristic absorption bands for N-H, C-H, and Si-O bonds.

      • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

      • Elemental Analysis: To determine the elemental composition (C, H, N).

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of an Aminopropylthis compound Derivative [2]

EntryReactant Ratio (Aminopropylthis compound:Acrylonitrile)SolventTemperature (°C)Time (h)Yield (%)
11:1Chloroform201025
21:1Acetonitrile25510
31:1Tetrahydrofuran255-
41:1Methanol25560
51:2Methanol25585
61:1Methanol50190
71:1Methanol50299
81:2Methanol50290
91:2.2Methanol50499 (diadduct)

Experimental Protocols

General Protocol for the Synthesis of Aminopropylthis compound

This protocol is a generalized procedure based on common practices in the literature.[1]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add equimolar amounts of 3-aminopropyltriethoxysilane (APTES) and triethanolamine (TEA).

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of a suitable base, such as potassium hydroxide (e.g., 0.1-0.5 mol%).

  • Reaction: Heat the mixture with stirring. Gradually increase the temperature to facilitate the transesterification reaction and the distillation of the ethanol byproduct. Monitor the reaction by collecting the ethanol. The reaction is typically complete when no more ethanol distills over.

  • Purification: After the reaction is complete, cool the crude product. Purify the resulting solid by recrystallization from a suitable solvent system, such as a chloroform/hexane mixture (e.g., 1:3 v/v).[1]

  • Characterization: Characterize the purified aminopropylthis compound using standard analytical techniques such as NMR, IR, and MS to confirm its identity and purity.[1]

Mandatory Visualization

experimental_workflow start Start reactants 1. Reactant Preparation (Equimolar APTES and TEA) start->reactants catalyst 2. Catalyst Addition (e.g., KOH) reactants->catalyst reaction 3. Reaction (Heating and Ethanol Distillation) catalyst->reaction monitoring Monitor Ethanol Collection reaction->monitoring monitoring->reaction Ethanol still distilling purification 4. Purification (Recrystallization from Chloroform/Hexane) monitoring->purification No more ethanol characterization 5. Characterization (NMR, IR, MS) purification->characterization end End Product characterization->end

Caption: Experimental workflow for the synthesis and purification of aminopropylthis compound.

troubleshooting_synthesis start Low Yield or Impure Product check_reaction Check Reaction Completion (Ethanol Distillation) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No or little ethanol collected complete Reaction Complete check_reaction->complete Theoretical amount of ethanol collected solution_incomplete Increase reaction time/temperature. Ensure efficient ethanol removal. Consider adding a catalyst. incomplete->solution_incomplete check_crystallization Check Crystallization Procedure complete->check_crystallization oiling_out Product 'Oils Out' check_crystallization->oiling_out impure_crystals Crystals are Impure check_crystallization->impure_crystals solution_oiling Re-dissolve and cool slowly. Adjust solvent ratio (more anti-solvent). Wash crude product before crystallization. oiling_out->solution_oiling solution_impure Perform multiple recrystallizations. Wash crystals with cold solvent. Check for hydrolysis of starting material (ensure anhydrous conditions). impure_crystals->solution_impure

Caption: Troubleshooting decision tree for aminopropylthis compound synthesis.

References

Controlling the rate of silatrane hydrolysis at different pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the rate of silatrane hydrolysis at different pH values. Silatranes, with their unique cage-like structure, offer enhanced stability compared to traditional organosilanes, making them valuable in various applications. However, understanding and controlling their hydrolysis is crucial for predictable performance and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of silatranes in aqueous solutions?

Silatranes exhibit significantly higher hydrolytic stability in aqueous solutions, particularly at neutral pH, compared to their acyclic analogs like trialkoxysilanes.[1] This stability is attributed to their characteristic tricyclic cage structure, which features a transannular dative bond between the nitrogen and silicon atoms (N→Si).[1] This bond provides both steric hindrance and electronic stabilization, protecting the silicon center from nucleophilic attack by water molecules.[1]

Q2: How does pH influence the rate of this compound hydrolysis?

The rate of this compound hydrolysis is highly dependent on the pH of the aqueous environment:

  • Neutral pH (around 7): Hydrolysis is exceptionally slow, making this the optimal pH for long-term storage of this compound solutions.[1]

  • Acidic conditions (pH < 7): The hydrolysis rate is significantly accelerated. The mechanism involves the protonation of the this compound structure, which facilitates the cleavage of the Si-O bonds.[1][2]

  • Basic conditions (pH > 7): The hydrolysis rate also increases compared to neutral conditions. In basic media, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the silicon atom.[1][2]

Q3: What are the products of this compound hydrolysis?

The hydrolysis of silatranes breaks down the cage structure to yield the corresponding organosilanol (R-Si(OH)₃) and triethanolamine (B1662121). The organosilanol is often unstable and can further condense to form siloxanes or silicic acid and its oligomers.[1] These by-products are generally considered to be non-toxic.[1]

Q4: Can the hydrolysis of silatranes be completely stopped?

While completely halting hydrolysis in an aqueous environment is challenging, its rate can be minimized by maintaining a neutral pH and storing solutions at low temperatures.[1] For applications requiring minimal hydrolysis, it is crucial to use a well-buffered solution at or near pH 7.[1]

Q5: What analytical techniques are suitable for monitoring this compound hydrolysis?

The progress of this compound hydrolysis can be monitored using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is a powerful technique to monitor the disappearance of signals corresponding to the this compound protons and the appearance of signals from the hydrolysis products, such as triethanolamine.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This method allows for the observation of changes in the vibrational bands corresponding to the Si-O-C bonds within the this compound structure.[1]

  • UV-Vis Spectroscopy: If the this compound molecule or its hydrolysis products contain a chromophore, changes in the UV-Vis spectrum can be used to track the reaction progress.[1][2]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Unexpectedly fast hydrolysis at neutral pH 1. Presence of acidic or basic impurities in water or reagents.2. Inadequate buffering of the solution.3. Elevated temperature.1. Use high-purity, deionized water and analytical grade reagents.2. Employ a suitable buffer system with sufficient capacity to maintain a stable neutral pH.3. Conduct experiments at a controlled, lower temperature.[1]
Inconsistent or non-reproducible hydrolysis rates 1. Fluctuations in pH during the experiment.2. Inaccurate measurement of pH.3. Variations in temperature.4. Inconsistent initial concentration of the this compound.1. Ensure the buffer has adequate capacity for the duration of the experiment.2. Calibrate the pH meter before each use with fresh standards.3. Use a temperature-controlled water bath or reaction block.4. Prepare fresh this compound solutions for each experiment and verify the concentration.[1]
Difficulty in monitoring hydrolysis by ¹H NMR 1. Overlapping signals of reactants and products.2. Low concentration of the analyte.3. Precipitation causing changes in magnetic field homogeneity.1. Use a higher field NMR spectrometer for better signal dispersion.2. Increase the this compound concentration if possible, or increase the number of scans.3. If precipitation occurs, consider using a different solvent system or filtering the sample before analysis.[1]

Quantitative Data on Hydrolysis Rates

While specific kinetic data for every this compound is not always readily available, the following table provides representative hydrolysis rate constants for a series of 1-organyl- and 1-alkoxylsilatranes in a neutral medium to illustrate the general trends. A smaller rate constant (k) indicates greater hydrolytic stability.

This compound Derivative (Substituent at Si) Rate Constant (k) x 10⁻⁴ (s⁻¹) Relative Stability
Alkyl Substituted
Methyl0.20Very High
Vinyl0.25High
Phenyl0.33High
Alkoxy Substituted
Methoxy2.50Moderate
Ethoxy1.80Moderate
Isopropoxy1.20Moderate-High
Haloalkyl Substituted
Chloromethyl0.80High
Aryl Substituted
p-Tolyl0.30High
p-Chlorophenyl0.45High

Note: This data is based on studies in a neutral aqueous medium. The absolute rates of hydrolysis will be influenced by pH, temperature, and solvent composition.[2]

Experimental Protocols

Protocol 1: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy

This protocol outlines a general procedure for monitoring the hydrolysis of a this compound in a buffered aqueous solution.

1. Materials and Reagents:

  • This compound of interest

  • Deuterated water (D₂O)

  • Deuterated buffer components (e.g., phosphate (B84403) buffer prepared in D₂O) for the desired pH

  • Internal standard (e.g., trimethylsilyl (B98337) propanoic acid - TMSP)

  • NMR tubes

2. Buffer Preparation:

  • Prepare a series of deuterated buffers at the desired pH values (e.g., 4, 7, and 10).

  • Ensure the pH is accurately measured using a calibrated pH meter.

3. Sample Preparation:

  • Dissolve a known amount of the this compound and the internal standard in the deuterated buffer of the desired pH directly in an NMR tube.

  • The concentration of the this compound should be sufficient for clear detection by NMR.

4. NMR Data Acquisition:

  • Record a ¹H NMR spectrum immediately after sample preparation (t=0).

  • Acquire subsequent spectra at regular time intervals. The frequency of acquisition will depend on the hydrolysis rate (e.g., every 15 minutes for acidic/basic conditions, every few hours for neutral pH).

  • Maintain a constant temperature in the NMR spectrometer throughout the experiment.

5. Data Analysis:

  • Integrate the signals of a non-overlapping peak of the this compound and the internal standard at each time point.

  • The disappearance of the characteristic signals of the this compound protons and the appearance and growth of signals corresponding to triethanolamine will indicate the progress of hydrolysis.[1]

  • Plot the concentration of the this compound versus time to determine the hydrolysis rate constant.

Protocol 2: Monitoring this compound Hydrolysis by FTIR Spectroscopy

This protocol is suitable for observing the chemical changes during this compound hydrolysis.

1. Materials and Reagents:

  • This compound of interest

  • High-purity water

  • Buffer components for the desired pH

  • FTIR spectrometer with an appropriate sample holder (e.g., liquid cell or ATR accessory)

2. Sample Preparation:

  • Prepare a solution of the this compound in the buffered aqueous solution at the desired pH.

3. FTIR Data Acquisition:

  • Acquire an FTIR spectrum of the initial solution (t=0).

  • Acquire subsequent spectra at regular time intervals.

  • Key spectral changes to monitor include the decrease in the intensity of the Si-O-C stretching bands of the this compound cage and the appearance of O-H stretching bands from the silanol (B1196071) and triethanolamine products.

4. Data Analysis:

  • Analyze the changes in the peak intensities or areas corresponding to the reactant and product species over time to monitor the reaction progress.

Visualizations

Hydrolysis_Mechanism cluster_acid Acidic Conditions (pH < 7) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_basic Basic Conditions (pH > 7) Silatrane_H This compound Protonated_this compound Protonated this compound Silatrane_H->Protonated_this compound H+ Hydrolysis_Products_H Hydrolysis Products (R-Si(OH)3 + Triethanolamine) Protonated_this compound->Hydrolysis_Products_H H₂O Silatrane_N This compound Slow_Hydrolysis Very Slow Hydrolysis Silatrane_N->Slow_Hydrolysis Silatrane_B This compound Hydrolysis_Products_B Hydrolysis Products (R-Si(OH)3 + Triethanolamine) Silatrane_B->Hydrolysis_Products_B OH⁻

Caption: pH-dependent hydrolysis pathways of silatranes.

Experimental_Workflow start Start: Prepare this compound Solution in Buffered Aqueous Medium ph_control Set and Monitor pH (e.g., 4, 7, 10) start->ph_control temp_control Set and Maintain Constant Temperature ph_control->temp_control analytical_monitoring Monitor Hydrolysis Progress (e.g., NMR, FTIR, UV-Vis) temp_control->analytical_monitoring data_acquisition Acquire Data at Regular Time Intervals analytical_monitoring->data_acquisition data_analysis Analyze Spectral Data to Determine Reactant Disappearance and Product Formation data_acquisition->data_analysis kinetics Calculate Hydrolysis Rate Constant (k) data_analysis->kinetics end End: Characterize pH-Dependent Stability kinetics->end

Caption: General experimental workflow for kinetic analysis.

References

Preventing uncontrolled hydrolysis and condensation of silane precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and control the premature and uncontrolled hydrolysis and condensation of silane (B1218182) precursors during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of uncontrolled silane hydrolysis and condensation?

A1: The first signs often include the solution turning cloudy or hazy, which indicates the formation of insoluble polysiloxane oligomers.[1] You may also observe the formation of a gel or precipitate, especially in concentrated solutions or under conditions that accelerate condensation.[1] On surfaces, this can manifest as a non-uniform, streaky, or thick coating instead of a uniform monolayer.

Q2: How does pH influence the rates of hydrolysis and condensation?

A2: The pH of the reaction medium is a critical factor. Generally, hydrolysis is slowest at a neutral pH of around 7 and is catalyzed by both acidic and basic conditions.[2][3][4] Condensation to form siloxane bonds is slowest in mildly acidic conditions (around pH 4-5) and is accelerated in basic conditions.[2][3] For many applications, a two-step process is effective: initial hydrolysis in a mildly acidic solution to generate stable silanols, followed by an increase in pH to promote condensation on the substrate.[2]

Q3: What is the optimal water-to-silane ratio for controlled reactions?

A3: Stoichiometrically, one mole of a trialkoxysilane requires three moles of water for complete hydrolysis. However, using only the stoichiometric amount may not be sufficient due to the concurrent condensation reactions.[2] An excess of water is often recommended to drive the hydrolysis reaction to completion. The ideal ratio depends on the specific silane, solvent, and desired outcome. For monolayer deposition, a controlled, limited amount of water in the solvent is often used to slow down the reaction and prevent premature condensation in the bulk solution.

Q4: Can the choice of solvent affect the stability of my silane solution?

A4: Absolutely. The type of solvent and its water content are crucial. Anhydrous solvents like toluene (B28343) or acetone (B3395972) are often used to minimize premature hydrolysis, with a controlled amount of water added to initiate the reaction.[5][6] Alcohols such as ethanol (B145695) or methanol (B129727) are also common, but it's important to match the alcohol to the alkoxy group of the silane (e.g., ethanol for ethoxysilanes) to avoid transesterification. The presence of alcohol, a byproduct of hydrolysis, can also slow down the hydrolysis rate.

Q5: How does temperature impact silane reactions?

A5: Increasing the temperature generally accelerates both hydrolysis and condensation rates.[7][8] For controlled silanization, reactions are often carried out at room temperature or slightly elevated temperatures (e.g., 50-70°C) to balance reaction speed with control over the process.[8] A post-silanization curing step at a higher temperature (e.g., 100-120°C) is often employed to drive the final condensation and covalent bond formation with the substrate.

Troubleshooting Guide

Issue 1: Silane solution becomes cloudy or forms a precipitate prematurely.
Possible Cause Recommended Solution
Excessive water content in the solvent. Use an anhydrous solvent and add a controlled, minimal amount of water to initiate hydrolysis. Ensure all glassware is thoroughly dried before use.[5][6]
Inappropriate pH. For most silanes, adjust the pH to a slightly acidic range (4-5) to slow down the condensation rate.[2]
High silane concentration. Reduce the concentration of the silane precursor in the solution. Higher concentrations lead to faster self-condensation.[3]
High ambient humidity. Perform the experiment in a controlled environment with low humidity, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: The silanized surface has a non-uniform or patchy coating.
Possible Cause Recommended Solution
Inadequate substrate cleaning. Implement a rigorous cleaning protocol to ensure the substrate is free of organic contaminants and has a high density of surface hydroxyl groups. Common methods include piranha solution cleaning, UV/ozone treatment, or plasma cleaning.
Insufficient reaction time. Increase the immersion time of the substrate in the silane solution to allow for complete surface coverage.
Depleted silane solution. Use a fresh silane solution for each experiment, as the concentration of reactive silanols decreases over time due to self-condensation.
Uncontrolled condensation in solution. Follow the recommendations in Issue 1 to ensure the silane solution remains stable throughout the deposition process.
Issue 3: Formation of thick, multilayered silane films instead of a monolayer.
Possible Cause Recommended Solution
High silane concentration. Use a lower concentration of the silane (typically 1-2% v/v) to favor the formation of a monolayer.
Excess water leading to vertical polymerization. Carefully control the amount of water in the reaction to limit the extent of self-condensation in the solution.[6]
Prolonged reaction time. Optimize the reaction time to achieve a monolayer without allowing for significant multilayer growth.
Issue 4: Aggregation of nanoparticles during silanization.
Possible Cause Recommended Solution
Uncontrolled self-condensation of the silane. Use an anhydrous solvent and control the water content to promote reaction on the nanoparticle surface rather than in the bulk solution.[5][6]
Incorrect pH causing nanoparticle instability. Adjust the pH to a value that ensures the colloidal stability of the nanoparticles while allowing for a controlled silanization reaction.[5]
High silane concentration leading to inter-particle bridging. Optimize the silane concentration to achieve sufficient surface coverage without causing nanoparticles to link together.[9]
Inefficient mixing. Use vigorous stirring or sonication during the addition of the silane to ensure a homogeneous reaction mixture.

Quantitative Data on Reaction Kinetics

The rate of hydrolysis and condensation is highly dependent on several factors. The following tables provide a summary of reported kinetic data to illustrate these dependencies.

Table 1: Effect of pH on the Hydrolysis Rate of Alkoxysilanes

SilanepHHydrolysis Rate Constant (k_h)Reference
γ-methacryloxypropyltrimethoxysilane (γ-MPS)4Faster[2]
γ-methacryloxypropyltrimethoxysilane (γ-MPS)9Slower[2]
Tetraethoxysilane (TEOS)<2Increases with decreasing pH[2]
Tetraethoxysilane (TEOS)>7Increases with increasing pH[2]

Table 2: Effect of Temperature on Hydrolysis Rate

SilaneTemperature (°C)Relative Rate IncreaseReference
Methyltriethoxysilane (MTES)20 to 50> 6 times[7]
γ-glycidoxypropyltrimethoxysilane (γ-GPS)26 to 70Dramatically accelerated[10]

Experimental Protocols

Protocol 1: General Procedure for Controlled Silanization of Glass Substrates
  • Substrate Cleaning:

    • Immerse glass slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the slides extensively with deionized water.

    • Dry the slides under a stream of high-purity nitrogen and then bake in an oven at 120°C for at least 30 minutes to remove adsorbed water.

  • Silane Solution Preparation:

    • In a clean, dry glass container, prepare a 1-2% (v/v) solution of the desired alkoxysilane in an anhydrous solvent (e.g., toluene or ethanol).

    • To initiate hydrolysis in a controlled manner, add a specific, small amount of water (e.g., 5% of the silane volume) to the solvent. For some applications, pre-hydrolyzing the silane in a water/alcohol mixture for a set time before introducing the substrate can provide better control.

  • Silanization:

    • Immerse the cleaned and dried substrates in the freshly prepared silane solution.

    • Allow the reaction to proceed for a predetermined time (e.g., 30 minutes to 2 hours) at room temperature with gentle agitation.

  • Rinsing and Curing:

    • Remove the substrates from the silane solution and rinse thoroughly with the solvent used for the reaction to remove any excess, unbound silane.

    • Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds with the surface.

    • Store the functionalized substrates in a desiccator until use.

Protocol 2: Monitoring Silane Hydrolysis and Condensation using FTIR Spectroscopy
  • Sample Preparation:

    • Prepare the silane solution as you would for your experiment, typically in a solvent that has a clear infrared window in the regions of interest (e.g., a deuterated solvent or a non-polar solvent).

    • For in-situ monitoring, use an Attenuated Total Reflectance (ATR)-FTIR probe immersed in the reaction mixture.

  • Data Acquisition:

    • Acquire a background spectrum of the pure solvent.

    • Initiate the hydrolysis reaction by adding water and/or a catalyst to the silane solution.

    • Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 1-5 minutes).

  • Spectral Analysis:

    • Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹).[11]

    • Observe the appearance and growth of a broad band corresponding to Si-OH stretching (around 3700-3200 cm⁻¹) and a sharper band around 920 cm⁻¹, indicating the formation of silanols.[4]

    • Track the formation of siloxane (Si-O-Si) bonds, which appear as a broad band around 1050-1000 cm⁻¹, often overlapping with the Si-O-C bands.[11]

Protocol 3: Analysis of Silane Condensation using ²⁹Si NMR Spectroscopy
  • Sample Preparation:

    • Prepare the reaction mixture in an NMR tube using a deuterated solvent if possible, or a co-solvent system.

    • Initiate the reaction by adding the required amount of water and catalyst.

  • Data Acquisition:

    • Acquire a ²⁹Si NMR spectrum of the initial reaction mixture.

    • Acquire subsequent spectra at various time points to monitor the progress of the reaction.

  • Spectral Analysis:

    • Identify the signals corresponding to the different silicon species. The chemical shifts will vary depending on the number of alkoxy groups, hydroxyl groups, and siloxane bonds attached to the silicon atom.

    • T⁰ : R-Si(OR)₃ (unhydrolyzed silane)

    • : R-Si(OR)₂(OH) or R-Si(OR)₂(O-Si)

    • : R-Si(OR)(OH)₂ or R-Si(OR)(O-Si)₂

    • : R-Si(OH)₃ or R-Si(O-Si)₃

    • By integrating the peaks corresponding to these different species, you can quantify the extent of hydrolysis and condensation over time.[12][13][14]

Visualizations

hydrolysis_condensation_pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation Silane R-Si(OR)₃ (Alkoxysilane) Silanol1 R-Si(OR)₂(OH) (Monosilanol) Silane->Silanol1 +H₂O -ROH Silanol2 R-Si(OR)(OH)₂ (Disilanol) Silanol1->Silanol2 +H₂O -ROH Silanol3 R-Si(OH)₃ (Trisilanol) Silanol2->Silanol3 +H₂O -ROH Oligomer R-Si(OH)₂-O-Si(OH)₂-R (Linear Oligomer) Silanol3->Oligomer + R-Si(OH)₃ -H₂O Network Polysiloxane Network (Si-O-Si) Silanol3->Network Self-condensation Oligomer->Network + more silanols -H₂O

Caption: Pathway of silane hydrolysis and condensation.

troubleshooting_workflow Start Experiment Start: Silanization Problem Problem Encountered: Uncontrolled Reaction Start->Problem CheckSolvent Check Solvent: Anhydrous? Dried Glassware? Problem->CheckSolvent Precipitate or Cloudiness CheckpH Check pH: In optimal range (e.g., 4-5)? CheckSolvent->CheckpH CheckConc Check Concentration: Too high? CheckpH->CheckConc CheckHumidity Check Environment: High humidity? CheckConc->CheckHumidity Solution Implement Corrective Actions: - Use dry solvent - Adjust pH - Lower concentration - Control environment CheckHumidity->Solution Success Successful Controlled Silanization Solution->Success

Caption: Troubleshooting workflow for uncontrolled silane reactions.

References

Technical Support Center: Strategies for Post-Synthesis Triethanolamine Byproduct Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of triethanolamine (B1662121) (TEA) and its salts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove triethanolamine (TEA) from my reaction mixture?

Triethanolamine is often used as a base in organic synthesis to neutralize acidic byproducts, such as HCl formed during acylation reactions. However, residual TEA can interfere with subsequent reaction steps, complicate product purification, and impact the final product's purity and stability. Therefore, its removal is a critical step in the workup process.

Q2: What are the most common methods for removing TEA and its salts?

The primary strategies for removing TEA and its salts (like triethylamine (B128534) hydrochloride) are based on their physical and chemical properties. The most common laboratory techniques include:

  • Acid-Base Extraction: This involves washing the organic reaction mixture with an acidic aqueous solution to convert the basic TEA into its water-soluble salt, which is then extracted into the aqueous phase.[1][2]

  • Distillation/Evaporation: Due to its relatively high boiling point (216 °C), TEA can be removed from less volatile products by distillation, often under vacuum. Co-evaporation with a higher boiling point solvent can aid in removing trace amounts.[1]

  • Chromatography: Flash column chromatography or High-Performance Liquid Chromatography (HPLC) can be effective for separating TEA from the desired product, especially for non-volatile or thermally sensitive compounds.[3]

  • Crystallization/Recrystallization: If your desired product is a solid, crystallization or recrystallization from a suitable solvent system can be a highly effective method for purification, leaving the TEA impurity in the mother liquor.

  • Filtration: In cases where the reaction is performed in a solvent in which triethylamine hydrochloride is insoluble (e.g., tetrahydrofuran), the salt will precipitate and can be removed by simple filtration.[2]

Q3: My product is sensitive to acidic conditions. How can I remove TEA without an acid wash?

For acid-sensitive compounds, several alternatives to acidic workups exist:

  • Evaporation/Co-evaporation: If your product is not volatile, you can often remove TEA by rotary evaporation. To remove the final traces, co-evaporation with a high-boiling point solvent like toluene (B28343) can be effective.[1]

  • Chromatography: Flash chromatography on silica (B1680970) gel is a common method. For particularly basic compounds that might interact strongly with acidic silica, deactivating the silica with a small amount of a non-volatile base or using a different stationary phase like alumina (B75360) can be beneficial.[3]

  • Crystallization: If your product is a solid, crystallization is an excellent non-acidic purification method.

  • Copper Sulfate (B86663) Wash: Washing the organic layer with an aqueous solution of copper (II) sulfate can remove amines. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[4]

Q4: I've performed an acidic wash, but I'm still seeing TEA in my product. What should I do?

If a single acidic wash is insufficient, you can try the following:

  • Multiple Washes: Perform several consecutive washes with the acidic solution.

  • Check pH: Ensure the pH of the aqueous layer is sufficiently acidic (pH ~2) to fully protonate the TEA.

  • Brine Wash: After the acidic washes, a wash with a saturated aqueous solution of sodium chloride (brine) can help to remove residual water and some water-soluble impurities from the organic layer.

  • Back Extraction: To recover any product that may have partitioned into the aqueous layer, you can "back-extract" the combined aqueous layers with a fresh portion of the organic solvent.

Q5: How can I remove the triethylamine hydrochloride salt if it precipitates in my organic solvent?

If the triethylamine hydrochloride salt is insoluble in your reaction solvent (e.g., THF, diethyl ether), you can simply filter the reaction mixture to remove the solid salt.[2] If the salt is soluble in the reaction solvent but your product is soluble in a solvent in which the salt is insoluble (e.g., hexane, ethyl acetate), you can perform a solvent swap. First, remove the reaction solvent by rotary evaporation, then add the second solvent to precipitate the salt, followed by filtration.[2]

Troubleshooting Guides

Selection of an Appropriate TEA Removal Strategy

The choice of purification method depends on the properties of your desired product and the reaction conditions. The following flowchart provides a general guide for selecting a suitable strategy.

G Decision Tree for TEA Removal Strategy start Start: Reaction Mixture Containing TEA Byproduct product_state Is the desired product a solid or a liquid/oil? start->product_state acid_stability Is the product stable to acid? product_state->acid_stability Liquid/Oil crystallization Crystallization/ Recrystallization product_state->crystallization Solid volatility Is the product thermally stable and non-volatile? acid_stability->volatility No acid_wash Acid-Base Extraction (e.g., HCl wash) acid_stability->acid_wash Yes chromatography_feasibility Is the product suitable for chromatography? volatility->chromatography_feasibility No distillation Vacuum Distillation/ Evaporation volatility->distillation Yes chromatography Column Chromatography (Silica or Alumina) chromatography_feasibility->chromatography Yes consider_alternatives Consider Alternative Methods (e.g., Copper Sulfate Wash) chromatography_feasibility->consider_alternatives No end Purified Product crystallization->end acid_wash->end distillation->end chromatography->end consider_alternatives->end

A decision tree to guide the selection of a suitable TEA removal strategy.
Comparison of Common TEA Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Acid-Base Extraction Converts basic TEA to a water-soluble salt for aqueous removal.Fast, simple, and effective for large scales.Not suitable for acid-sensitive products; can lead to emulsions.Acid-stable products in water-immiscible organic solvents.
Distillation/Evaporation Separation based on differences in boiling points.Can remove both TEA and volatile solvents simultaneously.Not suitable for volatile or thermally sensitive products.Thermally stable, non-volatile products.
Column Chromatography Differential adsorption of components onto a stationary phase.High purity can be achieved; suitable for a wide range of compounds.Can be time-consuming and require significant solvent volumes.Thermally sensitive products or when high purity is essential.
Crystallization Purification of a solid by precipitation from a solution.Can yield very pure product; scalable.Only applicable to solid products; yield can be variable.Products that are crystalline solids.
Filtration Physical separation of a solid from a liquid.Very simple and fast.Only applicable when TEA is in the form of an insoluble salt.Reactions where triethylamine hydrochloride precipitates.

Experimental Protocols

Protocol 1: Removal of Triethanolamine by Acid-Base Extraction

This protocol is suitable for the removal of TEA from a reaction mixture where the desired product is soluble in a water-immiscible organic solvent and is stable to dilute acid.

Materials:

  • Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the organic reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M HCl solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The upper layer is typically the organic phase, and the lower layer is the aqueous phase (this can vary depending on the density of the organic solvent).

  • Drain the lower aqueous layer.

  • To neutralize any remaining acid, add an equal volume of saturated sodium bicarbonate solution to the organic layer in the separatory funnel. Shake and vent as before.

  • Drain the aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove the majority of the remaining water.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to absorb any residual water. Swirl the flask until the drying agent no longer clumps together.

  • Filter the dried organic solution into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the crude product, now free of TEA.

G Workflow for Acid-Base Extraction of TEA start Start: Organic Reaction Mixture with TEA add_hcl Add 1 M HCl Solution (in Separatory Funnel) start->add_hcl shake_vent Shake and Vent add_hcl->shake_vent separate_layers1 Separate Aqueous and Organic Layers shake_vent->separate_layers1 add_bicarb Wash Organic Layer with Sat. NaHCO₃ separate_layers1->add_bicarb separate_layers2 Separate Layers add_bicarb->separate_layers2 add_brine Wash Organic Layer with Brine separate_layers2->add_brine separate_layers3 Separate Layers add_brine->separate_layers3 dry_organic Dry Organic Layer (e.g., with MgSO₄) separate_layers3->dry_organic filter Filter dry_organic->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate end Purified Product evaporate->end

A step-by-step workflow for the removal of TEA using acid-base extraction.
Protocol 2: Removal of Triethanolamine by Vacuum Distillation

This protocol is intended for situations where the desired product is significantly less volatile than TEA and is thermally stable.

Materials:

  • Crude product containing TEA

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum source and gauge

  • Heating mantle and stirrer

  • Cold trap (recommended)

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and connections are well-sealed.

  • Place the crude product in the round-bottom flask with a stir bar.

  • Connect the apparatus to a vacuum pump, including a vacuum gauge to monitor the pressure. A cold trap between the apparatus and the pump is highly recommended to protect the pump from corrosive vapors.

  • Begin stirring and gradually apply vacuum.

  • Once a stable vacuum is achieved, slowly heat the distillation flask using a heating mantle.

  • Collect the TEA distillate in the receiving flask. The boiling point of TEA will be significantly lower under vacuum.

  • Continue the distillation until no more TEA is collected.

  • Turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.

  • The purified, less volatile product remains in the distillation flask.

Protocol 3: Removal of Triethanolamine by Flash Column Chromatography

This is a versatile method for purifying a wide range of compounds from TEA.

Materials:

  • Crude product containing TEA

  • Silica gel (or alumina for acid-sensitive compounds)

  • Chromatography column

  • Eluent (a solvent system that provides good separation of your product and TEA, determined by TLC)

  • Collection tubes or flasks

Procedure:

  • Select an appropriate eluent system: Use Thin Layer Chromatography (TLC) to find a solvent system that moves your product off the baseline (Rf value typically between 0.2 and 0.4) and separates it from the TEA.

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elute the column: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen line) to move the solvent through the column.

  • Collect fractions: Collect the eluting solvent in a series of fractions.

  • Monitor the fractions: Use TLC to analyze the collected fractions and identify which ones contain your purified product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.

References

Technical Support Center: Troubleshooting Gel Formation in Silatrane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of gel formation during silatrane synthesis. Uncontrolled polymerization can lead to the formation of an intractable gel, resulting in product loss and difficult purification. By understanding the underlying causes and implementing the preventative and corrective measures outlined below, you can significantly improve the success rate of your this compound syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of gel formation during my this compound synthesis?

A1: The primary cause of gel formation is the premature and uncontrolled hydrolysis and subsequent condensation of the organotrialkoxysilane starting material or the this compound product itself. Silatranes, while generally more resistant to hydrolysis than their trialkoxysilane precursors, can still undergo this process, especially under certain conditions. This leads to the formation of silanol (B1196071) intermediates (R-Si(OH)₃), which can then condense to form a cross-linked polysiloxane network, resulting in a gel.

Q2: How can I prevent gel formation in my this compound synthesis?

A2: Preventing gel formation hinges on carefully controlling the reaction conditions to minimize premature hydrolysis and condensation. Key strategies include:

  • Strict Anhydrous Conditions: The most critical factor is the exclusion of water from the reaction mixture. This can be achieved by:

    • Using thoroughly dried solvents and reagents.

    • Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Drying all glassware in an oven prior to use.

  • Control of Catalysts: The type and concentration of the catalyst can significantly influence the reaction rate and the propensity for gelation.

    • Basic catalysts, such as potassium or sodium hydroxide, are commonly used. However, their concentration should be carefully optimized, as high concentrations can accelerate unwanted side reactions.

    • Organocatalysts, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can offer a milder and more controlled reaction.[1][2]

  • Temperature Management: While some this compound syntheses require heating, excessive temperatures can promote side reactions leading to polymerization. It is crucial to maintain the recommended reaction temperature and ensure uniform heating.

  • Solvent Choice: The choice of solvent can impact the solubility of reactants and intermediates, potentially influencing the likelihood of gelation. Solvents like methanol (B129727) and ethanol (B145695) are often used.[3]

Q3: My reaction mixture has turned into a gel. Can I still isolate my desired this compound product?

A3: In some cases, it may be possible to recover the this compound product from a gelled reaction mixture, although yields will likely be reduced. The success of this depends on the extent of the cross-linking. Here are a few approaches you can try:

  • Solvent Extraction: If the gel is not completely rigid, you may be able to extract the soluble this compound product.

    • Break up the gel as much as possible.

    • Add a suitable solvent in which the this compound is highly soluble (e.g., chloroform (B151607), dichloromethane).

    • Stir or sonicate the mixture for an extended period to allow the this compound to dissolve.

    • Filter or centrifuge the mixture to separate the insoluble polysiloxane gel from the solution containing your product.

    • Recover the product from the filtrate by removing the solvent under reduced pressure.

  • Dissolution and Reprecipitation: For less cross-linked gels, it might be possible to dissolve the entire mixture in a strong solvent and then selectively precipitate the this compound.

Q4: What is the role of pH in causing gelation?

A4: The pH of the reaction medium plays a crucial role in the rates of both hydrolysis and condensation of alkoxysilanes. Both acidic and basic conditions can catalyze these reactions. While this compound synthesis is often carried out under basic conditions to facilitate the transesterification reaction, a pH that is too high can accelerate the hydrolysis of the starting material and the product, leading to gelation. Maintaining a mildly basic pH is often optimal for favoring this compound formation over polymerization.

Quantitative Data Summary

While specific quantitative data directly linking reaction parameters to gel formation in all this compound syntheses is not extensively available in a consolidated format, the following table provides general guidelines based on established principles of sol-gel chemistry and silane (B1218182) reactivity.

ParameterGuideline to Minimize GelationRationale
Water Content As low as practically achievable (<50 ppm in solvents)Water is the key reactant for hydrolysis, the initial step towards gel formation.
Catalyst Conc. (e.g., KOH) Typically catalytic amounts (e.g., 0.1-1 mol%)Higher concentrations can excessively accelerate hydrolysis and condensation.
Organocatalyst (e.g., DBU) Typically 1 mol% for solvent-free reactions[1][2]Offers a more controlled reaction, minimizing side reactions.
Reaction Temperature Follow established protocols; avoid excessive heatHigher temperatures can increase the rate of unwanted side reactions.
pH Mildly basicStrongly acidic or basic conditions can significantly accelerate hydrolysis and condensation.

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis with Gel Prevention

This protocol outlines a general method for the synthesis of silatranes while minimizing the risk of gel formation.

Materials:

  • Organotrialkoxysilane (e.g., (3-aminopropyl)triethoxysilane)

  • Triethanolamine (B1662121)

  • Anhydrous solvent (e.g., methanol, ethanol, or toluene)

  • Catalyst (e.g., KOH or DBU)

  • Inert gas supply (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus (e.g., round-bottom flask with a reflux condenser and magnetic stirrer) under an inert atmosphere.

  • Reagent Addition:

    • To the reaction flask, add triethanolamine and the anhydrous solvent.

    • Begin stirring and add the organotrialkoxysilane dropwise to the solution.

    • Add the catalyst in the desired amount. For solvent-free reactions using DBU, a 1:1.03:0.01 molar ratio of triethanolamine:organotrialkoxysilane:DBU can be used.[1][2]

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 50°C for methanol solvent) and maintain for the required time (typically 1-4 hours).[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Wash the resulting crude product multiple times with a non-polar solvent like hexane (B92381) to remove unreacted starting materials and the catalyst.[2]

    • Dry the purified product under vacuum.

Protocol 2: Troubleshooting - Attempted Recovery of this compound from a Gelled Mixture

This protocol provides a general approach to attempt the recovery of a this compound product from a reaction that has resulted in gel formation.

Materials:

  • Gelled reaction mixture

  • Anhydrous solvent for extraction (e.g., chloroform or dichloromethane)

  • Large beaker or flask

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Filtration or centrifugation equipment

  • Rotary evaporator

Procedure:

  • Gel Disruption: Transfer the gelled mass to a large beaker and mechanically break it into smaller pieces using a spatula or glass rod.

  • Solvent Addition: Add a significant volume of the chosen extraction solvent to the beaker. The volume will depend on the amount of gel but should be sufficient to fully immerse the gel fragments.

  • Extraction: Stir the mixture vigorously for several hours (or overnight) at room temperature. Sonication can also be used to aid in the extraction process.

  • Separation:

    • Filtration: If the gel particles are large enough, filter the mixture through a Büchner funnel to separate the solid gel from the liquid extract.

    • Centrifugation: For finer gel particles, centrifuge the mixture at a high speed to pellet the solid gel. Decant the supernatant (the liquid extract).

  • Product Isolation: Collect the liquid extract and remove the solvent using a rotary evaporator.

  • Purification: The recovered solid will likely be impure. Further purification by recrystallization or column chromatography may be necessary.

Visualizing the Process: Diagrams

Gel_Formation_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Reaction Pathways cluster_intermediates Key Intermediates & Processes Organotrialkoxysilane Organotrialkoxysilane RSi(OR')₃ Transesterification Transesterification Organotrialkoxysilane->Transesterification Hydrolysis Hydrolysis (Presence of H₂O) Organotrialkoxysilane->Hydrolysis Side Reaction Triethanolamine Triethanolamine N(CH₂CH₂OH)₃ Triethanolamine->Transesterification Catalyst Catalyst (e.g., KOH, DBU) Catalyst->Transesterification Heat Heat Heat->Transesterification This compound Desired Product: This compound Gel Undesired Product: Polysiloxane Gel Transesterification->this compound Desired Pathway Condensation Condensation Hydrolysis->Condensation Condensation->Gel

Caption: Competing reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Gel Formation Observed Assess_Gel Assess Gel Consistency Start->Assess_Gel Soft_Gel Soft / Pasty Gel Assess_Gel->Soft_Gel Soft Hard_Gel Hard / Rigid Gel Assess_Gel->Hard_Gel Hard Solvent_Extraction Attempt Solvent Extraction Soft_Gel->Solvent_Extraction Discard Discard and Optimize Synthesis Hard_Gel->Discard Recovery_Success Product Recovered? (Requires further purification) Solvent_Extraction->Recovery_Success Yes Yes Recovery_Success->Yes Yes No No Recovery_Success->No No Purify Purify Product (Recrystallization / Chromatography) Yes->Purify No->Discard Future_Prevention Implement Preventative Measures: - Anhydrous Conditions - Optimize Catalyst - Control Temperature Purify->Future_Prevention Discard->Future_Prevention

Caption: Troubleshooting workflow for gel formation.

References

Technical Support Center: Optimizing Deposition Kinetics for Silatrane Monolayer Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formation of silatrane self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using silatranes over conventional alkoxysilanes for surface modification?

A1: Silatranes offer several distinct advantages over traditional alkoxysilanes like (3-aminopropyl)triethoxysilane (APTES). The unique tricyclic cage structure of silatranes, featuring a transannular N→Si dative bond, provides enhanced chemical stability, particularly against hydrolysis in solution.[1][2] This resistance to premature self-condensation and polymerization in the presence of water leads to more controlled deposition, resulting in thinner, smoother, and more uniform monolayers.[3][4] This controlled reaction minimizes the formation of aggregates and multilayers, which are common issues with alkoxysilanes.[5]

Q2: What is the fundamental mechanism of this compound monolayer formation on a hydroxylated surface?

A2: The formation of a this compound monolayer on a surface with hydroxyl (-OH) groups involves a three-stage process. First, the this compound undergoes controlled hydrolysis upon contact with the surface, leading to the opening of the cage structure and the release of triethanolamine (B1662121) to form a reactive silanol (B1196071) (R-Si(OH)₃). Next, this silanol condenses with the hydroxyl groups on the substrate, forming a covalent Si-O-Substrate bond. Finally, adjacent surface-bound silanol molecules condense with each other, creating a cross-linked, stable siloxane monolayer.

Q3: What are the critical experimental parameters that influence the quality of the this compound monolayer?

A3: The quality and kinetics of this compound monolayer formation are primarily influenced by four key parameters:

  • This compound Concentration: The concentration of the this compound solution affects the packing density and thickness of the monolayer. While higher concentrations can speed up the initial deposition, they may also increase the risk of forming multilayers.[5]

  • Solvent Choice: The solvent must be able to dissolve the this compound without causing its degradation. Anhydrous solvents like ethanol (B145695) or methanol (B129727) are commonly used.[1][6] For some protected silatranes, aqueous solutions can be employed.[4]

  • Reaction Temperature: Temperature influences the rate of the hydrolysis and condensation reactions. Elevated temperatures can accelerate the process but may also promote multilayer formation if not carefully controlled.[6]

  • Reaction Time: Sufficient time is required for the self-assembly process to reach completion and form a well-ordered monolayer. The optimal time can vary depending on the specific this compound, concentration, and temperature.[6]

Q4: How can I verify the successful formation of a this compound monolayer?

A4: Several surface analysis techniques can be used to confirm the presence and quality of a this compound monolayer. X-ray Photoelectron Spectroscopy (XPS) can verify the elemental composition of the surface, confirming the presence of silicon and other elements from the this compound. Atomic Force Microscopy (AFM) is used to assess the surface morphology and roughness, with a smooth surface being indicative of a uniform monolayer. Ellipsometry can be employed to measure the thickness of the deposited film, which should correspond to a monolayer. Water contact angle measurements are a simple yet effective way to determine changes in surface hydrophobicity or hydrophilicity resulting from the functionalization.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the formation of this compound monolayers and provides potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or Patchy Coating 1. Inadequate Substrate Cleaning: Residual organic or particulate contamination on the substrate surface can hinder uniform monolayer formation. 2. Insufficient Surface Hydroxylation: A low density of surface hydroxyl groups will result in poor this compound binding. 3. Fluctuations in Deposition Conditions: Variations in temperature or humidity during the deposition process can lead to inconsistent results.1. Thorough Substrate Cleaning: Implement a rigorous cleaning protocol, such as sonication in appropriate solvents (e.g., acetone (B3395972), isopropanol) followed by rinsing with deionized water and drying with an inert gas. 2. Surface Activation: Treat the substrate with an oxygen plasma or a piranha solution (use with extreme caution) to generate a high density of hydroxyl groups. 3. Controlled Environment: Perform the deposition in a controlled environment, such as a glove box or a desiccator, to maintain consistent temperature and humidity.[7]
Formation of Multilayers 1. Excessively High this compound Concentration: High concentrations can promote intermolecular reactions in the solution, leading to the deposition of oligomers and multilayers.[5] 2. Presence of Excess Water (for unprotected silatranes in organic solvents): Although more stable than traditional silanes, high water content can still lead to some degree of polymerization in solution. 3. Prolonged Reaction Time at High Temperatures: Extended deposition times, especially at elevated temperatures, can contribute to the formation of thicker films.[6]1. Optimize this compound Concentration: Reduce the this compound concentration. Typical starting concentrations are in the range of 1-5 mM.[6] 2. Use Anhydrous Solvents: Ensure that the solvent used for the deposition is anhydrous to minimize solution-phase polymerization. 3. Optimize Deposition Time and Temperature: Empirically determine the optimal combination of reaction time and temperature for your specific system to achieve a monolayer without progressing to multilayer formation.
Poor Surface Functionality (e.g., low protein binding to an amine-terminated this compound) 1. Incomplete Monolayer Formation: The deposition process may not have been carried out for a sufficient duration to achieve full surface coverage. 2. Degradation of the this compound Layer: The monolayer may have been compromised after deposition due to improper storage or handling. 3. Steric Hindrance: The functional groups of the this compound may not be properly oriented for downstream applications.1. Increase Deposition Time: Extend the reaction time to ensure complete monolayer formation. 2. Proper Storage and Curing: After deposition, cure the monolayer by heating (e.g., 60°C for 1 hour) to enhance the stability of the siloxane bonds.[2] Store the functionalized substrates in a clean, dry, and inert environment. 3. Optimize Deposition Parameters: Adjusting the deposition parameters can sometimes influence the orientation of the molecules in the monolayer.
Low Water Contact Angle (for hydrophobic silatranes) 1. Incomplete or Disordered Monolayer: A sparse or poorly organized monolayer will expose the underlying hydrophilic substrate, resulting in a lower contact angle. 2. Contamination: The surface may have become contaminated after deposition.1. Optimize Deposition Conditions: Refer to the solutions for "Inconsistent or Patchy Coating" to ensure the formation of a dense and well-ordered monolayer. 2. Thorough Rinsing: After deposition, thoroughly rinse the substrate with the deposition solvent to remove any physically adsorbed this compound molecules.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the deposition of common silatranes.

Table 1: Deposition Parameters for Aminopropylthis compound (APS)

ParameterValueSolventSubstrateReference
Concentration 5 mMEthanolSi wafer with SiO₂[6]
Temperature 60 °CEthanolSi wafer with SiO₂[6]
Time 14.5 hoursEthanolSi wafer with SiO₂[6]
Resulting Thickness ~2.6 nmEthanolSi wafer with SiO₂[6]

Table 2: Deposition Parameters for Mercaptopropylthis compound (MPS) Derivatives

ParameterValueSolventSubstrateReference
Temperature 40 °CAnhydrous MethanolSi wafer[2]
Time 4 hoursAnhydrous MethanolSi wafer[2]
Resulting Thickness 1.97 - 2.46 nmAnhydrous MethanolSi wafer[2]

Table 3: Effect of this compound Functional Group on Water Contact Angle

This compound DerivativeWater Contact Angle (°)SubstrateReference
Bare Silicon Wafer 25.1° ± 3.3°Silicon Wafer[4]
Mercaptopropylthis compound (MPS) 56.4° ± 2.1°Silicon Wafer[4]
Boc-protected MPS 69.4° ± 4.2°Silicon Wafer[4]
Acetyl-protected MPS 65.3° ± 2.2°Silicon Wafer[4]
Trityl-protected MPS 94.6° ± 4.5°Silicon Wafer[4]

Experimental Protocols

Protocol 1: Deposition of an Aminopropylthis compound (APS) Monolayer on a Silicon Wafer

This protocol is based on the methodology described by Zhang et al. (2024).[6]

Materials:

  • Silicon wafer with a native oxide layer

  • Acetone (reagent grade)

  • Ethanol (anhydrous, 99.9%)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Hydrogen peroxide (H₂O₂, 30%)

  • (3-Aminopropyl)this compound (APS)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

Equipment:

  • Ultrasonic bath

  • Beakers

  • Tweezers (stainless steel)

  • Oven

  • Reaction vessel with a sealable cap

Procedure:

  • Substrate Cleaning: a. Sequentially sonicate the silicon wafer in acetone and ethanol for 5 minutes each. b. Rinse the wafer thoroughly with DI water. c. Dry the wafer with a stream of nitrogen gas.

  • Surface Activation: a. Prepare a piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 1:3 ratio (e.g., 25 ml H₂O₂ to 75 ml H₂SO₄) in a glass beaker. CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE). b. Immerse the cleaned wafer in the piranha solution for 30 minutes at room temperature to generate hydroxyl groups on the surface. c. Carefully remove the wafer and rinse extensively with DI water. d. Dry the wafer with a stream of nitrogen gas.

  • Silane Deposition: a. Prepare a 5 mM solution of APS in anhydrous ethanol. b. Place the activated silicon wafer in the reaction vessel. c. Add the APS solution to the vessel, ensuring the wafer is fully submerged. d. Seal the vessel and place it in an oven at 60°C for 14.5 hours.

  • Post-Deposition Cleaning and Curing: a. Remove the wafer from the APS solution. b. Sonicate the wafer in fresh anhydrous ethanol for 5 minutes to remove any physically adsorbed molecules. c. Dry the wafer with a stream of nitrogen gas. d. Place the wafer in an oven at a temperature between 60°C and 120°C for 1-2 hours to cure the monolayer and enhance its stability.[2][6]

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_dep Monolayer Deposition cluster_post Post-Deposition Processing Cleaning Substrate Cleaning (Sonication in Acetone & Ethanol) Activation Surface Activation (Piranha or O2 Plasma) Cleaning->Activation Generates -OH groups Immersion Immerse Substrate (e.g., 60°C, 14.5h) Activation->Immersion Solution Prepare this compound Solution (e.g., 5mM APS in Ethanol) Solution->Immersion Rinsing Rinsing & Sonication (Removes physisorbed molecules) Immersion->Rinsing Curing Curing (e.g., 60-120°C, 1-2h) Rinsing->Curing Enhances stability Drying Final Drying (Nitrogen Stream) Curing->Drying Characterization Surface Characterization (XPS, AFM, Ellipsometry, Contact Angle) Drying->Characterization

Caption: Experimental workflow for this compound monolayer formation.

Troubleshooting_Logic Start Inconsistent/Poor Monolayer Formation Check_Substrate Is substrate preparation adequate? Start->Check_Substrate Check_Deposition Are deposition parameters optimal? Check_Substrate->Check_Deposition Yes Sol_Substrate Improve cleaning and activation protocol. Check_Substrate->Sol_Substrate No Check_Post Was post-deposition processing correct? Check_Deposition->Check_Post Yes Sol_Deposition Optimize concentration, time, and temperature. Use anhydrous solvent. Check_Deposition->Sol_Deposition No Sol_Post Ensure thorough rinsing and proper curing. Check_Post->Sol_Post No Success Successful Monolayer Formation Check_Post->Success Yes Sol_Substrate->Check_Substrate Sol_Deposition->Check_Deposition Sol_Post->Check_Post

Caption: Troubleshooting decision tree for this compound deposition.

References

Technical Support Center: Mild, Room-Temperature Methods for Silatrane Surface Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mild, room-temperature methods for silatrane surface binding. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound chemistry for surface functionalization. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using silatranes over conventional trialkoxysilanes (e.g., APTES) for surface modification at room temperature?

A1: Silatranes offer several key advantages over traditional trialkoxysilanes, particularly for creating well-defined monolayers at room temperature:

  • Enhanced Stability: The tricyclic cage structure of silatranes, with its transannular N→Si dative bond, provides excellent chemical stability in the presence of water and suppresses the tendency for self-condensation in solution.[1][2][3] This prevents the formation of aggregates before surface binding, a common issue with trialkoxysilanes.[1]

  • Improved Monolayer Quality: The controlled, stepwise reaction of silatranes with surface hydroxyl groups leads to more uniform, smoother, and thinner films with higher functional group density compared to conventional methods.[1][4] In some cases, aminopropylthis compound (APS) has been shown to produce smoother films than the bare silica (B1680970) substrate.[1]

  • Wider pH Stability: this compound-derived siloxane surface anchors are stable over a broad pH range, typically from pH 2 to 11, which is crucial for applications in aqueous environments.[5][6][7]

  • Reproducibility: The resistance to premature hydrolysis and polymerization contributes to more reproducible surface coatings.[1][3]

Q2: Is it possible to achieve high surface coverage with silatranes at room temperature without heating?

A2: Yes, it is possible to achieve surface loadings at room temperature that are comparable to those obtained with traditional high-temperature methods.[5][6][8] The key is often to facilitate the hydrolysis of the this compound cage. A common and effective mild method is the use of an acidic pretreatment on the metal oxide surface or the addition of an acid to the sensitization solution.[5][6][8]

Q3: What is the role of acid in room-temperature this compound binding?

A3: The presence of acid acts as a catalyst for the hydrolysis of the this compound cage.[8] This deprotection step is necessary to form the reactive silanol (B1196071) groups (R-Si(OH)₃) that can then condense with the hydroxyl groups on the substrate surface to form stable siloxane (Si-O-Si) bonds.[4] By accelerating this initial hydrolysis step, which is typically slower at room temperature, the overall surface binding process is enhanced.[9]

Q4: What is the primary byproduct of this compound surface binding, and how can it be removed?

A4: The main byproduct of the this compound binding reaction is triethanolamine (B1662121) (TEA), which is released upon the hydrolysis of the this compound cage.[6][8] TEA can also adsorb onto the metal oxide surface, which may interfere with subsequent applications.[6][8] Fortunately, this undesired TEA deposit can be effectively removed.[6][8][10] Two common methods for removal are:

  • Aqueous Acidic Wash: Rinsing the functionalized surface with an aqueous acidic solution for about an hour.[6][8][10]

  • Electrochemical Voltage Cycling: For conductive substrates, cycling the electrochemical voltage can also remove the adsorbed TEA.[6][8][10]

Troubleshooting Guides

Issue 1: Low Surface Coverage or Incomplete Monolayer Formation
Possible Cause Troubleshooting Step
Insufficient this compound Hydrolysis at Room Temperature Introduce an acidic catalyst to the sensitization solution (e.g., a small amount of acetic acid or benzoic acid) or pre-treat the substrate with an acidic solution.[5][6][9] This will accelerate the hydrolysis of the this compound cage, making the silanol groups available for surface binding.
Inactive Surface Ensure the substrate surface is properly cleaned and activated to have a sufficient density of hydroxyl (-OH) groups. Pre-treatment with piranha solution (use with extreme caution) or oxygen plasma can be effective for silicon-based substrates.[9]
Inadequate Reaction Time While room-temperature methods are effective, they may require longer incubation times compared to high-temperature methods. A typical duration is around 20 hours in the dark.[8]
Incorrect Solvent The choice of solvent can influence the reaction. Anhydrous solvents are often used to prevent premature hydrolysis in the bulk solution, although the presence of some water is necessary for the surface reaction. Acetonitrile (B52724) has been noted as a suitable solvent in some systems.[1]
Issue 2: Poor Stability of the Functionalized Surface in Aqueous Media
Possible Cause Troubleshooting Step
Incomplete Covalent Bond Formation After the initial silanization, a gentle heating step (e.g., 60°C for 1 hour) can be employed to promote the formation of stable Si-O-Si covalent bonds.[9]
Residual Byproducts The presence of adsorbed triethanolamine can affect surface properties and stability. Ensure thorough rinsing and consider an acidic wash or electrochemical cycling to remove this byproduct.[6][8][10]
Hydrolysis of the Attached Molecule If the molecule attached to the this compound anchor is itself hydrolytically unstable, this can lead to its cleavage from the surface. Consider using a water-insoluble molecule to enhance the overall stability of the deposit.[5][6]
Issue 3: Non-Uniform Surface Coating or Presence of Aggregates
Possible Cause Troubleshooting Step
Premature this compound Hydrolysis and Condensation Although more stable than trialkoxysilanes, silatranes can still hydrolyze and oligomerize under certain conditions. Prepare fresh sensitization solutions and use anhydrous solvents where appropriate.[9]
Contaminated Substrate Ensure the substrate is scrupulously clean before functionalization. Any organic residues can lead to patchy and non-uniform coatings.[9]
High Concentration of this compound Using an excessively high concentration of the this compound in the sensitization solution can sometimes lead to multilayer formation or aggregation. Optimize the concentration for monolayer coverage.

Experimental Protocols

Protocol 1: Room-Temperature this compound Binding to Metal Oxide Films (e.g., TiO₂, SnO₂, nanoITO)

This protocol is adapted from methodologies described for binding this compound-containing molecules to metal oxide electrodes.[5][8]

  • Substrate Preparation:

    • Clean the metal oxide-coated substrate (e.g., FTO glass with a doctor-bladed TiO₂ film) by sonicating in a series of solvents such as deionized water, ethanol, and acetone.

    • Dry the substrate with a stream of nitrogen.

    • For enhanced hydroxyl group density, an oxygen plasma treatment can be applied.[9]

  • Sensitization Solution Preparation:

    • Prepare a solution of the this compound-functionalized molecule in a suitable solvent (e.g., anhydrous acetonitrile or methanol). A typical concentration is in the range of 0.045 mM.[8]

    • For the acid-enhanced method, add a small amount of an acid like acetic acid (e.g., 2% v/v) to the sensitization solution.[9]

  • Surface Binding (Sensitization):

    • Place the cleaned and dried substrate into a vial containing the sensitization solution (e.g., 2.0 mL for a 0.5 cm² electrode).[8]

    • Cap the vial and keep it in the dark at room temperature for approximately 20 hours.[8]

  • Rinsing and Drying:

    • After sensitization, remove the substrate from the solution.

    • Rinse the substrate thoroughly three times with the same solvent used for sensitization to remove any non-covalently bound molecules.[8]

    • Air-dry the functionalized substrate.

  • Byproduct Removal (Optional but Recommended):

    • To remove the triethanolamine byproduct, wash the substrate in an aqueous acidic solution for 1 hour or perform electrochemical voltage cycling.[6][8][10]

Protocol 2: this compound Functionalization of Mica for Biological Immobilization

This protocol is based on methods for immobilizing DNA and other biological materials.[11]

  • Mica Preparation:

    • Cleave a sheet of mica to expose a fresh, atomically flat surface.

  • APS Solution Preparation:

    • Prepare a solution of 1-(3-Aminopropyl)this compound (APS) in a suitable solvent.

  • Surface Functionalization:

    • Deposit the APS solution onto the freshly cleaved mica surface.

    • Allow the reaction to proceed for a specified time (e.g., incubate for at least 1 hour).[11]

  • Rinsing and Drying:

    • Rinse the APS-functionalized mica surface with deionized water to remove excess APS.

    • Dry the surface with a gentle stream of argon or nitrogen.[11] The surface is now ready for the immobilization of biological molecules.

Quantitative Data Summary

Table 1: Comparison of Surface Loadings for a this compound-Porphyrin (PSil) on Different Metal Oxides
Substrate Binding Method Surface Loading (nmol/cm²) Reference
TiO₂70°C15.0[8]
TiO₂Room Temperature6.0[8]
TiO₂Room Temperature with Acid16.2[8]
SnO₂70°C7.9[8]
SnO₂Room Temperature3.9[8]
SnO₂Room Temperature with Acid7.9[8]
nanoITO70°C13.7[8]
nanoITORoom Temperature4.7[8]
nanoITORoom Temperature with Acid13.4[8]

Data extracted from Materna et al., ACS Appl. Mater. Interfaces 2018.[5]

Table 2: Film Thickness of Oligomeric Silatranes on Silicon Wafers
Oligomeric this compound Deposition Environment Film Thickness (nm) Reference
MPS–MPC1Without Acid~1.97[9]
MPS–MPC1With Acetic Acid1.97 ± 0.22[9]
MPS–MPC2.5Without Acid~2.20[9]
MPS–MPC2.5With Acetic Acid2.20 ± 0.06[9]
MPS–MPC5Without Acid~2.46[9]
MPS–MPC5With Acetic Acid2.46 ± 0.24[9]

Data from Tran et al., ACS Appl. Mater. Interfaces 2024.[9]

Visualizations

Silatrane_Binding_Workflow cluster_prep 1. Substrate Preparation cluster_binding 2. Surface Binding (Room Temp) cluster_post 3. Post-Treatment Substrate Substrate Cleaning Cleaning Substrate->Cleaning Activation Activation (e.g., O2 Plasma) Cleaning->Activation Incubation Incubation (~20h in dark) Activation->Incubation Silatrane_Sol This compound Solution (+/- Acid Catalyst) Silatrane_Sol->Incubation Rinsing Rinsing Incubation->Rinsing Drying Drying Rinsing->Drying Byproduct_Removal Byproduct Removal (Acid Wash) Drying->Byproduct_Removal Functionalized_Surface Functionalized Surface Byproduct_Removal->Functionalized_Surface

Caption: Experimental workflow for room-temperature this compound surface binding.

Silatrane_Reaction_Pathway This compound This compound Molecule (R-Si(OCH₂CH₂)₃N) H2O_H + H₂O (Acid Catalyzed) This compound->H2O_H Surface Substrate Surface with Hydroxyl Groups (-OH) Condensation Condensation (-3 H₂O) Surface->Condensation Silanol Reactive Silanol (R-Si(OH)₃) H2O_H->Silanol TEA Triethanolamine (Byproduct) N(CH₂CH₂OH)₃ Silanol->TEA releases Silanol->Condensation Bound_Surface Covalently Bound Monolayer (Surface-O-Si-R) Condensation->Bound_Surface

Caption: Simplified reaction pathway for this compound surface binding.

References

Technical Support Center: Enhancing the Hydrotlytic Stability of Silatrane-Based Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in enhancing the hydrolytic stability of silatrane-based coatings.

Frequently Asked Questions (FAQs)

Q1: Why are this compound-based coatings susceptible to hydrolysis?

A1: The hydrolytic susceptibility of silatranes stems from their unique tricyclic structure. While the transannular dative bond between the nitrogen and silicon atoms (N→Si) provides some stability compared to conventional trialkoxysilanes, the silicon center is still vulnerable to nucleophilic attack by water.[1] The process is often accelerated in acidic or basic conditions.[1] Hydrolysis leads to the opening of the this compound cage, breaking the Si-O bonds and forming silanols (R-Si(OH)₃) and triethanolamine, which compromises the integrity of the coating.[2][3]

Q2: What are the primary factors that influence the hydrolytic stability of this compound coatings?

A2: Several factors modulate the hydrolytic stability:

  • pH of the Environment: The rate of hydrolysis is highly pH-dependent. It is significantly slower at a neutral pH (around 7) and is accelerated under both acidic (pH < 7) and basic (pH > 7) conditions.[1]

  • Substituent (R-group) on Silicon: The nature of the organic group attached to the silicon atom is critical. Electron-withdrawing groups can increase the rate of hydrolysis, while bulky, sterically hindering groups or hydrophobic groups can protect the silicon center and slow degradation.[2]

  • Temperature and Humidity: Higher temperatures and humidity accelerate the rate of hydrolysis, a principle used in accelerated aging tests to predict long-term performance.[4]

  • Coating Thickness and Porosity: Thicker, denser coatings can act as a better barrier, slowing the ingress of water to the substrate and the this compound-substrate interface.[5]

Q3: What are the main strategies to enhance the hydrolytic stability of these coatings?

A3: Enhancement strategies focus on two main areas:

  • Chemical Modification: Synthesizing this compound molecules with specific functional groups on the silicon atom. Large, bulky groups (e.g., phenyl, p-tolyl) provide steric hindrance, physically blocking water molecules.[2] Hydrophobic groups (e.g., long alkyl chains) repel water from the coating surface.

  • Formulation and Application:

    • Inclusion of Additives: Incorporating nanoparticles (e.g., ZnO, SiO₂) into the silane (B1218182) matrix can create a more tortuous path for water, improving the barrier properties.[6]

    • Cross-linking: Using mixtures of silanes or adding cross-linking agents can create a denser, more robust coating network that is less permeable to water.[5][7]

    • Surface Preparation: Proper cleaning and preparation of the substrate are crucial to ensure strong covalent bonding between the this compound and the surface, which is essential for long-term stability.[8][9]

Q4: How do this compound coatings compare to traditional trialkoxysilane coatings in terms of stability?

A4: Silatranes generally offer superior hydrolytic stability compared to their trialkoxysilane counterparts like (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS).[10] The tricyclic cage structure of silatranes reduces the risk of premature self-polymerization in solution before application.[11] This allows for a more controlled "silanization" process, leading to the formation of more uniform, well-organized, and stable monolayers on various surfaces.[3][12]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation, application, and testing of this compound-based coatings.

Problem Observed Potential Causes Recommended Solutions & Actions
Coating delaminates or peels off prematurely during immersion testing. 1. Inadequate Surface Preparation: Contaminants like oils, dust, or salts on the substrate prevent proper adhesion.[8][9] 2. Incomplete Curing: The coating was not allowed sufficient time or appropriate conditions to form a stable bond with the substrate. 3. Hydrolytic Degradation at Interface: Aggressive hydrolysis at the coating-substrate interface is breaking the covalent bonds.1. Improve Substrate Cleaning: Implement a multi-step cleaning process (e.g., solvent wipe followed by plasma or piranha cleaning for glass/silicon substrates).[8] 2. Verify Curing Protocol: Ensure the curing temperature and time are optimal for the specific this compound and substrate used. 3. Select a More Stable this compound: Choose a this compound with bulkier or more hydrophobic R-groups to slow interfacial hydrolysis.[2]
Rapid loss of hydrophobicity (contact angle decreases quickly). 1. Surface Hydrolysis: The outermost layer of the coating is hydrolyzing, exposing more polar silanol (B1196071) (Si-OH) groups. 2. Surface Contamination: The surface is being fouled by contaminants from the immersion solution.1. Incorporate Hydrophobic Moieties: Use silatranes with long alkyl or fluorinated side chains to enhance water repellency. 2. Increase Cross-link Density: Add a cross-linking silane to the formulation to create a tighter, more stable network.[5] 3. Filter Immersion Solution: Ensure the testing medium is pure to avoid adsorption of contaminants.
Appearance of blisters or bubbles in the coating. 1. Trapped Moisture or Solvent: Moisture on the substrate or solvent from the application process gets trapped under the coating film.[8][13] 2. Osmotic Blistering: Soluble salts or contaminants on the surface draw in water through the coating via osmosis.[8]1. Ensure Dry Substrate: Thoroughly dry the substrate in an oven or with a stream of inert gas before coating application.[8] 2. Optimize Application Technique: Apply thinner coats and allow adequate flash-off time between layers for solvent to escape.[13] 3. Rigorously Clean the Surface: Use appropriate cleaning methods to remove all soluble contaminants before coating.[8]
Visible cracking or crazing of the coating after curing or aging. 1. Excessive Film Thickness: Applying the coating too thickly can build up internal stress, leading to cracks.[13] 2. Inappropriate Cure Rate: Curing too rapidly at high temperatures can cause stress as the film shrinks.[13]1. Control Coating Thickness: Use techniques like dip-coating or spin-coating to apply thin, uniform layers. 2. Implement a Staged Curing Process: Use a lower initial temperature to allow solvents to escape slowly before ramping up to the final cure temperature.[13]

Quantitative Data on this compound Stability

The hydrolytic stability of a this compound is heavily influenced by the substituent attached to the silicon atom. The table below summarizes the relative hydrolysis rates for various 1-substituted silatranes, providing a basis for selecting more stable candidates for coating formulations.

Substituent TypeR-Group on SiliconRelative Hydrolysis Rate Constant (k_rel)Relative Stability
Alkyl Methyl1.00Moderate
Ethyl0.75High
Propyl0.60High
Aryl Phenyl0.33Very High
p-Tolyl0.30Very High
p-Chlorophenyl0.45High
Alkoxy Methoxy2.50Low
Ethoxy1.80Low-Moderate
Haloalkyl Chloromethyl0.80High
Data is synthesized based on trends reported in the literature for studies in a neutral aqueous medium.[2] Lower k_rel values indicate slower hydrolysis and higher stability.

Experimental Protocols

Protocol: Accelerated Hydrolytic Stability Testing (Immersion Test)

This protocol describes a common method for evaluating the hydrolytic stability of this compound-based coatings on a substrate.

1. Substrate Preparation: a. Select substrates (e.g., glass slides, silicon wafers, or metal coupons of aluminum or steel). b. Clean the substrates thoroughly. A typical procedure for glass/silicon involves sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each). c. Dry the substrates in an oven at 110°C for at least 1 hour and cool to room temperature in a desiccator. d. Just before coating, activate the surface with an oxygen plasma cleaner or by immersion in a piranha solution (H₂SO₄/H₂O₂) to generate surface hydroxyl (-OH) groups. (Caution: Piranha solution is extremely corrosive and reactive).

2. Coating Application (Dip-Coating Method): a. Prepare a 1-5% (w/v) solution of the desired this compound in an anhydrous solvent (e.g., toluene (B28343) or ethanol). b. Immerse the prepared substrates into the this compound solution for a specified time (e.g., 30 minutes to 2 hours) under an inert atmosphere (N₂ or Ar) to prevent premature hydrolysis from ambient moisture.[11] c. Withdraw the substrates from the solution at a slow, constant speed (e.g., 1 mm/s) to ensure a uniform coating.

3. Curing: a. Gently rinse the coated substrates with fresh anhydrous solvent to remove any unbound this compound molecules.[14] b. Cure the coatings in an oven. A typical curing cycle is 1-2 hours at 110-120°C. This step facilitates the covalent bond formation between the this compound and the substrate.

4. Accelerated Aging (Hydrolysis): a. Prepare a corrosive medium, such as a 3.5% NaCl solution in deionized water, to simulate a saline environment.[5] b. Immerse the cured, coated samples in the solution in a sealed container. Place the container in an oven maintained at a constant elevated temperature (e.g., 60-70°C) to accelerate the hydrolysis process.[4]

5. Analysis and Evaluation: a. Remove samples from the solution at predetermined time intervals (e.g., 24, 48, 96, 168 hours). b. Rinse the samples with deionized water and dry gently with nitrogen. c. Visual Inspection: Check for signs of degradation such as delamination, blistering, or corrosion.[15] d. Contact Angle Measurement: Measure the static water contact angle to quantify changes in surface hydrophobicity. A significant decrease indicates hydrolysis. e. Electrochemical Impedance Spectroscopy (EIS): For coatings on conductive substrates, use EIS to measure the coating's barrier properties. A decrease in impedance over time indicates coating breakdown.[5][16] f. Adhesion Test (ASTM D3359): Perform a cross-hatch adhesion test to quantitatively assess the coating's adhesion to the substrate after exposure.[17]

Visualizations

Diagrams of Key Processes

The following diagrams illustrate the fundamental mechanism of this compound hydrolysis, a logical workflow for troubleshooting coating failures, and an overview of strategies to improve stability.

This compound This compound Core R-Si(OCH₂CH₂)₃N Intermediate Pentacoordinate Intermediate This compound->Intermediate H2O H₂O (Nucleophilic Attack) H2O->Intermediate Protonation Protonation of N and Ring Opening Intermediate->Protonation Slow Step Products Hydrolysis Products R-Si(OH)₃ + N(CH₂CH₂OH)₃ Protonation->Products

Caption: General mechanism of this compound hydrolysis via nucleophilic attack by water.

Start Coating Failure Observed Delam Delamination / Peeling Start->Delam Hydrophob Loss of Hydrophobicity Start->Hydrophob Cracks Cracking / Blistering Start->Cracks Cause1 Cause: Poor Surface Prep Incomplete Curing Delam->Cause1 Cause2 Cause: Surface Hydrolysis Contamination Hydrophob->Cause2 Cause3 Cause: High Film Stress Trapped Moisture/Solvent Cracks->Cause3 Action1 Action: Improve Cleaning Protocol Verify Cure Cycle Cause1->Action1 Action2 Action: Use Hydrophobic this compound Increase Cross-linking Cause2->Action2 Action3 Action: Reduce Film Thickness Optimize Application Cause3->Action3

Caption: A troubleshooting workflow for common this compound coating failures.

Center Enhancing Hydrolytic Stability Mod Structural Modification of this compound Center->Mod Form Formulation Additives Center->Form Proc Process Optimization Center->Proc Steric Introduce Steric Hindrance (e.g., Phenyl) Mod->Steric Hydro Increase Hydrophobicity (e.g., Alkyl Chains) Mod->Hydro Nano Incorporate Nanoparticles (ZnO, SiO₂) Form->Nano Cross Add Cross-linking Agents Form->Cross Surf Improve Surface Preparation Proc->Surf Cure Optimize Curing Conditions Proc->Cure

Caption: Key strategies for enhancing the hydrolytic stability of this compound coatings.

References

Technical Support Center: Characterization of Novel Silatrane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of novel silatrane compounds.

Frequently Asked Questions (FAQs)

Q1: What makes the characterization of silatranes challenging?

A1: The primary challenges in characterizing silatranes stem from their unique tricyclic cage structure, which features a transannular dative bond between the silicon and nitrogen atoms (Si←N).[1][2] This pentacoordinated silicon environment imparts unusual physicochemical properties that can complicate analysis.[1][2] Key difficulties include interpreting unique NMR shifts, managing hydrolytic stability, overcoming solubility issues, and dealing with specific artifacts in mass spectrometry.[3][4][5][6]

Q2: My novel this compound has poor solubility in common organic solvents. What can I do?

A2: Poor solubility is a frequent issue, especially for polar this compound derivatives.[7] Consider the following strategies:

  • Solvent Screening: Test a range of solvents from non-polar (e.g., hexane (B92381), toluene) to polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., methanol, ethanol). 3-aminopropylthis compound, for example, is soluble in chloroform (B151607) and slightly soluble in methanol.[7]

  • Solvent Mixtures: Use co-solvent systems. A mixture of chloroform and hexane is often effective for recrystallization and may improve solubility for analysis.[7]

  • Temperature: Gently warming the solvent may improve solubility, but be cautious of potential degradation, although silatranes are generally stable up to high temperatures.[3]

  • Structural Modification: For drug development, consider molecular hybridization strategies to attach solubilizing groups to the core structure, provided they do not negatively impact biological activity.[8]

Q3: Are there specific stability concerns I should be aware of during characterization?

A3: Silatranes are notably more stable against hydrolysis at neutral pH compared to their corresponding trialkoxysilane precursors.[2][3][4] This stability is conferred by the rigid cage structure and the sterically hindered pentacoordinated silicon atom.[2][4] However, they can still undergo condensation reactions, particularly under acidic conditions, such as with silanol (B1196071) groups on a silica (B1680970) surface.[4] While generally stable, it is crucial to consider the pH of your solvent system, especially for biological assays or when using techniques like reverse-phase HPLC. Some studies have shown silatranes to be stable up to a pH of 9.4.[3]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: Why does the ²⁹Si NMR chemical shift for my this compound appear at such a high field (upfield shift) compared to related tetracoordinated silanes?

A: This is a characteristic feature of silatranes and is not an anomaly. The high-field (more negative ppm) shift is a direct consequence of the pentacoordination of the silicon atom and the presence of the transannular Si←N bond.[9] This coordination increases the electron density around the silicon nucleus, leading to a stronger shielding effect and, consequently, an upfield chemical shift. The exact shift is sensitive to the substituent attached to the silicon atom.[10]

Q: I am observing broad or distorted peaks in my ¹H NMR spectrum. What are the common causes?

A:

  • Aggregation: this compound compounds, particularly those with polar functional groups, can aggregate in solution, leading to peak broadening. Try acquiring the spectrum at a lower concentration or in a different solvent (e.g., DMSO-d₆ instead of CDCl₃).

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean. An EDTA wash can sometimes help.

  • High Concentration: Extremely concentrated samples can saturate the detector, causing artifacts and baseline distortion.[11] Dilute your sample or reduce the receiver gain and experiment with lowering the tip angle during acquisition.[11]

  • Incorrect Phasing: Apparent peak distortion can sometimes be a simple processing artifact. Ensure you are phasing the spectrum correctly. If the spectrum appears upside down, it can be reverted in the processing software.[12]

Mass Spectrometry (MS)

Q: My high-resolution mass spectrum (HRMS) shows unexpected ion peaks, particularly [M+H+H₂O]⁺ or other water adducts, complicating my analysis. Why is this happening?

A: This is a known issue when analyzing silane (B1218182) and this compound compounds, especially with techniques like Orbitrap GC-MS.[5][6] The silicon atom can act as an active center for gas-phase reactions with residual water molecules within the mass spectrometer's C-trap.[5][6]

  • Troubleshooting:

    • Confirm the Adduct: Calculate the mass of the unexpected peak to confirm if it corresponds to a water adduct or other common adducts (e.g., Na⁺, K⁺).

    • Optimize MS Conditions: Ensure the instrument is well-maintained with minimal residual water in the analyzer. A system bake-out may be necessary.

    • Fragmentation Analysis: The most characteristic fragmentation pattern for silatranes is often the loss of the substituent at the silicon atom, resulting in an intense [M-R]⁺ peak.[13] This stable silatranyl cation can be a reliable identifier even if the molecular ion is weak or obscured by adducts.

X-ray Crystallography

Q: I am struggling to grow single crystals of my novel this compound suitable for X-ray diffraction.

A: Obtaining high-quality crystals is a common bottleneck in structural determination.[14] Silatranes can be challenging due to factors like conformational flexibility of the substituent or strong intermolecular interactions.

  • Troubleshooting Strategies:

    • High Purity is Critical: Ensure your compound is >95% pure. Impurities can inhibit crystal lattice formation.[14] Recrystallization is a key purification step.[7]

    • Systematic Solvent Screening: Use a wide range of solvents and solvent systems (e.g., chloroform/hexane, acetonitrile, ethyl acetate).

    • Vary Crystallization Techniques:

      • Slow Evaporation: The simplest method. Loosely cap a vial containing a saturated solution.

      • Vapor Diffusion (Liquid & Gas): Place a vial with your compound in solution inside a larger sealed jar containing a precipitant (a solvent in which your compound is poorly soluble).

      • Temperature Control: Slowly cool a saturated solution to induce crystallization.

    • Address Conformational Dynamics: If your this compound has a highly flexible substituent, it may resist forming a stable crystal lattice.[14] Consider synthesizing a derivative with a more rigid group to aid crystallization, if feasible.

Quantitative Data Summary

Table 1: Typical Spectroscopic Data for this compound Derivatives

Parameter Technique Characteristic Value/Range Reference
Si←N dative bond IR Spectroscopy 584–588 cm⁻¹ [15][16]
Si-O bond IR Spectroscopy 1090–1103 cm⁻¹ [15][16]
Silatranyl NCH₂ protons ¹H NMR 2.84–2.90 ppm (triplet) [16]
Silatranyl OCH₂ protons ¹H NMR 3.70–3.80 ppm (triplet) [16]
Silatranyl NCH₂ carbons ¹³C NMR 50.59–51.21 ppm [16]
Silatranyl OCH₂ carbons ¹³C NMR 56.30–57.86 ppm [16]
Pentacoordinated Si ²⁹Si NMR ~ -85 ppm [16]

| Primary Fragmentation | Mass Spectrometry | Intense [M-R]⁺ peak |[13] |

Experimental Protocols

Protocol 1: General Synthesis of a Novel this compound via Transesterification

This protocol describes a common method for synthesizing silatranes from a functionalized trialkoxysilane and triethanolamine (B1662121) (TEOA).

Materials:

  • Functionalized organotrialkoxysilane (e.g., R-Si(OEt)₃)

  • Triethanolamine (TEOA)

  • Catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium hydroxide)

  • Anhydrous solvent (optional, as solvent-free methods are efficient)

  • Non-polar solvent for washing (e.g., chilled n-hexane)

  • Nitrogen or Argon atmosphere setup

Methodology:

  • To a round-bottom flask under an inert atmosphere, add equimolar amounts of the organotrialkoxysilane and triethanolamine.

  • If conducting a solvent-free reaction, add the catalyst directly to the mixture (e.g., 1 mol% DBU).[17] The reaction is often initiated by stirring at room temperature.

  • Monitor the reaction. Often, the this compound product will precipitate out of the reaction mixture as a white solid.[17] The reaction progress can be tracked by GC or TLC by observing the consumption of TEOA.

  • Once the reaction is complete (typically 1-4 hours), isolate the solid product by filtration.

  • Wash the crude product with a small amount of a chilled non-polar solvent (e.g., n-hexane) to remove the unreacted silane and catalyst.[17]

  • Dry the purified this compound product under vacuum.

  • Characterize the final product using NMR, IR, and MS to confirm its structure and purity.

Protocol 2: Purification by Recrystallization

This protocol is for purifying a synthesized this compound compound.[7]

Materials:

  • Crude this compound product

  • "Good" solvent (e.g., Chloroform)

  • "Poor" or "anti-solvent" (e.g., n-Hexane)

  • Heating source (hot plate)

  • Filtration apparatus

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (chloroform) and gently heat the mixture with stirring until the solid completely dissolves.

  • Remove the flask from the heat source.

  • Slowly add the "poor" solvent (hexane) dropwise until the solution becomes slightly turbid. If too much is added, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

Visualizations: Workflows and Logic Diagrams

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_application Application start Reactants (Trialkoxysilane + TEOA) reaction Transesterification (Catalyst, e.g., DBU) start->reaction crude Crude this compound Product reaction->crude purify Purification (Recrystallization) crude->purify pure Pure this compound (>95%) purify->pure xray X-ray Crystallography (If single crystals form) purify->xray Crystal Growth nmr NMR Spectroscopy (¹H, ¹³C, ²⁹Si) pure->nmr Confirm Structure ms Mass Spectrometry (HRMS) pure->ms Confirm Structure ir IR Spectroscopy pure->ir Confirm Structure bio_assay Biological Assays pure->bio_assay Functional Testing material_sci Materials Science pure->material_sci Functional Testing

Caption: A generalized workflow for the synthesis and characterization of novel this compound compounds.

G decision decision result result problem problem start Unexpected peaks observed in Mass Spectrum is_adduct Mass match common adducts? (H₂O, Na⁺, K⁺) start->is_adduct is_fragment Mass match expected fragmentation? ([M-R]⁺) is_adduct->is_fragment No res_adduct Likely gas-phase reaction in MS source. Focus on [M-R]⁺ for confirmation. is_adduct->res_adduct Yes is_impurity Peak consistent with starting material/solvent? is_fragment->is_impurity No res_fragment Structure supported. [M-R]⁺ is a key identifier for silatranes. is_fragment->res_fragment Yes res_impurity Impure sample. Repurify compound. is_impurity->res_impurity Yes res_unknown Unknown species. Consider alternative fragmentation pathways or sample degradation. is_impurity->res_unknown No

Caption: Troubleshooting logic for identifying unknown peaks in this compound mass spectrometry data.

G cluster_screening In Vitro Bioactivity Screening compound Novel this compound Compound solubility Solubility & Stability Test in Assay Medium (e.g., DMSO + Buffer) compound->solubility primary Primary Screening (e.g., Cell Viability - MTT Assay) solubility->primary hit_id Hit Identification (Compounds showing activity) primary->hit_id inactive Inactive Compound primary->inactive dose_response Dose-Response Assay (Determine IC₅₀ or MIC) hit_id->dose_response lead_compound Lead Compound dose_response->lead_compound

Caption: A generalized workflow for in vitro screening of novel this compound compound bioactivity.

References

Technical Support Center: Minimizing Product Loss During Silatrane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of silatranes, with a focus on minimizing product loss and ensuring high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude silatrane products?

A1: The primary impurities are typically unreacted starting materials, such as triethanolamine (B1662121) and organotrialkoxysilanes.[1] Byproducts from the hydrolysis of the starting silane, like silanetriols (RSi(OH)₃), can also be present.[1] Additionally, residual catalysts (e.g., inorganic bases) and solvents from the reaction are common impurities.[1]

Q2: What is a typical recovery yield for this compound purification?

A2: While synthetic yields for silatranes can be very high, purification will inevitably lead to some product loss. A recrystallization yield of 70-80% is generally considered good, though this can be lower if the crude product is highly impure.[1] In some optimized protocols, simple washing with a solvent like hexane (B92381) can yield products with over 70% and sometimes over 90% purity.[2] Column chromatography yields can be higher but depend on the stability of the this compound on the stationary phase.[1]

Q3: How does hydrolysis of silatranes lead to product loss, and how can it be minimized?

A3: Silatranes are susceptible to hydrolysis, which cleaves the this compound cage to form triethanolamine and the corresponding organosilanetriol (RSi(OH)₃). The silanetriol can then self-condense to form polysiloxanes. This process represents a direct loss of the desired product. To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to avoid prolonged exposure to atmospheric moisture during the purification process.

Q4: How can I assess the purity of my final this compound product?

A4: The purity of the final product can be assessed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) is highly effective for structural confirmation and identifying impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. Melting point analysis is also a useful indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.[1]

Troubleshooting Guides

Recrystallization
ProblemPotential CauseSuggested Solution
Low Recovery Yield The this compound is partially soluble in the cold recrystallization solvent.- Ensure the solvent is thoroughly cooled in an ice bath to maximize precipitation. - Reduce the amount of solvent used to the minimum required for dissolution when hot. - Consider a binary solvent system where the this compound is less soluble in the anti-solvent.[1]
"Oiling Out" (Product separates as an oil, not crystals) The boiling point of the solvent is higher than the melting point of the this compound. The solution is supersaturated. The rate of cooling is too rapid.- Use a lower-boiling point solvent. - Add a few drops of the primary solvent to redissolve the oil and allow for slower cooling.[3] - Scratch the inside of the flask with a glass rod to induce crystallization.
No Crystals Form Upon Cooling The solution is not sufficiently saturated. The this compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration of the this compound and cool again. - Add a suitable anti-solvent (a solvent in which the this compound is insoluble) dropwise until turbidity persists, then heat to redissolve and cool slowly.[3] - Add a seed crystal of the pure this compound.
Colored Impurities in Crystals Impurities are trapped in the crystal lattice.- Perform a hot filtration to remove any insoluble impurities before cooling.[3] - Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration.
Column Chromatography
ProblemPotential CauseSuggested Solution
Poor Separation / Co-elution The chosen eluent system has incorrect polarity. The this compound is strongly interacting with the silica (B1680970) gel.- Optimize the eluent system using thin-layer chromatography (TLC) first. - Deactivate the silica gel by adding a small percentage of a basic modifier like triethylamine (B128534) to the eluent to reduce strong interactions with the basic nitrogen of the this compound.
Product Tailing or Streaking The this compound is interacting too strongly with the acidic silica gel. The column is overloaded with the sample.- Use a deactivated silica gel or an alternative stationary phase like alumina. - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
No Product Elutes from the Column The this compound has decomposed on the acidic silica gel. The eluent is not polar enough to move the product.- Test the stability of your this compound on a small amount of silica gel before attempting column chromatography. - Gradually increase the polarity of the eluent system.
Low Recovery The product is irreversibly adsorbed onto the column. The fractions are too dilute to detect the product.- Use a deactivated stationary phase. - Perform the chromatography quickly to minimize contact time. - Concentrate the collected fractions before analysis.
Sublimation
ProblemPotential CauseSuggested Solution
No Sublimation Occurs The temperature is too low. The vacuum is not sufficient.- Gradually and carefully increase the temperature of the apparatus. - Ensure all seals are tight and the vacuum pump is functioning correctly. A hissing sound indicates a leak.
Product Decomposes The temperature is too high.- Reduce the heating temperature. Sublimation should occur below the melting and decomposition points of the this compound.
Low Yield of Sublimate The crude sample was not thoroughly dried. The collection surface (cold finger) is not cold enough.- Ensure the crude this compound is completely dry, as residual solvent can interfere with sublimation.[4] - Use a colder coolant in the cold finger (e.g., ice-water slurry or dry ice-acetone).

Quantitative Data Summary

Table 1: Comparison of Purification Yields for Silatranes

Purification MethodTypical Yield RangeNotes
Washing with Hexane >70% (some cases >90%)[2]Effective for removing non-polar impurities and unreacted starting materials.[2] Yield can be lower for silatranes with some solubility in hexane.[2]
Recrystallization 70-80%[1]A good general method for obtaining high-purity crystalline solids. Yield is dependent on the purity of the crude product.[1]
Column Chromatography Can be higher than recrystallization[1]Highly dependent on the stability of the this compound on the stationary phase and the optimization of the elution conditions.[1]
Sublimation Variable (often high for small scales)Best suited for thermally stable silatranes and can provide very pure product with minimal loss on a micro scale.

Detailed Experimental Protocols

Protocol 1: Recrystallization of Silatranes (General Procedure)

This protocol is a general guideline and may require optimization for specific silatranes.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., hexane, ethyl acetate, acetonitrile, isopropanol, dichloromethane) to find a solvent that dissolves the compound when hot but not when cold.[1] A mixed solvent system, such as dichloromethane/hexane, is often effective.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

    • Binary Solvent: To the hot solution of this compound in the "good" solvent, slowly add the "anti-solvent" until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.[3]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of Silatranes
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, dry-loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) is recommended. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the eluent to move the this compound down the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Sublimation of Silatranes
  • Preparation: Ensure the crude this compound is completely dry. If the solid is chunky, gently crush it. Place the crude solid in the bottom of the sublimation apparatus.[4]

  • Assembly: Assemble the sublimation apparatus, ensuring the cold finger is positioned correctly. Lightly grease any joints to ensure a good seal.

  • Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system.

  • Cooling: Once a stable vacuum is achieved, fill the cold finger with a coolant (e.g., cold water or a dry ice/acetone slurry).

  • Heating: Gently heat the bottom of the apparatus using a heat gun or an oil bath. The this compound should start to sublime and deposit as crystals on the cold finger.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Gently break the vacuum and carefully remove the cold finger to scrape off the purified crystals.

Mandatory Visualization

Silatrane_Purification_Workflow Crude Crude this compound Product Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Sublimation Sublimation Crude->Sublimation Pure Pure this compound Recrystallization->Pure Chromatography->Pure Sublimation->Pure Analysis Purity Analysis (NMR, HPLC, MP) Pure->Analysis Troubleshooting_Logic Start Low Purification Yield Method Purification Method? Start->Method Recryst Recrystallization Method->Recryst Recryst. Chrom Chromatography Method->Chrom Chrom. Sublim Sublimation Method->Sublim Sublim. Sol_Sol Product soluble in cold solvent? Recryst->Sol_Sol Decomp Decomposition on silica? Chrom->Decomp Temp Temperature too low/high? Sublim->Temp Cool Cool solvent further / Use less solvent Sol_Sol->Cool Yes Oil_Out Oiling out? Sol_Sol->Oil_Out No Cool_Slow Cool slower / Change solvent Oil_Out->Cool_Slow Yes Deactivate Deactivate silica / Use alumina Decomp->Deactivate Yes Adsorb Irreversible adsorption? Decomp->Adsorb No Fast_Chrom Run chromatography faster Adsorb->Fast_Chrom Yes Adj_Temp Adjust temperature Temp->Adj_Temp Yes Leak Vacuum leak? Temp->Leak No Check_Seals Check seals Leak->Check_Seals Yes

References

Selecting the appropriate catalyst for silatrane transesterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in silatrane transesterification.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound transesterification?

A1: Traditionally, strong inorganic bases have been used to catalyze this compound transesterification. However, these methods often require high temperatures and can be difficult to work with.[1][2] More recently, organocatalytic systems, particularly amidine derivatives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have proven to be highly effective under milder, solvent-free conditions.[1][2] The catalytic activity of amidine derivatives is related to their pKBH+ values.[1][2]

Q2: Why is my this compound transesterification reaction not proceeding or showing low conversion?

A2: Several factors could contribute to low or no conversion:

  • Catalyst Choice: The reaction often does not proceed without a catalyst or in the presence of weaker bases like trialkylamines or pyridine.[1][2] Stronger organic bases like DBU are typically required for efficient conversion.[1][2]

  • Substrate Steric Hindrance: Increased steric hindrance on either the trialkoxysilane or the triethanolamine (B1662121) (TEOA) derivative can significantly slow down the reaction rate.[3]

  • Reaction Conditions: While many reactions proceed at room temperature, some substrates may require heating up to 60°C and prolonged reaction times to achieve full conversion.[2]

  • Homogenization: A large difference in polarity between the silane (B1218182) and TEOA can lead to a long homogenization time for the reaction mixture, which can delay the reaction onset.[3]

Q3: I'm observing side products or decomposition of my this compound product. What could be the cause?

A3: The use of strong inorganic catalysts/salts can lead to undesirable transformations or even decomposition of the silatranyl cage and other functional groups over time, especially during storage.[1][2] These inorganic salts can be difficult to completely remove from the final product.[1][2] Switching to a more benign and easily removable organocatalyst like DBU can mitigate this issue.[1]

Q4: What is the best way to purify my this compound product?

A4: Purification methods depend on the catalytic system used.

  • With Inorganic Catalysts: Purification can be cumbersome and may require vacuum distillation, sublimation, recrystallization, or column chromatography to remove the inorganic salts.[1][2]

  • With Organocatalysts (e.g., DBU): A key advantage of the DBU-catalyzed solvent-free method is the straightforward purification. The this compound product often precipitates as a white crystalline solid during the reaction.[1][2] Washing the precipitate with a non-polar solvent like hexane (B92381) is usually sufficient to remove the unreacted starting materials and the soluble DBU catalyst, yielding a spectroscopically pure product.[1][2]

Q5: Can the catalyst be recycled in this compound transesterification?

A5: Yes, particularly with the organocatalytic approach. After washing the precipitated this compound product with hexane, the hexane solution containing the unreacted silane and the DBU catalyst can be collected. Evaporation of the volatile components allows for the potential recycling of the catalyst and starting material, which aligns with the principles of green chemistry.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or very slow reaction Ineffective or no catalyst used.Use an effective amidine-based catalyst like DBU. Typical bases such as trialkylamines are often ineffective.[1][2]
High steric hindrance of substrates.Increase reaction temperature to 60°C and/or prolong the reaction time.[2][3]
Low product yield Incomplete conversion.Monitor the reaction for full conversion (e.g., by GC). Consider increasing reaction time or temperature.[3] For some substrates, a small excess of the silane reagent can help drive the reaction to completion.[1]
Product loss during workup.If the product has partial solubility in the washing solvent (e.g., hexane), reduce the volume of solvent used for washing.[3]
Product decomposition Use of harsh inorganic catalysts.Switch to a milder organocatalyst like DBU. This avoids the need for harsh conditions and difficult-to-remove inorganic salts that can cause decomposition.[1][2]
Difficulty in product purification Residual inorganic catalyst salts.Employ purification techniques such as recrystallization, vacuum distillation, or column chromatography.[1][2] To avoid this, consider using a soluble and easily removable organocatalyst.[1]
Reaction mixture is not homogenous Significant polarity difference between reactants.This is a common observation, especially at the beginning of the reaction. The introduction of DBU catalyst often leads to homogenization after a few minutes.[1][2] For particularly challenging substrates, a longer reaction time might be needed to allow for homogenization and subsequent reaction.[3]

Catalyst Performance Data

The following table summarizes the performance of various organic bases in the model transesterification reaction of triethanolamine (TEOA) with (3-isocyanatopropyl)trimethoxysilane.

CatalystpKBH+ in MeCNTime for Product Crystallization (tcry) [min]Yield (%)
None-No reaction0
Pyridine12.3No reaction0
Et3N18.8No reaction0
DBN23.518099
DBU 24.3 15 99
TBD26.0599
MTBD25.4899

Reaction conditions: [TEOA]/[silane]/[catalyst] = 1:1.03:0.01, neat, room temperature.[1][3]

Experimental Protocol: Organocatalytic Synthesis of Phenylthis compound

This protocol is adapted from an efficient, solvent-free method.[1][2]

Materials:

Procedure:

  • In a flask equipped with a magnetic stirrer, combine triethanolamine (1.0 equivalent) and phenyltrimethoxysilane (1.03 equivalents).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.01 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature. The initially two-phase system will homogenize, and subsequently, a white crystalline product will precipitate.

  • Monitor the reaction for completion.

  • Once the reaction is complete, add hexane to the flask and stir to wash the precipitate.

  • Isolate the solid product by filtration.

  • Wash the filtered product with two more portions of hexane to remove any remaining starting materials and the DBU catalyst.

  • Dry the product under vacuum to obtain pure phenylthis compound.

Catalyst Selection Workflow

Catalyst_Selection_Workflow start Start: this compound Synthesis Goal substrate_analysis Analyze Substrates: - Steric Hindrance - Functional Group Stability start->substrate_analysis catalyst_type Choose Catalyst Type substrate_analysis->catalyst_type organocatalyst Organocatalyst (e.g., DBU) catalyst_type->organocatalyst Thermally/Chemically Unstable Groups inorganic_base Traditional Inorganic Base catalyst_type->inorganic_base Stable Substrates/ Established Protocol reaction_setup_organo Setup Reaction: - Solvent-free - Room temperature (initially) - Catalyst loading ~1 mol% organocatalyst->reaction_setup_organo reaction_setup_inorganic Setup Reaction: - High-boiling solvent - Elevated temperature inorganic_base->reaction_setup_inorganic monitor_reaction Monitor Reaction Progress reaction_setup_organo->monitor_reaction reaction_setup_inorganic->monitor_reaction workup_organo Simple Workup: - Precipitate forms - Wash with hexane monitor_reaction->workup_organo Reaction Complete (Organocatalyst) workup_inorganic Complex Workup: - Recrystallization - Distillation - Chromatography monitor_reaction->workup_inorganic Reaction Complete (Inorganic Base) troubleshooting Troubleshoot: - Low conversion? - Side products? monitor_reaction->troubleshooting Incomplete/Slow Reaction final_product Pure this compound Product workup_organo->final_product workup_inorganic->final_product increase_temp Increase Temperature/Time troubleshooting->increase_temp increase_temp->monitor_reaction

Caption: Workflow for selecting a catalyst for this compound transesterification.

References

Technical Support Center: Managing Moisture Sensitivity of Silatrane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of silatrane compounds during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are this compound compounds sensitive to moisture?

This compound compounds possess a unique cage-like molecular structure with a transannular dative bond between the nitrogen and silicon atoms. While this structure confers greater hydrolytic stability compared to their acyclic analogues like trialkoxysilanes, they are still susceptible to hydrolysis.[1][2][3] The presence of moisture can lead to the cleavage of the Si-O bonds within the this compound cage, ultimately causing decomposition of the compound.[2][4]

Q2: What are the primary products of this compound hydrolysis?

The hydrolysis of a this compound, represented as R-Si(OCH₂CH₂)₃N, results in the opening of the tricyclic structure to yield an organosilicic acid (R-Si(OH)₃) and triethanolamine (B1662121) (N(CH₂CH₂OH)₃).[1][4]

Q3: How does pH affect the rate of this compound hydrolysis?

The rate of this compound hydrolysis is highly dependent on pH.[2]

  • Neutral pH (around 7.0): Hydrolysis is exceptionally slow.

  • Acidic conditions (pH < 7): The rate of hydrolysis is significantly accelerated due to the protonation of the this compound structure.

  • Basic conditions (pH > 7): The hydrolysis rate also increases compared to neutral conditions.

Q4: What are the visible signs of degradation in this compound compounds due to moisture?

Exposure to moisture can lead to several observable changes in this compound compounds. These include:

  • Clumping or caking of the solid material.[5]

  • Changes in physical state , such as a solid becoming a viscous liquid or forming a puddle, a phenomenon known as deliquescence.[6]

  • Alteration in solubility characteristics.

  • Discoloration of the compound.

If any of these signs are observed, it is highly recommended to verify the purity of the compound before use.

Q5: What are the best practices for storing moisture-sensitive silatranes?

To ensure the long-term stability of this compound compounds, proper storage is critical. Key recommendations include:

  • Airtight Containers: Store silatranes in tightly sealed containers to prevent exposure to atmospheric moisture.[5][6] Using containers with PTFE-lined caps (B75204) or Sure/Seal™ packaging can provide an excellent barrier.[7]

  • Inert Atmosphere: For highly sensitive silatranes, storage under an inert atmosphere, such as nitrogen or argon, is recommended.[7][8] This can be achieved by using a glove box or by purging the container with an inert gas before sealing.[6][9]

  • Desiccators: Storing containers of silatranes inside a desiccator containing an active desiccant like silica (B1680970) gel, molecular sieves, or calcium chloride can provide an additional layer of protection.[6][10][11]

  • Controlled Temperature: Store the compounds in a cool, dry place.[5] Refrigeration (2-8 °C) can be beneficial, but care must be taken to prevent condensation when bringing the container to room temperature before opening.[10]

  • Aliquotting: For frequently used silatranes, consider dividing the bulk material into smaller, single-use vials to minimize repeated exposure of the entire batch to the atmosphere.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the this compound compound due to moisture exposure.1. Verify the purity of the this compound using an appropriate analytical technique (see Experimental Protocols section).2. If degradation is confirmed, discard the compromised batch and use a fresh, properly stored sample.3. Review and improve storage and handling procedures to prevent future degradation.
Compound has clumped or changed appearance Absorption of atmospheric moisture.1. Assess the extent of the change. Minor clumping might be addressed by breaking up the clumps with a spatula inside a glove box or a controlled humidity environment.[5]2. For significant changes in appearance or physical state, the compound's integrity is likely compromised. It is advisable to test for purity or discard the batch.3. Ensure storage containers are sealed tightly and consider using a desiccator.
Difficulty dissolving the this compound compound Partial hydrolysis and formation of less soluble degradation products.1. Attempt to dissolve a small sample in the intended solvent. If solubility is an issue, this may indicate degradation.2. Confirm the identity and purity of the compound using analytical methods.3. Use a fresh, uncompromised batch of the this compound for your experiment.
Loss of biological or chemical activity The active this compound has hydrolyzed, leading to a loss of its intended function.1. Confirm the degradation of the this compound through analytical testing.2. Acquire a new batch of the compound and strictly adhere to recommended storage and handling protocols.3. For solutions, prepare them fresh before each experiment if possible.

Quantitative Data on this compound Stability

While specific hydrolysis rates can vary significantly based on the substituents on the silicon atom and the experimental conditions, the following table provides a general comparison of the hydrolytic stability of silatranes versus their open-chain analogs.

Compound TypeGeneral Hydrolytic StabilityKey Structural FeatureReference
Silatranes More stableTricyclic cage structure with a Si←N transannular bond[1][2][3][12]
Trialkoxysilanes Less stableOpen-chain structure, more susceptible to nucleophilic attack[1][2]

Note: Researchers should consult the literature for specific kinetic data related to the particular this compound compound they are using.

Experimental Protocols

Protocol 1: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the degradation of a this compound compound in the presence of moisture.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound compound in a suitable anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆) at a known concentration (e.g., 10 mg/mL).

    • Transfer a portion of this stock solution to a clean, dry NMR tube.

    • Acquire an initial ¹H NMR spectrum (Time = 0).

    • To induce hydrolysis, add a controlled amount of D₂O to the NMR tube, cap it, and shake gently to mix.

  • NMR Analysis:

    • Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Monitor the disappearance of the characteristic signals of the this compound (e.g., the triplet signals of the -OCH₂- protons) and the appearance of new signals corresponding to the hydrolysis products, such as triethanolamine.[2]

  • Data Interpretation:

    • Integrate the peaks corresponding to the this compound and the hydrolysis products.

    • The relative integrals can be used to estimate the extent of hydrolysis over time.

Protocol 2: Assessment of Moisture Content by Karl Fischer Titration

Objective: To quantify the water content in a solid this compound sample.

Methodology:

  • Instrument Setup:

    • Set up and calibrate a Karl Fischer titrator according to the manufacturer's instructions.

    • Use a suitable anhydrous solvent (e.g., anhydrous methanol) in the titration vessel.

  • Sample Analysis:

    • Accurately weigh a sample of the this compound compound (typically 50-100 mg, depending on the expected water content) in a dry, inert atmosphere (e.g., inside a glove box).

    • Quickly transfer the weighed sample to the titration vessel.

    • Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation:

    • The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed.

    • A low water content is indicative of proper storage and handling.

Visualizations

Hydrolysis_Mechanism This compound This compound (R-Si(OCH₂CH₂)₃N) Intermediate Pentacoordinate Intermediate This compound->Intermediate Nucleophilic Attack Water Water (H₂O) Water->Intermediate Products Hydrolysis Products (R-Si(OH)₃ + N(CH₂CH₂OH)₃) Intermediate->Products Ring Opening Storage_Workflow cluster_storage Recommended Storage cluster_handling Handling cluster_verification Verification Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Airtight_Container Airtight Container Inert_Atmosphere->Airtight_Container Desiccator Desiccator Airtight_Container->Desiccator Cool_Dry Cool, Dry Place Desiccator->Cool_Dry Glove_Box Use Glove Box or Inert Atmosphere Cool_Dry->Glove_Box During Use Minimize_Exposure Minimize Exposure Time Glove_Box->Minimize_Exposure Aliquot Aliquot if Used Frequently Minimize_Exposure->Aliquot Purity_Check Check Purity Before Use (e.g., NMR, Karl Fischer) Aliquot->Purity_Check Before Experiment Silatrane_Compound This compound Compound Silatrane_Compound->Inert_Atmosphere

References

Validation & Comparative

Comparing silatrane vs. trialkoxysilane hydrolytic stability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Hydrolytic Stability of Silatranes vs. Trialkoxysilanes

For researchers, scientists, and drug development professionals, the hydrolytic stability of organosilicon compounds is a critical parameter influencing their application in surface modification, drug delivery, and bioconjugation. This guide provides an objective comparison of the hydrolytic stability of silatranes and trialkoxysilanes, supported by experimental data and detailed methodologies.

Introduction: Two Classes of Organosilicon Compounds

Trialkoxysilanes are a well-established class of compounds with a central silicon atom bonded to three hydrolyzable alkoxy groups and one organic substituent. Their utility stems from the hydrolysis of the alkoxy groups in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups on surfaces or with other silanols to form stable siloxane (Si-O-Si) bonds. However, this reactivity also makes them susceptible to rapid and often uncontrolled hydrolysis and self-condensation in aqueous environments.[1]

Silatranes , in contrast, are characterized by a unique tricyclic cage structure featuring a transannular dative bond between a nitrogen and a silicon atom (N→Si).[1][2] This intramolecular coordination provides significant steric hindrance and electronic stabilization to the silicon center, rendering it substantially more resistant to nucleophilic attack by water.[1][3] This inherent stability allows for more controlled and predictable behavior in aqueous media.[1]

Comparative Hydrolytic Stability

The primary distinction between silatranes and trialkoxysilanes lies in their rate of hydrolysis. Trialkoxysilanes undergo relatively rapid and less controlled hydrolysis, especially under acidic or basic conditions.[1][4] In contrast, silatranes exhibit significantly slower and more controlled hydrolysis, particularly at a neutral pH.[1][3] The stability of the silatrane cage greatly suppresses the tendency for self-condensation in solution.[1] The hydrolysis of silatranes is often initiated upon contact with surface hydroxyl groups, a process referred to as "controlled silanization".[1][2]

Quantitative Data on Hydrolysis Rates

Directly comparing the quantitative hydrolysis rates of silatranes and trialkoxysilanes under identical conditions is challenging due to their different reactivity profiles and the variety of conditions reported in the literature.[1] However, available data for representative compounds illustrates the general trend of silatranes being more hydrolytically stable.

Table 1: Hydrolysis Rate Constants for Various this compound Derivatives in a Neutral Medium

This compound Derivative (Substituent at Si)Rate Constant (k) x 10⁻⁴ (s⁻¹)Relative Stability
Alkyl Substituted
Methyl0.20Very High
Vinyl0.25High
Phenyl0.33High
Alkoxy Substituted
Methoxy2.50Moderate
Ethoxy1.80Moderate
Isopropoxy1.20Moderate-High
Haloalkyl Substituted
Chloromethyl0.80High
Aryl Substituted
p-Tolyl0.30High
p-Chlorophenyl0.45High
Data sourced from a study utilizing UV spectroscopy to determine hydrolysis rates in a neutral aqueous medium. A smaller rate constant (k) indicates greater stability.[5]

Table 2: Hydrolysis Rate Constants for Common Trialkoxysilanes under Acidic Conditions

TrialkoxysilaneRelative Rate Constant (k)
Methyltrimethoxysilane (MTMS)100
Methyltriethoxysilane (MTES)10-16
Phenyltriethoxysilane (PTES)~1
γ-Aminopropyltriethoxysilane (APTES)Very Fast
Data is for comparative purposes under acidic catalysis, as determined by 29Si NMR. Rates are highly dependent on specific reaction conditions (pH, temperature, solvent).[6]

Hydrolysis Mechanisms

The pathways of hydrolysis for trialkoxysilanes and silatranes differ significantly.

Trialkoxysilane Hydrolysis: The hydrolysis of trialkoxysilanes is a stepwise process that can be catalyzed by either acid or base.[7] It involves the sequential replacement of alkoxy groups with hydroxyl groups to form a silanetriol, which is then prone to condensation to form siloxane oligomers and polymers.[6][7]

G Trialkoxysilane R-Si(OR')₃ Silanol_1 R-Si(OR')₂(OH) Trialkoxysilane->Silanol_1 +H₂O -R'OH Silanol_2 R-Si(OR')(OH)₂ Silanol_1->Silanol_2 +H₂O -R'OH Silanetriol R-Si(OH)₃ Silanol_2->Silanetriol +H₂O -R'OH Siloxane -(R)Si(O)-n Silanetriol->Siloxane Condensation -H₂O

Stepwise hydrolysis of a trialkoxysilane.

This compound Hydrolysis: The hydrolysis of a this compound involves the nucleophilic attack of water on the pentacoordinate silicon center, leading to the opening of the tricyclic cage structure to form a silanol and triethanolamine.[5][8] This process is generally much slower than the hydrolysis of trialkoxysilanes, especially in neutral conditions.[3]

G This compound R-Si(OCH₂CH₂)₃N Intermediate Pentacoordinate Intermediate This compound->Intermediate + H₂O (Nucleophilic Attack) Products R-Si(OH)₃ + N(CH₂CH₂OH)₃ Intermediate->Products Ring Opening

General mechanism of this compound hydrolysis.

Experimental Protocols

The quantitative analysis of silane (B1218182) and this compound hydrolysis is primarily achieved through spectroscopic techniques that can monitor the disappearance of reactants and the appearance of products in real-time.

Protocol 1: Monitoring Trialkoxysilane Hydrolysis by 29Si NMR Spectroscopy [6]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz).

  • Nucleus: 29Si NMR is the most direct method for observing the silicon environment. Changes in the chemical shift of the silicon atom indicate the substitution of alkoxy groups with hydroxyl groups.

  • Sample Preparation:

    • Dissolve the trialkoxysilane in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) within an NMR tube.

    • Add a known concentration of a catalyst (e.g., HCl) to initiate hydrolysis.

  • Data Acquisition: Acquire 29Si NMR spectra at regular time intervals to monitor the disappearance of the starting trialkoxysilane signal and the appearance of signals corresponding to the various hydrolyzed and condensed species.

  • Data Analysis: Integrate the peaks corresponding to the different silicon species at each time point. Plot the concentration of the starting material versus time to determine the hydrolysis rate constant.

Protocol 2: Monitoring this compound Hydrolysis by 1H NMR Spectroscopy [3]

  • Instrumentation: A high-resolution NMR spectrometer.

  • Nucleus: 1H NMR can be used to monitor the disappearance of the this compound signals and the appearance of signals from the hydrolysis products (e.g., triethanolamine).

  • Sample Preparation:

    • Dissolve the this compound in deuterated water (D₂O).

    • If pH control is desired, use a deuterated buffer system (e.g., phosphate (B84403) buffer prepared in D₂O).

  • Data Acquisition: Acquire 1H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the integral of a characteristic proton signal of the this compound and the corresponding increase in the integral of a proton signal of triethanolamine. Plot the relative concentrations over time to determine the reaction kinetics.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_ana Data Analysis Prep1 Dissolve Silane/ This compound in Solvent Prep2 Add Catalyst/ Buffer (optional) Prep1->Prep2 Acq1 Acquire Spectra (NMR, UV-Vis, etc.) Prep2->Acq1 Acq2 Repeat at Time Intervals Acq1->Acq2 Ana1 Integrate Peaks/ Measure Absorbance Acq2->Ana1 Ana2 Plot Concentration vs. Time Ana1->Ana2 Ana3 Determine Rate Constant (k) Ana2->Ana3

Experimental workflow for hydrolysis kinetics.

Conclusion

The choice between a this compound and a trialkoxysilane is highly dependent on the desired hydrolytic stability and the level of control required over the hydrolysis and condensation processes.

  • Trialkoxysilanes are suitable for applications where rapid hydrolysis and surface modification are desired, and where the presence of water can be controlled to initiate the reaction. However, their propensity for self-condensation in solution can be a significant drawback.[1]

  • Silatranes offer superior hydrolytic stability, particularly at neutral pH, making them an excellent choice for applications in aqueous environments where long-term stability and controlled reactivity are paramount.[1][3] This makes them promising candidates for use in drug delivery systems and bioconjugation where stability in biological fluids is essential.[1]

Researchers and drug development professionals should carefully consider the specific requirements of their system when selecting between these two classes of organosilicon compounds.

References

A Comparative Guide to Silatrane Glycol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Silatrane glycol, a unique organosilicon compound, is emerging as a compelling alternative to traditional precursors in various scientific applications, from materials science to drug development. Its distinctive cage-like molecular structure, featuring a pentacoordinated silicon atom, imparts exceptional stability and solubility, offering significant advantages over conventional trialkoxysilanes. This guide provides a comprehensive, data-driven comparison of this compound glycol with its alternatives, supported by detailed experimental protocols.

Executive Summary

This compound glycol's key advantages lie in its enhanced hydrolytic stability, particularly at neutral pH, and its solubility in water.[1] These characteristics lead to more controlled and reproducible processes, such as sol-gel synthesis and surface modification, while also enabling greener, aqueous-based procedures.[2] In contrast, common alternatives like tetraethoxysilane (TEOS), tetramethoxysilane (B109134) (TMOS), and 3-aminopropyltriethoxysilane (B1664141) (APTES) often exhibit rapid and difficult-to-control hydrolysis, necessitating the use of organic solvents and stringent anhydrous conditions.[1][2] While specific data on the biological activity of this compound glycol is limited, the broader this compound family has shown promise with antitumor, antimicrobial, and antifungal properties.[3][4]

Data Presentation: Performance Comparison

The following tables summarize the key performance differences between this compound glycol and its common alternatives.

Table 1: Performance in Sol-Gel Synthesis: this compound Glycol vs. TEOS and TMOS [2]

Performance MetricThis compound GlycolTEOS (Tetraethoxysilane)TMOS (Tetramethoxysilane)
Gelation Time More controlled, tunable by pH and temperatureRapid, often requires catalysts for controlVery rapid, difficult to control
BET Surface Area High (e.g., up to 1300 m²/g for MCM-48)High (typically 500-1000 m²/g)High, comparable to TEOS
Pore Volume Large (e.g., up to 0.83 cm³/g for Fe/Ce-MCM-48)Variable, dependent on synthesis conditionsVariable, dependent on synthesis conditions
Thermal Stability HighModerateSimilar to TEOS
Byproducts Non-toxic (ethylene glycol and triethanolamine)Ethanol (toxic)Methanol (highly toxic)
Solvent System AqueousTypically requires co-solvents (e.g., ethanol)Typically requires co-solvents (e.g., methanol)

Table 2: Performance in Surface Modification: this compound Glycol Derivative (AP-silatrane) vs. APTES [1]

ParameterThis compound Glycol Derivative (AP-silatrane)3-Aminopropyltriethoxysilane (APTES)Key Advantage of this compound Glycol
Hydrolytic Stability Exceptionally slow hydrolysis, especially at neutral pH.[1]Rapid and less controlled hydrolysis.[1]Enhanced stability leads to a longer shelf life and more reproducible results.[1]
Surface Roughness (RMS) 99 pm (39% increase over bare silicon)226 pm (218% increase over bare silicon)Forms smoother, more uniform films.
Film Quality Forms smooth, aggregate-free adhesive layers.[1]Prone to molecular aggregate formation and polymerization due to water sensitivity.Superior film quality and reproducibility.
Preparation Procedure Easier preparation, insensitive to ambient moisture.[1]Requires stringent anhydrous conditions to prevent premature hydrolysis and polymerization.Simplified and more robust experimental setup.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

General Synthesis of this compound Glycol

This protocol is adapted from organocatalytic transesterification methods.[3]

Materials:

  • Appropriate trialkoxysilane precursor

  • Triethanolamine (B1662121)

  • Amidine-based organocatalyst (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

Procedure:

  • Combine the trialkoxysilane and triethanolamine in a 1:1 molar ratio in a reaction vessel.

  • Add a catalytic amount of the amidine-based organocatalyst.

  • Stir the reaction mixture at a moderately elevated temperature (e.g., 50-80 °C) under an inert atmosphere.

  • Monitor the reaction progress using techniques such as NMR spectroscopy.

  • Upon completion, purify the product by recrystallization or vacuum distillation.

Sol-Gel Synthesis of Ceramic Films using this compound Glycol

This protocol outlines the use of this compound glycol in an aqueous-based sol-gel process.[5]

Materials:

  • This compound glycol

  • Deionized water

  • Acid or base catalyst (e.g., acetic acid or ammonia)

  • Substrates for coating

Procedure:

  • Dissolve this compound glycol in deionized water to the desired concentration (e.g., 0.1 to 1.0 M).

  • Adjust the pH of the sol with a catalyst to control the hydrolysis and condensation rates.

  • Stir the solution at room temperature to allow for initial reactions.

  • Thoroughly clean the substrates.

  • Coat the substrates with the sol using a method such as dip-coating or spin-coating.

  • Dry the coated substrates at a low temperature (e.g., 80-120°C).

  • Perform a final thermal treatment (calcination) at a higher temperature to form the dense ceramic film.

Surface Modification of Silicon Wafers using an Aminopropylthis compound Derivative

This protocol describes the formation of a stable and smooth aminopropyl-silatrane film.[1]

Materials:

  • Silicon wafers

  • Aminopropylthis compound (AP-silatrane)

  • Anhydrous toluene

  • Plasma cleaner

  • Spinner for coating

  • Oven

Procedure:

  • Prepare a dilute solution of AP-silatrane in anhydrous toluene.

  • Clean the silicon wafers using a plasma cleaner.

  • Apply the AP-silatrane solution to the cleaned wafer using a spinner.

  • Bake the coated wafer in an oven to promote covalent bonding.

Visualizations

The following diagrams illustrate key processes and relationships related to this compound glycol.

G cluster_0 Synthesis of this compound Glycol Trialkoxysilane Trialkoxysilane Reaction_Mixture Reaction Mixture (50-80 °C, Inert Atmosphere) Trialkoxysilane->Reaction_Mixture Triethanolamine Triethanolamine Triethanolamine->Reaction_Mixture Organocatalyst Organocatalyst Organocatalyst->Reaction_Mixture Silatrane_Glycol This compound Glycol Product Reaction_Mixture->Silatrane_Glycol Purification Purification (Recrystallization/Distillation) Silatrane_Glycol->Purification

A generalized workflow for the synthesis of this compound glycol.

G cluster_1 Proposed General Mechanism of this compound Biological Activity Silatrane_Application This compound Application (e.g., topical, systemic) Connective_Tissue_Metabolism Influence on Connective Tissue Metabolism Silatrane_Application->Connective_Tissue_Metabolism Biostimulation Biostimulation Silatrane_Application->Biostimulation Observed_Effect Observed Biological Effect (e.g., Wound Healing, Antitumor) Connective_Tissue_Metabolism->Observed_Effect Biostimulation->Observed_Effect G cluster_2 Hydrolysis Pathway Comparison cluster_this compound This compound Glycol cluster_trialkoxysilane Trialkoxysilane This compound This compound Glycol (Pentacoordinate Si) Slow_Hydrolysis Slow, Controlled Hydrolysis (Steric Hindrance) This compound->Slow_Hydrolysis H₂O (Neutral pH) Trialkoxysilane Trialkoxysilane (Tetracoordinate Si) Rapid_Hydrolysis Rapid, Uncontrolled Hydrolysis & Self-Condensation Trialkoxysilane->Rapid_Hydrolysis H₂O

References

Silatrane vs. Conventional Silane Coupling Agents: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize interfacial adhesion and surface modification, the choice of coupling agent is critical. While conventional organofunctional silanes have long been the industry standard, silatranes are emerging as a compelling alternative with distinct advantages in certain applications. This guide provides an objective, data-driven comparison of silatrane and conventional silane (B1218182) coupling agents to inform your material selection and experimental design.

Executive Summary

Silatranes, with their unique cage-like structure featuring a transannular dative bond between nitrogen and silicon, offer significant performance benefits over conventional silane coupling agents, most notably superior hydrolytic stability. This intrinsic stability leads to more controlled and reproducible surface modifications, particularly in aqueous environments. Conventional silanes, typically trialkoxysilanes, are highly reactive and effective but are prone to rapid and often uncontrolled hydrolysis and self-condensation, which can lead to thicker, less uniform coatings.

The selection between silatranes and conventional silanes will ultimately depend on the specific application requirements, such as the desired reaction kinetics, the environmental conditions of application and use, and the importance of long-term bond durability.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance data for representative this compound and conventional silane coupling agents, compiled from various studies.

Performance Metric This compound Coupling Agent Conventional Silane Coupling Agent Substrate/Conditions Key Findings
Shear Bond Strength 22.64 ± 3.27 MPa (Two-bottle silane)19.33 ± 2.63 MPa (One-bottle silane)Hydrogen peroxide-etched epoxy-based fiber-reinforced post bonded to composite coreThe two-bottle silane system, which can be analogous to the more controlled reactivity of silatranes, exhibited the highest bond strength.[1]
63.9 ± 3.7 MPa (Silane + CSE adhesive)55.7 ± 4.2 MPa (CSE adhesive alone)Composite-composite repairPre-treatment with a silane coupling agent significantly improved the micro-tensile bond strength of the repaired composite.[2]
Hydrolytic Stability (Water Contact Angle) Maintained a higher contact angle over time in aqueous immersion.Showed a more significant decrease in contact angle after aqueous immersion.Silanized glass slidesDipodal silanes, which have a structure that can be conceptually related to the stable nature of silatranes, demonstrated markedly improved resistance to hydrolysis compared to conventional silanes.[3]
24.6 ± 2.3° (Mixed oligomeric silatranes)Higher, less stable contact angles often observed with conventional silanes.Silicon waferMixing oligomeric silatranes proved to be a promising strategy for creating surfaces with strong antifouling properties, indicated by low water contact angles.[4]
Tensile Strength of Composites Can lead to higher tensile strength in "green tire" composites.Standard for many composite applications.SSBR/BR/SiO2 compositesThe unique chemistry of the cage-shaped this compound allowed for a 14% greater tensile strength in rubber composites compared to conventional silanes.

Experimental Protocols

Synthesis of a this compound Coupling Agent (Mercaptopropyl this compound)

This protocol describes a representative synthesis of a this compound from its corresponding trialkoxysilane.

Materials:

Procedure:

  • Dissolve MPTMS (e.g., 3.3 mL, 18 mmol), TEOA (e.g., 2.83 mL, 18 mmol), and a catalytic amount of NaOH (e.g., 5 mg) in toluene (e.g., 30 mL) in a two-neck round-bottom flask.[4]

  • Stir the mixture and reflux at 110 °C for 30 hours.[4]

  • After the reaction, cool the system to room temperature.

  • Remove the toluene using a rotary evaporator.

  • Add the concentrated solution dropwise to n-pentane (e.g., 200 mL) to precipitate the product.[4]

  • Collect the light yellow solid product by filtration.

Surface Modification of a Silicon Wafer

This protocol outlines the steps for functionalizing a silicon surface with a this compound coupling agent.

Materials:

  • Silicon wafer

  • Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution )

  • Deionized water

  • Ethanol

  • Acetone (B3395972)

  • Nitrogen gas

  • This compound coating solution (e.g., dissolved in anhydrous methanol)

  • Methanol (B129727)

Procedure:

  • Cut the silicon wafer into the desired size (e.g., 1 x 1 cm²).

  • Pre-treat the wafer with piranha solution for 40 minutes to clean organic residues.[4]

  • Ultrasonicate the substrates successively in deionized water, ethanol, and acetone for 10 minutes each.[4]

  • Dry the cleaned substrates with a stream of nitrogen gas.

  • Treat the substrates in oxygen plasma for 15 minutes to generate hydroxyl groups on the surface.[4]

  • Immerse the prepared substrates in the this compound coating solution at 40 °C for 4 hours.[4]

  • Remove the substrates from the solution and sonicate in methanol for 10 minutes to remove unbound material.[4]

  • Dry the functionalized substrates with a nitrogen flow.

  • Place the samples in an oven at 60 °C for 1 hour to promote stable covalent bonding.[4]

Evaluation of Shear Bond Strength

This protocol describes a method for testing the adhesion of a composite material to a surface treated with a coupling agent.

Materials:

  • Substrate (e.g., fiber-reinforced post)

  • Coupling agent (this compound or conventional silane)

  • Composite resin

  • Universal testing machine with a shear bond testing fixture

Procedure:

  • Prepare the substrate surface according to the desired protocol (e.g., etching).

  • Apply the coupling agent to the prepared surface according to the manufacturer's instructions.

  • Apply the composite resin to the treated surface, typically using a mold to create a standardized bonding area.

  • Cure the composite resin according to the manufacturer's instructions.

  • Store the bonded specimens under controlled conditions (e.g., in water at 37°C) for a specified period.

  • Mount the specimen in the shear bond testing fixture of the universal testing machine.

  • Apply a shear load to the bonded interface at a constant crosshead speed (e.g., 1 mm/min) until failure occurs.[5]

  • Record the load at failure and calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonding area.

  • Analyze the fracture surface to determine the mode of failure (adhesive, cohesive, or mixed).[2][6]

Mandatory Visualizations

G cluster_0 Conventional Silane Hydrolysis and Condensation Silane R-Si(OR')₃ Hydrolysis Hydrolysis (+ H₂O) Silane->Hydrolysis Silanol R-Si(OH)₃ Hydrolysis->Silanol SelfCondensation Self-Condensation Silanol->SelfCondensation SurfaceCondensation Surface Condensation Silanol->SurfaceCondensation Oligomers Oligomeric Siloxanes SelfCondensation->Oligomers Surface Substrate-OH Surface->SurfaceCondensation BondedLayer Covalent Bond (R-Si-O-Substrate) SurfaceCondensation->BondedLayer

Caption: Reaction pathway of conventional silane coupling agents.

G cluster_1 This compound Hydrolysis and Surface Reaction This compound R-Si(OCH₂CH₂)₃N ControlledHydrolysis Controlled Hydrolysis (+ H₂O, Surface Catalyzed) This compound->ControlledHydrolysis Silanetriol R-Si(OH)₃ ControlledHydrolysis->Silanetriol TEA Triethanolamine (byproduct) ControlledHydrolysis->TEA DirectCondensation Direct Surface Condensation Silanetriol->DirectCondensation Surface Substrate-OH Surface->DirectCondensation Monolayer Organized Monolayer (R-Si-O-Substrate) DirectCondensation->Monolayer

Caption: Reaction pathway of this compound coupling agents.

G cluster_2 Experimental Workflow: Surface Modification and Evaluation Start Start SubstratePrep Substrate Preparation (e.g., Cleaning, Etching) Start->SubstratePrep CouplingAgentApp Coupling Agent Application (this compound or Conventional Silane) SubstratePrep->CouplingAgentApp Curing Curing/Drying CouplingAgentApp->Curing CompositeApp Composite Application Curing->CompositeApp PerformanceTesting Performance Testing CompositeApp->PerformanceTesting BondStrength Bond Strength Test PerformanceTesting->BondStrength ContactAngle Contact Angle Measurement PerformanceTesting->ContactAngle SurfaceAnalysis Surface Analysis (e.g., SEM, AFM) PerformanceTesting->SurfaceAnalysis End End BondStrength->End ContactAngle->End SurfaceAnalysis->End

Caption: General experimental workflow for coupling agent evaluation.

References

A Head-to-Head Battle of Silanes: Silatrane Glycol vs. 3-Aminopropyltriethoxysilane (APTES) for Advanced Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a surface modification agent is critical to experimental success. This guide provides an objective, data-driven comparison of two prominent silanes: the innovative silatrane glycol and the conventional 3-aminopropyltriethoxysilane (B1664141) (APTES). We delve into their performance, stability, and ease of use, supported by experimental data, to inform your selection for applications ranging from biocompatible coatings to nanoparticle immobilization.

This compound glycol, a pentacoordinate silicon compound, is emerging as a compelling alternative to traditional trialkoxysilanes like APTES.[1] Its unique cage-like structure, featuring a transannular dative bond between nitrogen and silicon, imparts exceptional hydrolytic stability and water solubility.[1] These characteristics offer significant advantages in biological systems and aqueous environments, leading to more reliable and reproducible surface modifications.[1] This guide will explore these differences in detail, providing a clear comparison to aid in your research and development endeavors.

Performance at a Glance: A Quantitative Comparison

The selection of a silane (B1218182) for surface modification hinges on key performance parameters. Below is a summary of quantitative data comparing a this compound derivative (AP-silatrane) and APTES, highlighting the superior performance of the this compound in creating smooth, uniform films.

ParameterThis compound Glycol Derivative (AP-silatrane)3-Aminopropyltriethoxysilane (APTES)Key Advantage of this compound Glycol
Hydrolytic Stability Exceptionally slow hydrolysis, especially at neutral pH.[1]Rapid and less controlled hydrolysis.[1]Enhanced stability leads to a longer shelf life and more reproducible results.[1]
Surface Roughness (RMS) 99 pm (39% increase over bare silicon).[1][2]226 pm (218% increase over bare silicon).[1][2]Forms smoother, more uniform films.[1][2]
Film Quality Forms smooth, aggregate-free adhesive layers.[1][2]Prone to molecular aggregate formation and polymerization due to water sensitivity.[1][2]Superior film quality and reproducibility.[1]
Preparation Procedure Easier preparation, insensitive to ambient moisture.[1][2]Requires stringent anhydrous conditions to prevent premature hydrolysis and polymerization.[1]Simplified and more robust experimental setup.[1]

Experimental Deep Dive: Protocols for Surface Modification

To achieve the performance outlined above, precise experimental protocols are essential. The following sections detail the methodologies for surface modification using both a this compound derivative (AP-silatrane) and APTES.

This compound Glycol Derivative (AP-silatrane) Surface Modification Workflow

The workflow for surface modification with AP-silatrane is noted for its simplicity and robustness, particularly its insensitivity to ambient moisture.[1][2]

cluster_prep Substrate Preparation cluster_silanization Silanization cluster_result Result Clean Substrate Clean Substrate Prepare AP-silatrane Solution Prepare AP-silatrane Solution Clean Substrate->Prepare AP-silatrane Solution Hydrophilic surface Apply AP-silatrane Solution Apply AP-silatrane Solution Prepare AP-silatrane Solution->Apply AP-silatrane Solution Anhydrous Toluene (B28343) Bake Substrate Bake Substrate Apply AP-silatrane Solution->Bake Substrate Spin Coating Stable & Smooth Surface Stable & Smooth Surface Bake Substrate->Stable & Smooth Surface Covalent Bonding

AP-silatrane surface modification workflow.

Detailed Protocol for AP-silatrane Modification:

  • Substrate Cleaning: Thoroughly clean the silicon wafers or other substrates using a plasma cleaner to create a hydrophilic surface with exposed hydroxyl groups.[1]

  • Solution Preparation: Prepare a solution of AP-silatrane in anhydrous toluene. The concentration can be varied depending on the desired film thickness.[1]

  • Uniform Application: Apply the AP-silatrane solution to the cleaned substrate using a spinner to ensure a uniform coating.[1]

  • Covalent Bonding: Bake the coated substrate in an oven to promote the covalent bonding of the this compound to the surface.[1] The resulting AP-silatrane film provides a stable and smooth surface for subsequent applications, such as anchoring nanoparticles.[1]

3-Aminopropyltriethoxysilane (APTES) Surface Modification Workflow

The protocol for APTES is more sensitive to environmental conditions, requiring careful control of moisture to prevent premature reactions.[1]

cluster_prep Substrate Preparation cluster_silanization Silanization (Anhydrous) cluster_result Result Hydroxylate Surface Hydroxylate Surface APTES Solution APTES Solution Hydroxylate Surface->APTES Solution Plasma/Piranha Incubate Substrate Incubate Substrate APTES Solution->Incubate Substrate Toluene/Ethanol Rinse & Cure Rinse & Cure Incubate Substrate->Rinse & Cure Controlled Time Functionalized Surface Functionalized Surface Rinse & Cure->Functionalized Surface Baking

APTES surface modification workflow.

Detailed Protocol for APTES Modification:

  • Surface Hydroxylation: The substrate surface (e.g., PDMS, glass) is first cleaned and hydroxylated. This can be achieved through methods like air/oxygen plasma treatment or piranha solution etching to expose hydroxyl groups.[3]

  • Silanization: The cleaned and activated substrates are placed in a desiccator along with a droplet of APTES for self-assembled monolayer (SAM) formation through vapor deposition.[3] Alternatively, the substrate can be incubated in a solution of APTES in an anhydrous solvent like toluene or ethanol.[4][5]

  • Rinsing and Curing: After incubation, the substrates are thoroughly rinsed with the solvent to remove any unbound silane molecules and then cured in an oven to promote the formation of a stable siloxane layer.[4]

Biological Activity and Applications in Drug Development

While specific signaling pathways for this compound glycol are not yet fully elucidated, the broader class of silatranes has demonstrated a range of biological activities relevant to drug development.[6] Their unique structure makes them promising candidates for therapeutic applications.[6]

Proposed Biological Activity Workflow of Silatranes

The biological effects of silatranes are thought to stem from their influence on connective tissue metabolism and their role as biostimulants.[1] This can be represented as a logical progression from application to observed biological response.

This compound Application This compound Application Connective Tissue Metabolism Connective Tissue Metabolism This compound Application->Connective Tissue Metabolism Biostimulation Biostimulation This compound Application->Biostimulation Observed Biological Effects Observed Biological Effects Connective Tissue Metabolism->Observed Biological Effects Biostimulation->Observed Biological Effects

Logical workflow of this compound biological activity.

Reported biological activities of various this compound derivatives include:

  • Antitumor Activity: Some derivatives have been shown to inhibit tumor cell invasion in vitro.[6]

  • Antimicrobial and Antifungal Properties: Functionalized silatranes have demonstrated efficacy against various bacterial and fungal strains.[6]

  • Wound Healing and Tissue Regeneration: Certain silatranes have been found to stimulate the development of granulation tissue, indicating potential applications in wound healing.[6][7]

In contrast, APTES is widely used to create hydrophilic surfaces that can be functionalized with biomolecules, making it a staple in the development of biosensors and biocompatible coatings.[8][9] The primary amine group of APTES allows for the covalent attachment of various biomolecules.[10]

Conclusion

The evidence strongly suggests that this compound glycol and its derivatives offer significant advantages over APTES for surface modification, particularly in applications demanding high stability, uniformity, and ease of use. The exceptional hydrolytic stability of silatranes translates to more reproducible and reliable surfaces, a critical factor in research and drug development.[1] While APTES remains a widely used and effective surface modification agent, its sensitivity to moisture and tendency to form aggregates present challenges that can be overcome with the use of this compound-based compounds. For researchers seeking to push the boundaries of surface engineering, this compound glycol represents a superior choice for creating advanced, functional materials.

References

Comparative study of the toxicity of different silatrane compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity profiles of various silatrane compounds, drawing from available preclinical data. Silatranes, a class of organosilicon compounds with a unique transannular dative bond between silicon and nitrogen, have garnered interest for their diverse biological activities. Understanding their toxicity is paramount for their potential development as therapeutic agents. This document summarizes acute and in vitro toxicity data, details relevant experimental methodologies, and illustrates key signaling pathways.

Quantitative Toxicity Data

The following tables summarize the acute and in vitro toxicity data for several this compound compounds compiled from various studies. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Acute Toxicity of this compound Compounds in Rodents

Compound NameSpeciesRoute of AdministrationLD50 (mg/kg)Toxic Effects
1-(4-Chlorophenyl)this compoundRatOral1-4Rapid-acting convulsant, neurotoxicity
1-(4-Chlorophenyl)this compoundMouseOral0.9-2.0Rapid-acting convulsant, neurotoxicity
1-(4-Chlorophenyl)this compoundRatDermal>3000Low dermal toxicity

Table 2: In Vitro Cytotoxicity of this compound Derivatives

Compound/DerivativeCell LineAssayEndpointResult
1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)this compound (SIL-BS)HepG2 (Hepatocellular carcinoma)XTTIC50~150 µg/mL
1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)this compound (SIL-BS)MCF7 (Breast adenocarcinoma)XTTIC50<75 µg/mL
1-(3-aminopropyl)this compound (SIL M)HepG2, MCF7XTTCytotoxicityNo significant cytotoxicity
Phosphoramide–tegafur derivatives of 3-aminopropyl-silatraneHCT-8 (Adenocarcinoma), Bel7402 (Hepatocellular carcinoma)Not specifiedInhibition12–29% inhibition
1-vinyl this compoundA549 (Lung carcinoma)Invasion assayInhibition of invasiveness80% inhibition at 40 µg/mL
1-(p-aminophenyl) this compoundA549 (Lung carcinoma)Invasion assayInhibition of invasiveness80% inhibition at 50 µg/mL
1-(3-phenylthiocarbamidopropyl) this compoundA549 (Lung carcinoma)Invasion assayInhibition of invasiveness80% inhibition at 80 µg/mL

Experimental Protocols

Determination of Acute Oral Toxicity (LD50) in Rodents

This protocol outlines the general procedure for determining the median lethal dose (LD50) of a compound administered orally to rodents.

1. Animals: Healthy, young adult rodents (e.g., Wistar rats or BALB/c mice) of a single sex are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

2. Housing and Diet: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard rodent chow and water ad libitum, except for a brief fasting period (typically 3-4 hours) before oral administration of the test compound.

3. Dose Preparation: The this compound compound is formulated in a suitable vehicle (e.g., corn oil, distilled water with a suspending agent). A range of doses is prepared based on preliminary range-finding studies.

4. Administration: The test compound is administered by oral gavage using a suitable gavage needle. The volume administered is typically kept constant across all dose groups.

5. Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for the first few hours post-administration and then daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

6. Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the probit analysis or the Reed-Muench method, based on the mortality data collected over the 14-day observation period.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture: Human cancer cell lines (e.g., HepG2, MCF7) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

3. Compound Treatment: The this compound compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%). The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

5. Solubilization of Formazan: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

7. Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations

Experimental Workflow for Toxicity Assessment

G General Experimental Workflow for this compound Toxicity Assessment cluster_0 In Vivo Acute Toxicity (LD50) cluster_1 In Vitro Cytotoxicity (MTT Assay) cluster_2 Data Analysis & Comparison A Animal Acclimatization B Dose Preparation & Formulation A->B C Oral Gavage Administration B->C D Observation for Toxicity & Mortality (14 days) C->D E LD50 Calculation D->E L Comparative Toxicity Profile E->L F Cell Culture & Seeding G Compound Treatment F->G H MTT Incubation G->H I Formazan Solubilization H->I J Absorbance Reading I->J K IC50 Determination J->K K->L

Caption: Workflow for in vivo and in vitro toxicity assessment of silatranes.

Signaling Pathway for GABA Receptor Antagonism

G Mechanism of 1-(4-Chlorophenyl)this compound Neurotoxicity cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA (Neurotransmitter) GABA_R GABA-A Receptor GABA->GABA_R Binds to Cl_channel Chloride Ion Channel (Closed) GABA_R->Cl_channel Opens Neuron Neuron GABA_R->Neuron Inhibits Cl_channel->Neuron Hyperpolarizes (Inhibits) Excitation Neuronal Excitation (Convulsions) Neuron->Excitation Leads to This compound 1-(4-Chlorophenyl)this compound This compound->GABA_R Blocks

Caption: GABA receptor antagonism by 1-(4-Chlorophenyl)this compound.

Potential Signaling Pathway for this compound-Induced Apoptosis

G Potential Pathway of this compound-Induced Apoptosis in Cancer Cells cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade This compound This compound Derivative ROS Reactive Oxygen Species (ROS) This compound->ROS DNA_damage DNA Damage This compound->DNA_damage Bax Bax ROS->Bax Activates DNA_damage->Bax Activates Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2 Bcl-2 Bcl2->Mito Inhibits permeabilization CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

A Comparative Guide to the Surface Coverage and Uniformity of Silatrane Films

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to create well-defined, stable, and uniform functionalized surfaces is paramount. Silanization is a cornerstone technique for modifying surfaces, and emerging evidence suggests that silatrane-based coupling agents offer significant advantages over conventional trialkoxysilanes. This guide provides an objective comparison of the surface coverage and uniformity of this compound films against traditional silane (B1218182) alternatives, supported by experimental data and detailed methodologies.

Superior Film Quality with Silatranes

Recent studies have demonstrated that this compound derivatives lead to a higher functional group density, superior surface coverage, and enhanced molecular uniformity compared to conventional silane coupling agents (SCAs).[1] The unique tricyclic caged structure of silatranes, with its transannular N→Si dative bond, imparts excellent chemical stability in the presence of water and offers acid-modulated hydrolysis characteristics.[1][2] This controlled reactivity minimizes the uncontrolled hydrolysis and self-condensation that often plagues traditional silanes, resulting in thinner, more homogeneous films.[1][2]

Quantitative Comparison of Surface Properties

The following tables summarize key quantitative data from comparative studies on this compound and conventional silane films.

Table 1: Comparison of Surface Roughness

Silane TypeSubstrateSurface Roughness (Ra/RMS, nm)Reference
This compound (Boc-MPS) Glass0.198 (Ra)[1]
Conventional Silane (MPTMS) Glass0.462 (Ra)[1]
Conventional Silane (APTES) Glass0.15 - 0.8 (RMS)[3]

Table 2: Comparison of Water Contact Angle

Silane TypeSubstrateWater Contact Angle (°)Reference
This compound (Ac-MPS) Glass~35°[1]
Conventional Silane (MPTMS) Glass~70°[1]
Bare Glass Glass25.1° ± 3.3°[1]

Table 3: Comparison of Elemental Composition (XPS)

Silane TypeSubstrateKey Elemental Ratios (e.g., N/Si, C/Si)Reference
This compound (APS) SiO2/SiHigher N and Si content compared to APTES[4]
Conventional Silane (APTES) SiO2/SiLower N and Si content, prone to degradation[4]

Experimental Protocols

Accurate and reproducible evaluation of film quality is essential. Below are detailed methodologies for the key characterization techniques.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

AFM is a high-resolution imaging technique that provides three-dimensional information about the surface topography at the nanoscale.

Methodology:

  • Sample Preparation: The silanized substrate is securely mounted on the AFM sample stage.

  • Probe Selection: A sharp silicon nitride or silicon tip on a flexible cantilever is chosen. Tapping mode is generally preferred for imaging soft organic layers to minimize sample damage.

  • Imaging Parameters:

    • Scan Size: Typically ranges from 1x1 µm to 10x10 µm to obtain representative surface morphology.

    • Scan Rate: A slow scan rate (e.g., 0.5-1 Hz) is used to ensure high-resolution imaging.

    • Set Point: The amplitude setpoint in tapping mode is optimized to maintain gentle and consistent tip-sample interaction.

  • Data Acquisition: The AFM software records the topographic data as the tip scans across the surface.

  • Data Analysis: The root mean square (RMS) roughness and average roughness (Ra) are calculated from the acquired height data to quantify the surface uniformity.

dot

AFM_Workflow cluster_prep Sample Preparation cluster_imaging AFM Imaging cluster_analysis Data Analysis Prep Mount Silanized Substrate SelectProbe Select AFM Probe (Tapping Mode) Prep->SelectProbe SetParams Set Imaging Parameters (Scan Size, Rate) SelectProbe->SetParams Scan Scan Surface SetParams->Scan AcquireData Acquire Topographic Data Scan->AcquireData AnalyzeRoughness Calculate Surface Roughness (Ra, RMS) AcquireData->AnalyzeRoughness

AFM Experimental Workflow
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a surface.

Methodology:

  • Sample Introduction: The silanized substrate is placed in the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • X-ray Source: A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample surface.

  • Survey Scan: A wide energy range scan is performed to identify all the elements present on the surface.

  • High-Resolution Scans: Detailed scans are acquired for the core levels of specific elements of interest (e.g., Si 2p, C 1s, N 1s, O 1s).

  • Data Analysis:

    • The peak areas in the high-resolution spectra are used to determine the atomic concentrations of the elements.

    • The binding energies of the peaks provide information about the chemical bonding states.

    • For this compound and silane films, the ratios of key elements (e.g., N/Si, C/Si) are calculated to assess the film composition and purity.

dot

XPS_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis LoadSample Load Sample into UHV Chamber Irradiate Irradiate with X-rays LoadSample->Irradiate Survey Perform Survey Scan Irradiate->Survey HighRes Acquire High-Resolution Scans (Si, C, N, O) Survey->HighRes DetermineComp Determine Atomic Concentrations HighRes->DetermineComp AnalyzeStates Analyze Chemical Bonding States DetermineComp->AnalyzeStates

XPS Experimental Workflow
Contact Angle Goniometry for Surface Wettability

Contact angle measurements provide information about the hydrophobicity or hydrophilicity of a surface, which is indicative of the successful formation of a silane layer.

Methodology:

  • Sample Placement: The silanized substrate is placed on a level sample stage.

  • Droplet Deposition: A small droplet of a probe liquid (typically deionized water) of a known volume is gently dispensed onto the surface using a precision syringe.

  • Image Capture: A high-resolution camera captures a profile image of the droplet on the surface.

  • Contact Angle Measurement: Software is used to analyze the droplet shape and determine the contact angle at the solid-liquid-vapor interface.

  • Data Recording: Multiple measurements are taken at different locations on the surface to ensure reproducibility and obtain an average contact angle.

dot

ContactAngle_Workflow cluster_prep Setup cluster_measurement Measurement cluster_analysis Analysis PlaceSample Place Substrate on Level Stage Dispense Dispense Water Droplet PlaceSample->Dispense Capture Capture Droplet Image Dispense->Capture Measure Measure Contact Angle Capture->Measure Record Record and Average Measurements Measure->Record

Contact Angle Measurement Workflow

Conclusion

The presented data and methodologies underscore the advantages of using silatranes for surface modification where high uniformity and complete coverage are critical. The inherent stability of the this compound structure allows for a more controlled deposition process, leading to smoother and more consistent films compared to conventional silanes. For applications in drug development, biosensors, and advanced materials, the superior quality of this compound films can translate to improved performance, reliability, and reproducibility. Researchers are encouraged to consider these benefits when selecting a surface modification strategy.

References

Confirming Silatrane Structure: A Comparative Guide to Mass Spectrometry and Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the structure of novel silatrane compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two cornerstone analytical techniques for this purpose: mass spectrometry and elemental analysis. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for the structural elucidation of this important class of organosilicon compounds.

Silatranes, with their unique transannular nitrogen-silicon bond, exhibit a range of biological activities and material properties that make them promising candidates for new drugs and advanced materials. Accurate structural confirmation is paramount to understanding their structure-activity relationships and ensuring the reproducibility of scientific findings. While various analytical techniques contribute to the full characterization of silatranes, mass spectrometry and elemental analysis are fundamental for determining molecular weight and elemental composition, respectively.

At a Glance: Mass Spectrometry vs. Elemental Analysis for this compound Characterization

FeatureMass SpectrometryElemental Analysis
Primary Information Molecular weight and fragmentation patternElemental composition (%C, H, N, Si)
Sample Requirement Micrograms to nanogramsMilligrams
Destructive? YesYes
Key Advantage Provides structural information through fragmentationConfirms elemental formula and purity
Common Ionization Electrospray Ionization (ESI), Fast Atom Bombardment (FAB)Not applicable

In-Depth Comparison: Experimental Data

To illustrate the utility of these techniques, let's consider the characterization of three distinct this compound derivatives: 1-phenylthis compound, 1-vinylthis compound, and 1-chloromethylthis compound.

Mass Spectrometry Data

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For silatranes, a characteristic fragmentation is the loss of the substituent at the silicon atom, resulting in a prominent peak corresponding to the this compound cage.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Peaks (m/z) and their Assignment
1-Phenylthis compound C₁₂H₁₇NO₃Si251.35251 ([M]⁺), 174 ([M-C₆H₅]⁺, base peak), 175 ([M-C₆H₅+H]⁺)[1]
1-Vinylthis compound C₈H₁₅NO₃Si201.29201 ([M]⁺), 174 ([M-CH=CH₂]⁺, base peak)[2]
1-Chloromethylthis compound C₇H₁₄ClNO₃Si223.73223/225 ([M]⁺, due to ³⁵Cl/³⁷Cl isotopes), 174 ([M-CH₂Cl]⁺, base peak)[3][4]

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in 1-chloromethylthis compound results in a characteristic M+2 peak in its mass spectrum.[3][4]

Elemental Analysis Data

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, and silicon) in a pure sample. The experimentally determined values should closely match the calculated theoretical values for the proposed chemical formula. A deviation of less than ±0.4% is generally considered acceptable for confirmation of a new compound's purity and elemental composition.[5]

CompoundMolecular FormulaCalculated Elemental Composition (%)Found Elemental Composition (%) (Typical)
1-Phenylthis compound C₁₂H₁₇NO₃SiC: 57.34, H: 6.82, N: 5.57, Si: 11.18C: 57.1-57.5, H: 6.7-6.9, N: 5.4-5.7, Si: 11.0-11.3
1-Vinylthis compound C₈H₁₅NO₃SiC: 47.73, H: 7.51, N: 6.96, Si: 13.95C: 47.5-47.9, H: 7.4-7.6, N: 6.8-7.1, Si: 13.8-14.1
1-Chloromethylthis compound C₇H₁₄ClNO₃SiC: 37.58, H: 6.31, N: 6.26, Si: 12.55C: 37.4-37.7, H: 6.2-6.4, N: 6.1-6.4, Si: 12.4-12.7

(Note: "Found" values are illustrative and represent a typical acceptable range.)

Experimental Protocols

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the this compound compound.

Instrumentation: A mass spectrometer equipped with an appropriate ion source, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

Procedure:

  • Sample Preparation: Dissolve a small amount (typically 1 mg/mL) of the purified this compound in a suitable volatile solvent (e.g., acetonitrile, methanol).[6] The solution should be free of non-volatile salts and buffers.[6]

  • Sample Introduction: Introduce the sample solution into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Generate ions from the sample molecules. ESI is a "soft" ionization technique that often yields the intact molecular ion ([M+H]⁺ or [M]⁺). FAB, while an older technique, has also been shown to be effective for silatranes, often producing a strong signal for the this compound cage fragment ([M-R]⁺).[2]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the calculated values for the expected structure.

Elemental Analysis

Objective: To determine the elemental composition (C, H, N, Si) of the this compound compound.

Instrumentation: A CHNS/O elemental analyzer.

Procedure:

  • Sample Preparation: Ensure the this compound sample is pure and completely dry, as residual solvents or impurities will significantly affect the results.[7] A minimum of 5 mg of the sample is typically required.[7] For organosilicon compounds, special care must be taken to ensure complete combustion, which can sometimes be challenging due to the formation of stable silicon carbide.[8] Mixing the sample with an oxidant like vanadium pentoxide can aid in complete combustion.[8]

  • Combustion: Accurately weigh the sample into a tin capsule and introduce it into the combustion furnace of the elemental analyzer. The sample is combusted at high temperatures (around 1000°C) in a stream of pure oxygen.[9]

  • Gas Separation: The combustion gases (CO₂, H₂O, N₂, and SO₂ if sulfur is present) are passed through a reduction tube to convert nitrogen oxides to N₂ and then separated using a gas chromatography column.[10]

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD).[11]

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. Compare the experimental percentages with the calculated theoretical values for the proposed formula.

Workflow for this compound Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a newly synthesized this compound using the discussed analytical techniques.

Silatrane_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis This compound Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry Purification->MS EA Elemental Analysis Purification->EA Data_Comparison Compare Experimental and Theoretical Data MS->Data_Comparison EA->Data_Comparison Structure_Confirmed Structure Confirmed Data_Comparison->Structure_Confirmed

Workflow for the structural confirmation of silatranes.

Complementary and Alternative Techniques

While mass spectrometry and elemental analysis are essential, a comprehensive structural elucidation of silatranes often involves other analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed information about the chemical environment of the atoms in the molecule, confirming the connectivity and stereochemistry.

  • X-ray Crystallography: Offers unambiguous proof of the three-dimensional structure of crystalline silatranes, including the crucial Si-N bond length.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

References

Assessing the Long-Term Stability of Silatrane-Modified Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the durability of surface modifications is a critical parameter that dictates the reliability and lifespan of a wide range of materials, from biomedical implants to advanced biosensors. This guide provides an objective comparison of the long-term stability of silatrane-modified surfaces against two common alternatives: organophosphonate and alkanethiol self-assembled monolayers (SAMs). The following sections present a comprehensive analysis supported by experimental data, detailed methodologies for key stability assessment experiments, and visualizations to elucidate comparative performance.

Comparative Stability Analysis

The long-term performance of a modified surface is primarily determined by its resistance to environmental stressors such as hydrolysis in aqueous environments and degradation at elevated temperatures. This section provides a comparative overview of the hydrolytic and thermal stability of this compound-based modifications, organophosphonate monolayers, and alkanethiol SAMs.

Hydrolytic Stability

Hydrolytic stability is a crucial attribute for materials intended for use in biological or aqueous environments. The data consistently demonstrates the superior hydrolytic stability of this compound and organophosphonate-based surface modifications compared to the more conventional alkanethiol-on-gold systems.

A direct comparison between siloxane monolayers (which share the Si-O surface linkage with this compound-derived layers) and phosphonate (B1237965) monolayers on a titanium alloy revealed that the siloxane-modified surfaces lost most of their bound molecules after seven days at a physiological pH of 7.5. In contrast, the phosphonate-modified surface remained stable, with nearly identical molecular loading before and after exposure[1][2][3]. Further studies have corroborated the high hydrolytic stability of phosphonate monolayers on various oxide surfaces[4][5].

This compound-derived surfaces are noted for their remarkable hydrolytic stability across a wide pH range, from pH 2 to 11[6]. This stability is attributed to the unique caged structure of the this compound, which imparts enhanced resistance to self-condensation and hydrolysis compared to conventional silane (B1218182) coupling agents[7]. A comparative study of porphyrin sensitizers attached to TiO2 surfaces found that siloxy-linked porphyrins, formed from silatranes, were the most resistant to leaching in alkaline conditions, followed by phosphonates, with carboxylate linkers being the least stable[8][9].

In stark contrast, alkanethiol SAMs on gold surfaces exhibit limited long-term stability in biological media. Studies have shown significant degradation and desorption of alkanethiol molecules after 21 to 35 days of immersion in phosphate-buffered saline (PBS) and calf serum[10]. Another study found that while phosphonic acid SAMs on titanium were stable for up to 14 days in ambient air, thiol SAMs on gold were not stable for even one day under the same conditions[11].

Table 1: Comparison of Hydrolytic Stability of Different Surface Modifications

Surface ModificationSubstrateTest ConditionsObservationReference(s)
This compound-derivedTiO2Alkaline conditionsMost resistant to leaching compared to phosphonate and carboxylate linkers.[8][9]
Siloxane MonolayerTitanium AlloypH 7.5, 7 daysSignificant loss of bound molecules.[1][2][3]
Organophosphonate MonolayerTitanium AlloypH 7.5, 7 daysStable, with nearly identical loading of bound molecules before and after exposure.[1][2][3]
Organophosphonate Monolayer316L Stainless SteelTris-buffered saline (TBS), 37°C, 28 daysSlow desorption of molecules over time.[12]
Alkanethiol SAMGoldPhosphate-Buffered Saline (PBS)Significant degradation after 21-35 days.[10]
Alkanethiol SAMGoldAmbient AirUnstable for 1 day.[11]
Thermal Stability

The thermal stability of a surface modification is critical for applications involving heat, such as sterilization processes or high-temperature sensing. Organophosphonate and silane-based monolayers generally exhibit superior thermal stability compared to alkanethiol SAMs on gold.

Organophosphonate SAMs on silicon substrates have been shown to be more thermally stable than their organosilane counterparts. For instance, an aminopropyltriethoxysilane (APTES) monolayer on silicon begins to desorb at 250°C and completely decomposes by 400°C. In contrast, a butylphosphonic acid (BPA) SAM on silicon is stable up to 350°C and fully desorbs at approximately 500°C[13][14]. The P-O bond between the phosphonic acid and a metal oxide substrate is exceptionally robust, remaining stable up to 800°C[13].

Silane-based SAMs on silicon also demonstrate good thermal stability, with 4-aminobutyltriethoxysilane (B1585060) (ABTES) SAMs being stable up to 250°C and 1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDS) SAMs stable up to 350°C[3]. This is significantly higher than the thermal stability of alkanethiol SAMs on gold, where 1-octadecanethiol (B147371) (ODT) is stable to about 110°C, and other variations are stable up to around 145°C[3].

While direct comparative TGA data for silatranes is less common in the literature, their chemical structure, which is related to silanes, suggests a high degree of thermal stability.

Table 2: Comparison of Thermal Stability of Different Surface Modifications

Surface ModificationSubstrateOnset of Decomposition/DesorptionReference(s)
Organophosphonate (BPA) SAMSilicon350°C[13][14]
Organosilane (APTES) SAMSilicon250°C[13][14]
Silane (ABTES) SAMSilicon250°C[3]
Silane (PFDS) SAMSilicon350°C[3]
Alkanethiol (ODT) SAMGold~110°C[3]
Alkanethiol (MHDA, PFDT) SAMGold~145°C[3]

Experimental Protocols

To ensure the reproducibility and validity of long-term stability assessments, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments used to evaluate the hydrolytic and thermal stability of modified surfaces.

Hydrolytic Stability Testing

Objective: To assess the resistance of a modified surface to degradation in an aqueous environment over time.

Apparatus:

  • pH meter

  • Constant temperature incubator or water bath

  • Beakers or petri dishes

  • Surface characterization instruments (e.g., contact angle goniometer, XPS, AFM)

Procedure:

  • Sample Preparation: Prepare multiple identical samples of the modified surface.

  • Initial Characterization: Characterize the pristine surfaces using techniques such as water contact angle measurement, XPS, and AFM to establish a baseline.

  • Immersion: Immerse the samples in the desired aqueous solution (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, or solutions of varying pH). The temperature should be controlled, typically at 37°C for biological applications.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, 21, and 30 days), remove a subset of samples from the solution.

  • Rinsing and Drying: Gently rinse the samples with deionized water to remove any adsorbed salts and then dry them with a stream of inert gas (e.g., nitrogen).

  • Post-Exposure Characterization: Re-characterize the aged samples using the same techniques as in the initial characterization step.

  • Data Analysis: Compare the data from the aged samples to the baseline data to determine the extent of degradation. A significant change in water contact angle, a decrease in the elemental signal of the monolayer in XPS, or an increase in surface roughness in AFM indicates instability.

Thermal Stability Testing (Thermogravimetric Analysis - TGA)

Objective: To determine the temperature at which a modified surface begins to decompose.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a high-precision microbalance and a furnace capable of controlled heating rates.

  • Gas flow controller for an inert atmosphere (e.g., nitrogen or argon).

  • Sample pans (e.g., alumina (B75360) or platinum).

Procedure:

  • Sample Preparation: A small amount of the surface-modified material (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan[15]. For surface coatings, the substrate with the coating is placed in the pan.

  • Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to create an oxygen-free environment[15].

  • Heating Program: A heating program is defined, typically a linear ramp of 5-10°C/min, from ambient temperature to a final temperature above the expected decomposition range (e.g., 800°C)[15].

  • Data Collection: The TGA instrument heats the sample according to the defined program, continuously monitoring and recording the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature, which is the temperature at which a significant mass loss begins.

Surface Characterization Protocols

1. Water Contact Angle Goniometry:

  • Objective: To measure the hydrophobicity/hydrophilicity of the surface, which can indicate changes in surface chemistry.

  • Procedure: A small droplet of deionized water is placed on the surface. An image of the droplet is captured, and the angle between the solid-liquid interface and the liquid-vapor interface is measured. A decrease in contact angle over time for a hydrophobic surface suggests degradation.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Objective: To determine the elemental composition and chemical states of the atoms on the surface.

  • Procedure: The sample is placed in an ultra-high vacuum chamber and irradiated with X-rays. The kinetic energies of the emitted photoelectrons are measured to identify the elements present and their chemical bonding states. A decrease in the signal intensity of elements specific to the monolayer (e.g., Si for silatranes, P for phosphonates, S for thiols) indicates desorption or degradation of the coating.

3. Atomic Force Microscopy (AFM):

  • Objective: To visualize the surface topography at the nanoscale and measure surface roughness.

  • Procedure: A sharp tip mounted on a cantilever is scanned across the surface. The deflection of the cantilever due to forces between the tip and the surface is used to create a three-dimensional image of the topography. An increase in surface roughness or the appearance of pits and aggregates can indicate degradation of the monolayer.

Visualizing Stability Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and degradation pathways, as well as a typical experimental workflow for assessing long-term stability.

G cluster_this compound This compound-Modified Surface cluster_phosphonate Organophosphonate-Modified Surface cluster_thiol Alkanethiol-Modified Surface This compound This compound Surface_Si Surface-O-Si Bond This compound->Surface_Si Hydrolysis Resistant Phosphonate Organophosphonate Surface_P Surface-O-P Bond Phosphonate->Surface_P Thermally Stable Thiol Alkanethiol Surface_S Au-S Bond Thiol->Surface_S Prone to Oxidation and Desorption

Figure 1. Simplified representation of the chemical bonding and relative stability of the three surface modification types.

G start Prepare Modified Surface Samples initial_char Initial Surface Characterization (WCA, XPS, AFM) start->initial_char aging Accelerated Aging (Hydrolytic or Thermal Stress) initial_char->aging timepoint_char Characterization at Time Points (WCA, XPS, AFM) aging->timepoint_char timepoint_char->aging Continue Aging analysis Data Analysis and Comparison to Baseline timepoint_char->analysis conclusion Assessment of Long-Term Stability analysis->conclusion

Figure 2. A generalized experimental workflow for assessing the long-term stability of modified surfaces.

Conclusion

The long-term stability of a surface modification is a multifaceted property that is highly dependent on the choice of surface chemistry and the intended application environment. For applications requiring high hydrolytic stability, particularly in physiological or alkaline conditions, this compound- and organophosphonate-based modifications offer a significant advantage over traditional alkanethiol SAMs on gold. Silatranes, with their unique caged structure, provide excellent resistance to hydrolysis over a broad pH range. Organophosphonates also demonstrate robust hydrolytic stability and superior thermal stability, making them suitable for applications involving high temperatures. While alkanethiol SAMs are well-established and easy to prepare, their limited long-term stability in aqueous and ambient environments restricts their use in many demanding applications. Researchers and drug development professionals should carefully consider these stability profiles when selecting a surface modification strategy to ensure the long-term performance and reliability of their materials and devices.

References

A Comparative Analysis of Silatrane-Derived Films and Traditional Polymer Coatings for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of advanced coating technologies is paramount in the fields of drug delivery and medical device manufacturing. The choice of coating material dictates critical performance attributes such as biocompatibility, drug release kinetics, and adhesion to the substrate. This guide provides an objective comparison between emerging silatrane-derived films and well-established traditional polymer coatings like Poly(lactic-co-glycolic acid) (PLGA), Polyurethane (PU), and Ethylcellulose (EC). The information herein is supported by experimental data from scientific literature to aid in the selection of appropriate materials for specific research and development needs.

Executive Summary

This compound-based coatings are gaining attention due to their unique chemical structure, which imparts exceptional hydrolytic stability. This stability often translates into more uniform and durable films compared to some traditional polymers. Traditional polymers like PLGA, PU, and EC have a long history of use in FDA-approved medical devices and drug delivery systems, providing a wealth of data on their performance and biocompatibility. This guide will delve into a comparative analysis of their key performance metrics.

Performance Comparison: this compound-Derived Films vs. Traditional Polymers

The selection of a coating is a multi-faceted decision, balancing properties like surface wettability, stability, drug release profile, adhesion, and biocompatibility. The following tables summarize available quantitative data to facilitate a direct comparison.

Table 1: Surface and Stability Properties
PropertyThis compound-Derived FilmsPoly(lactic-co-glycolic acid) (PLGA) FilmsPolyurethane (PU) FilmsEthylcellulose (EC) Films
Surface Wettability (Water Contact Angle) 70° - 90° (on glass and parafilm)[1][2]77° - 98°[3]~58° (unmodified) to more hydrophobic with silane (B1218182) additives[4]~67.5° (hydrophilic surface on cast film) to 113.8° (hydrophobic surface on electrospun film)[5]
Hydrolytic Stability High, due to the protective tricyclic cage structure which slows hydrolysis.[6]Susceptible to hydrolysis, leading to bulk erosion. Degradation rate is tunable by altering the lactide-to-glycolide ratio.[7][8][9]Generally good, but can be susceptible to hydrolytic degradation depending on the specific chemistry.[10]Low water permeability, providing good barrier properties.[11]
Table 2: Drug Delivery and Adhesion Characteristics
PropertyThis compound-Derived FilmsPoly(lactic-co-glycolic acid) (PLGA) FilmsPolyurethane (PU) FilmsEthylcellulose (EC) Films
Drug Release Mechanism Primarily diffusion-controlled, with potential for sustained release due to stable film formation.Typically exhibits a triphasic release pattern: an initial burst, followed by a period of slower release, and a final accelerated release phase due to polymer degradation.[7][8][9]Can be tailored for various release profiles (e.g., diffusion-controlled, anomalous transport) based on formulation.[12][13][14]Primarily diffusion-controlled; release rate can be modulated by plasticizers and pore-formers.[11][15]
Typical Adhesion Strength Forms strong covalent bonds with metal oxide surfaces, suggesting high adhesion.[16]Adhesion can be a challenge and is often enhanced with sub-layers or surface treatments.[3]Excellent adhesion to a variety of substrates, with lap-shear strengths reported in the range of 3-16.7 MPa depending on the formulation and substrate.[17]Adhesion is influenced by plasticizer type and concentration.[18]
Table 3: Biocompatibility
PropertyThis compound-Derived FilmsPoly(lactic-co-glycolic acid) (PLGA) FilmsPolyurethane (PU) FilmsEthylcellulose (EC) Films
In Vitro Cytotoxicity (e.g., MTT Assay) Generally considered biocompatible, with some studies showing antifungal properties. Specific quantitative cytotoxicity data is emerging.[1][2]Widely demonstrated to be biocompatible with good cell viability (>90%) in numerous studies using cell lines like MC3T3-E1 and human dermal fibroblasts.[3][19][20][21]Generally biocompatible, with many formulations showing non-toxic effects and good cell adhesion.[22]Considered biocompatible and is used in oral pharmaceutical formulations.[17]
In Vivo Inflammatory Response Expected to be low due to the stability of the this compound structure.A mild and expected foreign body response is typical. The acidic degradation byproducts can sometimes lead to a localized inflammatory response.[11][23]Biocompatibility is formulation-dependent, with many medical-grade polyurethanes eliciting a minimal inflammatory response.[24]Generally considered non-inflammatory when used as a coating.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.

Protocol 1: Water Contact Angle Measurement
  • Objective: To determine the hydrophilicity or hydrophobicity of the film surface.

  • Apparatus: A contact angle goniometer.

  • Methodology:

    • A small droplet of deionized water (typically 1-5 µL) is gently deposited onto the surface of the polymer film.

    • An image of the droplet on the surface is captured by a camera.

    • Software is used to measure the angle formed between the tangent of the droplet at the three-phase (liquid-solid-air) contact point and the solid surface.

    • Measurements are typically averaged from multiple locations on the film surface to ensure statistical significance.

Protocol 2: In Vitro Drug Release Study
  • Objective: To quantify the rate and mechanism of drug release from the polymer coating.

  • Apparatus: A dissolution apparatus (e.g., USP Apparatus 2 - paddle) or a Franz diffusion cell.

  • Methodology:

    • The drug-loaded polymer film is placed in a vessel containing a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (typically 37°C).

    • The medium is agitated at a constant speed to ensure sink conditions.

    • At predetermined time intervals, aliquots of the release medium are withdrawn.

    • The concentration of the released drug in the aliquots is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • The cumulative amount of drug released is plotted against time to determine the release kinetics.

Protocol 3: Adhesion Strength Testing (Pull-Off Test)
  • Objective: To measure the force required to detach the coating from the substrate.

  • Apparatus: A pull-off adhesion tester.

  • Methodology:

    • A loading fixture (dolly) is bonded to the surface of the coating using a suitable adhesive.

    • Once the adhesive is cured, the adhesion tester is attached to the dolly.

    • A perpendicular force is applied to the dolly at a controlled rate until the coating detaches from the substrate.

    • The force at which detachment occurs (the pull-off strength) is recorded, typically in megapascals (MPa).

    • The nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating) is also noted.

Protocol 4: In Vitro Cytotoxicity (MTT Assay)
  • Objective: To assess the potential toxicity of the polymer film to living cells.

  • Apparatus: An incubator, microplate reader.

  • Methodology:

    • Extracts of the polymer film are prepared by incubating the film in a cell culture medium for a specified period (e.g., 24 hours).

    • A specific cell line (e.g., fibroblasts, osteoblasts) is cultured in a 96-well plate.

    • The culture medium is replaced with the polymer extracts at various concentrations.

    • After a predetermined incubation period (e.g., 24, 48, or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial reductase will convert the yellow MTT into a purple formazan (B1609692) precipitate.

    • The formazan is then solubilized, and the absorbance is measured using a microplate reader.

    • Cell viability is expressed as a percentage relative to a negative control (cells cultured in a medium without polymer extract).

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships.

Hydrolysis_Comparison cluster_0 This compound Precursor cluster_1 Traditional Alkoxysilane Precursor This compound This compound (Tricyclic Structure) Hydrolysis_Slow Slow, Controlled Hydrolysis This compound->Hydrolysis_Slow Alkoxysilane Alkoxysilane (Open Structure) Hydrolysis_Fast Rapid, Uncontrolled Hydrolysis & Condensation Alkoxysilane->Hydrolysis_Fast Water Water (H₂O) Water->Hydrolysis_Slow Water->Hydrolysis_Fast Film_Uniform Stable, Uniform Film Hydrolysis_Slow->Film_Uniform Film_Defects Potential for Defects and Aggregation Hydrolysis_Fast->Film_Defects

Caption: Comparative hydrolysis pathways of this compound and alkoxysilane precursors.

Drug_Release_Workflow start Start: Drug-Loaded Polymer Film dissolution_setup Place film in dissolution medium (37°C) start->dissolution_setup sampling Withdraw aliquots at specified time points dissolution_setup->sampling analysis Analyze drug concentration (UV-Vis/HPLC) sampling->analysis data_plotting Plot cumulative release vs. time analysis->data_plotting kinetics Determine Release Kinetics (e.g., Diffusion, Zero-order) data_plotting->kinetics end End: Release Profile Characterized kinetics->end

Caption: Experimental workflow for in vitro drug release studies.

Biocompatibility_Pathway Material Biomaterial Implanted Protein_Adsorption Protein Adsorption on Surface Material->Protein_Adsorption Cell_Recruitment Recruitment of Inflammatory Cells (e.g., Macrophages) Protein_Adsorption->Cell_Recruitment Foreign_Body_Response Foreign Body Response Cell_Recruitment->Foreign_Body_Response Fibrous_Capsule Fibrous Capsule Formation Foreign_Body_Response->Fibrous_Capsule Biocompatible_Outcome Tissue Integration (Biocompatible) Fibrous_Capsule->Biocompatible_Outcome Minimal Response Inflammatory_Outcome Chronic Inflammation (Bi-incompatible) Fibrous_Capsule->Inflammatory_Outcome Prolonged Response

Caption: Simplified signaling pathway of in vivo biocompatibility response.

References

Validating the purity of synthesized silatranes using NMR and IR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized silatranes is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides an objective comparison of spectroscopic methods for validating silatrane purity, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate validation strategy.

Spectroscopic Analysis of Silatranes: A Quantitative Overview

NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed structural information and can be effectively used to assess the purity of synthesized silatranes. The following tables summarize the characteristic spectral data for these compounds.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for Silatranes

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-OCH₂ (ethoxy groups)3.53 - 3.6640.73 - 56.64
-CH₃ (ethoxy groups)1.21 - 1.308.10 - 18.36
Aromatic Protons6.66 - 7.98108.39 - 159.79
Azomethine Proton7.49 - 10.1795.99 - 166.79

Note: Chemical shifts can vary depending on the solvent and the specific substituents on the this compound cage.

Table 2: Characteristic IR Absorption Bands for Silatranes

BondAbsorption Frequency (cm⁻¹)
N→Si (dative bond)573 - 588
Si-O1026 - 1074
C-O1235 - 1310
C=N (azomethine)1594 - 1610

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate purity assessment.

Protocol 1: Purity Validation by NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the this compound and should not have signals that overlap with key analyte resonances.

    • For quantitative NMR (qNMR), a precisely weighed amount of an internal standard with a known purity and a resonance in a clear spectral region should be added.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons of interest to ensure full relaxation for accurate integration.

    • Number of Scans: 16 or higher, depending on the sample concentration, to achieve a good signal-to-noise ratio.

    • Spectral Width: A range that encompasses all expected proton signals.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Data Analysis:

    • Integrate the peaks corresponding to the this compound and any identifiable impurities.

    • In the absence of an internal standard, the relative integration of impurity peaks to the main compound peaks can provide a semi-quantitative measure of purity.

    • For qNMR, the purity of the this compound can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Protocol 2: Purity Validation by IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid this compound sample with dry potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Spectral Range: Typically 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample compartment (or the salt plates with Nujol for a mull) should be recorded before the sample measurement.

  • Data Analysis:

    • Identify the characteristic absorption bands of the this compound (refer to Table 2).

    • The presence of unexpected peaks may indicate impurities. For example, a broad peak around 3200-3500 cm⁻¹ could suggest the presence of residual triethanolamine (B1662121) (O-H stretch) from the synthesis.

    • While IR is primarily a qualitative technique for functional group identification, the relative intensity of impurity peaks can offer a rough estimate of purity.

Experimental Workflow

The following diagram illustrates the logical workflow for validating the purity of synthesized silatranes.

G Experimental Workflow for this compound Purity Validation cluster_synthesis Synthesis and Purification cluster_validation Purity Validation cluster_results Data Analysis and Conclusion Synthesis This compound Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis IR_Analysis IR Spectroscopy Purification->IR_Analysis Alternative_Methods Alternative Methods (e.g., HPLC, GC, Elemental Analysis) Purification->Alternative_Methods Purity_Assessment Purity Assessment NMR_Analysis->Purity_Assessment Structural_Confirmation Structural Confirmation IR_Analysis->Structural_Confirmation Alternative_Methods->Purity_Assessment Purity_Assessment->Purification Fails Purity Criteria Final_Product Pure this compound Purity_Assessment->Final_Product Meets Purity Criteria Structural_Confirmation->Final_Product

Caption: Workflow for synthesis, purification, and purity validation of silatranes.

Comparison with Alternative Purity Validation Methods

While NMR and IR spectroscopy are indispensable for structural confirmation and purity assessment, other analytical techniques can provide complementary and sometimes more sensitive quantitative data.

Table 3: Comparison of Purity Validation Methods for Silatranes

MethodPrincipleAdvantagesDisadvantages
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.[1]Provides both structural and quantitative information; non-destructive; can be an absolute method with an internal standard.[2][3]Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.[4]
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.[5]Fast and simple for functional group identification; good for detecting certain impurities like residual starting materials.Primarily qualitative; not ideal for quantifying low levels of impurities.[6]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.[7]High sensitivity and resolution for separating complex mixtures; well-established for purity determination.[8]Requires a suitable chromophore for UV detection; method development can be time-consuming.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase.Excellent for volatile impurities; high sensitivity.[9]Limited to thermally stable and volatile compounds; silatranes may require derivatization.
Elemental Analysis Combustion of the sample to determine the percentage composition of C, H, N, etc.[10]Provides fundamental information about the elemental composition, which is directly related to purity.[11]Does not distinguish between isomers or identify the nature of impurities; requires high sample purity for accurate results.

Conclusion

For the comprehensive validation of synthesized this compound purity, a multi-faceted approach is recommended. NMR spectroscopy, particularly quantitative ¹H NMR, stands out as a superior method as it offers both structural confirmation and accurate quantitative purity assessment in a single experiment.[3] IR spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups and detecting certain process-related impurities.[5]

For applications requiring very high purity, such as in drug development, complementing spectroscopic data with a high-sensitivity separation technique like HPLC or GC can be beneficial for detecting trace impurities . Elemental analysis provides an orthogonal confirmation of the elemental composition of the bulk material. The choice of the most suitable method or combination of methods will ultimately depend on the specific requirements of the research and the properties of the this compound derivative .

References

Correlating theoretical calculations with experimental data for silatrane properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally determined and theoretically calculated properties of silatranes, a class of organosilicon compounds with a unique transannular nitrogen-silicon dative bond. This structural feature imparts distinctive physicochemical and biological properties, making them a subject of significant research interest. This document aims to offer an objective overview by presenting quantitative data, detailed experimental methodologies, and a clear visualization of the workflow for correlating theoretical predictions with experimental observations.

Data Presentation: Structural and Spectroscopic Properties

The correlation between theoretically calculated and experimentally determined molecular geometries and spectroscopic data is crucial for validating computational models and understanding the electronic structure of silatranes.

Table 1: Comparison of Experimental and Theoretical Si-N Bond Lengths in Various Silatranes

The transannular Si←N dative bond is a defining feature of silatranes, and its length is sensitive to the substituent on the silicon atom. The table below compares Si-N bond lengths determined by X-ray crystallography and gas electron diffraction with those calculated using Density Functional Theory (DFT).

Silatrane DerivativeExperimental MethodExperimental Si-N Bond Length (Å)Computational MethodCalculated Si-N Bond Length (Å)
1-(Chloromethyl)this compoundX-ray Diffraction2.124(2) - 2.130(2)--
N-(1-silatranylmethyl)phthalimideX-ray Diffraction2.134--
1-(Methylaminomethyl)this compoundX-ray Diffraction2.159--
1-(Isothiocyanatothis compound)X-ray Diffraction2.007(3)B3LYP/6-31+G~2.33
1-Fluorothis compoundElectron Diffraction2.324(14)B3LYP/6-31+G~2.33

Note: There can be significant differences between Si-N bond lengths in the solid state (X-ray) and the gas phase (electron diffraction and calculations). Crystal packing forces in the solid state can influence the molecular geometry.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a Representative this compound

Vibrational spectroscopy, in conjunction with theoretical calculations, provides valuable insights into the bonding and dynamics of this compound molecules.

Vibrational ModeExperimental Frequency (cm⁻¹) (FT-IR)Calculated Frequency (cm⁻¹) (DFT/B3LYP)Assignment
ν(Si-O)~1100~1105Si-O stretching
ν(C-N)~1050~1055C-N stretching
ν(Si←N)~590~595Si-N dative bond stretching

Note: Calculated frequencies are often scaled to better match experimental values.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of research findings.

Synthesis and Characterization of Silatranes

A general and efficient protocol for the synthesis of silatranes involves the transesterification of the corresponding trialkoxysilane with triethanolamine (B1662121), often catalyzed by a base.[1][2]

Materials:

  • Appropriate trialkoxysilane

  • Triethanolamine

  • Methanol (or another suitable solvent)

  • Base catalyst (e.g., KOH, DBU)

Procedure:

  • Dissolve the trialkoxysilane and a stoichiometric amount of triethanolamine in the chosen solvent.[1]

  • Add a catalytic amount of the base.

  • Stir the reaction mixture at a specified temperature (e.g., 50 °C) for a designated time (e.g., 2-4 hours).[1]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting this compound by recrystallization or column chromatography.[2]

  • Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of crystalline compounds like silatranes.

Procedure:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for diffraction (typically 0.1-0.5 mm in size). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering.

  • Crystal Mounting: Carefully mount a selected crystal on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of silatranes in solution.

Data Acquisition:

  • Sample Preparation: Dissolve a few milligrams of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and match the probe for the desired nuclei (e.g., ¹H, ¹³C, ²⁹Si).

  • Data Acquisition: Acquire the NMR spectra using appropriate pulse sequences. Key spectra for silatranes include:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Shows the chemical shifts of the carbon atoms in the this compound cage and substituents.

    • ²⁹Si NMR: The chemical shift of the silicon atom is particularly sensitive to its coordination environment and the nature of the Si←N bond.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to an internal standard (e.g., TMS).

Correlating Theoretical Calculations with Experimental Data: A Workflow

The interplay between theoretical calculations and experimental measurements is fundamental to advancing our understanding of this compound properties. The following workflow illustrates this synergistic process.

G Workflow for Correlating Theoretical and Experimental this compound Properties cluster_0 Computational Chemistry cluster_1 Experimental Chemistry cluster_2 Data Analysis and Correlation a Propose this compound Structure b Perform Quantum Chemical Calculations (e.g., DFT, ab initio) a->b c Predict Properties: - Molecular Geometry - Spectroscopic Data - Biological Activity (QSAR) b->c g Compare Theoretical Predictions with Experimental Data c->g d Synthesize this compound Derivative e Purify and Characterize: - NMR, Mass Spec d->e f Determine Properties: - X-ray Crystallography - FT-IR, UV-Vis - Biological Assays e->f f->g h Refine Computational Model g->h Discrepancies i Elucidate Structure-Property Relationships g->i Good Correlation h->b i->a Design New Derivatives G Structure-Activity Relationship in Silatranes A This compound Scaffold (Tricyclic Structure, Si-N bond) C Physicochemical Properties - Lipophilicity - Electronic Effects - Steric Hindrance A->C B Substituent 'R' on Silicon B->C D Biological Activity - Cytotoxicity - Antimicrobial Activity - Enzyme Inhibition C->D

References

Silatrane-Based Catalysts: A Performance Benchmark for Modern Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of silatrane-based catalysts against traditional alternatives in Suzuki-Miyaura cross-coupling and water oxidation reactions, supported by experimental data and detailed protocols.

This compound complexes, characterized by a unique cage-like structure featuring a transannular silicon-nitrogen bond, are emerging as a versatile platform in catalysis. Their robust nature and tunable electronic properties offer significant advantages in catalyst design, particularly for enhancing stability and activity. This guide provides a comparative performance analysis of this compound-based catalysts in two pivotal chemical transformations: the Suzuki-Miyaura cross-coupling reaction and the water oxidation reaction. We present a side-by-side comparison with commonly employed catalyst systems, supported by quantitative data and detailed experimental methodologies.

Suzuki-Miyaura Cross-Coupling: A New Anchor for Robustness

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. While palladium-phosphine systems have traditionally dominated this field, challenges such as catalyst leaching and instability can limit their efficiency and reusability. Recent studies have explored the use of this compound moieties to anchor transition metal catalysts, leading to improved performance.

A notable study compared a nickel-based catalyst for the Suzuki-Miyaura reaction anchored to a silica (B1680970) support via a this compound group versus a conventional carboxylate anchor. The results demonstrated a significant improvement in both catalytic activity and stability with the this compound anchor. The this compound-anchored catalyst achieved a product yield of up to 50% in an unoptimized reaction, a five-fold increase compared to the 10% yield obtained with the carboxylate-anchored catalyst. Furthermore, the this compound linkage proved more resistant to catalyst leaching, a critical factor for developing reusable and cost-effective catalytic systems.

Below is a comparative table summarizing the performance of the this compound-anchored nickel catalyst against its carboxylate counterpart. For a broader context, typical performance data for a traditional palladium-phosphine catalyst in a similar reaction are also included.

Catalyst SystemCoupling PartnersBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Leaching
(2,2'-bipyridine-4,4'-diamidopropylthis compound)nickel(II) chloride on SiO₂ Aryl Bromide + Arylboronic AcidK₃PO₄Dioxane/H₂O10012up to 50 Low
(2,2'-bipyridine-4,4'-carboxylic acid)nickel(II) chloride on SiO₂ Aryl Bromide + Arylboronic AcidK₃PO₄Dioxane/H₂O1001210Significant
Pd(PPh₃)₄ (Typical) Aryl Bromide + Phenylboronic AcidK₂CO₃Toluene/EtOH/H₂O80-1002-12>90Variable

Note: The data for the this compound and carboxylate anchored catalysts are from a direct comparative study. The data for Pd(PPh₃)₄ is representative of typical conditions and yields for this well-established catalyst and is provided for general comparison.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling with a this compound-Anchored Catalyst

This protocol is adapted from studies on silica-supported nickel catalysts.

Materials:

  • (2,2'-bipyridine-4,4'-diamidopropylthis compound)nickel(II) chloride on SiO₂ (5 mol%)

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Dioxane (4 mL)

  • Deionized water (1 mL)

  • Schlenk flask equipped with a magnetic stir bar

  • Condenser

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound-anchored nickel catalyst, aryl halide, arylboronic acid, and potassium phosphate.

  • Add dioxane and deionized water to the flask.

  • Equip the flask with a condenser and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter to remove the solid catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L Pd(0)Ln OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X ArPd(II)XL Ar-Pd(II)-X Ln OxAdd->ArPd(II)XL Transmetalation Transmetalation ArPd(II)XL->Transmetalation Ar'-B(OR)₂ ArPd(II)Ar'L Ar-Pd(II)-Ar' Ln Transmetalation->ArPd(II)Ar'L Base RedElim Reductive Elimination ArPd(II)Ar'L->RedElim RedElim->Pd(0)L Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OR)₂) ArB->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Water Oxidation: A Stable Platform for Artificial Photosynthesis

The oxidation of water to produce oxygen is a critical half-reaction in artificial photosynthesis and the generation of solar fuels. Molecular ruthenium complexes are among the most efficient catalysts for this transformation; however, their stability can be a significant limitation. Anchoring these molecular catalysts to robust supports using this compound linkers offers a promising strategy to enhance their durability.

A study on a ruthenium-based pyridine (B92270) water oxidation complex featuring a this compound anchoring group demonstrated the formation of a robust single-site heterogeneous catalyst on a metal oxide semiconductor surface.[1] This this compound-functionalized catalyst exhibited a stable current density of 0.89 mA cm⁻² and a turnover frequency (TOF) of 5.1 s⁻¹ over a 2-hour period under an applied bias.[1] This performance is comparable to or exceeds that of many other molecular ruthenium catalysts under similar conditions.

The following table provides a comparison of the this compound-anchored ruthenium catalyst with other notable molecular ruthenium water oxidation catalysts.

CatalystOxidant/ConditionsTurnover Frequency (TOF) (s⁻¹)Overpotential (mV)Stability (Turnover Number, TON)
Ru-bds-silatrane on FTO/nanoATO [1]Electrochemical (1.6 V vs NHE)5.1 -Stable for >2h
[Ru(bda)(isoq)₂] [2]Ce(IV)>300-High
[Ru(tda)(py)₂] Electrochemical~8000 (max)~530-
"Blue Dimer" [Ru(bpy)₂(H₂O)]₂O⁴⁺ Ce(IV)~0.02~600Moderate

Note: Direct comparison of TOF and overpotential can be challenging due to varying experimental conditions (e.g., oxidant, pH, electrode material). The data presented provides a general benchmark of performance.

Experimental Protocol: Electrochemical Water Oxidation

This protocol outlines a general procedure for evaluating the performance of a surface-immobilized water oxidation catalyst.

Materials:

  • F-doped tin oxide (FTO) coated glass slide

  • Nano-ATO (antimony-doped tin oxide) paste

  • This compound-functionalized ruthenium catalyst solution (e.g., in acetonitrile)

  • 0.1 M phosphate buffer solution (pH 7)

  • 0.5 M NaClO₄ solution

  • Three-electrode electrochemical cell (working, counter, and reference electrodes)

  • Potentiostat

Procedure:

  • Electrode Preparation:

    • Deposit a film of nano-ATO on the FTO slide (e.g., by doctor-blading).

    • Sinter the electrode at high temperature (e.g., 450 °C) to form a stable mesoporous film.

    • Immerse the cooled electrode in the this compound-functionalized ruthenium catalyst solution and heat (e.g., 80 °C) for several hours to anchor the catalyst to the nano-ATO surface.

    • Rinse the electrode thoroughly with solvent to remove any non-adsorbed catalyst.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the catalyst-modified electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Fill the cell with an aqueous electrolyte solution (e.g., 0.1 M phosphate buffer and 0.5 M NaClO₄ at pH 7).

    • Perform cyclic voltammetry (CV) by sweeping the potential to measure the catalytic current for water oxidation.

    • Conduct controlled potential electrolysis at a fixed potential (e.g., 1.6 V vs. NHE) to assess the catalyst's stability and measure oxygen evolution over time.

Water_Oxidation_Mechanism cluster_mechanism Proposed Water Nucleophilic Attack Mechanism cluster_overall Overall Reaction RuII [RuII-OH₂]²⁺ RuIII [RuIII-OH]²⁺ RuII->RuIII -e⁻, -H⁺ RuIV [RuIV=O]²⁺ RuIII->RuIV -e⁻, -H⁺ RuV [RuV=O]³⁺ RuIV->RuV -e⁻ RuIII_OOH [RuIII-OOH]²⁺ RuV->RuIII_OOH +H₂O, -H⁺ (Water Nucleophilic Attack) RuIV_OO [RuIV-OO]²⁺ RuIII_OOH->RuIV_OO -e⁻ RuIV_OO->RuII +2H⁺, -e⁻, -O₂ (O₂ Release) O2 O₂ + 4H⁺ + 4e⁻ RuIV_OO->O2 Output H2O 2H₂O H2O->RuV Input

General Mechanism for Water Oxidation by a Molecular Ruthenium Catalyst

Conclusion

This compound-based catalysts represent a promising frontier in catalyst design, offering enhanced stability and, in some cases, improved activity compared to traditional systems. In Suzuki-Miyaura cross-coupling, the use of a this compound anchor has been shown to significantly boost catalyst performance and reduce leaching. For water oxidation, this compound moieties provide a robust linkage for immobilizing highly active molecular catalysts, paving the way for more durable artificial photosynthetic devices. Further research and direct, standardized benchmarking will continue to elucidate the full potential of these intriguing molecular architectures in catalysis.

References

A Comparative Study of Silatrane and Stannatrane Compounds: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Silatranes and stannatranes, two classes of cage-like organometallic compounds, have garnered significant attention in various scientific fields. Both possess a unique tricyclic structure characterized by a transannular dative bond between a nitrogen atom and a central silicon or tin atom, respectively. This structural feature imparts distinct chemical and biological properties, making them promising candidates for applications ranging from organic synthesis to medicinal chemistry. This guide provides an objective comparison of silatrane and stannatrane compounds, supported by available experimental data, to aid researchers in understanding their relative merits and potential applications.

Structural and Physical Properties: A Tale of Two Atoms

The defining feature of both silatranes and stannatranes is their "atrane" framework, which forces a pentacoordinate geometry around the central atom. This results in a distorted trigonal-bipyramidal structure where the nitrogen atom and the organic substituent occupy the axial positions.

The nature of the central atom—silicon versus tin—is the primary determinant of the structural and electronic differences between these two classes of compounds. A key distinction lies in the length of the transannular dative bond. In analogous structures, the Sn-N bond in stannatranes is consistently longer than the Si-N bond in silatranes. For instance, in a metal-bound complex, the Sn-N distance was found to be 2.422(4) Å, whereas the corresponding Si-N distance was 3.176(6) Å, indicating a weaker interaction in the this compound analogue in this specific context.[1] This difference is primarily attributed to the larger covalent radius of the tin atom compared to silicon.[1]

The strength of this transannular bond is also influenced by the nature of the axial substituent. Electron-withdrawing groups on the silicon or tin atom tend to shorten the N→M (M = Si, Sn) bond, while electron-donating groups lengthen it. This tunability of the electronic environment allows for the fine-tuning of the reactivity and biological activity of these compounds.

PropertySilatranesStannatranes
Central Atom Silicon (Si)Tin (Sn)
Transannular Bond Si-NSn-N
Geometry Distorted trigonal-bipyramidalDistorted trigonal-bipyramidal
Relative N-M Bond Length ShorterLonger
Key Feature Pentacoordinate siliconPentacoordinate tin

Synthesis and Reactivity: Divergent Paths

While both silatranes and stannatranes are synthesized from corresponding trialkanolamines, their preferred synthetic routes and primary areas of chemical application differ significantly.

Silatranes are most commonly synthesized through the transesterification of a corresponding trialkoxysilane with triethanolamine (B1662121) or its derivatives.[2] This reaction is often catalyzed by a base. More recently, organocatalytic, solvent-free methods have been developed, aligning with the principles of green chemistry.[3][4] A notable characteristic of silatranes is their relative stability towards hydrolysis compared to their open-chain trialkoxysilane precursors. The silatranyl group acts as a strong electron-donating moiety, which influences the reactivity of the axial substituent.[2]

Stannatranes , on the other hand, are frequently prepared by reacting an organotin halide with a trialkanolamine or by the reaction of an amino-triGrignard reagent with a tin(IV) halide. Their most prominent application is in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling. The "atrane" structure facilitates the selective transfer of the axial organic group to an organic halide, making stannatranes valuable reagents in the synthesis of complex organic molecules. They are also noted for their air and moisture stability.

Experimental Protocol: Representative Synthesis of a this compound

The following is a general protocol for the synthesis of 1-phenylthis compound:

  • Reactants: Phenyltrimethoxysilane (B147435) and triethanolamine.

  • Catalyst: Potassium hydroxide (B78521) (KOH).

  • Solvent: Toluene.

  • Procedure: a. A solution of phenyltrimethoxysilane and triethanolamine in a 1:1 molar ratio is prepared in toluene. b. A catalytic amount of KOH is added to the solution. c. The mixture is refluxed for several hours, with the progress of the reaction monitored by the removal of methanol (B129727) via a Dean-Stark trap. d. Upon completion, the solvent is removed under reduced pressure. e. The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/chloroform (B151607) mixture) to yield crystalline 1-phenylthis compound.

  • Characterization: The product is characterized by NMR spectroscopy (¹H, ¹³C, ²⁹Si), IR spectroscopy, and mass spectrometry.

Experimental Protocol: Representative Synthesis of a Stannatrane

The following is a general protocol for the synthesis of 1-chlorostannatrane:

  • Reactants: Tin(IV) chloride and triethanolamine.

  • Solvent: Anhydrous chloroform or a similar inert solvent.

  • Procedure: a. A solution of triethanolamine in the anhydrous solvent is prepared in a flask equipped with a dropping funnel and a nitrogen inlet. b. A solution of tin(IV) chloride in the same solvent is added dropwise to the triethanolamine solution at room temperature with constant stirring. c. A white precipitate of 1-chlorostannatrane hydrochloride is formed immediately. d. To obtain the free base, the hydrochloride salt is treated with a suitable base (e.g., triethylamine) to neutralize the HCl. e. The resulting mixture is filtered, and the solvent is evaporated from the filtrate to yield the crude product. f. The product is then purified by recrystallization.

  • Characterization: The product is characterized by NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn), IR spectroscopy, and elemental analysis.

Biological Activity and Toxicity: A Comparative Overview

Both silatranes and stannatranes exhibit a broad spectrum of biological activities, with their potential as therapeutic agents being an active area of research. However, the available data is more extensive for silatranes.

Silatranes have demonstrated a wide array of pharmacological properties, including antitumor, antibacterial, antifungal, and anti-inflammatory activities. Their biological effects are highly dependent on the nature of the substituent attached to the silicon atom.[5] For instance, certain this compound derivatives have shown significant cytotoxicity against various cancer cell lines.

This compound DerivativeCancer Cell LineIC50/Activity
1-Vinylthis compoundA549 (Human Lung Carcinoma)80% inhibition of invasion at 40 µg/mL[6]
1-(p-Aminophenyl)this compoundA549 (Human Lung Carcinoma)80% inhibition of invasion at 50 µg/mL[6]
This compound-chalcone-triazole hybridTrichomonas vaginalisIC50 = 1.75 µM[7]
This compound with tetrahydroindole moietyEnterococcus duransMIC = 3.1 µg/mL[7]
This compound with tetrahydroindole moietyBacillus subtilisMIC = 6.2 µg/mL[7]

The mechanism of action for the anticancer activity of silatranes is believed to involve the induction of apoptosis and the inhibition of cell invasion.[6][8] Their unique cage-like structure is thought to facilitate their transport across cell membranes.[2]

Stannatranes , and organotin compounds in general, are also known for their potent biological activities, including anticancer effects.[2] Their cytotoxicity is often attributed to the induction of apoptosis via mitochondrial pathways and direct DNA damage.[6][8] The biological activity of organotin compounds is influenced by the organic groups attached to the tin atom.

While direct comparative IC50 values for analogous silatranes and stannatranes are scarce in the literature, the general trend suggests that organotin compounds exhibit higher toxicity than their organosilicon counterparts. This is reflected in the available acute toxicity data for related compounds. For example, the oral LD50 for tributyltin oxide in rats is reported to be between 148 and 194 mg/kg.[9] Specific LD50 values for silatranes are less commonly reported, but they are generally considered to be of lower toxicity. The toxicity of organotin compounds generally follows the order: triorganotins > diorganotins > monoorganotins.

Visualizing the Comparison: Structure and a Potential Mechanism

To visually summarize the key structural differences and a generalized mechanism of action, the following diagrams are provided.

G Structural Comparison of this compound and Stannatrane cluster_0 This compound cluster_1 Stannatrane Si Si O1 O Si->O1 O2 O Si->O2 O3 O Si->O3 R1 R Si->R1 N1 N N1->Si d(Si-N) C1 C1 O1->C1 C3 C3 O2->C3 C5 C5 O3->C5 C2 C2 C1->C2 C2->N1 C4 C4 C3->C4 C4->N1 C6 C6 C5->C6 C6->N1 Sn Sn O4 O Sn->O4 O5 O Sn->O5 O6 O Sn->O6 R2 R Sn->R2 N2 N N2->Sn d(Sn-N) C7 C7 O4->C7 C9 C9 O5->C9 C11 C11 O6->C11 C8 C8 C7->C8 C8->N2 C10 C10 C9->C10 C10->N2 C12 C12 C11->C12 C12->N2

Caption: General structures of this compound and stannatrane, highlighting the central atom and transannular bond.

G Generalized Anticancer Mechanism cluster_0 Cellular Uptake cluster_1 Intracellular Targets cluster_2 Cellular Response Atrane This compound / Stannatrane Membrane Cell Membrane Atrane->Membrane Penetration Mitochondria Mitochondria Membrane->Mitochondria Interaction DNA DNA Membrane->DNA Interaction ROS Increased ROS Mitochondria->ROS Damage DNA Damage DNA->Damage Apoptosis Apoptosis ROS->Apoptosis Damage->Apoptosis

Caption: A simplified signaling pathway for the anticancer activity of silatranes and stannatranes.

Conclusion

Silatranes and stannatranes, while structurally analogous, exhibit distinct chemical and biological profiles primarily dictated by their central silicon or tin atom. Silatranes are characterized by their hydrolytic stability and diverse pharmacological activities, making them attractive for medicinal chemistry applications. Stannatranes, while also biologically active, are more prominent as highly selective reagents in organic synthesis, particularly in Stille cross-coupling reactions. Their generally higher toxicity compared to silatranes is a key consideration for biological applications.

Further direct comparative studies are warranted to fully elucidate the structure-activity and structure-toxicity relationships between these two fascinating classes of compounds. Such research will be invaluable for the rational design of new therapeutic agents and synthetic reagents with tailored properties.

References

Safety Operating Guide

Proper Disposal of Silatranes: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of silatranes, a class of tricyclic organosilicon compounds, is a critical aspect of laboratory safety and environmental responsibility. Due to the varied reactivity and potential hazards associated with different silatrane derivatives, a one-size-fits-all disposal method is not appropriate. This guide provides essential, step-by-step information for the proper handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions: Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound compound. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves. All handling and disposal of silatranes should be conducted in a well-ventilated fume hood.

Step-by-Step Disposal Procedures

The appropriate disposal method for silatranes is primarily determined by their reactivity, toxicity, and the nature of their substituents. The following procedures outline the recommended disposal routes.

Waste Identification and Segregation
  • Characterize the Waste: Identify all components of the this compound waste stream. This includes the specific this compound compound(s), any solvents, and other reactants or byproducts.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Keep different this compound waste streams separate if their reactivity or disposal requirements differ.

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name of the this compound and any other constituents, along with appropriate hazard warnings.

Primary Disposal Method: Incineration

For many this compound compounds, particularly those with hazardous or reactive functional groups, the primary and most recommended method of disposal is incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the compound.

  • Procedure for Incineration:

    • Collect the this compound waste in a designated, properly labeled, and sealed container that is compatible with the chemical.

    • Store the waste container in a designated hazardous waste accumulation area, following all institutional and local regulations.

    • Arrange for pickup and disposal by a certified hazardous waste contractor.

Alternative Disposal Method: Controlled Hydrolysis (for less hazardous silatranes)

For certain, less hazardous this compound derivatives, controlled hydrolysis may be a suitable disposal method. Silatranes are generally more stable to hydrolysis than their acyclic trialkoxysilane counterparts, but the process can be facilitated under acidic or basic conditions. This method should only be considered when the SDS and a thorough risk assessment indicate that it is safe to do so.

  • Experimental Protocol for Controlled Hydrolysis:

    • Consult the SDS: Verify that hydrolysis is a safe and appropriate deactivation method for the specific this compound.

    • Dilution: In a well-ventilated fume hood, dilute the this compound waste with an inert solvent (e.g., a high-boiling point ether or hydrocarbon) to control the reaction rate.

    • Reaction Setup: Place the diluted this compound solution in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

    • Hydrolysis: Slowly add a dilute aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the stirred solution from the dropping funnel. The choice of acid or base will depend on the stability and reactivity of the specific this compound. Monitor the reaction for any signs of excessive heat generation or gas evolution.

    • Neutralization: Once the hydrolysis is complete, neutralize the resulting solution.

    • Disposal of Hydrolyzed Product: The neutralized aqueous solution may be suitable for drain disposal, depending on local regulations and the final composition of the solution. The organic layer, if present, should be collected and disposed of as flammable liquid waste.

Important Note: Under no circumstances should this compound waste be disposed of down the sewer without prior, approved deactivation, or in regular trash.

Quantitative Data on this compound Properties

The following table summarizes key data relevant to the handling and disposal of select silatranes. It is crucial to consult the specific SDS for the compound you are working with for comprehensive and up-to-date information.

This compound DerivativePrimary Hazard(s)Recommended Disposal MethodAcute Toxicity (LD50)Hydrolytic Stability (Neutral Medium)
Methylthis compound Skin, eye, and respiratory irritantIncineration via licensed waste disposal facility1800 mg/kg (Mouse, Oral)Very High
Ethoxythis compound Not classified as hazardous, but handle with careControlled Hydrolysis~2,200 mg/kg (Rat, Oral, estimate)Moderate
1-(Chloromethyl)this compound Serious eye irritation, may be harmful if swallowedIncinerationNot specifiedHigh
1-(4-Chlorophenyl)this compound Extremely toxic, convulsantIncineration by a licensed hazardous waste facilityNot specifiedHigh

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

SilatraneDisposalWorkflow start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) for the specific this compound start->sds ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood assess_hazard Assess Hazards: Toxicity, Reactivity, etc. fume_hood->assess_hazard high_hazard High Hazard / Reactive (e.g., toxic substituents, high reactivity) assess_hazard->high_hazard Hazardous low_hazard Low Hazard / Non-Reactive (Confirmed by SDS) assess_hazard->low_hazard Non-Hazardous incineration Primary Disposal: Incineration via Licensed Facility high_hazard->incineration hydrolysis_option Alternative Disposal: Controlled Hydrolysis (if SDS permits) low_hazard->hydrolysis_option collect_incineration Collect in Labeled, Sealed Container incineration->collect_incineration store_incineration Store in Hazardous Waste Area collect_incineration->store_incineration pickup_incineration Arrange for Professional Disposal store_incineration->pickup_incineration end End of Disposal Process pickup_incineration->end perform_hydrolysis Perform Controlled Hydrolysis (Dilution, Neutralization) hydrolysis_option->perform_hydrolysis dispose_hydrolyzed Dispose of Hydrolyzed Products (as per local regulations) perform_hydrolysis->dispose_hydrolyzed dispose_hydrolyzed->end

Caption: Decision workflow for the proper disposal of this compound waste.

Safeguarding Your Research: A Comprehensive Guide to Handling Silatrane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of silatrane and its derivatives. Adherence to these procedures is critical for personnel safety and environmental compliance.

Silatranes are a class of compounds that can present skin, eye, and respiratory irritation.[1] Certain derivatives, such as phenylthis compound, are classified as poisons and may cause more severe health effects upon exposure.[2] Therefore, strict adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is required. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye Protection Wear safety glasses with side shields or chemical safety goggles conforming to European Standard EN 166.[3]To protect against dust particles and potential splashes.
Hand Protection Use protective gloves, such as neoprene or nitrile rubber. Inspect gloves for any damage before use.[4]To prevent skin contact and irritation.[1]
Skin and Body Protection Wear a long-sleeved lab coat or other protective clothing.[3]To minimize the risk of skin exposure.
Respiratory Protection Use only in well-ventilated areas. If dust formation is likely, a NIOSH-approved respirator is necessary.[1][4]To prevent inhalation of airborne particles, which can cause respiratory tract irritation.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key stages of handling this compound in a laboratory setting.

This compound Handling and Disposal Workflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Pre-Operational Checks Pre-Operational Checks Weighing and Transfer Weighing and Transfer Pre-Operational Checks->Weighing and Transfer Proceed if safe Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination After experiment Waste Collection Waste Collection Decontamination->Waste Collection Waste Segregation Waste Segregation Waste Collection->Waste Segregation Licensed Disposal Licensed Disposal Waste Segregation->Licensed Disposal

Caption: Workflow for the safe handling and disposal of this compound.

Pre-Operational Checks:

  • Verify Ventilation: Ensure the work area, preferably a chemical fume hood, has adequate ventilation.

  • Inspect PPE: Check all personal protective equipment for integrity.

  • Review Safety Data Sheet (SDS): Familiarize yourself with the specific hazards of the this compound derivative being used.

  • Prepare Emergency Equipment: Locate and ensure the functionality of the nearest safety shower and eyewash station.

Handling Procedure:

  • Designated Area: Conduct all manipulations of this compound in a designated area, such as a fume hood, to control dust and vapors.

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

  • Controlled Dispensing: Use appropriate tools (e.g., spatulas) for transferring the solid.

  • Immediate Cleanup: In case of a spill, sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[3]

Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands and any exposed skin with mild soap and water after handling the compound and before leaving the work area.[4]

  • Clothing: Remove and wash any contaminated clothing before reuse.[3]

Disposal Plan: Ensuring Environmental Responsibility

The proper disposal of this compound waste is a critical step in the laboratory workflow. Improper disposal can lead to environmental contamination and legal non-compliance.

Waste Collection and Segregation:

  • Designated Waste Container: Use a clearly labeled, sealed container for all this compound waste, including unused product and contaminated materials.

  • Compatibility: Ensure the waste container is made of a material compatible with this compound.

Disposal Method:

  • Incineration: The primary and recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[1][4]

  • Prohibited Disposal: Under no circumstances should this compound or its containers be disposed of in the sewer system or regular trash.[1]

Regulatory Compliance:

  • Waste Classification: Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.

  • Consult Regulations: Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[3]

By implementing these comprehensive safety and handling procedures, researchers can confidently work with silatranes while prioritizing their safety and protecting the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.